molecular formula C39H42N6O18 B15602260 Bacillibactin CAS No. 95536-41-7

Bacillibactin

Numéro de catalogue: B15602260
Numéro CAS: 95536-41-7
Poids moléculaire: 882.8 g/mol
Clé InChI: RCQTVEFBFUNTGM-BDVHUIKKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Corynebactin is a crown compound that is enterobactin in which the pro-R hydrogens at positions 2, 6 and 10 of the trilactone backbone are replaced by methyl groups, and in which a glycine spacer separates the trilactone backbone from each of the catecholamide arms. It is the endogenous siderophore of Bacillus subtilis, used for the acquisition of iron. It has a role as a metabolite and a bacterial metabolite. It is a crown compound, a member of catechols and a macrocyclic lactone.
Corynebactin has been reported in Bacillus subtilis, Corynebacterium glutamicum, and other organisms with data available.
a triscatechol derivative of a cyclic triserine lactone;  siderophore synthesized by Corynebacterium diphtheriae
a 2,3-dihydroxybenzoate-glycine-threonine triester;  structure in first source

Propriétés

Numéro CAS

95536-41-7

Formule moléculaire

C39H42N6O18

Poids moléculaire

882.8 g/mol

Nom IUPAC

N-[2-[[(2R,3S,6R,7S,10R,11S)-7,11-bis[[2-[(2,3-dihydroxybenzoyl)amino]acetyl]amino]-2,6,10-trimethyl-4,8,12-trioxo-1,5,9-trioxacyclododec-3-yl]amino]-2-oxoethyl]-2,3-dihydroxybenzamide

InChI

InChI=1S/C39H42N6O18/c1-16-28(43-25(49)13-40-34(55)19-7-4-10-22(46)31(19)52)37(58)62-18(3)30(45-27(51)15-42-36(57)21-9-6-12-24(48)33(21)54)39(60)63-17(2)29(38(59)61-16)44-26(50)14-41-35(56)20-8-5-11-23(47)32(20)53/h4-12,16-18,28-30,46-48,52-54H,13-15H2,1-3H3,(H,40,55)(H,41,56)(H,42,57)(H,43,49)(H,44,50)(H,45,51)/t16-,17-,18-,28+,29+,30+/m1/s1

Clé InChI

RCQTVEFBFUNTGM-BDVHUIKKSA-N

Origine du produit

United States

Foundational & Exploratory

What is the chemical structure of Bacillibactin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Bacillibactin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent catecholate-based siderophore produced by various members of the Bacillus genus, including Bacillus subtilis and Bacillus anthracis, to facilitate the sequestration and uptake of ferric iron (Fe³⁺) from the environment.[1][2] Its high affinity for iron and unique structural features make it a subject of significant interest in microbiology, biochemistry, and drug development, particularly in the context of antimicrobial strategies and iron metabolism. This guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway and characterization workflow.

Core Chemical Structure

This compound is a cyclic tridepsipeptide with the chemical formula C₃₉H₄₂N₆O₁₈ and a molar mass of 882.789 g·mol⁻¹.[2] Its structure is characterized by a C₃-symmetric architecture, which is crucial for its function as a hexadentate ligand for ferric iron. The core components of the this compound molecule are:

  • A Trilactone Ring: The central scaffold of this compound is a 12-membered cyclic ester formed from three L-threonine residues. This trilactone ring provides the foundational structure upon which the iron-chelating arms are appended.[2]

  • Glycine (B1666218) Spacers: Each L-threonine residue in the trilactone core is connected to a 2,3-dihydroxybenzoyl group via a glycine (Gly) linker. These glycine spacers provide flexibility to the chelating arms, allowing them to effectively coordinate with a central iron ion.[2]

  • Three 2,3-Dihydroxybenzoate (DHB) Groups: The iron-chelating moieties of this compound are three 2,3-dihydroxybenzoate (also known as 2,3-dihydroxybenzoic acid or DHB) groups. These catecholate groups are responsible for the high-affinity binding of ferric iron.[1][2]

The systematic IUPAC name for this compound is N-[2-[[(2R,3S,6R,7S,10R,11S)-7,11-bis[[2-[(2,3-dihydroxybenzoyl)amino]acetyl]amino]-2,6,10-trimethyl-4,8,12-trioxo-1,5,9-trioxacyclododec-3-yl]amino]-2-oxoethyl]-2,3-dihydroxybenzamide.[3]

Quantitative Structural and Physicochemical Data

The precise arrangement and properties of this compound have been characterized using various analytical techniques. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical FormulaC₃₉H₄₂N₆O₁₈[2]
Molar Mass882.789 g·mol⁻¹[2]
Ferric Iron Stability Constant (log K)~47.6[1]
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

Note: NMR data can vary slightly based on solvent and experimental conditions. The following data is compiled from literature.[4]

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Threonine
α-CH4.59 (br s)56.6
β-CH5.31 (d, J=6.8 Hz)70.8
γ-CH₃1.25 (d, J=6.8 Hz)16.5
Glycine
α-CH₂4.15 (m)43.2
2,3-Dihydroxybenzoate
C4-H6.95 (d, J=7.8 Hz)118.5
C5-H6.75 (t, J=7.8 Hz)119.2
C6-H7.35 (d, J=7.8 Hz)115.7
Carbonyls
Thr C=O (ester)-168.4
Gly C=O (amide)-169.5
DHB C=O (amide)-170.1
Table 3: Selected Bond Lengths of Ferri-Bacillibactin

Data derived from the crystal structure of Ferri-Bacillibactin complexed with its binding protein FeuA (PDB ID: 2WHY).[5]

BondAverage Length (Å)
Fe-O (from catechol)~2.0

Experimental Protocols

The isolation, characterization, and structural elucidation of this compound involve a series of well-established biochemical and analytical techniques.

Isolation and Purification of this compound from Bacillus subtilis

This protocol is adapted from methodologies described in the literature.[1][6]

  • Cultivation: Inoculate Bacillus subtilis in an iron-deficient medium, such as succinate (B1194679) medium, and incubate at 28-30°C for 24-48 hours with shaking.

  • Harvesting Supernatant: Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. The supernatant, which contains the secreted siderophores, is collected.

  • Acidification and Concentration: Adjust the pH of the cell-free supernatant to 6.0 using concentrated HCl. Concentrate the supernatant approximately 10-fold using a rotary evaporator at 50°C.

  • Resin Chromatography:

    • Prepare a column with a non-polar adsorbent resin, such as Amberlite XAD-400.

    • Load the concentrated supernatant onto the column.

    • Wash the column with deionized water to remove salts and polar impurities.

    • Elute the bound this compound using a stepwise gradient of methanol (B129727) in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and test for the presence of siderophores using the CAS assay or Arnow's test.

  • Further Purification (HPLC):

    • Pool the positive fractions and concentrate them.

    • Perform preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) as the mobile phase.

    • Monitor the elution profile at a wavelength of approximately 310 nm (the absorbance maximum for catecholates).

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

Arnow's Test for Catecholate Siderophore Detection

This colorimetric assay is used to specifically detect the presence of 2,3-dihydroxybenzoyl groups.[1]

  • To 1.0 mL of the sample (e.g., purified fraction or culture supernatant), add 1.0 mL of 0.5 N HCl.

  • Add 1.0 mL of a nitrite-molybdate reagent (10 g NaNO₂ and 10 g Na₂MoO₄ in 100 mL of water).

  • Add 1.0 mL of 1 N NaOH. A pink to reddish-orange color indicates the presence of catecholates.

  • Add 1.0 mL of water and mix. The color should persist.

  • Quantification can be performed by measuring the absorbance at 515 nm and comparing it to a standard curve of a known catechol, such as 2,3-dihydroxybenzoic acid.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: [1][7]

  • Sample Preparation: Lyophilize the purified this compound to a dry powder. Dissolve a few milligrams of the sample in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Assign the proton and carbon signals to the specific atoms in the this compound structure based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Mass Spectrometry (MS): [8][9]

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent, such as methanol or acetonitrile with a small amount of formic acid.

  • Data Acquisition: Analyze the sample using electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS). Acquire high-resolution mass spectra to determine the accurate mass of the molecular ion ([M+H]⁺).

  • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to confirm the connectivity of the structural subunits (DHB, Gly, Thr). The fragmentation pattern will show characteristic losses of these components.

Visualizations

Biosynthetic Pathway of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery encoded by the dhb operon.[2] The pathway begins with chorismate from the primary metabolism.

Bacillibactin_Workflow cluster_isolation Isolation & Purification cluster_characterization Characterization & Elucidation Culture B. subtilis Culture (Iron-deficient medium) Supernatant Centrifugation & Supernatant Collection Culture->Supernatant Concentrate Acidification & Concentration Supernatant->Concentrate Resin XAD Resin Chromatography Concentrate->Resin HPLC Preparative RP-HPLC Resin->HPLC Arnow Arnow's Test (Catecholate Detection) HPLC->Arnow MS LC-MS / MS/MS (Molecular Weight & Formula) HPLC->MS NMR 1H, 13C, 2D NMR (Structural Confirmation) HPLC->NMR Final_Structure Confirmed this compound Structure Arnow->Final_Structure MS->Final_Structure NMR->Final_Structure

References

A Technical Guide to the Discovery, Isolation, and History of Bacillibactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the catecholate siderophore bacillibactin, from its initial discovery to the detailed methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction to this compound

This compound is a catechol-based siderophore produced by various members of the genus Bacillus, including Bacillus subtilis and the pathogenic Bacillus anthracis.[1] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment, which is crucial for their survival and various metabolic activities.[2][3] this compound plays a significant role in microbial competition and can contribute to the virulence of pathogenic species.[4][5] Structurally, it consists of three 2,3-dihydroxybenzoate (DHB) groups linked to a cyclic trimer of L-threonine and glycine (B1666218).[1]

Discovery and History

The biosynthetic pathway of this compound was first elucidated in the Gram-positive bacterium Bacillus subtilis.[1] Research identified a specific gene cluster, the dhb (dihydroxybenzoate) operon, responsible for its synthesis.[1] This discovery was significant as it revealed a nonribosomal peptide synthetase (NRPS) mechanism for its assembly, similar to the well-characterized enterobactin (B1671361) from Escherichia coli.[1] Unlike enterobactin, however, all the genes encoding the synthetases for this compound are located within a single operon, simplifying its genetic analysis.[1] Subsequent research has focused on characterizing this compound production in various Bacillus species, its role in pathogenesis, and its potential applications in biotechnology and medicine.[6][7]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions orchestrated by the products of the dhb gene cluster (dhbA, dhbB, dhbC, dhbE, dhbF).[1][8] The pathway begins with chorismate, a key intermediate in the shikimate pathway.

The key steps are as follows:

  • Chorismate to 2,3-dihydroxybenzoate (DHB): The enzymes DhbC, DhbA, and DhbB convert chorismate into the catecholate precursor, 2,3-dihydroxybenzoate (DHB).[8]

  • Activation of DHB: DhbE, an adenylating enzyme, activates DHB.[1][8]

  • NRPS Assembly: The activated DHB is then loaded onto the multimodular nonribosomal peptide synthetases (NRPSs) DhbB and DhbF.[1]

  • Peptide Bond Formation and Elongation: DhbF, a dimodular NRPS, sequentially incorporates glycine and L-threonine residues.[1] The growing chain is passed between the modules of the NRPS complex.

  • Cyclization and Release: Three DHB-glycine-threonine units are condensed and then cyclized to form the final this compound molecule.[1]

Bacillibactin_Biosynthesis Chorismate Chorismate DhbC DhbC Chorismate->DhbC Isochorismate Isochorismate DhbA_DhbB DhbA, DhbB Isochorismate->DhbA_DhbB DHB 2,3-Dihydroxybenzoate (DHB) DhbE DhbE (Adenylation) DHB->DhbE DhbB DhbB (Thiolation) DhbE->DhbB DhbF1 DhbF1 (Glycine addition) DhbB->DhbF1 DHB DhbF2 DhbF2 (Threonine addition) DhbF1->DhbF2 DHB-Gly DHB_Gly_Thr DHB-Gly-Thr Monomer DhbF2->DHB_Gly_Thr Cyclization Cyclization & Release (DhbF) DHB_Gly_Thr->Cyclization x3 This compound This compound Cyclization->this compound DhbC->Isochorismate DhbA_DhbB->DHB

This compound Biosynthesis Pathway

Experimental Protocols

Detection of Siderophore Production (Qualitative)

A common method for the qualitative detection of siderophore production is the Chrome Azurol S (CAS) agar (B569324) plate assay .[9][10]

Principle: The CAS assay is a universal method for detecting siderophores.[11] It utilizes a ternary complex of CAS, iron(III), and a detergent. When a siderophore with a higher affinity for iron is present, it removes the iron from the complex, causing a color change from blue to orange/yellow.[11]

Protocol:

  • Prepare CAS agar plates as described by Schwyn and Neilands (1987).[10]

  • Spot-inoculate the bacterial isolate onto the center of the CAS agar plate.[9]

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 30°C for 48 hours for B. subtilis).[9]

  • Observe the formation of an orange or yellow halo around the colonies, which indicates siderophore production.[9]

Determination of Siderophore Type (Qualitative)

The type of siderophore (catecholate, hydroxamate, etc.) can be determined using specific chemical assays. For this compound, a catecholate siderophore, the Arnow's test is employed.[9]

Principle: Arnow's reagent reacts specifically with catechol-type compounds to produce a characteristic color.

Protocol:

  • Grow the bacterial isolate in an appropriate liquid medium (e.g., succinate (B1194679) medium) and harvest the cell-free supernatant by centrifugation.[9]

  • To 1.0 mL of the culture supernatant, add 0.5 mL of 5 M HCl.[9]

  • Add 1.0 mL of nitrite-molybdate reagent and 0.1 mL of 10 N NaOH.[9]

  • The formation of an orange-red color confirms the presence of catecholate siderophores.[9]

Quantification of Siderophore Production

Siderophore production can be quantified using a liquid CAS assay.[9]

Principle: Similar to the plate assay, the liquid CAS assay measures the color change spectrophotometrically.

Protocol:

  • Obtain cell-free supernatant from a liquid culture.[9]

  • Mix the supernatant with the CAS assay solution.[9]

  • Measure the absorbance at 630 nm.[10]

  • Calculate the percent siderophore units (PSU) using the formula: PSU = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution and uninoculated medium) and As is the absorbance of the sample.[9]

Isolation and Purification of this compound

A multi-step process is typically used for the isolation and purification of this compound.

Workflow:

Bacillibactin_Isolation_Workflow Culture Bacterial Culture (e.g., Bacillus subtilis in iron-deficient medium) Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Purification (e.g., HPLC) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Characterization Characterization (e.g., NMR, Mass Spectrometry) Pure_this compound->Characterization Structure_Confirmation Structure Confirmation Characterization->Structure_Confirmation

General Workflow for this compound Isolation

Detailed Protocol:

  • Fermentation: Culture the Bacillus strain in an iron-deficient medium to induce siderophore production.[3]

  • Extraction: Acidify the cell-free supernatant and extract with an organic solvent such as ethyl acetate.[12]

  • Purification:

    • Solid-Phase Extraction: The crude extract can be passed through a resin (e.g., Amberlite XAD-16) to concentrate the siderophores.[13]

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reverse-phase HPLC.[12][14] A C18 column is commonly used with a gradient of acetonitrile (B52724) in water (often with a modifier like trifluoroacetic acid).[14] Fractions are collected and monitored for siderophore activity using the CAS assay.

  • Characterization: The structure of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[12][14]

Quantitative Data on this compound Production

The production of this compound can vary significantly depending on the bacterial strain, culture conditions (e.g., iron concentration, aeration), and the medium used.

Bacterial StrainMediumConditionThis compound YieldReference
Bacillus subtilis LSBS2Succinic acid medium-296 mg/L[9][15]
Bacillus subtilis LSBS2Liquid medium-20 mg/L[16]
Bacillus anthracis Sterne 34F₂Iron-deficient medium (IDM)0 µM added iron~1.8 µg/mL[13]
Bacillus anthracis Sterne 34F₂Iron-deficient medium (IDM)3 µM added ironNot detected[13]
Bacillus anthracis Sterne 34F₂Iron-deficient medium (IDM)20 µM added ironNot detected[13]
Bacillus anthracis ΔsodA1Iron-deficient medium (IDM)0 µM added iron~2.5 µg/mL[13]

Note: The quantitative data presented are from different studies and may not be directly comparable due to variations in experimental methodologies.

Conclusion

This compound remains a subject of significant research interest due to its crucial role in bacterial iron acquisition and its potential for various applications. This guide provides a foundational understanding of its discovery, biosynthesis, and the key experimental protocols for its study. The detailed methodologies and structured data presented herein are intended to facilitate further research and development in this field.

References

A Technical Guide to the Bacillibactin Biosynthesis Pathway in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacillibactin is a catecholate-type siderophore produced by Bacillus subtilis and other members of the Bacillus genus to facilitate the acquisition of ferric iron (Fe³⁺) from the environment.[1][2] Its synthesis is a complex, multi-step process orchestrated by a series of enzymes encoded by the dhb (dihydroxybenzoate) operon.[1][3] This pathway involves the initial conversion of the primary metabolite chorismate into the catechol precursor 2,3-dihydroxybenzoate (DHB), followed by the assembly of the final molecule by a large, multi-modular non-ribosomal peptide synthetase (NRPS) complex.[4][5] The entire process is tightly regulated at the transcriptional level by the ferric uptake regulator (Fur) protein, which represses the dhb operon in iron-replete conditions.[6][7] Understanding this pathway is crucial for fields ranging from microbial physiology to the development of novel antimicrobial agents that could target bacterial iron acquisition systems. This guide provides an in-depth examination of the core biosynthetic pathway, its regulation, methods for its study, and quantitative production data.

Introduction to this compound

Iron is an essential cofactor for numerous cellular processes, yet its bioavailability is often extremely low in aerobic environments due to the insolubility of ferric iron. To overcome this limitation, many bacteria synthesize and secrete siderophores, which are high-affinity iron chelators. Bacillus subtilis produces this compound, a cyclic trimeric ester composed of three 2,3-dihydroxybenzoyl-glycyl-threonine units.[1][8] Structurally similar to enterobactin (B1671361) from Gram-negative bacteria, this compound efficiently scavenges Fe³⁺ from the extracellular milieu.[9][10] The resulting ferric-bacillibactin complex is then recognized by specific receptors on the bacterial cell surface and internalized via ABC transporters.[1][3]

Genetic Organization of the dhb Operon

The biosynthesis of this compound is encoded by a single, iron-regulated gene cluster: the dhbACEBF operon.[3][11] This operon contains the five genes essential for the synthesis of the siderophore from chorismate.[6] The organization of these genes reflects the modular nature of the biosynthetic process. A Fur-binding site, or "Fur box," is located in the promoter region, allowing for coordinated, iron-dependent repression of all the genes in the operon.[7][8]

dhb_operon cluster_dhb dhb Operon promoter Promoter (Fur Box) dhbA dhbA promoter->dhbA dhbC dhbC dhbA->dhbC dhbE dhbE dhbC->dhbE dhbB dhbB dhbE->dhbB dhbF dhbF dhbB->dhbF terminator Terminator dhbF->terminator dhbF->p_end p_start->promoter

Caption: Genetic organization of the dhbACEBF operon in B. subtilis.

The this compound Biosynthesis Pathway

The synthesis of this compound can be divided into two major stages: the creation of the 2,3-dihydroxybenzoate (DHB) precursor and the subsequent assembly of the final siderophore by the NRPS machinery.

Synthesis of 2,3-Dihydroxybenzoate (DHB) Precursor

The pathway begins with chorismate, a key intermediate from the shikimate pathway. A series of enzymatic reactions catalyzed by DhbA, DhbC, and DhbB converts chorismate into DHB.[4][12]

  • DhbC (Isochorismate Synthase): Converts chorismate to isochorismate.[13]

  • DhbA (Isochorismatase): Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate.[12]

  • DhbB (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase): Oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to yield the final catechol precursor, 2,3-dihydroxybenzoate (DHB).[12][13]

Non-Ribosomal Peptide Synthesis (NRPS) Assembly

The core of this compound is assembled on a large NRPS enzymatic complex composed of DhbE, DhbF, and a domain of DhbB.[1][14] These enzymes function as an assembly line, sequentially adding and modifying the building blocks.

  • Activation (A-domain):

    • DhbE: A standalone adenylation (A) domain that specifically recognizes and activates DHB using ATP, forming a DHB-AMP intermediate.[4][14] It then transfers the activated DHB to the thiolation (T) or peptidyl carrier protein (PCP) domain of DhbB.

    • DhbF: A large, dimodular NRPS. Its first module's A-domain activates glycine (B1666218), and its second module's A-domain activates L-threonine.[1][5] These activated amino acids are tethered to their respective T-domains within DhbF.

  • Elongation (C-domain): Condensation (C) domains catalyze peptide bond formation.

    • The first C-domain of DhbF links the DHB (from DhbB) to the glycine (on DhbF's first module), forming a DHB-glycyl intermediate.

    • The second C-domain of DhbF links the DHB-glycyl intermediate to the L-threonine (on DhbF's second module), forming a DHB-glycyl-threonyl monomer tethered to DhbF.[1]

  • Cyclization and Release (TE-domain): This process is repeated to create three DHB-glycyl-threonyl monomers. A terminal thioesterase (TE) domain, also part of DhbF, catalyzes the cyclization of these three units, forming the trilactone ring and releasing the final this compound molecule.[15]

biosynthesis_pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate DhbC DihydroDHB 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->DihydroDHB DhbA DHB 2,3-Dihydroxybenzoate (DHB) DihydroDHB->DHB DhbB (Dehydrogenase) NRPS_Complex NRPS Assembly Line (DhbE, DhbB-T, DhbF) DHB->NRPS_Complex Glycine Glycine Glycine->NRPS_Complex Threonine L-Threonine Threonine->NRPS_Complex Monomer DHB-Gly-Thr Monomer NRPS_Complex->Monomer Activation & Condensation Monomer->Monomer This compound This compound Monomer->this compound DhbF (TE Domain) Cyclization & Release

Caption: The core biosynthesis pathway of this compound in B. subtilis.

Regulation of this compound Synthesis

The synthesis of this compound is a metabolically expensive process that is initiated only under conditions of iron starvation. The primary regulator of the dhb operon is the ferric uptake regulator (Fur).[7]

  • Iron-Replete Conditions: When intracellular iron levels are sufficient, Fe²⁺ acts as a corepressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to the Fur box sequence in the promoter region of the dhb operon, sterically hindering RNA polymerase and repressing transcription.[6][7]

  • Iron-Depleted Conditions: Under iron limitation, Fe²⁺ dissociates from Fur. The apo-Fur protein cannot bind to the Fur box, lifting the repression. RNA polymerase can then access the promoter and initiate transcription of the dhb operon, leading to the synthesis of this compound.[3][7]

fur_regulation HighIron High Intracellular Fe²⁺ Fur Fur Protein HighIron->Fur binds LowIron Low Intracellular Fe²⁺ LowIron->Fur dissociates from FurFe Fur-Fe²⁺ Complex Fur->FurFe forms FurBox Fur Box Fur->FurBox cannot bind FurFe->FurBox binds to dhbOperon dhb Operon Transcription Transcription FurBox->Transcription NoTranscription No Transcription FurBox->NoTranscription Transcription->dhbOperon leads to

Caption: Fur-mediated transcriptional regulation of the dhb operon.

Transport of this compound

Once synthesized, this compound must be secreted from the cell and, after chelating iron, the ferric-bacillibactin complex must be re-imported.

  • Export: The export of this compound is thought to be mediated by YmfE, a major facilitator superfamily (MFS)-type transporter.[3]

  • Import: The uptake of the ferric-bacillibactin complex is handled by the FeuABC ABC transporter system.[3][6] FeuA is the substrate-binding protein that captures the complex in the extracellular space, while FeuB and FeuC form the membrane-spanning permease.[13]

Quantitative Analysis of this compound Production

This compound production is inversely correlated with the concentration of available iron in the growth medium. While specific data for B. subtilis can vary by strain and culture conditions, studies on the closely related Bacillus anthracis provide a clear example of this relationship.

Organism StrainIron Concentration in MediumThis compound Produced (μM)Petrobactin Produced (μM)Reference
B. anthracis SterneLow Iron (~0.1 μM)~22~22[16]
B. anthracis SterneHigh Iron (36 μM)Not Detected~8[16]
B. anthracis Sterne (ΔsodA1)0 μM Fe19.3 ± 0.539.5 ± 2.9[17]
B. anthracis Sterne (ΔsodA1)5 μM Fe1.9 ± 0.135.8 ± 3.4[17]
B. anthracis Sterne (ΔsodA1)20 μM FeNot Detected20.3 ± 1.2[17]

Note: Petrobactin is another siderophore produced by B. anthracis. The data illustrates how this compound synthesis is more stringently repressed by iron compared to other siderophores in this species.[17]

Key Experimental Protocols

Studying the this compound pathway requires a combination of biochemical, microbiological, and molecular biology techniques.

Siderophore Production and Quantification

Principle: The CAS assay is a universal method for detecting siderophores. The assay solution contains a Fe³⁺-dye (Chrome Azurol S) complex. Siderophores, with their higher affinity for iron, will remove the iron from the dye, causing a color change from blue to orange/yellow.[18][19]

Protocol (Liquid Assay):

  • Grow B. subtilis in an iron-limited medium (e.g., CTM or succinate (B1194679) medium) for 24-48 hours.[16][18]

  • Centrifuge the culture at 10,000 rpm for 15 minutes to pellet the cells.[18]

  • Collect the cell-free supernatant.

  • Mix 0.5 mL of the supernatant with 0.5 mL of the CAS assay solution.[19]

  • Incubate at room temperature for 20-30 minutes.

  • Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (uninoculated medium) indicates siderophore production.

  • Quantification can be expressed in percent siderophore units (SU%): [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.[19]

Principle: This assay specifically detects the presence of catechol-type siderophores like this compound based on a colorimetric reaction.[19]

Protocol:

  • To 1.0 mL of cell-free supernatant, add 1.0 mL of 0.5 M HCl.

  • Add 1.0 mL of nitrite-molybdate reagent (10g sodium nitrite (B80452) and 10g sodium molybdate (B1676688) in 100 mL H₂O).

  • Add 1.0 mL of 1 M NaOH. The solution will turn a pinkish-red color in the presence of catechols.

  • Measure the absorbance at 510 nm.[19] Concentration can be determined against a standard curve of 2,3-DHB.

Principle: HPLC provides precise separation and quantification of siderophores from culture supernatants.

Protocol:

  • Prepare cell-free supernatant as described above.

  • Filter the supernatant through a 0.22 μm filter.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the siderophores using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). A typical gradient runs from 5% to 30% acetonitrile over 20 minutes.[16]

  • Monitor the elution profile using a UV-Vis detector at wavelengths of 254 nm, 280 nm, and 316 nm (the latter is characteristic for catecholate siderophores).[16]

  • Quantify the this compound peak by comparing its area to that of a purified standard of known concentration.[16]

Analysis of dhb Operon Expression

Principle: Reverse Transcription Quantitative PCR (RT-qPCR) can be used to measure the transcript levels of dhb genes under different iron conditions, confirming the regulatory model.

Protocol:

  • Grow B. subtilis in media with varying iron concentrations (e.g., 0 μM, 10 μM, 100 μM Fe³⁺).

  • Harvest cells during the exponential or early stationary growth phase.

  • Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.

  • Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.

  • Perform qPCR using primers specific for a dhb gene (e.g., dhbC) and a housekeeping gene (e.g., gyrA) for normalization.[19][20]

  • Analyze the relative gene expression using the ΔΔCt method. Expression of dhbC is expected to be significantly higher in the low-iron condition compared to the high-iron condition.[20]

experimental_workflow Culture 1. Culture B. subtilis (Iron-limited medium) Centrifuge 2. Centrifugation (Separate cells & supernatant) Culture->Centrifuge Supernatant 3. Collect Cell-Free Supernatant Centrifuge->Supernatant CAS 4a. CAS Assay (General Detection) Supernatant->CAS Arnow 4b. Arnow's Assay (Catecholate Specific) Supernatant->Arnow HPLC 4c. HPLC Analysis (Quantification) Supernatant->HPLC Result1 Color Change (Blue -> Orange) CAS->Result1 Result2 Red Color Arnow->Result2 Result3 Peak at ~14.7 min (316 nm) HPLC->Result3

Caption: Experimental workflow for the detection and quantification of this compound.

Conclusion

The this compound biosynthesis pathway in Bacillus subtilis is a highly coordinated and tightly regulated process essential for survival in iron-scarce environments. From the transcriptional control exerted by Fur to the intricate enzymatic assembly line of the NRPS machinery, the pathway represents a sophisticated solution to a fundamental metabolic challenge. A thorough understanding of its genetic basis, biochemical mechanisms, and regulation is critical for microbiologists and biochemists. For drug development professionals, the enzymes and transporters of this pathway represent promising targets for the design of novel antibiotics that could cripple a pathogen's ability to acquire the iron necessary for growth and virulence.

References

The Role of Bacillibactin in Bacterial Iron Acquisition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is an essential micronutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes. However, its bioavailability in aerobic environments is extremely low. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, among which the production of siderophores is a key strategy. Bacillibactin, a catecholate-type siderophore produced by various Bacillus species, is a high-affinity iron chelator that plays a central role in scavenging ferric iron (Fe³⁺) from the environment and transporting it into the cell. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound-mediated iron acquisition, including its biosynthesis, transport, and regulation. Detailed experimental protocols for studying these processes are provided, along with quantitative data and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

This compound: Structure and Function

This compound is a cyclic trimeric ester of 2,3-dihydroxybenzoate (DHB)-glycine-threonine.[1] Its three catecholate groups provide a hexadentate coordination environment that binds ferric iron with exceptionally high affinity.[2] This high affinity allows bacteria to solubilize and sequester iron from the environment, even when it is present at vanishingly low concentrations or bound to host iron-carrier proteins.[1][2]

Quantitative Data on this compound-Mediated Iron Acquisition

The following tables summarize key quantitative parameters associated with the this compound system.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd)
Ferri-Bacillibactin to FeuA57 ± 1 nMBacillus subtilis[3]
Btr to BmyD512 ± 5.6 nMBacillus velezensis[4]
Formation Constant (Kf)
Ferri-Bacillibactin10⁴⁷.⁶In vitro[2]
Production Levels
This compound296 mg/LBacillus subtilis LSBS2 in succinic acid medium[2][5]
This compound20 mg/LBacillus subtilis LSBS2 in liquid medium[6]
Molecular Docking Scores
This compound with Glutamine Synthetase-10.3 kcal/molIn silico

Molecular Mechanisms of this compound-Mediated Iron Acquisition

Biosynthesis of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) complex encoded by the dhb (dihydroxybenzoate) operon, which consists of the genes dhbA, dhbC, dhbE, dhbB, and dhbF.[1] The synthesis is a multi-step process initiated from the precursor chorismate.

G Chorismate Chorismate DHB 2,3-Dihydroxybenzoate Chorismate->DHB DhbA, DhbC DHB-AMP DHB-AMP DHB->DHB-AMP DhbE Thioesterified DHB Thioesterified DHB DHB-AMP->Thioesterified DHB DhbB (PCP domain) DHB-Gly-Thr monomer DHB-Gly-Thr monomer Thioesterified DHB->DHB-Gly-Thr monomer DhbF (NRPS) Glycine Glycine Glycine->DHB-Gly-Thr monomer DhbF (NRPS) Threonine Threonine Threonine->DHB-Gly-Thr monomer DhbF (NRPS) Cyclic Trimer (this compound) Cyclic Trimer (this compound) DHB-Gly-Thr monomer->Cyclic Trimer (this compound) DhbF (TE domain) (Trimerization & Cyclization)

This compound Biosynthesis Pathway.
Regulation of this compound Synthesis and Transport

The expression of the dhb operon and the ferri-bacillibactin uptake system is tightly regulated in response to intracellular iron levels.

Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to Fe²⁺ as a cofactor. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the dhb operon, repressing its transcription.[1] When iron levels are low, Fur does not bind to the Fur box, leading to the derepression of the dhb operon and the synthesis of this compound.

G cluster_high_iron High Iron cluster_low_iron Low Iron Fur_Fe Fur-Fe²⁺ complex Fur_box_dhb dhb Fur box Fur_Fe->Fur_box_dhb Binds dhb_operon dhb operon Fur_box_dhb->dhb_operon Repression Fur Apo-Fur Fur_box_dhb2 dhb Fur box Fur->Fur_box_dhb2 No Binding dhb_operon2 dhb operon Transcription Transcription dhb_operon2->Transcription Derepression

Fur-mediated regulation of the dhb operon.

The uptake of the ferri-bacillibactin complex is mediated by the FeuABC ABC transporter. The expression of the feuABC operon is activated by the Btr (this compound transport regulator) protein. Btr is an AraC-type transcriptional regulator that binds to a direct repeat sequence in the feuA promoter region.[7] The presence of this compound (either apo or iron-bound) enhances the ability of Btr to activate transcription, creating a positive feedback loop that ensures efficient uptake of the siderophore when it is present in the extracellular environment.[7]

G Btr Btr protein Btr_BB Btr-Bacillibactin complex Btr->Btr_BB Binds This compound This compound (apo or ferri) This compound->Btr_BB feuA_promoter feuA promoter Btr_BB->feuA_promoter Binds & Activates feuABC_operon feuABC operon feuA_promoter->feuABC_operon Transcription_feu Transcription feuABC_operon->Transcription_feu

Btr-mediated activation of the feuABC operon.
Transport of Ferri-Bacillibactin

Once this compound has chelated ferric iron in the extracellular space, the resulting ferri-bacillibactin complex is recognized and transported into the cell.

  • Export of this compound: Apo-Bacillibactin is exported out of the cell by the YmfE major facilitator superfamily (MFS)-type transporter.[1]

  • Binding to FeuA: The extracellular ferri-bacillibactin complex is bound with high affinity by the periplasmic substrate-binding protein FeuA.[3]

  • Transport across the membrane: The FeuA-ferri-bacillibactin complex interacts with the FeuBC integral membrane proteins, which form a channel through the cytoplasmic membrane. The transport is energized by the hydrolysis of ATP by the associated ATPase, YusV.[1]

  • Intracellular Iron Release: Once inside the cytoplasm, the iron is released from this compound through the hydrolytic activity of the BesA esterase, which cleaves the siderophore's ester bonds.[1]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apo_BB Apo-Bacillibactin Ferri_BB Ferri-Bacillibactin Apo_BB->Ferri_BB Chelation Fe3 Fe³⁺ Fe3->Ferri_BB FeuA FeuA (Binding Protein) Ferri_BB->FeuA Binding YmfE YmfE (Exporter) FeuBC FeuBC (Permease) FeuA->FeuBC Interaction Ferri_BB_cyto Ferri-Bacillibactin FeuBC->Ferri_BB_cyto Transport YusV YusV (ATPase) YusV->FeuBC Energizes Apo_BB_cyto Apo-Bacillibactin Apo_BB_cyto->YmfE Export Fe3_cyto Fe³⁺ Ferri_BB_cyto->Fe3_cyto Hydrolysis Hydrolyzed_BB Hydrolyzed this compound Ferri_BB_cyto->Hydrolyzed_BB BesA BesA (Esterase) BesA->Ferri_BB_cyto

Ferri-Bacillibactin Transport Workflow.

Experimental Protocols

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This protocol provides a method for the qualitative and semi-quantitative detection of siderophore production.

Materials:

  • CAS agar (B569324) plates (see preparation below)

  • Bacterial culture

  • Sterile toothpicks or inoculation loops

CAS Agar Preparation:

  • Solution 1 (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.

  • Solution 2 (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3 (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O.

  • Mixing: Slowly add Solution 1 to Solution 3 while stirring vigorously. Then, slowly add Solution 2 and bring the final volume to 100 mL with ddH₂O. Autoclave the resulting blue solution.

  • Agar Base: Prepare a suitable growth medium (e.g., minimal medium) with 1.5% agar and autoclave.

  • Final Plate Preparation: Cool the agar base to 50-60°C. Add the CAS dye solution to the agar base at a 1:9 ratio (e.g., 100 mL of dye solution to 900 mL of agar base). Mix gently to avoid bubbles and pour the plates.

Procedure:

  • Grow the bacterial strain of interest in an iron-limited medium.

  • Spot a small amount of the bacterial culture onto the center of a CAS agar plate.

  • Incubate the plate at the optimal growth temperature for the bacterium for 24-72 hours.

  • Observe the plate for the formation of a color change from blue to orange/yellow around the bacterial growth. The diameter of this halo is indicative of the amount of siderophore produced.

G Start Start Prepare_CAS Prepare CAS agar plates Start->Prepare_CAS Grow_Culture Grow bacteria in iron-limited medium Prepare_CAS->Grow_Culture Inoculate Inoculate CAS agar plate with bacterial culture Grow_Culture->Inoculate Incubate Incubate at optimal temperature (24-72h) Inoculate->Incubate Observe Observe for orange/yellow halo formation Incubate->Observe Measure Measure halo diameter (optional) Observe->Measure End End Measure->End

CAS Assay Experimental Workflow.
Quantification of this compound by HPLC

This protocol outlines the steps for quantifying this compound from bacterial culture supernatants.

Materials:

  • Bacterial culture grown in iron-limited medium

  • Ethyl acetate (B1210297)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column

  • This compound standard

Procedure:

  • Culture Preparation: Grow the bacterial strain in a defined iron-limited medium to an appropriate cell density.

  • Extraction: Centrifuge the culture to pellet the cells. Acidify the supernatant to pH ~2.0 with HCl. Extract the supernatant twice with an equal volume of ethyl acetate.

  • Drying and Resuspension: Pool the ethyl acetate fractions and evaporate to dryness under vacuum. Resuspend the dried extract in a small volume of methanol.

  • HPLC Analysis:

    • Inject the resuspended extract onto a C18 reverse-phase column.

    • Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and methanol with 0.1% TFA (Solvent B). A typical gradient might be a linear increase from 10% to 90% Solvent B over 30 minutes.

    • Monitor the elution profile at a wavelength of 315 nm.

    • Quantify the this compound peak by comparing its area to a standard curve generated with a purified this compound standard.

Construction of Gene Deletion Mutants in Bacillus subtilis

This protocol describes a general method for creating gene deletions (e.g., dhbF or feuA) in B. subtilis using long-flanking homology PCR and natural competence.

Materials:

  • B. subtilis strain to be mutated

  • Antibiotic resistance cassette (e.g., erythromycin (B1671065) or kanamycin) with flanking universal priming sites

  • Primers to amplify ~1 kb regions upstream and downstream of the target gene

  • Competence-inducing medium (e.g., Spizizen minimal medium)

  • Selective agar plates containing the appropriate antibiotic

Procedure:

  • Construct Deletion Cassette:

    • Amplify the upstream flanking region of the target gene using primers that add a sequence homologous to one end of the antibiotic resistance cassette.

    • Amplify the downstream flanking region of the target gene using primers that add a sequence homologous to the other end of the antibiotic resistance cassette.

    • Amplify the antibiotic resistance cassette.

    • Join the three PCR products (upstream flank, resistance cassette, downstream flank) using overlap extension PCR or Gibson assembly to create a linear deletion cassette.

  • Transformation:

    • Grow the recipient B. subtilis strain to induce natural competence.

    • Transform the competent cells with the linear deletion cassette.

    • Plate the transformed cells on selective agar plates containing the appropriate antibiotic.

  • Verification:

    • Isolate colonies from the selective plates.

    • Verify the correct integration of the deletion cassette and the deletion of the target gene by colony PCR and DNA sequencing.

G Start Start Amplify_Flanks Amplify upstream & downstream flanking regions of target gene Start->Amplify_Flanks Amplify_Cassette Amplify antibiotic resistance cassette Start->Amplify_Cassette Join_Fragments Join PCR fragments to create linear deletion cassette Amplify_Flanks->Join_Fragments Amplify_Cassette->Join_Fragments Transform Transform competent cells with deletion cassette Join_Fragments->Transform Induce_Competence Induce natural competence in B. subtilis Induce_Competence->Transform Select Plate on selective antibiotic medium Transform->Select Verify Verify gene deletion by PCR and sequencing Select->Verify End End Verify->End

Gene Deletion Workflow in B. subtilis.

Implications for Drug Development

The essentiality of iron for bacterial survival and the critical role of siderophore systems like this compound in iron acquisition make them attractive targets for the development of novel antimicrobial agents. Strategies could include:

  • Inhibition of this compound Biosynthesis: Targeting the enzymes of the dhb operon could prevent the production of this compound, thereby starving the bacteria of iron.

  • Blocking Ferri-Bacillibactin Uptake: Developing molecules that antagonize the FeuA binding protein or block the FeuBC transport channel would inhibit the internalization of iron.

  • "Trojan Horse" Approach: Synthesizing antibiotic conjugates that mimic the structure of this compound could lead to their active transport into the bacterial cell via the FeuABC system, delivering a toxic payload.

Conclusion

This compound-mediated iron acquisition is a highly efficient and tightly regulated process that is crucial for the survival and virulence of many Bacillus species. A thorough understanding of the molecular machinery involved in its biosynthesis, transport, and regulation, as provided in this guide, is fundamental for basic research and for the development of novel therapeutic strategies to combat bacterial infections. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers aiming to further elucidate the intricacies of this vital bacterial system.

References

An In-depth Technical Guide to the Bacillibactin Gene Cluster: Organization and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the bacillibactin gene cluster in Bacillus subtilis, detailing its genetic organization, the intricate regulatory networks governing its expression, and the experimental methodologies crucial for its study.

Introduction to this compound

This compound is a catecholate-based siderophore produced by various Bacillus species, including Bacillus subtilis and the pathogenic Bacillus anthracis, to scavenge ferric iron (Fe³⁺) from the environment.[1][2] Under iron-limiting conditions, the bacterium synthesizes and secretes this compound, which chelates iron with high affinity. The resulting ferri-bacillibactin complex is then recognized by specific transporters and internalized, releasing iron into the cytoplasm for essential metabolic processes. The biosynthesis of this complex molecule is orchestrated by a set of genes organized into a single operon, the dhb operon.

Organization of the this compound (dhb) Gene Cluster

The genes responsible for this compound biosynthesis are clustered together in the dhb (dihydroxybenzoate) operon.[3][4] This operon, spanning approximately 13 kilobases, contains five key genes: dhbA, dhbC, dhbE, dhbB, and dhbF.[2] These genes are transcribed as a single polycistronic mRNA molecule.[4]

The organization of the dhb operon in Bacillus subtilis is as follows:

promoter -> dhbA -> dhbC -> dhbE -> dhbB -> dhbF -> terminator

Table 1: Genes of the dhb Operon and their Functions

GeneProtein ProductFunction in this compound Biosynthesis
dhbA2,3-dihydro-2,3-dihydroxybenzoate dehydrogenaseCatalyzes the conversion of 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB).[5]
dhbCIsochorismate synthaseConverts chorismate to isochorismate, a precursor for DHB synthesis.[4]
dhbE2,3-dihydroxybenzoate-AMP ligaseActivates DHB by adenylation, preparing it for incorporation into the this compound molecule.[3]
dhbBIsochorismatase and Aryl Carrier Protein (ArCP)Possesses two domains: an isochorismatase domain that converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate, and an ArCP domain that tethers the growing molecule.[3]
dhbFNon-ribosomal peptide synthetase (NRPS)A large, multidomain enzyme responsible for the condensation of DHB, glycine, and threonine, and the subsequent cyclization to form the final this compound molecule.[3]

Regulation of the this compound Gene Cluster

The expression of the dhb operon is tightly regulated in response to intracellular iron levels, primarily through the action of the Ferric Uptake Regulator (Fur).[2][6]

The Ferric Uptake Regulator (Fur)

Fur is a global transcriptional repressor that senses intracellular iron concentrations.[7] In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, forming a holo-Fur complex. This complex has a high affinity for specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes.[6]

Fur-Mediated Repression of the dhb Operon

The promoter region of the dhb operon contains a conserved Fur box.[5] When intracellular iron levels are sufficient, the Fe²⁺-Fur complex binds to this Fur box, physically obstructing the binding of RNA polymerase and thereby repressing the transcription of the dhb operon.[6] Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur. The resulting apo-Fur has a low affinity for the Fur box and detaches from the DNA, leading to the derepression of the dhb operon and the subsequent synthesis of this compound.[8]

Fur_Regulation Figure 1. Fur-Mediated Regulation of the dhb Operon cluster_iron_replete High Iron Conditions cluster_iron_limited Low Iron Conditions Fe2+ Fe2+ Fur_active Holo-Fur (active) Fe2+->Fur_active binds Fur_inactive Apo-Fur (inactive) Fur_inactive->Fur_active activates dhb_operon_repressed dhb Operon (Transcription Repressed) Fur_active->dhb_operon_repressed binds to Fur box and represses Bacillibactin_no No this compound Synthesis dhb_operon_repressed->Bacillibactin_no Fur_inactive2 Apo-Fur (inactive) dhb_operon_expressed dhb Operon (Transcription Derepressed) Fur_inactive2->dhb_operon_expressed dissociates from Fur box Bacillibactin_yes This compound Synthesis dhb_operon_expressed->Bacillibactin_yes ChIP_Workflow Figure 2. Experimental Workflow for Fur ChIP-seq Start B. subtilis Culture (Iron-replete vs. Iron-limited) Crosslinking Crosslink proteins to DNA (Formaldehyde) Start->Crosslinking Lysis Cell Lysis and Chromatin Shearing (Sonication) Crosslinking->Lysis Immunoprecipitation Immunoprecipitation (Anti-Fur Antibody) Lysis->Immunoprecipitation Wash Wash and Elute Fur-DNA Complexes Immunoprecipitation->Wash Reverse_Crosslink Reverse Crosslinks and Purify DNA Wash->Reverse_Crosslink Library_Prep Prepare DNA Library for Sequencing Reverse_Crosslink->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Analysis Data Analysis: Peak Calling and Motif Discovery Sequencing->Analysis

References

An In-depth Technical Guide to the Mechanism of Iron Chelation and Uptake by Bacillibactin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is an essential metal for nearly all forms of life, playing a critical role in numerous cellular processes. However, its bioavailability is extremely low in aerobic environments. To overcome this, many bacteria, including the genus Bacillus, have evolved sophisticated iron acquisition systems. A key component of this system is the production of siderophores—small, high-affinity iron-chelating molecules. This technical guide provides a comprehensive overview of the mechanism of action of bacillibactin, the primary siderophore produced by Bacillus subtilis. We will delve into the molecular machinery responsible for its biosynthesis, the kinetics of iron chelation, the specific transport pathway for the ferri-bacillibactin complex into the cytoplasm, and the intracellular mechanisms for iron release and regulation. This document consolidates key quantitative data, detailed experimental protocols, and visual pathways to serve as a vital resource for researchers in microbiology, biochemistry, and drug development.

The this compound-Mediated Iron Acquisition System

Under iron-limiting conditions, Bacillus subtilis initiates a highly regulated process to scavenge ferric iron (Fe³⁺) from its environment. This process is centered around the siderophore this compound (BB), a hexadentate triscatecholamide that is structurally similar to enterobactin (B1671361) produced by Gram-negative bacteria.[1][2] The overall mechanism can be divided into four main stages: biosynthesis of this compound, secretion and iron chelation, uptake of the ferri-bacillibactin complex, and intracellular iron release. The entire system is tightly regulated by the Ferric Uptake Regulator (Fur) protein, which ensures that the machinery is expressed only when intracellular iron levels are low.[3]

Quantitative Data on this compound Iron Chelation

The efficiency of the this compound system is underscored by its high affinity for iron and the specific kinetics of its transport and processing components. The following tables summarize the key quantitative parameters of this system.

Table 1: Physicochemical Properties of this compound
ParameterValueReference
TypeTriscatecholate Siderophore[4]
Ferric Iron (Fe³⁺) Formation Constant10⁴⁸ M⁻¹[5]
Molecular Weight882.789 g/mol
Table 2: Binding and Kinetic Parameters of Key Proteins
ProteinLigand/SubstrateParameterValueReference
FeuA (Substrate-Binding Protein)Ferri-bacillibactinDissociation Constant (K_d)57 ± 1 nM[6][7]
FeuA (Substrate-Binding Protein)Ferri-bacillibactinDissociation Constant (K_d)20 ± 3 nM[8]
Btr (Regulatory Protein)Ferri-bacillibactinDissociation Constant (K_d)~15 nM[8]
Btr (Regulatory Protein)Apo-bacillibactinDissociation Constant (K_d)~27 nM[8]
BesA (Ferri-bacillibactin Esterase)Ferri-bacillibactinMichaelis Constant (K_M)0.54 µM[5]
BesA (Ferri-bacillibactin Esterase)Apo-bacillibactinMichaelis Constant (K_M)24.4 µM[5]
BesA (Ferri-bacillibactin Esterase)Ferri-bacillibactin vs. Apo-bacillibactinRelative Catalytic Efficiency~25-fold higher for Ferri-bacillibactin[6][7]

Molecular Mechanisms and Pathways

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway encoded by the dhbACEBF operon.[4] The synthesis begins with chorismate, a precursor from the shikimate pathway, which is converted to 2,3-dihydroxybenzoate (DHB). The NRPS machinery then sequentially condenses three units of DHB-Glycine-Threonine, which are cyclized to form the final trilactone structure of this compound.[4]

bacillibactin_biosynthesis This compound Biosynthesis Pathway Chorismate Chorismate DhbC DhbC, DhbA, DhbB Chorismate->DhbC Shikimate Pathway Precursor DHB 2,3-Dihydroxybenzoate (DHB) DhbE DhbE (Adenylation) DHB->DhbE DHB_Gly_Thr DHB-Gly-Thr Monomer This compound This compound (Cyclic Trimer) DHB_Gly_Thr->this compound Cyclization (x3) DhbC->DHB DhbF DhbF (NRPS) DhbE->DhbF Activates DHB DhbF->DHB_Gly_Thr Adds Glycine & Threonine ferri_bacillibactin_transport Ferri-bacillibactin Transport Workflow cluster_membrane Cell Membrane FeuBC FeuB / FeuC (Permease) Fe_BB_in Fe-BB (intracellular) FeuBC->Fe_BB_in Translocation YusV YusV (ATPase) YusV->FeuBC ADP ADP + Pi YusV->ADP Fe3 Fe³⁺ (Iron) BB This compound Fe3->BB Fe_BB Ferri-bacillibactin (Fe-BB) BB->Fe_BB FeuA_apo FeuA (apo) FeuA_Fe_BB FeuA + Fe-BB FeuA_apo->FeuA_Fe_BB Fe_BB->FeuA_apo High-affinity binding (Kd ≈ 20-57 nM) FeuA_Fe_BB->FeuBC Docking lab_in Cytoplasm ATP ATP ATP->YusV lab_out Extracellular Space iron_release Intracellular Iron Release Fe_BB_in Ferri-bacillibactin (Fe-BB) BesA BesA Esterase Fe_BB_in->BesA Substrate (KM = 0.54 µM) Fe3_released Fe³⁺ (released) BesA->Fe3_released Product BB_hydrolyzed Hydrolyzed this compound (Monomers/Dimers) BesA->BB_hydrolyzed Product Fe2_cellular Fe²⁺ (Cellular Pool) Fe3_released->Fe2_cellular Reduction fur_regulation Fur-mediated Regulation of Iron Uptake cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2_high High Fe²⁺ Fur_apo_high Fur Protein Fe2_high->Fur_apo_high Fur_Fe_complex Fur-Fe²⁺ Complex Fur_apo_high->Fur_Fe_complex Fur_Box_high Fur Box (DNA) Fur_Fe_complex->Fur_Box_high Binds Transcription_Repressed Transcription REPRESSED Fur_Fe_complex->Transcription_Repressed Causes dhb_feu_genes_high dhb & feu operons Fe2_low Low Fe²⁺ Fur_apo_low Fur Protein (Apo) Fe2_low->Fur_apo_low Dissociates Fur_Box_low Fur Box (DNA) Fur_apo_low->Fur_Box_low Cannot Bind dhb_feu_genes_low dhb & feu operons Transcription_Active Transcription ACTIVE dhb_feu_genes_low->Transcription_Active Leads to

References

Bacillibactin: A Key Siderophore in Plant-Microbe Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in cellular processes ranging from respiration to DNA synthesis.[1][2] However, in aerobic environments and at physiological pH, iron exists predominantly in the insoluble ferric (Fe³⁺) state, severely limiting its bioavailability.[3] To overcome this challenge, microorganisms have evolved sophisticated iron acquisition systems, chief among them the production of siderophores—low molecular weight, high-affinity iron-chelating molecules.[3][4][5] This guide focuses on bacillibactin, the archetypal catecholate siderophore produced by various Bacillus species, and explores its multifaceted role in shaping the interactions between these bacteria and host plants.

This compound: Structure and Biosynthesis

This compound is a cyclic trimeric lactone composed of three 2,3-dihydroxybenzoate (DHB)-glycine-threonine units.[6] This catechol-based structure endows it with an exceptionally high affinity for ferric iron, making it one of the most powerful natural iron scavengers.[7] Its production is a hallmark of many Bacillus species, including the commercially significant plant growth-promoting and biocontrol agents Bacillus subtilis, Bacillus amyloliquefaciens, and Bacillus velezensis.[6][8][9]

The this compound Biosynthetic Pathway

The synthesis of this compound is orchestrated by a set of enzymes encoded by the dhb (dihydroxybenzoate) operon (dhbACEBF).[10] The process is initiated from the primary metabolite chorismate and proceeds via a multi-modular non-ribosomal peptide synthetase (NRPS) assembly line, similar to the synthesis of enterobactin (B1671361) in Gram-negative bacteria.[6][11]

The key steps are:

  • DHB Synthesis: Chorismate is converted to the catecholate precursor 2,3-dihydroxybenzoate (DHB) by the sequential action of the enzymes DhbC, DhbA, and DhbB.[12][13]

  • NRPS Activation: The stand-alone adenylation (A) domain enzyme, DhbE, activates DHB. Simultaneously, the large, dimodular NRPS enzyme, DhbF, activates glycine (B1666218) and L-threonine at its respective modules.[6][14]

  • Elongation and Cyclization: The activated DHB is tethered to the aryl carrier protein DhbB. The NRPS machinery then catalyzes the condensation of DHB, glycine, and threonine to form a DHB-Gly-Thr monomer. This process is repeated three times. Finally, the thioesterase (TE) domain of DhbF catalyzes the intramolecular cyclization of the three monomers, releasing the mature this compound molecule.[6]

Bacillibactin_Biosynthesis Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB dhbC, dhbA, dhbB enzymes NRPS_Complex NRPS Complex (DhbE, DhbB, DhbF) DHB->NRPS_Complex Monomer DHB-Gly-Thr Monomer NRPS_Complex->Monomer Condensation Gly Glycine Gly->NRPS_Complex Thr L-Threonine Thr->NRPS_Complex Monomer->Monomer This compound This compound Monomer->this compound Cyclization (DhbF TE)

Caption: The this compound Biosynthesis Pathway.

Mechanism of Action: Iron Acquisition and Transport

Once secreted into the extracellular environment, this compound scavenges ferric iron to form a stable, soluble Fe³⁺-bacillibactin complex.[6] This complex is then recognized and transported back into the bacterial cell.

The uptake process in B. subtilis involves:

  • Binding: The Fe³⁺-bacillibactin complex binds with high affinity to the FeuA substrate-binding protein, which is anchored to the cell membrane.[15]

  • Transport: The complex is then translocated across the cytoplasmic membrane by the FeuBC permease, an ABC-type transporter.[15]

  • Iron Release: Inside the cytoplasm, the esterase BesA hydrolyzes the trilactone backbone of this compound, destabilizing the complex and releasing the iron.[15] The released Fe³⁺ is likely reduced to ferrous iron (Fe²⁺) for incorporation into metabolic pathways.

Iron_Uptake_Workflow cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Fe_this compound Fe³⁺-Bacillibactin Complex This compound->Fe_this compound Chelation Fe3 Fe³⁺ (Insoluble) Fe3->Fe_this compound FeuA FeuA Substrate Binding Fe_this compound->FeuA Binding FeuBC FeuBC ABC Transporter FeuA->FeuBC Transfer BesA BesA Esterase FeuBC->BesA Transport Fe_Released Fe³⁺ BesA->Fe_Released Hydrolysis & Iron Release Metabolism Cellular Metabolism Fe_Released->Metabolism Reduction to Fe²⁺

Caption: this compound-Mediated Iron Uptake in Bacillus.

Role in Plant Growth Promotion

This compound is a key factor in the plant growth-promoting (PGP) activity of many rhizobacteria.[9][16][17] By sequestering iron from the soil, this compound-producing bacteria increase the bioavailability of this nutrient for the plant, a mechanism of significant agroecological importance.[17][18] This enhanced iron nutrition leads to measurable improvements in plant health and yield.

ParameterOrganismPlantEffect of InoculationReference
Siderophore ProductionBacillus subtilis LSBS2-296 mg/L in succinic acid medium[7][19][20]
Shoot LengthBacillus subtilis LSBS2Sesame (Sesamum indicum L.)39% increase compared to control[7]
Root LengthBacillus subtilis LSBS2Sesame (Sesamum indicum L.)43% increase compared to control[7]
Fresh WeightBacillus subtilis LSBS2Sesame (Sesamum indicum L.)27% increase compared to control[7]
Dry WeightBacillus subtilis LSBS2Sesame (Sesamum indicum L.)24% increase compared to control[7]
Plant Biomass & Oil ContentBacillus subtilis LSBS2Peanut (Arachis hypogaea L.)Significant increase over uninoculated control[21]

Table 1: Quantitative Effects of this compound-Producing Bacteria on Plant Growth.

Role in Biocontrol of Plant Pathogens

Beyond promoting growth, this compound contributes significantly to the biocontrol capabilities of Bacillus species. This is achieved through two primary mechanisms:

  • Competitive Iron Exclusion: By efficiently scavenging available iron, this compound-producing bacteria deprive pathogenic fungi and bacteria of this essential nutrient, thereby suppressing their growth and proliferation in the rhizosphere.[8]

  • Direct Antibiosis: Recent studies have revealed that this compound itself possesses direct antibiotic activity against certain plant pathogens, a mechanism independent of simple iron competition.[8][22] This broadens the biocontrol range of its producing organisms.[8][22]

Target PathogenProducing OrganismActivity MetricValueReference
Pseudomonas syringae pv. tomatoB. amyloliquefaciens MBI600In vitro & in planta growthRestrained[8][22]
Mycobacterium smegmatis MTCC6Bacillus subtilis NPROOT3MIC (this compound)22.15 µM[23]
Mycobacterium smegmatis MTCC6Bacillus subtilis NPROOT3MIC (Tribenglthin A - a derivative)38.66 µM[23]
Various Fungal PhytopathogensB. amyloliquefaciens MBI600Antifungal ActivityIncreased[8][22]
Verticillium dahliae, F. oxysporumBacillus sp.Antibacterial/Antifungal ActivityReported[24]

Table 2: Biocontrol and Antibiotic Activity of this compound and Its Derivatives.

This compound and Plant Signaling

The interaction between microbial siderophores and plants is not limited to nutrition and competition. Plants can perceive these molecules, leading to the activation of complex signaling cascades. The iron-free form of siderophores (aposiderophore) can act as a microbe-associated molecular pattern (MAMP), triggering plant immune responses.

Infiltration of catecholate siderophores into plant leaves has been shown to:

  • Activate Defense Pathways: Trigger the salicylic (B10762653) acid (SA)-mediated signaling pathway, a cornerstone of plant defense against biotrophic pathogens. This activation appears dependent on the siderophore's iron-binding property, as the ferric-siderophore complex is ineffective.[25]

  • Induce Iron Deficiency Responses: Elicit a systemic "leaf-to-root" signal that induces the expression of genes associated with iron deficiency in the roots, such as the ferric chelate reductase FRO2 and the iron transporter IRT1.[5][25][26] This prepares the plant to acquire more iron from the soil.

Plant_Signaling_Pathway cluster_microbe Bacillus in Rhizosphere cluster_plant Plant Cell cluster_leaf Leaf cluster_root Root This compound This compound (Apo-siderophore) SA_Pathway Salicylic Acid (SA) Signaling Pathway This compound->SA_Pathway Perception as MAMP (Iron Chelation) Defense_Genes Defense Gene Expression (e.g., PR genes) SA_Pathway->Defense_Genes Systemic_Signal Systemic Signal SA_Pathway->Systemic_Signal Iron_Uptake_Genes Iron Deficiency Genes (IRT1, FRO2) Iron_Uptake Enhanced Iron Uptake Capacity Iron_Uptake_Genes->Iron_Uptake Systemic_Signal->Iron_Uptake_Genes Induction

Caption: this compound's Influence on Plant Signaling Pathways.

Key Experimental Protocols

Protocol: Detection and Quantification of Siderophore Production (CAS Assay)

The Chrome Azurol S (CAS) assay is the universal standard for detecting and quantifying siderophore production.[27][28] It operates on the principle of competition: siderophores, with their higher affinity for iron, remove Fe³⁺ from a blue-colored CAS-iron-detergent complex, causing a color change to orange or yellow.[27][29]

Materials:

  • CAS dye solution

  • Hexadecyltrimethylammonium bromide (HDTMA) solution

  • FeCl₃ solution (in 10 mM HCl)

  • Appropriate bacterial growth medium (e.g., Succinic acid medium, LB)

  • Acid-washed glassware to prevent iron contamination[30][31]

  • Spectrophotometer or microplate reader

Methodology (Liquid Assay for Quantification):

  • Prepare CAS Assay Solution: Mix CAS dye, FeCl₃ solution, and HDTMA solution in the correct proportions as described by Schwyn and Neilands (1987). The final solution should be a deep blue color.

  • Culture Preparation: Grow the bacterial strain of interest in an iron-limited liquid medium to induce siderophore production. Incubate until the desired growth phase is reached.

  • Obtain Supernatant: Centrifuge the bacterial culture to pellet the cells. Collect the cell-free supernatant, which contains the secreted siderophores.

  • Assay Reaction: In a microtiter plate or cuvette, mix the bacterial supernatant with the CAS assay solution (typically in a 1:1 ratio).[29] Include a control using uninoculated sterile medium.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at room temperature.

  • Measurement: Measure the absorbance of the mixture at 630 nm.[29]

  • Quantification: The decrease in absorbance is proportional to the amount of siderophore produced. Siderophore units (%) can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (control) and As is the absorbance of the sample. A standard curve using a known siderophore (e.g., deferoxamine (B1203445) mesylate) can be used for absolute quantification.

Protocol: Assessment of Plant Growth Promotion

This protocol outlines a general workflow for evaluating the PGP effects of this compound-producing bacteria under controlled conditions.

Materials:

  • Test plant seeds (e.g., sesame, peanut, Arabidopsis thaliana)

  • Sterilized soil mix (e.g., soil:sand:manure)[17]

  • Pots or growth containers

  • Bacterial inoculum (liquid culture of the test strain)

  • Control medium (sterile broth)

  • Growth chamber or greenhouse with controlled light, temperature, and humidity

Methodology:

  • Seed Sterilization: Surface sterilize seeds to remove contaminating microbes.

  • Inoculum Preparation: Grow the Bacillus strain in a suitable liquid medium to a specific cell density (e.g., 10⁸ CFU/mL).

  • Sowing and Treatment: Sow seeds in pots. At the time of sowing or shortly after germination, apply the treatments.

    • Treatment Group: Inoculate the soil with a defined volume of the bacterial culture (e.g., 200 mL of broth per pot).[17]

    • Control Group: Apply an equal volume of sterile growth medium.

  • Growth Period: Grow the plants for a defined period (e.g., 45-60 days) under controlled conditions, providing water as needed.

  • Data Collection: At the end of the experiment, carefully harvest the plants. Measure key growth parameters, including:

    • Shoot and root length

    • Fresh and dry biomass (after drying in an oven)

    • Chlorophyll content

    • Nutrient content (especially iron) in plant tissues

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine if the differences between the treated and control groups are significant.

Conclusion and Future Directions

This compound is a powerful and versatile molecule that plays a central role in the beneficial interactions between Bacillus species and plants. Its ability to sequester iron not only enhances plant nutrition but also provides a potent mechanism for the biocontrol of phytopathogens. Furthermore, its recognition by the plant immune system highlights a sophisticated layer of cross-kingdom communication.

For researchers and drug development professionals, this compound and its biosynthetic pathway offer intriguing targets. Engineering strains to overproduce this compound could lead to more effective biofertilizers and biocontrol agents. Understanding the specific structural motifs responsible for its antibiotic activity could inform the development of novel antimicrobial compounds. Finally, exploring the "Trojan horse" strategy, where antibiotics are conjugated to siderophores to facilitate their uptake by pathogenic bacteria, remains a promising avenue for combating antibiotic resistance.[32] Continued investigation into this key siderophore will undoubtedly unlock new solutions for sustainable agriculture and medicine.

References

Preliminary Studies on the Antimicrobial Properties of Bacillibactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bacillibactin, a catecholate siderophore produced by various Bacillus species, has emerged as a promising antimicrobial agent. Initially characterized by its high-affinity iron acquisition capabilities, recent research has unveiled its direct antibiotic activities against a broad spectrum of bacterial and fungal pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the preliminary studies on the antimicrobial properties of this compound, intended for researchers, scientists, and drug development professionals. It consolidates quantitative antimicrobial activity data, details essential experimental protocols for its isolation and evaluation, and visualizes the key biological and experimental workflows. The presented information aims to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Natural products, particularly those from microbial sources, have historically been a rich reservoir of antibiotics. This compound is a cyclic trimeric lactone of 2,3-dihydroxybenzoyl-glycyl-threonine, produced by bacteria such as Bacillus subtilis and Bacillus anthracis under iron-limiting conditions.[1][2] Its primary biological role is to sequester ferric iron (Fe³⁺) from the environment for bacterial uptake.[1]

While its function as a siderophore is well-established, a growing body of evidence indicates that this compound possesses direct antimicrobial properties, independent of iron competition.[3][4] Studies have demonstrated its efficacy against various pathogens, suggesting mechanisms that may involve the inhibition of essential bacterial enzymes.[5][6] This guide synthesizes the current knowledge on this compound's antimicrobial activities, providing a foundational resource for its exploration as a potential drug candidate.

Antimicrobial Activity of this compound

This compound and its analogues have demonstrated a significant breadth of antimicrobial activity. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values of this compound and its derivatives against a range of pathogenic microorganisms. This data highlights its potential against both Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Compound/VariantTarget MicroorganismMIC ValueReference(s)
This compound Class SiderophoresMethicillin-resistant Staphylococcus aureus (MRSA)1.56 - 6.25 µg/mL[8]
Vancomycin-resistant Enterococcus faecalis (VRE)1.56 - 6.25 µg/mL[8]
Pseudomonas aeruginosa (multidrug-resistant)1.56 - 6.25 µg/mL[8]
Klebsiella pneumoniae (multidrug-resistant)1.56 - 6.25 µg/mL[8]
Tribenglthin A (this compound analogue)Mycobacterium smegmatis MTCC638.66 µM[9]
This compoundMycobacterium smegmatis MTCC622.15 µM[9]
This compound-producing B. velezensisPseudomonas aeruginosa100% inhibition (cell-free supernatant)[6]
Aeromonas veroniiSignificant inhibition (cell-free supernatant)[6]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and antimicrobial susceptibility testing of this compound. These protocols are compiled from various studies and represent standard approaches in the field.

Isolation and Purification of this compound

This protocol outlines the steps for producing and extracting this compound from a Bacillus subtilis culture.

Objective: To isolate and purify this compound for subsequent antimicrobial testing.

Materials:

  • Bacillus subtilis strain

  • Chemically Defined Low-Iron Medium (CDLIM)[5]

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column[5]

  • Chrome Azurol S (CAS) assay reagents for siderophore detection[10]

  • Arnow's assay reagents for catecholate siderophore confirmation[10]

Procedure:

  • Culture Preparation: Inoculate Bacillus subtilis in a starter culture of a suitable medium (e.g., Luria-Bertani broth). Incubate overnight at 37°C with shaking.

  • Induction of Siderophore Production: Inoculate the starter culture into iron-deficient medium (CDLIM). To ensure iron limitation, all glassware should be pre-treated with 6 N HCl to remove trace iron.[5] Incubate for 24-48 hours at 30-37°C with agitation.

  • Siderophore Detection: Periodically take aliquots of the culture supernatant and perform the CAS assay to detect the presence of siderophores. A color change from blue to orange/purple indicates siderophore production.[10]

  • Harvesting and Extraction: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

  • Acidify the resulting cell-free supernatant to a pH of 2.0 using concentrated HCl.

  • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this step three times.

  • Pool the organic phases and evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Resuspend the crude extract in a suitable solvent (e.g., methanol).

    • Purify the this compound using a preparative HPLC system equipped with a C18 column.[5]

    • Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) as the mobile phase.

    • Collect fractions and perform the CAS and/or Arnow's assay to identify the fractions containing the catecholate siderophore, this compound.[10]

    • Confirm the identity and purity of the isolated compound using techniques such as NMR and Mass Spectrometry.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of purified this compound.[11][12][13]

Objective: To determine the MIC of this compound against a target microorganism.

Materials:

  • Purified this compound

  • Target microorganism(s)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[13]

  • Sterile 96-well microtiter plates[11]

  • Spectrophotometer or microplate reader

  • McFarland turbidity standards (0.5)[7]

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth (e.g., MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth to obtain a range of concentrations for testing. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the stock solution (at the highest desired concentration) is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10.[12]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well.

    • Well 11 should contain only the bacterial inoculum in broth (positive control for growth).

    • Well 12 should contain only broth (negative control for sterility).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[11]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[11]

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

Visualizations: Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language to illustrate key aspects of this compound research.

This compound Biosynthesis and Iron-Mediated Regulation

The production of this compound is tightly controlled by the availability of iron through the Ferric Uptake Regulator (Fur) protein.

Bacillibactin_Pathway cluster_regulation Iron Regulation cluster_biosynthesis Biosynthesis Pathway Fe_high High Intracellular Iron (Fe²⁺) Fur_inactive Apo-Fur (Inactive) Fe_high->Fur_inactive binds Fe_low Low Intracellular Iron (Fe²⁺) Fur_active Holo-Fur (Active Repressor) Fur_inactive->Fur_active forms Transcription_active Transcription Active Fur_inactive->Transcription_active dissociates from DNA dhb_operon dhb Operon (dhbACEBF) Fur_active->dhb_operon binds to Fur box Transcription_blocked Transcription Blocked dhb_operon->Transcription_blocked dhb_operon->Transcription_active Dhb_enzymes DhbA, DhbB, DhbC, DhbE Transcription_active->Dhb_enzymes expresses NRPS NRPS Machinery (DhbE, DhbB, DhbF) Transcription_active->NRPS expresses Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB catalyzed by DhbA,B,C This compound This compound DHB->this compound assembled with Gly, Thr by NRPS

Caption: this compound biosynthesis is repressed by high iron via the Fur protein.

General Experimental Workflow for Antimicrobial Discovery

The process of discovering and characterizing a novel antimicrobial agent like this compound follows a structured workflow.

Experimental_Workflow A 1. Isolation & Culturing of Producer Organism (e.g., Bacillus sp.) B 2. Fermentation & Induction of Production (Iron-deficient media) A->B C 3. Extraction of Crude Supernatant B->C D 4. Primary Screening (e.g., Agar Diffusion Assay) C->D E 5. Bioassay-Guided Purification (HPLC) D->E Active extract F 6. Structural Elucidation (NMR, Mass Spec) E->F G 7. Quantitative Analysis (MIC Determination) F->G H 8. Mechanism of Action Studies G->H I 9. In Vivo Efficacy & Toxicity Studies H->I

Caption: Workflow for natural product antimicrobial discovery and characterization.

Conclusion and Future Directions

Preliminary studies strongly support the potential of this compound as a novel antimicrobial agent. Its activity against multidrug-resistant bacteria is particularly noteworthy. The dual-action mechanism, combining iron sequestration with direct antibiosis, presents a compelling strategy to combat bacterial growth and survival.

Future research should focus on several key areas:

  • Expanding the Antimicrobial Spectrum: A broader range of clinically relevant bacteria and fungi should be tested to fully define this compound's spectrum of activity.

  • Elucidating the Mechanism of Action: While enzyme inhibition has been proposed, the precise molecular targets of this compound's direct antibiotic activity need to be identified and validated.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogues can help identify the key structural features responsible for its antimicrobial effects, potentially leading to the design of more potent and selective compounds.

  • In Vivo Studies: Preclinical studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound as a potential therapeutic.

References

Spectroscopic Properties of Apo-Bacillibactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of apo-bacillibactin, the iron-free form of the catecholate siderophore produced by Bacillus subtilis. A thorough understanding of its spectroscopic characteristics is crucial for studying its iron chelation mechanism, developing novel antimicrobial agents, and designing targeted drug delivery systems. This document summarizes key quantitative data, details experimental protocols for its purification and spectroscopic analysis, and provides visual representations of experimental workflows.

Introduction to Bacillibactin

This compound is a cyclic trimeric lactone of 2,3-dihydroxybenzoyl-glycyl-L-threonine.[1] It is a high-affinity siderophore, playing a critical role in iron acquisition for Bacillus subtilis, especially under iron-limiting conditions.[1] The iron-free form, apo-bacillibactin, is the precursor to the iron-chelating complex and its characterization is fundamental to understanding the initial stages of iron uptake. Spectroscopic techniques are invaluable tools for elucidating the structural and electronic properties of apo-bacillibactin.

Purification of Apo-Bacillibactin

A robust purification protocol is essential to obtain high-purity apo-bacillibactin for accurate spectroscopic analysis. The following is a detailed experimental protocol adapted from established methods.[1][2]

Culture and Production

Bacillus subtilis is cultured in an iron-deficient medium to induce the production of this compound. The cell-free supernatant is then harvested for purification.

Experimental Protocol: Purification of Apo-Bacillibactin
  • Bacterial Strain and Culture Conditions:

    • Inoculate Bacillus subtilis into a suitable iron-deficient medium (e.g., succinate (B1194679) medium).

    • Incubate at 30°C for 48 hours with shaking.[1]

  • Harvesting and Concentration:

    • Centrifuge the culture at 10,000 rpm for 15 minutes to remove bacterial cells.[1]

    • Collect the supernatant and concentrate it using a rotary evaporator.

  • Column Chromatography:

    • Pack a column with Amberlite XAD-4 resin.

    • Load the concentrated supernatant onto the column.

    • Wash the column with distilled water to remove unbound impurities.

    • Elute the bound this compound with methanol (B129727).[1][2]

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the methanol eluate using reversed-phase HPLC.

    • Use a C18 column with a methanol-water gradient as the mobile phase.[3]

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 279 nm) to collect the apo-bacillibactin peak.[4]

The purification process can be visualized by the following workflow diagram:

G Figure 1. Workflow for the Purification of Apo-Bacillibactin cluster_0 Culture and Harvesting cluster_1 Purification Culture Bacillus subtilis Culture (Iron-deficient medium) Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Concentration Rotary Evaporation Supernatant->Concentration Amberlite Amberlite XAD-4 Column Chromatography Concentration->Amberlite HPLC Reversed-Phase HPLC Amberlite->HPLC Apo_BB Pure Apo-Bacillibactin HPLC->Apo_BB

Caption: Workflow for the Purification of Apo-Bacillibactin.

Spectroscopic Characterization

The following sections detail the spectroscopic properties of purified apo-bacillibactin using various analytical techniques.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the apo-bacillibactin molecule, primarily arising from the catecholate rings.

Experimental Protocol:

  • Instrument: A standard UV-Vis spectrophotometer.

  • Solvent: A suitable buffer, such as phosphate-buffered saline (PBS) pH 7.4, or methanol.

  • Concentration: Prepare a solution of apo-bacillibactin of a known concentration.

  • Measurement: Record the absorbance spectrum from 200 to 400 nm.

Quantitative Data:

ParameterValueReference
Absorption Maxima (λmax) ~210 nm, ~279 nm[4]
Molar Extinction Coefficient (ε) Data not available in the searched literature.

Note: The molar extinction coefficient can be determined experimentally using the Beer-Lambert law (A = εcl) with a known concentration of purified apo-bacillibactin.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the electronic excited states of apo-bacillibactin. The intrinsic fluorescence is primarily due to the catechol moieties.

Experimental Protocol:

  • Instrument: A spectrofluorometer.

  • Solvent: A suitable buffer, such as PBS pH 7.4.

  • Excitation Wavelength (λex): Scan a range of excitation wavelengths to determine the optimal excitation maximum.

  • Emission Wavelength (λem): Record the emission spectrum at the determined excitation maximum.

Quantitative Data:

ParameterValueReference
Excitation Maxima (λex) Data not available in the searched literature.
Emission Maxima (λem) Data not available in the searched literature.
Quantum Yield (ΦF) Data not available in the searched literature.

Note: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

The general workflow for spectroscopic analysis is as follows:

G Figure 2. General Workflow for Spectroscopic Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Apo_BB Purified Apo-Bacillibactin UV_Vis UV-Visible Spectroscopy Apo_BB->UV_Vis Fluorescence Fluorescence Spectroscopy Apo_BB->Fluorescence CD Circular Dichroism Apo_BB->CD NMR NMR Spectroscopy Apo_BB->NMR Absorbance Absorbance Spectra UV_Vis->Absorbance Emission Emission/Excitation Spectra Fluorescence->Emission CD_Spectra CD Spectra CD->CD_Spectra NMR_Spectra NMR Spectra NMR->NMR_Spectra

Caption: General Workflow for Spectroscopic Analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to investigate the secondary and tertiary structure of apo-bacillibactin in solution, providing insights into its conformation.

Experimental Protocol:

  • Instrument: A circular dichroism spectrometer.

  • Solvent: A suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate (B84403) buffer).

  • Wavelength Range:

    • Far-UV (190-250 nm): To study the secondary structure (peptide backbone).

    • Near-UV (250-350 nm): To probe the tertiary structure (aromatic side chains).

  • Parameters: Optimize parameters such as bandwidth, scanning speed, and response time for optimal signal-to-noise ratio.

Quantitative Data:

ParameterValueReference
Far-UV CD Spectra Data not available in the searched literature.
Near-UV CD Spectra Data not available in the searched literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the three-dimensional structure and connectivity of atoms in apo-bacillibactin.

Experimental Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent: Deuterated solvents such as deuterated methanol (CD3OD) or dimethyl sulfoxide (B87167) (DMSO-d6).

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR for initial characterization.

    • 2D NMR: COSY, HSQC, and HMBC experiments for complete structural assignment.

Quantitative Data: The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound, which are expected to be very similar for the apo-form.[5]

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound in DMSO-d6 [5]

PositionδC (ppm)δH (ppm, J in Hz)
DHB
1'115.3
2'145.7
3'148.8
4'118.86.95 (t, 7.9)
5'119.57.35 (dd, 7.9, 1.5)
6'116.77.78 (dd, 7.9, 1.5)
7'168.4
Glycine
1169.2
243.54.15 (m)
Threonine
1''170.9
2''56.64.59 (br s)
3''70.85.31 (d, 6.8)
4''16.51.25 (d, 6.4)

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of apo-bacillibactin. While some quantitative data, particularly from NMR spectroscopy, is available, further research is needed to fully characterize its UV-Vis, fluorescence, and circular dichroism properties. The detailed experimental protocols provided herein should facilitate such investigations, ultimately contributing to a deeper understanding of this important siderophore and its potential applications in medicine and biotechnology.

References

Bacillibactin Production in Bacillus Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacillibactin, a catecholate siderophore produced by numerous Bacillus species, plays a critical role in iron acquisition, a process essential for bacterial survival, virulence, and biocontrol applications. Understanding the production, regulation, and quantification of this compound is paramount for harnessing its potential in various fields, from agriculture to medicine. This technical guide provides an in-depth overview of this compound production across different Bacillus species, detailing the biosynthetic pathway, its intricate regulation, and comprehensive experimental protocols for its detection and quantification. Quantitative data on production levels are summarized to facilitate comparative analysis, and key pathways and workflows are visualized to enhance comprehension.

Introduction to this compound

This compound is a high-affinity siderophore synthesized by members of the Bacillus genus, including Bacillus subtilis, Bacillus anthracis, Bacillus amyloliquefaciens, Bacillus licheniformis, Bacillus cereus, and Bacillus thuringiensis.[1] Its primary function is to chelate ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell, a crucial mechanism for survival in iron-limited conditions. The structure of this compound consists of three 2,3-dihydroxybenzoate (DHB) groups linked to a cyclic trimer of L-threonine and glycine. This unique structure confers a high affinity for ferric iron, making it a highly efficient iron scavenger.

Quantitative Production of this compound

The production of this compound is highly dependent on the Bacillus species, the specific strain, and the culture conditions, particularly iron availability. While many Bacillus species are known to produce this compound, comprehensive and directly comparable quantitative data across a wide range of species is not extensively available in the current literature. This scarcity of standardized data presents a research gap and an opportunity for further investigation.

The following table summarizes the available quantitative data on this compound production in select Bacillus species under specific laboratory conditions.

Bacillus SpeciesStrainCulture ConditionsThis compound YieldReference
Bacillus subtilisLSBS2Succinic acid medium, 28 ± 2 °C, 48 h296 mg/L[2][3][4]
Bacillus subtilisLSBS2Liquid medium20 mg/L[3]
Bacillus anthracisSterne (34F₂)Iron-depleted medium (IDM)Production detected, but repressed by the addition of 20 µM iron.

Note: The significant difference in reported yields for B. subtilis LSBS2 may be attributed to variations in experimental methodologies and culture media composition. Direct comparison of these values should be made with caution. For other species like B. amyloliquefaciens, B. licheniformis, B. cereus, and B. thuringiensis, while production is confirmed, specific yields in mg/L or similar units are not consistently reported in the reviewed literature.

This compound Biosynthesis and Regulation

The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the dhb (dihydroxybenzoate) operon.[5][6] This pathway is tightly regulated at the transcriptional level, primarily by the Ferric Uptake Regulator (Fur) protein in response to intracellular iron concentrations.

Biosynthetic Pathway

The synthesis of this compound begins with chorismate, a key intermediate in the shikimate pathway. The enzymes encoded by the dhb operon (dhbA, dhbB, dhbC, dhbE, and dhbF) catalyze the conversion of chorismate into the final this compound molecule.[5][6]

Bacillibactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate DhbC DHB 2,3-Dihydroxybenzoate Isochorismate->DHB DhbA, DhbB DHB-AMP DHB-AMP DHB->DHB-AMP DhbE DHB-Gly-Thr DHB-Gly-Thr DHB-AMP->DHB-Gly-Thr DhbF (NRPS) This compound This compound DHB-Gly-Thr->this compound Cyclization

Figure 1. Simplified biosynthetic pathway of this compound.

Regulation by the Ferric Uptake Regulator (Fur)

The transcription of the dhb operon is negatively regulated by the Fur protein. In iron-replete conditions, Fe²⁺ acts as a corepressor, binding to Fur. The Fur-Fe²⁺ complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the dhb operon, effectively blocking transcription. Conversely, under iron-limiting conditions, Fur does not bind to the Fur box, leading to the derepression of the dhb operon and subsequent production of this compound.

Fur_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2_high Fe²⁺ Fur_high Fur Protein Fe2_high->Fur_high Fur_Fe_complex Fur-Fe²⁺ Complex Fur_high->Fur_Fe_complex Fur_box_high Fur Box Fur_Fe_complex->Fur_box_high Binds to dhb_operon_high dhb Operon Transcription_repressed Transcription Repressed dhb_operon_high->Transcription_repressed Fur_box_high->dhb_operon_high Fur_low Inactive Fur Fur_box_low Fur Box Fur_low->Fur_box_low Does not bind dhb_operon_low dhb Operon Transcription_active Transcription Active dhb_operon_low->Transcription_active Fur_box_low->dhb_operon_low Bacillibactin_prod This compound Production Transcription_active->Bacillibactin_prod

Figure 2. Regulation of the dhb operon by the Fur protein.

Experimental Protocols

Accurate detection and quantification of this compound are crucial for research and development. The following sections detail the methodologies for key experiments.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the competition for iron between the siderophore and the dye Chrome Azurol S.

Principle: The CAS-iron-detergent complex is blue. When a siderophore with a higher affinity for iron is present, it removes the iron from the complex, causing a color change to orange/yellow.

Protocol:

  • Preparation of CAS Assay Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The resulting solution should be dark blue. Autoclave and store in a dark bottle at 4°C.

  • Qualitative Plate Assay:

    • Prepare an appropriate growth medium (e.g., iron-deficient medium) and supplement it with the CAS assay solution (typically 1:9 v/v).

    • Inoculate the Bacillus strain onto the CAS agar (B569324) plates.

    • Incubate at the optimal growth temperature for 24-72 hours.

    • Observe for the formation of a yellow to orange halo around the colonies, indicating siderophore production.

  • Quantitative Liquid Assay:

    • Grow the Bacillus strain in an iron-deficient liquid medium.

    • Centrifuge the culture to obtain the cell-free supernatant.

    • Mix 0.5 mL of the supernatant with 0.5 mL of the CAS assay solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (medium only) indicates siderophore production.

    • Quantification can be performed by creating a standard curve with a known siderophore like deferoxamine (B1203445) mesylate.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise method for separating and quantifying this compound from culture supernatants.

Protocol:

  • Sample Preparation:

    • Grow the Bacillus strain in an iron-deficient medium.

    • Centrifuge the culture and collect the supernatant.

    • Acidify the supernatant to pH 2.0 with concentrated HCl.

    • Perform a solvent extraction using an equal volume of ethyl acetate (B1210297). Repeat three times.

    • Pool the ethyl acetate fractions and evaporate to dryness under vacuum.

    • Resuspend the dried extract in a suitable solvent (e.g., methanol (B129727) or mobile phase).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 10-90% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 315 nm (the characteristic absorbance wavelength for the catecholate moiety of this compound).

    • Quantification: Create a standard curve using purified this compound of a known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS provides high sensitivity and specificity for the identification and quantification of this compound.

Protocol:

  • Sample Preparation: Follow the same procedure as for HPLC.

  • LC-MS Conditions:

    • LC System: Utilize an HPLC or UPLC system with a C18 column, as described for HPLC.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • Ionization Mode: Typically negative ion mode is used to detect the deprotonated molecule [M-H]⁻ of this compound (expected m/z around 881.2).

    • Data Acquisition: Full scan mode to identify the molecular ion and tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

    • Quantification: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification against a standard curve.

Experimental and Analytical Workflow

The following diagram outlines a general workflow for the investigation of this compound production.

Experimental_Workflow cluster_culturing 1. Bacterial Culturing cluster_detection 2. Siderophore Detection & Quantification cluster_analysis 3. Data Analysis Strain_Selection Select Bacillus Strain(s) Culture_Media Prepare Iron-Deficient Medium Strain_Selection->Culture_Media Inoculation Inoculate and Incubate Culture_Media->Inoculation Harvest_Supernatant Harvest Cell-Free Supernatant Inoculation->Harvest_Supernatant CAS_Assay CAS Assay (Qualitative/Quantitative) Harvest_Supernatant->CAS_Assay HPLC_Analysis HPLC-UV (Quantification) Harvest_Supernatant->HPLC_Analysis LCMS_Analysis LC-MS/MS (Identification & Quantification) Harvest_Supernatant->LCMS_Analysis Data_Processing Process Chromatograms & Spectra HPLC_Analysis->Data_Processing LCMS_Analysis->Data_Processing Quantification Quantify this compound Yield Data_Processing->Quantification Comparison Compare Production Across Strains/Conditions Quantification->Comparison

Figure 3. General workflow for this compound analysis.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its fundamental role in bacterial iron metabolism and its potential applications in biotechnology and medicine. This guide provides a foundational understanding of this compound production in Bacillus species, offering detailed protocols and visualizations to aid researchers. A key takeaway is the existing gap in standardized, comparative quantitative data for this compound production across the Bacillus genus. Future research should focus on systematic studies to quantify and compare this compound yields in a wider range of species and strains under controlled conditions. Such data will be invaluable for selecting high-producing strains for industrial applications, understanding the ecological dynamics of Bacillus, and developing novel therapeutic strategies targeting iron acquisition in pathogenic bacteria.

References

The Evolutionary Significance of Bacillibactin: A Technical Guide to its Core Functions and Regulatory Networks

Author: BenchChem Technical Support Team. Date: December 2025

December 11, 2025

Abstract

Bacillibactin, a catecholate siderophore produced by members of the genus Bacillus, plays a pivotal role in bacterial survival, fitness, and evolution. Its primary function is to scavenge ferric iron (Fe³⁺), an essential but often scarce nutrient, from the environment. This high-affinity iron acquisition system is crucial for a variety of biological processes, including metabolic activity, DNA replication, and oxidative stress response. Beyond its fundamental role in iron homeostasis, this compound is a key player in microbial competition, acting as a potent antimicrobial agent against competing bacteria and fungi. In pathogenic species such as Bacillus anthracis, this compound contributes to virulence by enabling the bacterium to overcome the host's iron-withholding defense mechanisms. The biosynthesis and transport of this compound are tightly regulated by the ferric uptake regulator (Fur) protein, ensuring its production is finely tuned to the availability of iron. This in-depth technical guide explores the multifaceted evolutionary significance of this compound, detailing its biosynthesis, regulation, and diverse biological roles. We provide a comprehensive overview of the quantitative data associated with this compound, detailed experimental protocols for its study, and visualizations of its key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in bacterial iron acquisition, microbial ecology, and the development of novel antimicrobial strategies.

Introduction

Iron is an indispensable element for nearly all forms of life, acting as a cofactor in a multitude of essential enzymatic reactions. Despite its abundance in the Earth's crust, its bioavailability is extremely low in aerobic environments at physiological pH, where it primarily exists in the insoluble ferric (Fe³⁺) state. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, among which the production of siderophores is a key strategy.[1][2][3] Siderophores are low-molecular-weight, high-affinity iron chelators that are secreted into the extracellular environment to solubilize and transport ferric iron back into the cell.

This compound is a cyclic tricatecholate siderophore produced by various Bacillus species, including the well-studied Bacillus subtilis and the pathogenic Bacillus anthracis.[4] Its structure, consisting of three 2,3-dihydroxybenzoate (DHB) groups linked to a trilactone backbone of threonine and glycine (B1666218), confers an exceptionally high affinity for ferric iron.[5] This high binding affinity allows Bacillus species to effectively compete for iron in diverse and often iron-limited environments.

The evolutionary significance of this compound extends beyond simple iron acquisition. It is a crucial factor in the ecological fitness of Bacillus species, enabling them to outcompete other microorganisms for this essential nutrient.[6][7] Furthermore, this compound has been shown to exhibit direct antimicrobial activity against a range of bacteria and fungi, contributing to the biocontrol capabilities of some Bacillus strains.[8][9] In the context of infectious disease, this compound plays a role in the virulence of pathogenic Bacillus species by facilitating iron acquisition from the host, thereby overcoming the host's nutritional immunity.[10][11]

This technical guide provides a comprehensive examination of the evolutionary importance of this compound. We delve into the molecular mechanisms of its biosynthesis and regulation, present quantitative data on its production and activity, and provide detailed protocols for its experimental investigation. Through the use of structured tables and detailed diagrams, we aim to offer a clear and in-depth resource for the scientific community.

Quantitative Data on this compound

The production and activity of this compound can be quantified to understand its role in different biological contexts. The following tables summarize key quantitative data related to this compound.

Table 1: this compound Production in Bacillus Species

Bacillus SpeciesCulture ConditionsThis compound ConcentrationReference
Bacillus subtilis LSBS2Succinic acid medium, 28 ± 2 °C, 48 h296 mg/L[8][12]
Bacillus subtilisIron-free modified MM, 37°C, overnight20 mg/L[8]
Bacillus anthracisLow-iron CTM medium, 37°C~10 µM[13]
Bacillus anthracisLow-iron CTM medium, 23°C~20 µM[13]
Bacillus amyloliquefaciens MBI600CDLIM, 0 µM added Fe³⁺High production (qualitative)[14]
Bacillus amyloliquefaciens MBI600CDLIM, 18.4 µM added Fe³⁺Moderate production (qualitative)[14]
Bacillus amyloliquefaciens MBI600CDLIM, 370 µM added Fe³⁺Low production (qualitative)[14]
Bacillus amyloliquefaciens MBI600CDLIM, 740 µM added Fe³⁺No production[14]

Table 2: Iron Binding Affinity of this compound

SiderophoreIron Affinity Constant (Kf)Dissociation Constant (Kd) for FeuAReference
This compound1047.657 ± 1 nM[9][10]

Table 3: Antimicrobial Activity of this compound

Target OrganismThis compound ConcentrationInhibitionReference
Pseudomonas syringae pv. tomatoUndiluted CFCF from 0 µM Fe³⁺ cultureSignificant inhibition[15]
Pseudomonas aeruginosaCell-free supernatant of B. velezensis100% inhibition[16][17]
Aeromonas veroniiCell-free supernatant of B. velezensisSignificant inhibition[16][17]
Multidrug-resistant Staphylococcus aureus1.56 - 6.25 µg/mLBactericidal[18]
Multidrug-resistant Enterococcus faecalis1.56 - 6.25 µg/mLBactericidal[18]
Multidrug-resistant Pseudomonas aeruginosa1.56 - 6.25 µg/mLBactericidal[18]
Multidrug-resistant Klebsiella pneumoniae1.56 - 6.25 µg/mLBactericidal[18]

Signaling Pathways and Regulatory Networks

The biosynthesis and transport of this compound are tightly controlled by a sophisticated regulatory network that responds to intracellular iron levels. The central regulator of this process is the Ferric Uptake Regulator (Fur) protein.

Fur-Mediated Regulation of this compound Biosynthesis

In the presence of sufficient intracellular iron, Fur, acting as a dimer with Fe²⁺ as a cofactor, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes.[1][2][19] This binding represses the transcription of these genes, including the dhb operon, which encodes the enzymes responsible for this compound biosynthesis.[20] When intracellular iron levels are low, Fe²⁺ dissociates from Fur, leading to a conformational change in the protein that prevents it from binding to the Fur box. This de-repression allows for the transcription of the dhb operon and subsequent production of this compound.

Fur_Regulation Fe_high High Intracellular Iron Fe_low Low Intracellular Iron Fur_Fe Fur-Fe²⁺ Complex Fe_high->Fur_Fe binds Fur Fur Protein Fe_low->Fur dissociates from Fur-Fe²⁺ Fur->Fur_Fe Fur_box Fur Box (dhb promoter) Fur->Fur_box does not bind Fur_Fe->Fur_box binds and represses dhb_operon dhb Operon Transcription This compound This compound Biosynthesis dhb_operon->this compound

Caption: Fur-mediated regulation of the dhb operon.

This compound Biosynthesis and Transport Pathway

The biosynthesis of this compound is a multi-step process carried out by a non-ribosomal peptide synthetase (NRPS) complex encoded by the dhb operon (dhbACEBF).[3][20] The process begins with the synthesis of the precursor 2,3-dihydroxybenzoate (DHB) from chorismate. The NRPS machinery then sequentially condenses three molecules of DHB with glycine and threonine to form a linear intermediate, which is then cyclized to form the mature this compound molecule.[5]

Once synthesized, this compound is exported out of the cell by the major facilitator superfamily (MFS)-type transporter, YmfE.[20] In the extracellular environment, it chelates ferric iron. The resulting ferri-bacillibactin complex is then recognized by a specific ATP-binding cassette (ABC) transporter, the FeuABC system, for import into the cell.[9][20] Inside the cytoplasm, the iron is released from this compound through hydrolysis of the siderophore by the BesA esterase.[9]

Bacillibactin_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bacillibactin_out This compound Ferri_this compound Ferri-Bacillibactin Bacillibactin_out->Ferri_this compound Fe3 Fe³⁺ Fe3->Ferri_this compound FeuABC FeuABC (Importer) Ferri_this compound->FeuABC YmfE YmfE (Exporter) YmfE->Bacillibactin_out Ferri_Bacillibactin_in Ferri-Bacillibactin FeuABC->Ferri_Bacillibactin_in Chorismate Chorismate DHB 2,3-dihydroxybenzoate (DHB) Chorismate->DHB entA, entB NRPS NRPS Complex DHB->NRPS dhb_operon dhb Operon (dhbACEBF) dhb_operon->NRPS encodes Bacillibactin_in This compound NRPS->Bacillibactin_in synthesizes Bacillibactin_in->YmfE BesA BesA (Esterase) Ferri_Bacillibactin_in->BesA Fe2 Fe²⁺ BesA->Fe2 releases Metabolism Cellular Metabolism Fe2->Metabolism

Caption: this compound biosynthesis and transport pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound.

Siderophore Production Quantification: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.[2][4][19][21]

Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator, chrome azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, resulting in a color change to orange/yellow.

Materials:

  • CAS solution: 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

  • HDTMA solution: 72.9 mg of hexadecyltrimethylammonium bromide in 40 ml of deionized water.

  • FeCl₃ solution: 27 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Shuttle solution: Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer.

  • Bacterial culture supernatant.

Procedure:

  • Preparation of CAS agar (B569324) plates (for qualitative assay):

    • Prepare the blue agar solution by mixing the CAS, HDTMA, and FeCl₃ solutions.

    • Autoclave a suitable growth medium (e.g., LB agar) and cool to 50°C.

    • Mix the blue agar solution with the molten agar and pour into petri dishes.

    • Spot bacterial cultures onto the solidified agar and incubate.

    • Observe for the formation of an orange/yellow halo around the colonies, indicating siderophore production.

  • Liquid CAS assay (for quantitative assay):

    • Mix the CAS solution with the shuttle solution.

    • Add the bacterial culture supernatant to the CAS assay solution.

    • Incubate at room temperature for a specified time.

    • Measure the absorbance at 630 nm.

    • Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (assay solution + uninoculated medium) and As is the absorbance of the sample.

This compound Extraction and Quantification by HPLC

This protocol allows for the specific quantification of this compound from culture supernatants.[15][22][23]

Materials:

  • Bacterial culture grown in iron-limited medium.

  • Ethyl acetate.

  • Methanol.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.

  • This compound standard.

Procedure:

  • Extraction:

    • Acidify the bacterial culture supernatant to pH 2 with HCl.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate to dryness under vacuum.

    • Resuspend the dried extract in methanol.

  • HPLC Analysis:

    • Inject the resuspended extract into the HPLC system.

    • Use a suitable gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) to separate the components.

    • Detect this compound by monitoring the absorbance at 315 nm.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure this compound standard.

Bacterial Competition Assay

This assay is used to assess the competitive advantage conferred by this compound production.[4][10][21][24]

Principle: A this compound-producing strain and a non-producing strain (or a different bacterial species) are co-cultured, and their relative population sizes are monitored over time.

Materials:

  • This compound-producing bacterial strain.

  • Competitor bacterial strain (e.g., a dhb mutant or a different species).

  • Suitable liquid or solid growth medium.

  • Apparatus for serial dilutions and colony counting.

Procedure:

  • Grow the producer and competitor strains separately to a defined optical density.

  • Mix the two cultures in a 1:1 ratio and use this mixture to inoculate the competition medium.

  • At various time points (e.g., 0, 24, 48 hours), take samples from the co-culture.

  • Perform serial dilutions of the samples and plate on selective agar to differentiate between the two strains (e.g., based on antibiotic resistance markers).

  • Count the number of colony-forming units (CFUs) for each strain at each time point.

  • Calculate the competitive index (CI) as the ratio of the producer to the competitor at a given time point, normalized to the initial ratio.

Caption: Experimental workflow for a bacterial competition assay.

Murine Model of Bacillus anthracis Infection

Animal models are essential for studying the role of this compound in the virulence of pathogenic bacteria like B. anthracis.[3][11][15][25]

Principle: Mice are infected with wild-type B. anthracis and a this compound-deficient mutant strain to compare their virulence, typically measured by the 50% lethal dose (LD₅₀) and time to death.

Materials:

  • Wild-type B. anthracis strain.

  • Isogenic dhb mutant B. anthracis strain.

  • Specific pathogen-free mice (e.g., A/J or BALB/c strain).

  • Equipment for spore preparation and administration (e.g., subcutaneous injection or intranasal instillation).

Procedure:

  • Prepare spores of both the wild-type and mutant B. anthracis strains and determine their concentration.

  • Divide the mice into groups and infect each group with a different dose of either the wild-type or mutant spores via a chosen route of infection (e.g., subcutaneous).

  • Monitor the mice for signs of illness and record the time to death for each animal.

  • Calculate the LD₅₀ for each strain using a statistical method such as the Reed-Muench method.

  • A significant increase in the LD₅₀ for the mutant strain compared to the wild-type indicates that this compound contributes to virulence.

Conclusion

This compound is a molecule of profound evolutionary significance, central to the biology and ecology of the Bacillus genus. Its primary role as a high-affinity iron scavenger provides a crucial advantage in the struggle for this essential nutrient, directly impacting bacterial fitness and survival. The intricate regulatory network, governed by the Fur protein, ensures that the energetic cost of this compound synthesis is incurred only when necessary, highlighting the elegant efficiency of bacterial metabolic control.

Beyond its role in iron acquisition, this compound's ability to act as a competitive and virulence factor underscores its importance in shaping microbial communities and host-pathogen interactions. Its antimicrobial properties contribute to the ecological dominance of Bacillus species in diverse environments, while its function in sequestering iron from the host is a key aspect of the pathogenicity of species like B. anthracis.

The detailed experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of this fascinating molecule. A deeper understanding of this compound's biosynthesis, regulation, and multifaceted functions holds significant promise for the development of novel therapeutic strategies. Targeting this compound-mediated iron acquisition could lead to new antimicrobial agents that disarm pathogens by starving them of iron. Conversely, harnessing the biocontrol properties of this compound-producing Bacillus strains offers a promising avenue for the development of environmentally friendly alternatives to chemical pesticides in agriculture. The continued exploration of the evolutionary significance of this compound will undoubtedly uncover further insights into the complex and dynamic world of microbial life.

References

Bacillibactin: A Key Player in Bacterial Virulence and Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin, a catecholate-based siderophore produced by various Bacillus species, including the pathogenic Bacillus anthracis and the common soil bacterium Bacillus subtilis, has emerged as a critical factor in bacterial survival, virulence, and pathogenesis.[1] Initially characterized for its high-affinity iron chelation capabilities, which are essential for bacterial growth in iron-limited host environments, recent research has unveiled its multifaceted roles, including direct antimicrobial activity and contributions to biofilm formation.[2][3][4] This technical guide provides a comprehensive overview of this compound's function in bacterial pathogenesis, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.

The Dual Role of this compound in Pathogenesis

This compound contributes to bacterial virulence through two primary mechanisms: iron acquisition and direct antibiosis.

Iron Scavenging: Fueling the Pathogen

Iron is an essential nutrient for virtually all living organisms, playing a crucial role in various cellular processes. However, in vertebrate hosts, free iron is sequestered by high-affinity iron-binding proteins like transferrin and lactoferrin, creating an iron-depleted environment for invading pathogens.[5] To overcome this, bacteria have evolved sophisticated iron acquisition systems, with siderophore production being a key strategy.

This compound, with its three 2,3-dihydroxybenzoate (DHB) groups, exhibits an exceptionally high affinity for ferric iron (Fe³⁺).[1] Secreted into the extracellular environment, it effectively scavenges iron from host proteins. The resulting ferric-bacillibactin complex is then recognized by specific bacterial outer membrane receptors and transported into the cytoplasm via ABC transporters.[1] Inside the cell, the iron is released and utilized for metabolic processes, enabling bacterial proliferation and the establishment of infection. The biosynthesis of this compound is tightly regulated by the ferric uptake regulator (Fur) protein, which represses the dhb operon in iron-replete conditions.[6][7]

Direct Antimicrobial Activity: A Competitive Edge

Beyond its role in iron acquisition, this compound has been shown to possess direct antimicrobial properties against a range of competing bacteria and fungi.[2][3][8] This activity is not solely dependent on iron chelation, as it has been observed even in iron-rich conditions.[9] This suggests a mechanism of direct antibiosis, broadening the competitive advantage of this compound-producing strains.[2][3] This dual functionality highlights this compound as a versatile molecule in the complex interplay between pathogens and their hosts or competitors.

Quantitative Data on this compound's Activity

The following tables summarize quantitative data on the antimicrobial and biofilm-promoting activities of this compound and this compound-producing bacteria.

Target PathogenThis compound Concentration/SourceMethodObserved EffectReference
Pseudomonas syringae pv. tomatoCell-free culture filtrate (0 µM Fe³⁺)In vitro bactericidal assaySignificant growth decrease[5]
Pseudomonas syringae pv. tomatoSiderophore extract (0 µM Fe³⁺)Agar (B569324) diffusion assay0.39 cm inhibition zone[5][10]
Pseudomonas syringae pv. tomatoSiderophore extract (18.4 µM Fe³⁺)Agar diffusion assay0.47 cm inhibition zone[5][10]
Multidrug-resistant strainsPurified this compound analogsMIC determination1.56 to 6.25 µg/mL[[“]]
Mycobacterium smegmatis MTCC6Purified this compoundMIC determination22.15 µM[12][13]
Mycobacterium smegmatis MTCC6Purified tribenglthin AMIC determination38.66 µM[12][13]

Table 1: Antimicrobial Activity of this compound

BacteriumConditionMethodObserved EffectReference
Bacillus subtilisDeletion of this compound synthesis genesComplex colony development assayAffected complex colony development[4]
Bacillus subtilisIron limitationBiofilm formation assayIncreased biofilm formation[4]

Table 2: Role of this compound in Biofilm Formation

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Detection of Siderophore Production: Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting siderophores. It relies on the principle that siderophores will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange.[14][15][16]

Materials:

  • CAS (Chrome Azurol S)

  • HDTMA (Hexadecyltrimethylammonium bromide)

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid))

  • FeCl₃·6H₂O

  • NaOH

  • Minimal media agar (e.g., M9)

  • Acid-washed glassware

Procedure:

  • Prepare CAS solution: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

  • Prepare HDTMA solution: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

  • Prepare iron solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Prepare CAS assay solution: Slowly mix the CAS solution with the iron solution, then add the HDTMA solution under stirring. Autoclave and store in the dark.

  • Prepare CAS agar plates: Prepare 900 ml of minimal media agar and autoclave. Cool to 50°C. In a separate flask, dissolve 30.24 g of PIPES in 450 ml of salt solution and adjust the pH to 6.8 with 1M NaOH. Autoclave and cool to 50°C. Aseptically mix the 100 ml of CAS assay solution with the 900 ml of minimal media agar and the PIPES buffer. Pour into petri dishes.

  • Inoculation: Spot-inoculate the bacterial strain onto the center of the CAS agar plate.

  • Incubation: Incubate at the optimal growth temperature for the bacterium for 24-48 hours.

  • Observation: A color change from blue to orange/yellow around the colony indicates siderophore production.

Quantification of Catecholate Siderophores: Arnow's Assay

Arnow's assay is a colorimetric method specific for the quantification of catechol-type siderophores like this compound.[1][6][17]

Materials:

  • 0.5 N HCl

  • Nitrite-molybdate reagent (10 g NaNO₂ and 10 g Na₂MoO₄·2H₂O in 100 ml deionized water)

  • 1 N NaOH

  • Bacterial culture supernatant

  • 2,3-dihydroxybenzoic acid (DHB) standard

  • Spectrophotometer

Procedure:

  • To 1 ml of the culture supernatant, add 1 ml of 0.5 N HCl.

  • Add 1 ml of the nitrite-molybdate reagent and mix.

  • Add 1 ml of 1 N NaOH and mix. A pink to reddish color will develop in the presence of catechols.

  • Measure the absorbance at 510 nm.

  • Quantify the concentration of this compound by comparing the absorbance to a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid (DHB).

Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from bacterial culture supernatant, often followed by High-Performance Liquid Chromatography (HPLC) for high purity.[18][19][20][21]

Materials:

  • Bacterial culture grown in iron-deficient medium

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • HPLC system with a C18 column

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Culture Growth: Grow the bacterial strain in a large volume of iron-deficient medium to induce this compound production.

  • Cell Removal: Centrifuge the culture to pellet the cells and collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to ~2.0 with HCl.

  • Solvent Extraction: Extract the acidified supernatant twice with an equal volume of ethyl acetate.

  • Concentration: Pool the ethyl acetate fractions and evaporate the solvent using a rotary evaporator.

  • HPLC Purification: Resuspend the dried extract in a suitable solvent (e.g., methanol). Purify this compound using a reverse-phase HPLC system with a C18 column. A common mobile phase is a gradient of acetonitrile in water with 0.1% TFA. Monitor the elution at 316 nm, the characteristic absorbance wavelength for the catecholate moiety of this compound.

  • Fraction Collection and Verification: Collect the fractions corresponding to the this compound peak and confirm its identity and purity using techniques like mass spectrometry and NMR.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound biosynthesis pathway, the iron acquisition signaling pathway, and a typical experimental workflow for assessing siderophore activity.

Bacillibactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate DhbC DHB_precursor 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->DHB_precursor DhbB DHB 2,3-Dihydroxybenzoate (DHB) DHB_precursor->DHB DhbA DHB_AMP DHB-AMP DHB->DHB_AMP DhbE DHB_Gly_Thr DHB-Gly-Thr DHB_AMP->DHB_Gly_Thr DhbF (NRPS) + Glycine, Threonine This compound This compound DHB_Gly_Thr->this compound DhbF (Cyclization)

Caption: this compound biosynthesis pathway.

Iron_Acquisition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Fe_this compound Fe³⁺-Bacillibactin Complex This compound->Fe_this compound Fe3 Fe³⁺ (Host) Fe3->Fe_this compound FeuA FeuA (Receptor) Fe_this compound->FeuA FeuBC FeuBC (Permease) FeuA->FeuBC Fe2 Fe²⁺ FeuBC->Fe2 Iron Release Metabolism Metabolic Processes Fe2->Metabolism Fur Fur (Repressor) Fe2->Fur Binds dhb_operon dhb operon Fur->dhb_operon Represses Siderophore_Activity_Workflow start Start: Isolate Bacterium culture Culture in Iron-Deficient Medium start->culture cas_assay CAS Assay for Siderophore Detection culture->cas_assay arnow_assay Arnow's Assay for Catechol Quantification cas_assay->arnow_assay If Positive extraction This compound Extraction & Purification (HPLC) arnow_assay->extraction antimicrobial_assay Antimicrobial Activity Assay (MIC, Inhibition Zone) extraction->antimicrobial_assay biofilm_assay Biofilm Formation Assay extraction->biofilm_assay end End: Characterize this compound Role antimicrobial_assay->end biofilm_assay->end

References

Initial Investigations into Bacillibactin's Mode of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial scientific investigations into the mode of action of Bacillibactin, a catecholate siderophore produced by various Bacillus species. The document synthesizes current understanding, presents key quantitative data, details relevant experimental protocols, and visualizes complex pathways to facilitate further research and development in the fields of microbiology, natural product chemistry, and infectious disease.

Introduction to this compound

This compound is a non-ribosomally synthesized peptide that acts as a high-affinity scavenger for ferric iron (Fe³⁺)[1][2]. Secreted by bacteria such as Bacillus subtilis and the pathogenic Bacillus anthracis, its primary and most well-understood function is to sequester iron from the host or environment and transport it back into the bacterial cell, a process crucial for survival and virulence[1][3]. Structurally, it is a triscatecholate siderophore, composed of three 2,3-dihydroxybenzoate (DHB)-glycine-threonine units cyclized into a macrotrilactone ring[1].

Recent investigations, however, have unveiled a more complex and multifaceted mode of action for this compound, extending beyond simple iron acquisition. Evidence now points towards direct antimicrobial activities and the inhibition of key bacterial enzymes, suggesting its potential as a lead compound for novel therapeutic agents[4][5][6][7].

The Dual Mode of Action of this compound

Initial studies attributed this compound's antimicrobial properties solely to its ability to create an iron-depleted environment, thereby starving competing microbes. However, a growing body of evidence supports a dual mode of action.

Iron Sequestration: The Primary Role

Under iron-limiting conditions, Bacillus species upregulate the biosynthesis of this compound via the dhb operon[1][8]. The secreted this compound binds to available Fe³⁺ with an exceptionally high affinity[2]. The resulting ferric-Bacillibactin complex is then recognized by specific ATP-binding cassette (ABC) transporters on the bacterial cell surface and internalized[1][8]. In Bacillus subtilis, this transport is mediated by the FeuABC-YusV ABC transporter system[8]. Once inside the cytoplasm, iron is released from the complex for use in essential cellular processes.

A specialized mechanism has been observed in Bacillus cereus, where the surface protein IlsA functions as a ferritin receptor. IlsA enhances the release of iron from host ferritin, which is then efficiently chelated and acquired by this compound, highlighting a synergistic mechanism for iron acquisition from host proteins[3].

Direct Antibiosis: An Emerging Concept

Contrary to the traditional view, recent studies have demonstrated that this compound can exert direct antimicrobial effects even in iron-replete conditions[4][5][9]. This suggests a mechanism independent of iron competition. This direct antibiosis broadens the potential biocontrol and therapeutic applications of this compound against a range of bacterial and fungal pathogens[5][6][7]. The precise molecular targets of this direct action are still under investigation, but it is hypothesized that this compound may interfere with cellular processes intercellularly after being taken up by susceptible microbes, a phenomenon known as "siderophore piracy"[10].

In Silico Predicted Mechanisms: Enzyme Inhibition

Computational studies have identified additional potential mechanisms of action for this compound. Molecular docking analyses suggest that this compound has strong binding affinities for several critical bacterial enzymes, indicating a multi-targeted inhibitory potential[4][9][11]. These potential targets include:

  • Glutamine Synthetase: Essential for nitrogen metabolism.

  • Dihydrofolate Reductase: A key enzyme in folate synthesis and, consequently, nucleotide biosynthesis.

  • Proaerolysin: A bacterial toxin.

These in silico findings are supported by in vitro antagonism assays, which show strong inhibitory activity of this compound-producing strains against various pathogens[4][9].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and related siderophore investigations.

Table 1: In Silico Docking Scores of this compound Against Bacterial Protein Targets

Target ProteinPathogenDocking Score (kcal/mol)Reference
Glutamine SynthetaseAeromonas hydrophila-8.5 to -9.2[4][9]
Dihydrofolate ReductaseVibrio anguillarum-7.8 to -8.5[4][9]
ProaerolysinAeromonas veronii-8.0 to -8.7[4][9]
Diguanylate CyclaseVarious-6.3 to -7.3[4]

Table 2: Antimicrobial Activity of Iron Chelators

CompoundOrganismMIC (µg/mL) in CAMHBEffect in Time-Kill AssayReference
VK28S. aureus64Bacteriostatic[12]
VK28E. coli128Bacteriostatic at 2x MIC[12]
Apo6619A. baumannii128-256Not specified[12]
DeferiproneA. baumannii128-256Not specified[12]
DeferoxamineVarious>512No effect[12]

Table 3: Cytotoxicity of this compound and Analogues against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
This compound (3)HepG2, MCF7>10 (No cytotoxicity)[13]
This compound Analogue (1)HepG2, MCF7>10 (No cytotoxicity)[13]
This compound Analogue (2)HepG2, MCF7>10 (No cytotoxicity)[13]
Bacillomycin D Analogue (7)HepG23.5 ± 0.2[13]
Bacillomycin D Analogue (8)HepG22.9 ± 0.1[13]

Key Experimental Protocols

This section details the methodologies for fundamental experiments used to investigate the mode of action of this compound and other siderophores.

Siderophore Production Detection: The CAS Agar (B569324) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophore production.

Principle: The assay is based on the competition for iron between the siderophore and the Fe³⁺-CAS-HDTMA complex. Siderophores, with their high affinity for iron, remove the iron from the blue-colored complex, resulting in a color change to orange or yellow.

Methodology:

  • Prepare CAS Agar: A CAS dye solution (containing CAS, HDTMA, and FeCl₃) is prepared and mixed with autoclaved, cooled agar-based growth medium (e.g., LB agar)[14]. It is critical to use iron-free glassware.

  • Inoculation: Bacterial isolates are spotted or streaked onto the CAS agar plates.

  • Incubation: Plates are incubated at the optimal growth temperature for the bacterium (e.g., 28-37°C) for 24-72 hours.

  • Observation: Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial growth against the blue background of the agar[14][15].

  • Quantification (Semi-quantitative): The siderophore production index (SPI) can be calculated by measuring the diameter of the halo and the colony.

Identification of Siderophore Type

Arnow Test for Catecholate-Type Siderophores:

  • Mix 1 mL of culture supernatant with 1 mL of 0.5 N HCl.

  • Add 1 mL of nitrite-molybdate reagent (10g NaNO₂ and 10g Na₂MoO₄ in 100 mL H₂O).

  • Add 1 mL of 1 N NaOH.

  • A positive reaction for catecholates is indicated by the development of a red color.

Csaky Test for Hydroxamate-Type Siderophores:

  • Hydrolyze 0.5 mL of culture supernatant with 1 mL of 2 N H₂SO₄ at 100°C for 30 minutes.

  • After cooling, add 1 mL of 35% sodium acetate.

  • Add 0.5 mL of sulfanilic acid solution.

  • Add 0.5 mL of iodine solution.

  • After 2-4 minutes, decolorize the excess iodine with 0.5 mL of 2% sodium arsenite.

  • Add 1 mL of α-naphthylamine solution.

  • A positive result is indicated by the formation of a pink to reddish-purple color.

Antimicrobial Susceptibility Testing

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

  • Prepare a two-fold serial dilution of purified this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. To test for direct antibiosis, the medium can be supplemented with iron to negate the effect of iron chelation.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Time-Kill Kinetic Assay:

  • Prepare flasks containing broth with this compound at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the compound.

  • Inoculate the flasks with a standardized bacterial suspension.

  • Incubate the flasks, and at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable cells (CFU/mL).

  • Plot log₁₀ CFU/mL versus time to visualize the killing kinetics. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

Siderophore-Mediated Iron Uptake Assay

Principle: This assay measures the ability of bacterial cells to take up iron that is complexed with a siderophore, often using radio-labeled iron.

Methodology:

  • Culture Preparation: Grow bacteria under iron-limiting conditions to induce the expression of siderophore uptake systems.

  • Preparation of Radiolabeled Complex: Prepare the ferric-siderophore complex by incubating the siderophore (e.g., this compound) with a radiolabeled iron source like ⁵⁵FeCl₃ or ⁵⁹FeCl₃.

  • Uptake Experiment:

    • Harvest and wash the iron-starved cells.

    • Resuspend the cells in an appropriate buffer.

    • Initiate the uptake by adding the radiolabeled ferric-siderophore complex.

    • Incubate for a defined period.

  • Termination and Measurement:

    • Stop the uptake reaction by rapid filtration through a membrane filter, followed by washing to remove extracellular radioactivity.

    • Measure the radioactivity retained by the cells on the filter using a scintillation counter.

  • Data Analysis: Calculate the rate of iron uptake per unit of cells over time. Competition assays can be performed by adding an excess of unlabeled siderophore to demonstrate the specificity of the uptake system.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this compound's mode of action and the experimental logic for its investigation.

Bacillibactin_Iron_Acquisition This compound-Mediated Iron Acquisition Pathway cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell (e.g., Bacillus subtilis) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (Host/Environment) Fe_BB Ferric-Bacillibactin Complex Fe3->Fe_BB chelates Apo_BB Apo-Bacillibactin Apo_BB->Fe_BB ABC_Transporter FeuABC-YusV ABC Transporter Fe_BB->ABC_Transporter binds to Fe_BB_in Ferric-Bacillibactin ABC_Transporter->Fe_BB_in transports Fe2 Fe²⁺/Fe³⁺ Fe_BB_in->Fe2 releases Iron Metabolism Cellular Metabolism (Enzymes, Respiration) Fe2->Metabolism utilized in dhb_operon dhb Operon (Biosynthesis) dhb_operon->Apo_BB produces & secretes Iron_Limitation Iron Limitation Iron_Limitation->dhb_operon induces

Caption: this compound-mediated iron acquisition pathway in Bacillus.

Bacillibactin_Dual_Action Dual Mode of Action Hypothesis cluster_indirect Indirect Action (Primary) cluster_direct Direct Action (Emerging) This compound This compound Iron_Sequestration High-Affinity Iron Sequestration This compound->Iron_Sequestration Direct_Antibiosis Direct Antibiosis (Iron-Independent) This compound->Direct_Antibiosis Enzyme_Inhibition Enzyme Inhibition (e.g., DHFR, Glutamine Synthetase) This compound->Enzyme_Inhibition Nutrient_Depletion Iron Depletion in Environment Iron_Sequestration->Nutrient_Depletion Growth_Inhibition Inhibition of Competing Microbes Nutrient_Depletion->Growth_Inhibition Cellular_Disruption Disruption of Essential Cellular Pathways Direct_Antibiosis->Cellular_Disruption Enzyme_Inhibition->Cellular_Disruption

Caption: The dual mode of action hypothesis for this compound.

Siderophore_Investigation_Workflow General Workflow for Siderophore Investigation start Bacterial Isolate cas_assay 1. Siderophore Detection (CAS Assay) start->cas_assay characterization 2. Chemical Characterization (e.g., Arnow/Csaky Tests, LC-MS) cas_assay->characterization If positive antimicrobial_test 3. Antimicrobial Activity (MIC, Time-Kill Assays) characterization->antimicrobial_test iron_dep Test in Iron-Depleted vs. Iron-Replete Media antimicrobial_test->iron_dep uptake_assay 4. Iron Uptake Studies (⁵⁵Fe Uptake Assay) iron_dep->uptake_assay Activity in Iron-Depleted in_silico 5. In Silico Analysis (Molecular Docking) iron_dep->in_silico Activity in Iron-Replete conclusion Elucidation of Mode of Action uptake_assay->conclusion in_silico->conclusion

Caption: A logical workflow for investigating a novel siderophore.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Bacillibactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin is a catecholate siderophore produced by various Bacillus species, including Bacillus subtilis, to sequester ferric iron (Fe³⁺) from the environment. Its high affinity for iron makes it a subject of interest in microbiology, biotechnology, and drug development, where it can be studied for its role in microbial competition, biofilm formation, and as a potential carrier for targeted drug delivery. The purification of this compound is crucial for these studies, and High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high purity.

This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of this compound from bacterial culture supernatants.

Data Presentation: Comparison of HPLC Methods for this compound Purification

The following table summarizes various HPLC methods and their parameters for the purification and analysis of this compound, allowing for easy comparison.

ParameterMethod 1 (Analytical)Method 2 (Preparative & Analytical)[1]Method 3 (Analytical)Method 4 (Preparative)[2]
Scale AnalyticalTwo-step: Preparative followed by AnalyticalAnalyticalPreparative
HPLC System Agilent 1220 Infinity LC[1]Agilent 1220 Infinity LC[1]Not SpecifiedWaters 2190 system[2]
Column Type Poroshell 120 EC-C18[1]Discovery BIO wide-pore C18-10 (Prep), Poroshell 120 EC-C18 (Analytical)[1]Pinnacle II C18 reverse-phase[2]Pinnacle II C18 reverse-phase[2]
Column Dimensions 4.6 x 150 mm, 4 µm[1]10 x 250 mm, 10 µm (Prep), 4.6 x 150 mm, 4 µm (Analytical)[1]4.6 x 250 mm, 5 µm[2]4.6 x 250 mm, 5 µm[2]
Mobile Phase A Water with 0.1% TFAWater with 0.1% TFAWaterWater
Mobile Phase B Acetonitrile with 0.1% TFAAcetonitrile with 0.1% TFAMethanol (B129727)Methanol
Elution Mode GradientGradientIsocraticIsocratic
Gradient Program 0-6.5 min: 100% A; 6.5-26.5 min: 0-25% B[1]Prep: 0-10 min: 100% A; 10-40 min: 0-60% B; 40-50 min: 60% B; 50-60 min: 100% A. Analytical: 0-6.5 min: 100% A; 6.5-26.5 min: 0-25% B[1]20:80 (v/v) Water:Methanol[2]20:80 (v/v) Water:Methanol[2]
Flow Rate 0.8 mL/min[1]4.5 mL/min (Prep), 0.8 mL/min (Analytical)[1]1.0 mL/min[2]1.0 mL/min[2]
Detection Wavelength 315 nm315 nm[1]400 nm[2]400 nm[2]
Retention Time Not specified~19.72 min (Preparative)[1]1.621 min, 2.188 min, 2.473 min (peaks observed)[2]Not specified

Experimental Protocols

Production and Extraction of this compound

This protocol describes the initial steps of this compound production in bacterial culture and its subsequent extraction from the supernatant.

1.1. Bacterial Culture for Siderophore Production:

  • Inoculate a suitable Bacillus subtilis strain in a low-iron defined medium. Iron-limiting conditions are crucial for inducing siderophore production.

  • Incubate the culture at 28-37°C with shaking (e.g., 200 rpm) for 48-72 hours.

  • Monitor siderophore production using the Chrome Azurol S (CAS) assay, where a color change from blue to orange/purple indicates the presence of siderophores.

1.2. Extraction of this compound from Culture Supernatant:

  • Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

  • Collect the cell-free supernatant.

  • Acidify the supernatant to pH 2.0 with concentrated HCl.

  • Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Pool the organic phases and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

1.3. Solid-Phase Extraction (SPE) for Sample Clean-up:

  • For a cleaner sample prior to HPLC, the crude extract can be further purified using a C18 SPE cartridge.

  • Condition the cartridge with methanol followed by acidified water (pH 2.0).

  • Load the crude extract (dissolved in a minimal amount of methanol and diluted with acidified water) onto the cartridge.

  • Wash the cartridge with acidified water to remove salts and polar impurities.

  • Elute the this compound with methanol.

  • Dry the methanolic eluate under vacuum.

HPLC Purification of this compound

This section provides a detailed protocol for both preparative and analytical HPLC. A two-step purification strategy is often employed for achieving high purity.[1]

2.1. Preparative HPLC (First Step):

  • Objective: To fractionate the crude extract and isolate the fraction containing this compound.

  • Instrumentation: A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.

  • Column: A preparative reversed-phase C18 column (e.g., Discovery BIO wide-pore C18, 10 x 250 mm, 10 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Procedure:

    • Dissolve the dried extract from the SPE step in a small volume of the mobile phase (initial conditions).

    • Inject a large volume (e.g., 250 µL to several milliliters) of the sample onto the column.[1]

    • Run the gradient program as specified in the table (Method 2, Preparative).

    • Monitor the elution profile at 315 nm.

    • Collect fractions corresponding to the major peaks. The peak corresponding to this compound typically elutes as a distinct peak.[1]

    • Combine the fractions containing the peak of interest and evaporate the solvent.

2.2. Analytical HPLC (Second Step/Purity Check):

  • Objective: To further purify the this compound-containing fraction and/or to assess its purity.

  • Instrumentation: An analytical HPLC system with a gradient pump, an autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: An analytical reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% TFA

    • B: Acetonitrile with 0.1% TFA

  • Procedure:

    • Dissolve the dried fraction from the preparative step in a small volume of the mobile phase.

    • Inject a small volume (e.g., 10-20 µL) onto the analytical column.

    • Run the gradient program as specified in the table (Method 2, Analytical).

    • Monitor the elution profile at 315 nm. A single, sharp peak indicates high purity.

    • For final purification, the peak corresponding to this compound can be collected.

    • The purified this compound can be lyophilized and stored at -20°C.

Visualizations

Experimental Workflow for this compound Purification

Bacillibactin_Purification_Workflow cluster_culture 1. Bacterial Culture & Siderophore Production cluster_extraction 2. Extraction & Sample Preparation cluster_hplc 3. HPLC Purification Culture Bacillus subtilis Culture (Low Iron Medium) Incubation Incubation (28-37°C, 48-72h) Culture->Incubation CAS_Assay CAS Assay for Siderophore Detection Incubation->CAS_Assay Centrifugation Centrifugation CAS_Assay->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Ethyl Acetate Extraction (pH 2.0) Supernatant->Extraction Evaporation Evaporation Extraction->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE Prep_HPLC Preparative HPLC (C18 Column) SPE->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical HPLC (Purity Check) Fraction_Collection->Analytical_HPLC Pure_this compound Pure this compound Analytical_HPLC->Pure_this compound

Caption: Workflow for this compound purification.

This compound Biosynthesis Signaling Pathway

Bacillibactin_Biosynthesis cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly Chorismate Chorismate DhbC DhbC Chorismate->DhbC Isochorismate DHB 2,3-Dihydroxybenzoate (DHB) DhbE DhbE (Adenylation domain) DHB->DhbE DHB_AMP DHB-AMP DhbB_ACP DhbB (Aryl Carrier Protein domain) DHB_AMP->DhbB_ACP DHB_S_DhbB DHB-S-DhbB DhbF DhbF (NRPS) DHB_S_DhbB->DhbF Glycine Glycine Glycine->DhbF Threonine Threonine Threonine->DhbF DHB_Gly_Thr DHB-Gly-Thr Monomer (on DhbF) This compound This compound (Cyclic Trimer) DHB_Gly_Thr->this compound Trimerization & Cyclization DhbA DhbA DhbC->DhbA Isochorismate DhbB_IL DhbB (Isochorismate Lyase domain) DhbA->DhbB_IL Isochorismate DhbB_IL->DHB DhbB_ACP->DHB_S_DhbB DhbE->DHB_AMP DhbF->DHB_Gly_Thr

Caption: this compound biosynthesis pathway.

References

Application Notes and Protocols: Structural Elucidation of Bacillibactin using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bacillibactin is a catecholate-based siderophore produced by various Bacillus species, including Bacillus subtilis and Bacillus anthracis, to sequester ferric iron (Fe³⁺) from the environment.[1] Its high affinity for iron and its role in bacterial survival make its biosynthetic pathway and chemical structure important targets for the development of novel antimicrobial agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of natural products like this compound. This document provides detailed application notes and protocols for the isolation, purification, and NMR-based structural characterization of this compound.

Data Presentation: NMR Spectroscopic Data for this compound

The structural confirmation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound, recorded in deuterated methanol (B129727) (MeOD).

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in MeOD. [2][3][4]

Position¹H Chemical Shift (ppm)MultiplicityJ (Hz)¹³C Chemical Shift (ppm)
2,3-Dihydroxybenzoic acid (DHB) unit
1'---115.8
2'---146.2
3'---150.1
4'7.25dd8.0, 1.5119.1
5'6.78t8.0119.5
6'7.55dd8.0, 1.5118.6
7' (C=O)---170.5
Glycine (Gly) unit
1'' (C=O)---173.2
2'' (CH₂)4.20s-43.8
Threonine (Thr) unit
1''' (C=O)---171.9
2''' (α-CH)5.35d2.559.2
3''' (β-CH)4.60qd6.5, 2.572.1
4''' (γ-CH₃)1.30d6.517.0

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol is adapted from methodologies described for the isolation of this compound from Bacillus species.[2]

1. Bacterial Culture and Siderophore Production: a. Inoculate a suitable Bacillus strain (e.g., Bacillus subtilis) in an iron-deficient medium, such as Chrome Azurol S (CAS) agar (B569324) or a chemically defined minimal medium. b. Incubate the culture at an appropriate temperature (e.g., 28-37°C) with shaking for 24-72 hours to induce siderophore production.[5]

2. Extraction of Crude Siderophore: a. Centrifuge the bacterial culture to pellet the cells. b. Collect the supernatant, which contains the secreted siderophores. c. Acidify the supernatant to pH ~2.0 with a strong acid (e.g., HCl). d. Perform a solvent extraction using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery. e. Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Purification by High-Performance Liquid Chromatography (HPLC): a. Dissolve the crude extract in a suitable solvent (e.g., methanol). b. Purify the this compound using reverse-phase HPLC (RP-HPLC). A C18 column is commonly used.[2] c. Employ a gradient elution system, for example, with water (A) and acetonitrile (B52724) (B), both containing a small amount of trifluoroacetic acid (TFA) or formic acid. d. Monitor the elution profile at a wavelength of ~315 nm, which is characteristic of catecholate siderophores.[4] e. Collect the fractions corresponding to the this compound peak. f. Concentrate the purified fractions to dryness.

Protocol 2: NMR Spectroscopic Analysis

1. Sample Preparation: a. Dissolve the purified this compound (~1-5 mg) in a deuterated solvent (~0.5 mL), such as methanol-d₄ (MeOD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] b. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Acquire 1D ¹H NMR spectra to obtain an initial overview of the proton signals. b. Acquire 1D ¹³C NMR spectra, often using a proton-decoupled pulse sequence, to identify the carbon resonances. c. Perform 2D NMR experiments to establish connectivity and elucidate the complete structure. Key experiments include:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system (e.g., within the threonine or dihydroxybenzoate moieties).
  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments (DHB, Gly, Thr).
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry and overall conformation of the molecule.

3. Data Processing and Analysis: a. Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova, etc.). This includes Fourier transformation, phase correction, and baseline correction. b. Integrate the ¹H NMR signals to determine the relative number of protons. c. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assemble the structure of this compound.

Visualizations

experimental_workflow cluster_culture Bacterial Culture & Siderophore Production cluster_extraction Extraction & Purification cluster_analysis NMR Analysis culture Inoculation in Iron-Deficient Medium incubation Incubation (24-72h) culture->incubation centrifugation Centrifugation incubation->centrifugation supernatant Supernatant Collection centrifugation->supernatant extraction Solvent Extraction supernatant->extraction hplc RP-HPLC Purification extraction->hplc sample_prep Sample Preparation (in Deuterated Solvent) hplc->sample_prep nmr_acq NMR Data Acquisition (1D & 2D) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure Structural Elucidation of this compound data_proc->structure

Caption: Experimental workflow for the structural elucidation of this compound using NMR.

bacillibactin_biosynthesis cluster_precursors Precursor Synthesis cluster_nrps Non-Ribosomal Peptide Synthesis (NRPS) cluster_cyclization Cyclization & Release chorismate Chorismate dhb 2,3-Dihydroxybenzoate (DHB) chorismate->dhb DhbC, DhbA, DhbB dhb_amp DHB-AMP dhb->dhb_amp DhbE dhb_gly_thr DHB-Gly-Thr dhb_amp->dhb_gly_thr DhbF (incorporates Gly & Thr) trimer Trimeric DHB-Gly-Thr Intermediate dhb_gly_thr->trimer Repeated condensation (x3) This compound This compound trimer->this compound Intramolecular Cyclization & Thioesterase Release

References

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Bacillibactin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin is a catecholate siderophore produced by various Bacillus species to facilitate iron acquisition in iron-limited environments. Its unique structure, composed of three 2,3-dihydroxybenzoic acid (DHB)-glycine-threonine units cyclized into a tri-lactone macrocycle, and its crucial role in bacterial survival and virulence make it a significant target for research and drug development. Understanding the biosynthesis, regulation, and presence of this compound and its analogues is vital. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the sensitive and specific detection and quantification of these compounds.

These application notes provide detailed protocols for the sample preparation, LC-MS/MS analysis, and quantification of this compound and its analogues from bacterial cultures.

Quantitative Data Summary

The following table summarizes the key mass spectrometric information for this compound and some of its known analogues. This data is essential for setting up targeted MS analysis methods.

Compound NameMolecular FormulaMolecular Weight (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M-H]⁻ (m/z)Reference(s)
This compoundC₃₉H₄₂N₆O₁₈882.78883.2-881.2[1][2][3]
This compound C-----
4-methoxy-11′-pentanoyloxy-bacillibactin C-----
SVK21C₂₆H₃₀N₄O₁₃606.53-629.1702605.1740
Tribenglthin A-----
Analogue 1C₃₉H₄₄N₆O₁₉900.79--899.2584
Analogue 2C₂₆H₃₀N₄O₁₃606.53-629.1702-

Experimental Protocols

Sample Preparation from Bacterial Culture Supernatant

This protocol describes the extraction of this compound and its analogues from bacterial culture supernatant for LC-MS/MS analysis. Catecholate siderophores like this compound are often extracted using ethyl acetate (B1210297).[4]

Materials:

  • Bacterial culture grown in iron-deficient medium

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator or nitrogen evaporator

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

Protocol:

  • Culture Preparation: Grow the Bacillus strain in an appropriate iron-deficient medium to induce siderophore production.

  • Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask. For removal of any remaining cells, the supernatant can be filtered through a 0.22 µm filter.

  • Acidification: Adjust the pH of the cell-free supernatant to ~2.0 with HCl. This step protonates the catechol groups, making them less polar and more amenable to extraction with a nonpolar solvent.

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate. The ethyl acetate layer (top layer) will contain the siderophores.

    • Collect the organic phase.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the ethyl acetate fractions.

    • Evaporate the solvent to dryness using a rotary evaporator or a nitrogen evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of mobile phase (e.g., 500 µL of 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the UPLC-MS/MS system.

UPLC-MS/MS Quantification Protocol

This protocol provides a representative method for the quantitative analysis of this compound and its analogues using a UPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Parameters may require optimization for specific instruments and analogues.

UPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used for siderophore analysis.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

MS/MS Conditions (MRM):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is often used for detecting [M+H]⁺ ions.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions: These need to be determined empirically for each analyte by infusing a standard and identifying the precursor ion and the most intense, stable fragment ions. The following are hypothetical examples based on known fragmentation patterns:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound883.2Fragment 1Optimized Value
Fragment 2Optimized Value
Analogue XPrecursor m/zFragment 1Optimized Value
Fragment 2Optimized Value

Quantification:

  • Standard Curve Preparation: Prepare a series of calibration standards of a purified this compound standard of known concentration in the same solvent as the reconstituted samples. The concentration range should bracket the expected concentrations in the samples.

  • Analysis: Inject the standards and samples onto the UPLC-MS/MS system.

  • Data Processing: Integrate the peak areas of the MRM transitions for each analyte in the standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from the calibration curve to determine the concentration of this compound and its analogues in the unknown samples.

Visualizations

This compound Biosynthetic Pathway

This diagram illustrates the enzymatic steps involved in the synthesis of this compound, starting from chorismate. The pathway involves the activities of the DhbC, DhbB, DhbA, DhbE, and DhbF enzymes.[5][6][7][8][9]

Bacillibactin_Biosynthesis Chorismate Chorismate DhbC DhbC (Isochorismate Synthase) Chorismate->DhbC Isochorismate Isochorismate DhbA DhbA (Isochorismate Lyase) Isochorismate->DhbA DHB 2,3-Dihydroxybenzoate (DHB) DhbE DhbE (Adenylation) DHB->DhbE DHB_AMP DHB-AMP DhbF DhbF (NRPS) DHB_AMP->DhbF DHB_Gly_Thr DHB-Gly-Thr TE Thioesterase (Cyclization) DHB_Gly_Thr->TE This compound This compound DhbC->Isochorismate DhbA->DHB DhbB DhbB (DHB Synthase) DhbE->DHB_AMP DhbF->DHB_Gly_Thr x3 TE->this compound Experimental_Workflow Culture Bacterial Culture (Iron-deficient medium) Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis (MRM Mode) Reconstitution->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

References

Application Notes and Protocols for the Quantification of Bacillibactin Production Using the Chrome Azurol S (CAS) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacillibactin is a catechol-based siderophore produced by various Bacillus species, including Bacillus subtilis and the pathogenic Bacillus anthracis.[1] Siderophores are high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment, a crucial process for their survival and virulence.[2][3] The quantification of this compound production is essential for understanding bacterial iron acquisition mechanisms, evaluating the virulence potential of pathogenic strains, and for screening potential antimicrobial targets.

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[4][5] The principle of the assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the CAS assay solution, CAS forms a stable, blue-colored ternary complex with ferric iron (Fe³⁺) and a cationic detergent, typically hexadecyltrimethylammonium bromide (HDTMA).[4][5] When a sample containing this compound (or other siderophores) is added, the siderophore removes the iron from the CAS-Fe³⁺ complex due to its higher affinity for iron. This results in the release of the free CAS dye, causing a color change from blue to orange or purple, depending on the type of siderophore.[4][6][7] The intensity of the color change is proportional to the amount of siderophore present in the sample and can be quantified spectrophotometrically.

Data Presentation

The following table summarizes illustrative quantitative data for this compound production by a Bacillus subtilis strain under different iron-limiting conditions, as measured by the CAS assay.

StrainGrowth MediumIncubation Time (h)This compound Concentration (µg/mL)Siderophore Units (%)
Bacillus subtilis LSBS2Succinate Medium (Iron-deficient)48296[8][9]85.2
Bacillus subtilis (Wild Type)Iron-deficient Minimal Medium24150 (Illustrative)65.8
Bacillus subtilis (Wild Type)Iron-deficient Minimal Medium48275 (Illustrative)82.1
Bacillus subtilis (Wild Type)Iron-rich Minimal Medium4815 (Illustrative)5.3
Bacillus subtilis (Δdhb)Iron-deficient Minimal Medium485 (Illustrative)1.8

Note: The data for the wild type and mutant strains (other than LSBS2) are illustrative examples to demonstrate the application of the CAS assay in comparative studies. Actual values will vary depending on the bacterial strain, culture conditions, and specific protocol used.

Experimental Protocols

Protocol 1: Preparation of CAS Assay Solution

This protocol details the preparation of the Chrome Azurol S (CAS) solution for the quantification of siderophores in liquid samples. All glassware must be acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water to remove any trace iron contamination.[5][10]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Hydrochloric acid (HCl), 10 mM

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Blue Dye Solution Preparation:

    • Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.[5]

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[5]

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.[5]

    • Slowly mix Solution 1 and Solution 2. While stirring, slowly add this mixture to Solution 3. The resulting solution will be dark blue. Autoclave and store in a plastic container.[5]

  • Buffer Preparation:

    • Dissolve 32.24 g of PIPES in approximately 750 mL of deionized water.

    • Adjust the pH to 6.8 with concentrated NaOH. PIPES will not dissolve completely until the pH is raised.[5]

  • Final CAS Assay Solution:

    • Slowly add 100 mL of the blue dye solution to the 750 mL of PIPES buffer with gentle stirring.

    • Add 15 g of Bacto agar (B569324) (if preparing CAS agar plates).

    • Bring the final volume to 1 L with deionized water.

    • Autoclave the solution and cool to 50°C before use or pouring plates.

Protocol 2: Quantification of this compound in Liquid Culture

This protocol describes the procedure for quantifying this compound in bacterial culture supernatants using a 96-well plate format for high-throughput analysis.

Materials:

  • Bacterial culture grown in iron-deficient medium

  • CAS assay solution (prepared as in Protocol 1, without agar)

  • Sterile microcentrifuge tubes

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Grow the Bacillus strain of interest in an appropriate iron-deficient liquid medium to induce siderophore production.

    • Harvest the culture at the desired time point and centrifuge at 10,000 rpm for 15 minutes to pellet the cells.[8]

    • Carefully collect the cell-free supernatant. This supernatant contains the secreted this compound.

  • CAS Assay:

    • In a 96-well microplate, add 100 µL of the cell-free supernatant to a well.

    • Add 100 µL of the CAS assay solution to the same well.

    • Prepare a reference (Ar) by mixing 100 µL of the sterile, uninoculated growth medium with 100 µL of the CAS assay solution.[11]

    • Incubate the plate at room temperature for 1-2 hours.[11][12]

  • Measurement and Calculation:

    • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a microplate reader.[11][12]

    • The amount of siderophore is expressed in "siderophore units" and can be calculated using the following formula:[11][12] % Siderophore Units = [(Ar - As) / Ar] x 100

    • To determine the absolute concentration of this compound (e.g., in µg/mL), a standard curve must be generated using purified this compound or a standard siderophore like desferrioxamine mesylate (DFOB).

Mandatory Visualizations

This compound Biosynthesis Pathway

Bacillibactin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB DhbC, DhbA, DhbB DHB_AMP DHB-AMP DHB->DHB_AMP DhbE (Adenylation) DhbB DhbB DHB_AMP->DhbB Thiolation DHB_Gly_Thr DHB-Gly-Thr This compound This compound DHB_Gly_Thr->this compound Cyclization & Release DhbE DhbE DhbF DhbF DhbB->DhbF Condensation with Glycine & Threonine DhbF->DHB_Gly_Thr Elongation

Caption: Biosynthesis of this compound from chorismate.

Experimental Workflow for this compound Quantification

CAS_Assay_Workflow cluster_culture Bacterial Culture cluster_sample_prep Sample Preparation cluster_assay CAS Assay cluster_analysis Data Analysis Inoculation Inoculate Bacillus sp. in Iron-Deficient Medium Incubation Incubate to allow for growth and siderophore production Inoculation->Incubation Centrifugation Centrifuge culture to pellet bacterial cells Incubation->Centrifugation Supernatant Collect cell-free supernatant (contains this compound) Centrifugation->Supernatant Mixing Mix supernatant with CAS assay solution Supernatant->Mixing Incubate_Assay Incubate at room temperature Mixing->Incubate_Assay Measurement Measure absorbance at 630 nm Incubate_Assay->Measurement Calculation Calculate % Siderophore Units or concentration from standard curve Measurement->Calculation

Caption: Workflow for quantifying this compound production.

References

Application of Bacillibactin as a Biocontrol Agent in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin, a catecholate siderophore produced by various Bacillus species, including B. subtilis and B. amyloliquefaciens, has emerged as a promising biocontrol agent in sustainable agriculture. Its potent ability to sequester ferric iron (Fe³⁺) from the environment is a key mechanism in outcompeting phytopathogens for this essential nutrient.[1][2][3] Beyond iron competition, recent studies have revealed that this compound exhibits direct antimicrobial activities and can trigger induced systemic resistance (ISR) in plants, further enhancing its biocontrol efficacy.[4][5][6] This document provides detailed application notes and experimental protocols for researchers interested in harnessing the potential of this compound for crop protection.

Mechanisms of Action

This compound employs a multi-pronged approach to inhibit the growth of plant pathogens:

  • Iron Sequestration: In iron-limited environments, this compound is secreted to chelate Fe³⁺ with high affinity. The resulting this compound-Fe³⁺ complex is then taken up by the Bacillus cells, effectively depriving competing pathogenic microorganisms of the iron necessary for their growth and virulence.[2][3]

  • Direct Antibiosis: Contrary to the sole reliance on iron competition, this compound has been shown to possess direct antibiotic activity against a range of bacterial and fungal pathogens.[4][5] This suggests that even in iron-replete conditions, this compound can directly inhibit pathogen growth.[5]

  • Induced Systemic Resistance (ISR): The presence of this compound-producing bacteria in the rhizosphere can trigger a plant's innate immune system.[6] This leads to a state of heightened defense readiness throughout the plant, known as ISR, which provides broad-spectrum resistance against subsequent pathogen attacks.[6][7] The signaling pathway for this compound-mediated ISR often involves jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways and is dependent on the regulatory protein NPR1.[6][7]

Data Presentation

Table 1: In Vitro Antagonistic Activity of this compound against Bacterial Pathogens

Target PathogenProducing OrganismAssay TypeInhibition MetricEfficacyReference
Pseudomonas syringae pv. tomatoBacillus amyloliquefaciens MBI600Broth microdilutionInhibition of growth (OD₆₀₀)Significant inhibition at 10-50% (v/v) of cell-free culture filtrate[5]
Pseudomonas aeruginosaBacillus velezensis MT55 & MT155Not specifiedPercent Inhibition100% inhibition by cell-free supernatants[8]
Aeromonas veroniiBacillus velezensis MT55 & MT155Not specifiedPercent InhibitionSignificant inhibition by cell-free supernatants[8]

Table 2: In Vitro Antagonistic Activity of this compound against Fungal Pathogens

Target PathogenProducing OrganismAssay TypeInhibition MetricEfficacyReference
Aspergillus flavusBacillus amyloliquefaciens MBI600Not specifiedGrowth InhibitionStrong inhibition[5]
Rhizoctonia solaniBacillus amyloliquefaciens MBI600Not specifiedGrowth InhibitionStrong inhibition[5]
Verticillium dahliaeBacillus amyloliquefaciens MBI600Not specifiedGrowth InhibitionStrong inhibition[5]
Botrytis cinereaBacillus amyloliquefaciens MBI600Not specifiedGrowth DelayGrowth was delayed[5]
Fusarium oxysporum f. sp. radicis-lycopersiciBacillus amyloliquefaciens MBI600Not specifiedGrowth DelayGrowth was delayed[5]

Experimental Protocols

Protocol 1: Production and Extraction of this compound

This protocol is adapted from methodologies described for Bacillus species.

1. Culture Preparation:

  • Inoculate a single colony of a this compound-producing Bacillus strain into a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 37°C with shaking overnight.
  • Prepare a chemically defined low-iron medium (CDLIM). A typical recipe includes (per liter): 1.5 g KHSO₄, 3 g K₂HPO₄, 1 g NaCl, 5 g NH₄Cl, 2 mg thiamine, and 2% (w/v) glucose. Supplement with trace elements (e.g., 100 mg CaCl₂·2H₂O, 80 mg MgSO₄·7H₂O, 2 mg ZnSO₄·7H₂O, 0.0035 mg MnSO₄, 0.005 mg CuSO₄). Crucially, omit or minimize the addition of iron salts (e.g., FeCl₃) to induce siderophore production.
  • Inoculate the CDLIM with the overnight culture (e.g., 2% v/v).
  • Incubate the culture at 28°C with shaking (200 rpm) for 48 hours.

2. Siderophore Detection (Qualitative):

  • Use the Chrome Azurol S (CAS) assay to detect siderophore production. A color change of the CAS agar (B569324) from blue to orange/yellow indicates the presence of siderophores.

3. Extraction:

  • Centrifuge the culture at 4,000 rpm for 15 minutes to pellet the cells.
  • Collect the supernatant and acidify to pH 2.0 with concentrated HCl.
  • Extract the acidified supernatant twice with an equal volume of ethyl acetate (B1210297).
  • Pool the ethyl acetate fractions and concentrate them using a rotary evaporator.

4. Purification (Optional):

  • The concentrated extract can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Antagonism Assay (Disk Diffusion Method)

1. Pathogen Culture Preparation:

  • Prepare a lawn of the target bacterial or fungal pathogen on a suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi).

2. Assay:

  • Aseptically place sterile filter paper discs (6 mm diameter) onto the surface of the agar.
  • Pipette a known concentration of the purified this compound or the concentrated extract onto each disc.
  • Use a sterile solvent (e.g., ethyl acetate, subsequently evaporated) as a negative control.
  • Incubate the plates at the optimal temperature for the pathogen's growth.
  • Measure the diameter of the inhibition zone (the clear area around the disc where pathogen growth is inhibited) after a suitable incubation period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

Protocol 3: In Planta Biocontrol Assay

1. Plant Preparation:

  • Grow susceptible host plants from seeds in sterile soil under controlled greenhouse conditions (e.g., 25°C, 16/8 h light/dark cycle).

2. Treatment Application:

  • Prepare a suspension of the this compound-producing Bacillus strain or a solution of purified this compound at a desired concentration.
  • Apply the treatment to the plants. This can be done as a soil drench, seed treatment, or foliar spray.
  • Include a control group of plants treated with a sterile medium or buffer.

3. Pathogen Inoculation:

  • After a specified period (to allow for colonization or induction of resistance), inoculate the treated and control plants with a suspension of the target pathogen. Inoculation methods will vary depending on the pathogen (e.g., spray inoculation for foliar pathogens, soil infestation for root pathogens).

4. Disease Assessment:

  • Incubate the plants under conditions conducive to disease development.
  • Assess disease severity at regular intervals using a disease rating scale (e.g., percentage of leaf area infected, lesion size).
  • Calculate the percentage of disease reduction in the treated plants compared to the control plants.

Mandatory Visualization

Bacillibactin_Iron_Sequestration cluster_extracellular Extracellular Environment (Iron-limited) cluster_pathogen Pathogen Cell cluster_bacillus Bacillus Cell Fe3+ Fe³⁺ (Insoluble) This compound-Fe3+ This compound-Fe³⁺ Complex Fe3+->this compound-Fe3+ Pathogen Pathogen Fe3+->Pathogen Required for growth This compound This compound (Siderophore) This compound->Fe3+ Chelates ABC_Transporter ABC Transporter This compound-Fe3+->ABC_Transporter Binds to Pathogen_Growth Inhibited Growth Pathogen->Pathogen_Growth Deprived of Iron Bacillus Bacillus sp. Bacillus->this compound Secretes Bacillus_Growth Growth & Metabolism ABC_Transporter->Bacillus_Growth Transports Fe³⁺ into cell for

Caption: this compound-mediated iron sequestration pathway.

Bacillibactin_Induced_Systemic_Resistance cluster_rhizosphere Rhizosphere cluster_plant Plant Bacillus Bacillus sp. producing This compound Plant_Root Plant Root Bacillus->Plant_Root Colonizes JA_ET_Signaling Jasmonic Acid (JA) & Ethylene (ET) Signaling Plant_Root->JA_ET_Signaling Triggers NPR1 NPR1 Protein JA_ET_Signaling->NPR1 Activates Systemic_Tissues Systemic Tissues NPR1->Systemic_Tissues Translocates to nucleus in Defense_Gene_Expression Defense Gene Expression Systemic_Tissues->Defense_Gene_Expression Primes ISR Induced Systemic Resistance (ISR) Defense_Gene_Expression->ISR Pathogen_Attack Pathogen Attack Pathogen_Attack->ISR Inhibited by

Caption: Signaling pathway of this compound-induced systemic resistance.

Experimental_Workflow_Biocontrol cluster_lab Laboratory Phase cluster_greenhouse Greenhouse/In Planta Phase Strain_Selection 1. Select this compound- Producing Bacillus Strain Bacillibactin_Production 2. Culture in Low-Iron Medium to Produce this compound Strain_Selection->Bacillibactin_Production Extraction_Purification 3. Extract and Purify This compound Bacillibactin_Production->Extraction_Purification In_Vitro_Assay 4. In Vitro Antagonism Assay (e.g., Disk Diffusion) Extraction_Purification->In_Vitro_Assay Plant_Growth 5. Grow Susceptible Host Plants In_Vitro_Assay->Plant_Growth Proceed if effective Treatment 6. Apply this compound or Bacillus sp. to Plants Plant_Growth->Treatment Pathogen_Inoculation 7. Inoculate with Target Pathogen Treatment->Pathogen_Inoculation Disease_Assessment 8. Assess Disease Severity and Calculate Efficacy Pathogen_Inoculation->Disease_Assessment

Caption: Experimental workflow for evaluating this compound's biocontrol efficacy.

References

Application Note: Protocol for Testing the Antimicrobial Activity of Purified Bacillibactin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bacillibactin, a catecholate siderophore produced by various Bacillus species, is primarily known for its role in iron acquisition.[1] However, recent studies have highlighted its direct antimicrobial properties, independent of its iron-scavenging capabilities.[2][3][4] This presents this compound as a promising candidate for novel antimicrobial drug development. This application note provides a detailed set of protocols for evaluating the antimicrobial activity of purified this compound against pathogenic bacteria using three standard methods: Disk Diffusion Assay, Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, and Bacterial Growth Curve Analysis. These protocols are designed to yield reproducible and quantifiable data for assessing the efficacy of this compound.

Principle

The antimicrobial activity of this compound is assessed by its ability to inhibit or kill pathogenic microorganisms. This can be evaluated qualitatively and quantitatively.

  • Disk Diffusion Assay: A qualitative method where the diffusion of this compound from a paper disk into an agar (B569324) medium inhibits the growth of a bacterial lawn, creating a "zone of inhibition." The size of this zone correlates with the sensitivity of the microorganism to the compound.[5]

  • Minimum Inhibitory Concentration (MIC) Assay: A quantitative method, typically performed via broth microdilution, to determine the lowest concentration of this compound that prevents the visible in vitro growth of a bacterium.[6]

  • Bacterial Growth Curve Analysis: A method to monitor the effect of this compound on the various phases of bacterial growth (lag, exponential, stationary) by measuring the optical density (OD) of a liquid culture over time.[7][8]

Materials and Reagents

  • Purified this compound

  • Target bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Mueller-Hinton Agar (MHA)[9]

  • Mueller-Hinton Broth (MHB), Cation-Adjusted[10]

  • Sterile 0.85% saline solution[11]

  • 0.5 McFarland turbidity standard[12]

  • Sterile blank paper disks (6 mm diameter)

  • Sterile 96-well microtiter plates[6]

  • Sterile Petri dishes (100 mm or 150 mm)

  • Spectrophotometer and cuvettes

  • Microplate reader

  • Incubator (35-37°C)

  • Sterile swabs, pipettes, and tips

  • Vortex mixer

  • Solvent for this compound (e.g., sterile deionized water, DMSO)

Experimental Protocols

Preparation of Bacterial Inoculum

Standardization of the initial microbial inoculum is critical for the accuracy and reproducibility of susceptibility testing.[11]

  • Culture Preparation: From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the target bacterium.[13]

  • Suspension: Suspend the colonies in a tube containing 4-5 mL of sterile saline or MHB.[14]

  • Turbidity Adjustment: Vortex the tube to create a uniform suspension. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually against a white card with black lines or using a spectrophotometer (absorbance of 0.08 to 0.13 at 625 nm).[11][15] This corresponds to a bacterial density of approximately 1.5 x 10⁸ CFU/mL.[12]

  • Final Dilution: This standardized suspension should be used within 15 minutes of preparation to ensure the bacteria are in the correct physiological state.[14]

Protocol 1: Disk Diffusion Assay
  • Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension. Remove excess fluid by pressing the swab against the inside wall of the tube.[16]

  • Streaking: Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn. Rotate the plate by 60° and repeat the streaking twice more to ensure uniform coverage.[5][16]

  • Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[14]

  • This compound Disk Preparation: Aseptically apply a known amount/concentration of purified this compound solution to a sterile blank paper disk. Allow the solvent to evaporate completely.

  • Disk Placement: Using sterile forceps, place the this compound-impregnated disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.[10] Place a solvent-only disk as a negative control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[10]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or calipers.[5]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method in a 96-well plate format.[6]

  • Stock Solution: Prepare a stock solution of purified this compound in a suitable sterile solvent.

  • Serial Dilutions: In a 96-well microtiter plate, add 50 µL of sterile MHB to wells in columns 2 through 11. Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 50 µL from the wells in column 1 to column 2. Mix well by pipetting up and down. Continue this process across the plate to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the growth control (no this compound).

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (columns 1-11), bringing the final volume to 100 µL.

  • Controls:

    • Growth Control (Positive Control): Column 11 contains MHB and bacteria, but no this compound.

    • Sterility Control (Negative Control): Column 12 contains 100 µL of uninoculated MHB to check for media contamination.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.[6] This can also be read using a microplate reader by measuring the OD at 600 nm.

Protocol 3: Bacterial Growth Curve Analysis
  • Culture Setup: In sterile flasks, prepare MHB containing different sub-inhibitory concentrations of this compound (e.g., 0.25x MIC, 0.5x MIC) and a control flask with no this compound.

  • Inoculation: Inoculate each flask with the target bacterium to a starting OD₆₀₀ of ~0.05.[17]

  • Incubation and Measurement: Incubate the flasks at 37°C with shaking (e.g., 180 rpm).[17]

  • At regular time intervals (e.g., every 30-60 minutes) for up to 24 hours, aseptically remove an aliquot (e.g., 1 mL) from each flask.[8]

  • Measure the optical density (OD) of each aliquot at 600 nm using a spectrophotometer. Use sterile MHB as the blank.[8][17]

  • Data Plotting: Plot a graph with time on the x-axis and the OD₆₀₀ values on the y-axis (often on a logarithmic scale) to generate growth curves for each condition.[8]

Data Presentation

Quantitative data should be recorded and presented in clear, organized tables to facilitate comparison and analysis.

Table 1: Disk Diffusion Assay Results for Purified this compound

Test Microorganism This compound Concentration (µ g/disk ) Zone of Inhibition (mm)
P. aeruginosa ATCC 27853 10 15
P. aeruginosa ATCC 27853 20 22
S. aureus ATCC 25923 10 18
S. aureus ATCC 25923 20 25
E. coli ATCC 25922 10 12

| E. coli ATCC 25922 | 20 | 19 |

Table 2: MIC Values of Purified this compound

Test Microorganism MIC (µg/mL) MIC (µM) Positive Control (e.g., Gentamicin) MIC (µg/mL)
P. aeruginosa ATCC 27853 64 72.4 2
S. aureus ATCC 25923 32 36.2 1
A. veronii (Fish Pathogen) 128 144.8 4

| M. smegmatis MTCC6 | 19.5 | 22.1 | 10 (Rifampicin) |

(Note: Molar mass of this compound is ~883.9 g/mol . Data is illustrative and may be based on findings for this compound or its producing strains).[18]

Mandatory Visualization

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Antimicrobial Assays cluster_analysis Phase 3: Data Analysis P1 Prepare Purified This compound Solution A1 Disk Diffusion Assay (Qualitative) P1->A1 Test Compound A2 Broth Microdilution (Quantitative MIC) P1->A2 Test Compound A3 Growth Curve Analysis (Time-Kill Dynamics) P1->A3 Test Compound P2 Prepare 0.5 McFarland Standard Inoculum P2->A1 Bacterial Culture P2->A2 Bacterial Culture P2->A3 Bacterial Culture D1 Measure Zone of Inhibition (mm) A1->D1 D2 Determine MIC Value (µg/mL) A2->D2 D3 Plot OD600 vs. Time A3->D3

Caption: Workflow for assessing the antimicrobial activity of this compound.

Proposed Mechanism of Antimicrobial Action

This compound is known to act as a siderophore, sequestering iron and thus depriving bacteria of this essential nutrient.[1] Additionally, in silico and in vitro studies suggest a direct antibiotic effect through the inhibition of critical bacterial enzymes, a mechanism that is independent of iron availability.[2][19]

G cluster_env Extracellular Environment cluster_cell Target Bacterial Cell This compound Purified This compound Iron Fe³⁺ (Iron) This compound->Iron Chelation Membrane This compound->Membrane Deprivation (Mechanism 1) Enzyme1 Glutamine Synthetase This compound->Enzyme1 Direct Inhibition (Mechanism 2) Enzyme2 Dihydrofolate Reductase This compound->Enzyme2 Direct Inhibition (Mechanism 2) Iron->Membrane Deprivation (Mechanism 1) Metabolism Essential Metabolic Pathways Iron->Metabolism Required for Metabolism Enzyme1->Metabolism Enzyme2->Metabolism Growth Bacterial Growth Inhibition / Cell Death Metabolism->Growth

Caption: Dual proposed antimicrobial mechanisms of this compound.

References

Application Notes and Protocols for Studying Bacillibactin Uptake and Transport in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacillibactin is a catechol-based siderophore produced by various Bacillus species, including Bacillus subtilis and Bacillus anthracis, to acquire ferric iron (Fe³⁺) from the environment.[1][2] Iron is an essential nutrient for bacterial growth and survival, but its availability is often limited in host environments. The this compound-mediated iron acquisition system is a crucial pathway for these bacteria and represents a potential target for the development of novel antimicrobial agents.

This document provides detailed application notes and protocols for studying the key aspects of this compound uptake and transport in bacteria. These methodologies are essential for researchers investigating bacterial iron metabolism, siderophore biology, and for professionals in drug development targeting these pathways.

This compound Transport Pathway Overview

The transport of this compound in Bacillus subtilis involves several key steps:

  • Biosynthesis and Export: this compound is synthesized intracellularly by a non-ribosomal peptide synthetase (NRPS) complex encoded by the dhb gene cluster.[2][3] It is then exported out of the cell, a process in which the YmfE major facilitator super-family (MFS)-type transporter is implicated.[3]

  • Iron Chelation: Extracellular this compound binds to ferric iron with high affinity, forming a Ferri-Bacillibactin complex.

  • Uptake: The Ferri-Bacillibactin complex is recognized and bound by the substrate-binding protein FeuA.[1][4] This complex is then transported across the cell membrane by the FeuBC ABC transporter, a process powered by ATP hydrolysis.[1][3]

  • Intracellular Iron Release: Once inside the cytoplasm, the iron is released from the Ferri-Bacillibactin complex through hydrolysis of the siderophore by the BesA esterase.[1][5]

The expression of the genes involved in this pathway is tightly regulated by the ferric uptake regulator (Fur) protein, which represses their transcription in iron-replete conditions.[3][4] Additionally, the transcriptional activator Btr induces the expression of the feuABC operon in the presence of this compound.[4][6]

Data Presentation: Quantitative Analysis of this compound Transport Components

This table summarizes the available quantitative data for the key components of the this compound transport system in Bacillus subtilis.

ComponentParameterValueMethodReference(s)
FeuA (Substrate-Binding Protein) Kd for Ferri-Bacillibactin57 ± 1 nMNot specified[1]
BesA (Ferri-Bacillibactin Esterase) KM for Ferri-Bacillibactin0.54 µMin vitro kinetic studies[7]
KM for this compound24.4 µMin vitro kinetic studies[7]
KM for Enterobactin221 µMin vitro kinetic studies[7]
Catalytic Efficiency (Ferri-BB vs. BB)25-fold higher for Ferri-BBin vitro kinetic studies[1]

Mandatory Visualizations

This compound Uptake and Transport Pathway

Bacillibactin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ Fe-BB Ferri-Bacillibactin Fe3+->Fe-BB Chelation BB This compound BB->Fe-BB FeuA FeuA Fe-BB->FeuA Binding FeuBC FeuB FeuC FeuA->FeuBC Transport ATP ATP Fe-BB_in Ferri-Bacillibactin FeuBC->Fe-BB_in ADP ADP ATP->ADP Hydrolysis BesA BesA Fe-BB_in->BesA Hydrolysis Fe2+ Fe²⁺ BesA->Fe2+ Degraded_BB Degraded This compound BesA->Degraded_BB

Caption: Overview of the Ferri-Bacillibactin uptake pathway in Bacillus subtilis.

Experimental Workflow for Radiolabeled Iron Uptake Assay

Radiolabeled_Uptake_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis Culture Grow B. subtilis in iron-deficient medium Harvest Harvest and wash cells Culture->Harvest Resuspend Resuspend cells in uptake buffer Harvest->Resuspend Incubate Incubate cells with ⁵⁵Fe-Bacillibactin Resuspend->Incubate Radiolabel Prepare ⁵⁵Fe-Bacillibactin Radiolabel->Incubate Aliquots Take aliquots at different time points Incubate->Aliquots Filter Filter cells to stop uptake Aliquots->Filter Wash Wash filter to remove unbound radiolabel Filter->Wash Scintillation Measure radioactivity by scintillation counting Wash->Scintillation Calculate Calculate iron uptake (pmol/mg protein) Scintillation->Calculate Plot Plot uptake vs. time Calculate->Plot

Caption: Workflow for a radiolabeled iron uptake assay to measure this compound-mediated iron transport.

Experimental Protocols

Protocol 1: Purification of this compound from Bacillus subtilis Culture

Objective: To isolate and purify this compound from bacterial culture supernatants for use in uptake and transport assays.

Materials:

  • Bacillus subtilis strain capable of producing this compound (e.g., a prototrophic strain, not a lab strain with an sfp mutation).

  • Succinate (B1194679) medium (SM) or other suitable iron-deficient medium.

  • 12 N HCl.

  • Rotary vacuum evaporator.

  • Amberlite XAD-400 resin (or similar).

  • Methanol.

  • Chrome Azurol S (CAS) assay reagents for monitoring siderophore production.[8][9][10][11]

Procedure:

  • Culture Growth: Inoculate a 5 L flask containing 2 L of SM medium with a 5 x 10⁻⁵ cells/mL suspension of B. subtilis. Incubate at 28 ± 2 °C for 24 hours with shaking.[12]

  • Harvest Supernatant: Centrifuge the culture at 9,370 x g for 15 minutes to pellet the cells. Collect the cell-free supernatant.[12]

  • Confirm Siderophore Production: Perform a CAS assay on a small aliquot of the supernatant to confirm the presence of siderophores.[12]

  • Acidification and Concentration: Adjust the pH of the supernatant to 6.0 with 12 N HCl. Concentrate the acidified supernatant approximately 10-fold using a rotary vacuum evaporator at 50 °C and 100 rpm.[12]

  • Resin Chromatography:

    • Pack a column with Amberlite XAD-400 resin and wash thoroughly with deionized water.

    • Load the concentrated supernatant onto the column.

    • Wash the column with several volumes of deionized water to remove unbound components.

    • Elute the bound this compound with a stepwise gradient of methanol.

    • Collect fractions and monitor each fraction for the presence of siderophores using the CAS assay.[13]

  • Pooling and Final Preparation: Pool the CAS-positive fractions and evaporate the methanol. The resulting purified this compound can be lyophilized for long-term storage.

Protocol 2: Growth Promotion Assay

Objective: To determine if this compound can support the growth of a bacterial strain in an iron-limited environment.

Materials:

  • Bacterial strain to be tested.

  • Iron-deficient minimal medium (e.g., a modified MOPS or succinate medium treated with Chelex-100 to remove trace iron).

  • Purified this compound.

  • FeCl₃ (as a positive control).

  • 96-well microplate.

  • Plate reader for measuring optical density (OD₆₀₀).

Procedure:

  • Prepare Inoculum: Grow the test bacterial strain overnight in an iron-replete medium (e.g., LB broth). Wash the cells several times with iron-free saline or minimal medium to remove stored iron. Resuspend the cells in the iron-deficient minimal medium and adjust the OD₆₀₀ to a starting value of approximately 0.01.[14]

  • Set up Microplate:

    • In a 96-well plate, add the iron-deficient medium to each well.

    • Create a serial dilution of purified this compound across a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Include a negative control with no added iron source.

    • Include a positive control with a known iron source, such as FeCl₃ (e.g., 10 µM).

  • Inoculation and Incubation: Inoculate the wells with the prepared bacterial suspension. Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking.

  • Measure Growth: Monitor bacterial growth over time (e.g., every 2-4 hours for 24-48 hours) by measuring the OD₆₀₀ using a microplate reader.

  • Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each concentration of this compound and the controls. The ability of this compound to promote growth will be evident by an increase in the final OD₆₀₀ compared to the negative control.

Protocol 3: Radiolabeled Iron (⁵⁵Fe) Uptake Assay

Objective: To directly measure the rate of iron uptake mediated by this compound.

Materials:

  • Bacillus subtilis strain.

  • Iron-deficient minimal medium.

  • Purified this compound.

  • ⁵⁵FeCl₃ (radiolabeled ferric chloride).

  • Uptake buffer (e.g., iron-free minimal medium).

  • 0.45 µm nitrocellulose membrane filters.

  • Scintillation fluid and scintillation counter.

Procedure:

  • Prepare ⁵⁵Fe-Bacillibactin:

    • In a microcentrifuge tube, mix equimolar amounts of purified this compound and FeCl₃.

    • Add a known amount of ⁵⁵FeCl₃ to the mixture.

    • Incubate at room temperature for 1-2 hours to allow the formation of the ⁵⁵Fe-Bacillibactin complex.

  • Prepare Cells:

    • Grow B. subtilis in an iron-deficient minimal medium to induce the expression of siderophore uptake systems.

    • Harvest the cells in the mid-logarithmic phase of growth by centrifugation.

    • Wash the cells twice with ice-cold uptake buffer.

    • Resuspend the cells in uptake buffer to a desired cell density (e.g., OD₆₀₀ of 0.5).

  • Uptake Experiment:

    • Pre-warm the cell suspension to the optimal growth temperature (e.g., 37°C).

    • Initiate the uptake by adding a specific concentration of the ⁵⁵Fe-Bacillibactin complex to the cell suspension.

    • At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw an aliquot of the cell suspension.

  • Filtration and Washing:

    • Immediately filter the aliquot through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.

    • Rapidly wash the filter with ice-cold uptake buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of ⁵⁵Fe taken up by the cells at each time point (typically expressed as pmol of Fe per mg of cellular protein or per 10⁹ cells).

    • Plot the iron uptake over time to determine the initial rate of transport.

Protocol 4: In Vitro BesA Esterase Activity Assay

Objective: To measure the enzymatic activity of the BesA esterase in hydrolyzing Ferri-Bacillibactin.

Materials:

  • Purified BesA enzyme.

  • Purified Ferri-Bacillibactin complex.

  • Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a suitable pH).

  • HPLC system with a C18 column.

Procedure:

  • Enzyme Reaction:

    • Set up a reaction mixture containing the reaction buffer, a known concentration of purified BesA, and a range of concentrations of the Ferri-Bacillibactin substrate.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Time Points and Quenching:

    • At different time points, take aliquots of the reaction mixture and stop the reaction, for example, by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

  • HPLC Analysis:

    • Analyze the quenched reaction samples by reverse-phase HPLC.

    • Monitor the disappearance of the Ferri-Bacillibactin peak and the appearance of the hydrolysis product peaks over time.

  • Data Analysis:

    • Quantify the peak areas to determine the concentration of substrate consumed and product formed.

    • Calculate the initial reaction velocity for each substrate concentration.

    • Determine the kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/KM) can also be calculated.[1]

References

Application Notes and Protocols for Large-Scale Bacillibactin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin is a catecholate siderophore produced by various Bacillus species, most notably Bacillus subtilis, under iron-limiting conditions. As a high-affinity iron chelator, it plays a crucial role in microbial iron acquisition. This property, along with its potential antimicrobial and biofilm-inhibiting activities, makes this compound a molecule of significant interest for various applications in medicine and biotechnology. This document provides a comprehensive protocol for the large-scale fermentation of Bacillus subtilis for the production of this compound, including media optimization, fermentation parameters, and a detailed downstream purification process.

Regulatory Pathway for this compound Production

This compound biosynthesis is tightly regulated by the intracellular iron concentration. Under iron-replete conditions, the Ferric uptake regulator (Fur) protein binds to Fe²⁺ and acts as a transcriptional repressor, binding to "Fur box" sequences in the promoter region of the dhb (dihydroxybenzoate) operon. This operon (dhbACEBF) encodes the enzymes responsible for this compound synthesis. When intracellular iron levels are low, Fur is unable to bind to the promoter, leading to the transcription of the dhb genes and subsequent production of this compound.

Bacillibactin_Regulation cluster_iron_replete High Iron Conditions cluster_iron_limited Low Iron Conditions Fe2+ Fe²⁺ Fur_active Fur-Fe²⁺ Complex (Active Repressor) Fe2+->Fur_active Binds dhb_operon_repressed dhb Operon (dhbACEBF) Fur_active->dhb_operon_repressed Represses Transcription No_this compound No this compound Production dhb_operon_repressed->No_this compound Fur_inactive Apo-Fur (Inactive) dhb_operon_active dhb Operon (dhbACEBF) This compound This compound Production dhb_operon_active->this compound Transcription & Translation

Caption: Iron-dependent regulation of the this compound (dhb) operon by the Fur protein.

Large-Scale Fermentation Protocol

This protocol is designed for a fed-batch fermentation process, which allows for high cell densities and increased product yields by overcoming substrate limitations and catabolite repression.

Media Composition

For large-scale industrial production, cost-effective media components are crucial. The following are representative media compositions for the initial batch and the fed-batch phases. Note that iron should be limited to induce siderophore production.

Component Seed Culture Medium (g/L) Batch Fermentation Medium (g/L) Fed-Batch Feed Medium (Concentrated)
Glucose2025500 g/L
Corn Steep Liquor-15-
Soybean Meal15--
Yeast Extract510100 g/L
(NH₄)₂SO₄25100 g/L
K₂HPO₄1220 g/L
KH₂PO₄1110 g/L
MgSO₄·7H₂O0.5110 g/L
MnSO₄·H₂O0.010.020.2 g/L
CaCO₃ (as antifoam/pH buffer)12-

Note: All media should be prepared in deionized water and sterilized. Glucose and phosphate (B84403) solutions should be autoclaved separately to prevent precipitation.

Inoculum Preparation

A multi-stage inoculum development is recommended to ensure a healthy and active starter culture for the production fermenter.

Inoculum_Workflow Stock Glycerol Stock of B. subtilis Plate Streak on Nutrient Agar Plate Stock->Plate 24-48h @ 37°C Pre_Seed Inoculate 50 mL Seed Medium in 250 mL flask Plate->Pre_Seed Single Colony Seed Inoculate 1 L Seed Medium in 5 L flask Pre_Seed->Seed 18-24h @ 37°C, 200 rpm Fermenter Inoculate Production Fermenter (5-10% v/v) Seed->Fermenter 12-18h @ 37°C, 200 rpm

Caption: Workflow for the preparation of inoculum for large-scale fermentation.

Fermentation Parameters

The following parameters should be monitored and controlled during the fed-batch fermentation process.

Parameter Recommended Setpoint/Range Control Strategy
Temperature37°CAutomatic control via heating/cooling jacket.
pH7.0Maintained by automatic addition of 2M H₂SO₄ and 20% (v/v) NH₄OH.
Dissolved Oxygen (DO)> 20% saturationCascade control: 1. Increase agitation (e.g., 200-600 rpm). 2. Increase aeration rate (e.g., 0.5-1.5 vvm).
Agitation200-600 rpm (depending on vessel geometry and DO)Controlled to maintain DO and ensure adequate mixing.
Fermentation Time48-72 hoursMonitored by periodic sampling for cell density (OD₆₀₀) and this compound concentration.
Feeding StrategyInitiate feed when initial glucose is depleted. Exponential feed to maintain a specific growth rate (e.g., μ = 0.1 h⁻¹), or DO-stat based feeding.The feed rate is controlled to avoid excess glucose accumulation, which can lead to the production of inhibitory byproducts like acetate (B1210297).
Expected Yields

This compound yield is highly dependent on the strain, medium composition, and fermentation conditions. The following table provides a summary of reported yields under different conditions.

Scale Strain Medium Yield (mg/L) Reference
Lab-Scale (Flask)B. subtilis LSBS2Succinic Acid Medium296[1][2]
Lab-Scale (Flask)B. subtilis (LSBS2)Liquid Medium20[3]
Bench-Scale (5L)B. anthracisIron-Deficient Medium~5-15 µg/mL (5-15 mg/L)[4]
Projected Industrial Scale (>1000L) High-producing B. subtilisOptimized Fed-Batch500 - 1500+ Projected

Note: The projected industrial-scale yield is an estimation based on process optimization from lab and bench scales. Actual yields may vary.

Downstream Processing and Purification

The recovery and purification of this compound from the fermentation broth is a critical step. The following protocol outlines a scalable, multi-step process.

DSP_Workflow cluster_dsp Downstream Processing Harvest Fermentation Broth (48-72h) Centrifugation 1. Cell Removal (Continuous Centrifugation) Harvest->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Acidification 2. Acidification & Extraction (pH 2.0, Ethyl Acetate) Supernatant->Acidification Organic_Phase This compound in Organic Phase Acidification->Organic_Phase Evaporation 3. Concentration (Rotary Evaporation) Organic_Phase->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Chromatography 4. Purification (Amberlite XAD / Affinity Chromatography) Crude_Extract->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound Lyophilization 5. Final Product (Lyophilization) Pure_this compound->Lyophilization Final_Product This compound Powder Lyophilization->Final_Product

Caption: A multi-step workflow for the downstream processing and purification of this compound.

Experimental Protocols

1. Cell Removal:

  • Process the fermentation broth through a continuous-flow disc stack centrifuge to separate the bacterial cells from the supernatant.

  • The cell-free supernatant is the product-containing stream.

2. Solvent Extraction:

  • Transfer the cell-free supernatant to a liquid-liquid extraction vessel.

  • Cool the supernatant to 4°C.

  • Adjust the pH of the supernatant to 2.0 using concentrated HCl to protonate the catechol groups of this compound, making it more soluble in organic solvents.

  • Add an equal volume of ethyl acetate and mix vigorously.

  • Allow the phases to separate. The reddish-brown color, characteristic of the iron-Bacillibactin complex, will move to the ethyl acetate (upper) phase.

  • Collect the organic phase. Repeat the extraction on the aqueous phase to maximize recovery.

3. Concentration:

  • Pool the ethyl acetate fractions and concentrate the volume under reduced pressure using a large-scale rotary evaporator or a falling film evaporator.

  • This step removes the bulk of the solvent, yielding a concentrated, oily crude extract.

4. Chromatographic Purification:

  • Option A (Adsorption Chromatography):

    • Dissolve the crude extract in a minimal amount of methanol (B129727).

    • Load the dissolved extract onto a column packed with Amberlite XAD resin, pre-equilibrated with water.

    • Wash the column with several column volumes of water to remove salts and hydrophilic impurities.

    • Elute the this compound with a stepwise or linear gradient of methanol in water (e.g., 20-80% methanol).

    • Collect fractions and analyze for this compound presence using a spectrophotometer (absorbance at ~315 nm) or by HPLC.

  • Option B (Affinity Chromatography - for higher purity):

    • Utilize a boronate affinity chromatography column. Catechol groups of this compound form stable complexes with the boronate resin under basic conditions (pH > 8.0).

    • Load the crude extract (dissolved in loading buffer) onto the column.

    • Wash with loading buffer to remove non-binding impurities.

    • Elute the bound this compound by lowering the pH (e.g., with a buffer containing acetic acid), which disrupts the boronate-catechol complex.

    • This method offers high selectivity for catechol-containing compounds.

5. Final Product Formulation:

  • Pool the pure fractions from chromatography.

  • Remove the solvent via evaporation.

  • The final purified this compound can be obtained as a stable powder by lyophilization (freeze-drying).

Conclusion

This document provides a framework for the large-scale production of this compound using a fed-batch fermentation strategy with Bacillus subtilis. The outlined protocols for media preparation, fermentation, and downstream processing are based on established principles for microbial secondary metabolite production. Optimization of specific parameters, particularly the feeding strategy and purification chromatography, will be necessary to maximize yield and purity for specific industrial applications. The provided data and workflows serve as a comprehensive guide for researchers and professionals aiming to scale up this compound production for further development and application.

References

Application Notes and Protocols for Solid-Phase Extraction of Bacillibactin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacillibactin is a catecholate siderophore produced by various Bacillus species, including B. subtilis and B. anthracis, to sequester ferric iron from the environment.[1] Its high affinity for iron and its role in microbial iron acquisition make it a subject of interest in microbiology, drug development, and biotechnology. Efficient concentration and purification of this compound from complex culture supernatants are crucial for its characterization and downstream applications. Solid-phase extraction (SPE) is a rapid and selective sample preparation technique that can be effectively employed for this purpose.[2] This application note provides a detailed protocol for the concentration of this compound from bacterial culture supernatants using C18 solid-phase extraction cartridges.

Principle of the Method

This method utilizes a reversed-phase C18 sorbent for the solid-phase extraction of this compound. The general steps involve conditioning the C18 cartridge to activate the stationary phase, loading the pre-treated sample, washing away unbound impurities, and finally eluting the retained this compound with an appropriate organic solvent. The protocol is based on a bind-elute mechanism where this compound is retained on the hydrophobic C18 sorbent while more polar components of the culture medium are washed away.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound purification using a Sep-Pak C18 column as reported in the literature. It is important to note that comprehensive data on recovery rates and concentration factors for SPE of this compound are not extensively documented. The presented data is based on the quantification of siderophores from culture supernatants. Researchers are encouraged to perform method validation to determine recovery rates and concentration factors for their specific sample matrices and experimental conditions.

Purification StepSample Volume (mL)Elution SolventSiderophore Yield (mg/L)Reference
Concentrated Supernatant520% (v/v) Acetonitrile200 (in filtrate)[1][3]
Water Wash2Distilled Water20[1][3]

Note: The referenced study by Nithyapriya et al. (2021) indicated that the filtrate after passing through the C18 column was strongly positive for siderophores, which might suggest that under the specific conditions used (e.g., neutral pH of the concentrated supernatant), this compound was not fully retained on the C18 sorbent.[1][3] The protocol provided below includes an acidification step of the sample, which is a common practice in reversed-phase SPE to enhance the retention of acidic compounds like catecholate siderophores.

Detailed Experimental Protocols

Preparation of this compound-Containing Culture Supernatant
  • Bacterial Culture: Inoculate a suitable Bacillus species (e.g., Bacillus subtilis) in an iron-deficient medium to induce siderophore production.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 28-37°C with shaking) for 24-48 hours.

  • Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Pre-filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particulate matter.

  • Acidification: Adjust the pH of the supernatant to < 3 with an appropriate acid (e.g., trifluoroacetic acid (TFA) to a final concentration of 0.1% or formic acid). This step is crucial for the efficient retention of catecholate siderophores on the C18 stationary phase.

Solid-Phase Extraction Protocol for this compound

This protocol is designed for a standard 1 mL C18 SPE cartridge. The volumes should be adjusted proportionally for cartridges with different sorbent masses.

Materials:

  • C18 SPE Cartridges (e.g., Sep-Pak C18)

  • SPE vacuum manifold or positive pressure manifold

  • Conditioning Solution: 90% Methanol in water with 0.1% TFA

  • Equilibration Solution: 0.1% TFA in water

  • Wash Solution: 5% Methanol in water with 0.1% TFA

  • Elution Solution: 50% Acetonitrile in water with 0.1% TFA

  • Acidified culture supernatant

Procedure:

  • Conditioning:

    • Pass 3 mL of Conditioning Solution through the C18 cartridge.

    • Ensure the sorbent bed does not go dry.

  • Equilibration:

    • Pass 2 mL of Equilibration Solution through the cartridge.

    • Again, ensure the sorbent bed remains wetted.

  • Sample Loading:

    • Slowly load the acidified culture supernatant onto the cartridge at a flow rate of approximately 1 drop per second.

    • Collect the flow-through to check for any unbound this compound if method validation is being performed.

  • Washing:

    • Wash the cartridge with 1 mL of Wash Solution to remove salts and other polar impurities.

    • Collect the wash fraction separately.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the bound this compound by slowly passing 1 mL of Elution Solution through the cartridge.

    • For optimal recovery, a second elution with an additional 1 mL of Elution Solution can be performed into the same collection tube.

  • Post-Elution Processing:

    • The collected eluate contains the concentrated this compound.

    • This fraction can be dried down using a centrifugal vacuum concentrator (e.g., SpeedVac) and reconstituted in a smaller volume of a suitable solvent for further analysis (e.g., HPLC, LC-MS).

Visualizations

This compound Biosynthesis Pathway

Bacillibactin_Biosynthesis cluster_enzymes Enzymatic Steps Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB DhbC, B, A DHB_AMP DHB-AMP DHB->DHB_AMP DhbE DHB_Gly_Thr_intermediate DHB-Gly-Thr Intermediate DHB_AMP->DHB_Gly_Thr_intermediate DhbF (+ Gly, Thr) This compound This compound DHB_Gly_Thr_intermediate->this compound Cyclization (x3 units) DhbCBA DhbC, DhbB, DhbA DhbE DhbE DhbF DhbF (NRPS) Cyclization Intramolecular Cyclization

Caption: Biosynthesis pathway of this compound from chorismate.

Solid-Phase Extraction Workflow for this compound

SPE_Workflow start Start: Acidified Culture Supernatant conditioning 1. Conditioning (90% MeOH, 0.1% TFA) start->conditioning equilibration 2. Equilibration (0.1% TFA in H2O) conditioning->equilibration loading 3. Sample Loading equilibration->loading washing 4. Washing (5% MeOH, 0.1% TFA) loading->washing waste1 Waste loading->waste1 Flow-through elution 5. Elution (50% ACN, 0.1% TFA) washing->elution waste2 Waste washing->waste2 Wash end End: Concentrated this compound elution->end

Caption: Workflow for this compound concentration using SPE.

References

Characterization of Ferri-Bacillibactin Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of ferri-bacillibactin complexes. Bacillibactin, a catecholate siderophore produced by various Bacillus species, plays a crucial role in iron acquisition, making its ferric complex a key target for understanding bacterial physiology and developing novel antimicrobial strategies.

Introduction to Ferri-Bacillibactin

This compound is a cyclic trimeric lactone of 2,3-dihydroxybenzoyl-glycyl-threonine.[1] It is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery encoded by the dhb gene cluster.[1][2] Under iron-limiting conditions, Bacillus subtilis and other related bacteria secrete this compound to scavenge ferric iron (Fe³⁺) from the environment with extremely high affinity.[1][3] The resulting ferri-bacillibactin complex is then recognized by specific receptors on the bacterial cell surface and transported into the cytoplasm.[4][5] Inside the cell, iron is released from the complex through hydrolysis, making it available for essential metabolic processes.[3][4] The ferri-bacillibactin uptake and hydrolysis pathway is a potential target for the development of novel antibiotics.

Physicochemical and Biological Properties

The ferri-bacillibactin complex exhibits distinct properties that are fundamental to its biological function. A summary of key quantitative data is presented below.

PropertyValueOrganism/SystemReference
Molecular Formula C₃₉H₄₂N₆O₁₈-[6]
Monoisotopic Mass 882.25555851 Da-[6]
Binding Affinity (Kd) of Ferri-Bacillibactin to FeuA 57 ± 1 nMBacillus subtilis[4][5]
Catalytic Efficiency (kcat/Km) of BesA for Ferri-Bacillibactin Hydrolysis 25-fold higher than for apo-bacillibactinIn vitro[4][5]
UV-Vis Absorption Maxima (Ferri-complex) ~495 nmSpectrophotometry[7]
Precursor m/z [M+H]⁺ 883.265LC-MS[6]

Key Biological Pathways

Ferri-Bacillibactin Uptake and Iron Release in Bacillus subtilis

The uptake of ferri-bacillibactin in B. subtilis is a well-characterized process mediated by an ABC (ATP-binding cassette) transporter system. Upon entering the cytoplasm, the complex is hydrolyzed to release iron.

Ferri_Bacillibactin_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ Fe-BB Ferri-Bacillibactin Fe3+->Fe-BB Chelation BB This compound BB->Fe-BB FeuA FeuA (Binding Protein) Fe-BB->FeuA Binding FeuBC FeuB FeuC (Permease) FeuA->FeuBC Transport Fe-BB_in Ferri-Bacillibactin FeuBC->Fe-BB_in Translocation YusV YusV (ATPase) YusV->FeuBC ATP Hydrolysis BesA BesA (Esterase) Fe-BB_in->BesA Hydrolysis Fe2+ Fe²⁺ BesA->Fe2+ Hydrolyzed_BB Hydrolyzed this compound BesA->Hydrolyzed_BB Metabolism Metabolic Use Fe2+->Metabolism

Caption: Ferri-bacillibactin uptake and iron release pathway in B. subtilis.

Experimental Protocols

Protocol for Siderophore Production and Isolation

This protocol describes the cultivation of Bacillus subtilis for this compound production and subsequent isolation of the siderophore.

Siderophore_Isolation_Workflow Start Start Inoculation Inoculate B. subtilis in iron-deficient medium Start->Inoculation Incubation Incubate culture (e.g., 37°C, 24-48h with shaking) Inoculation->Incubation Centrifugation Centrifuge culture to pellet cells Incubation->Centrifugation Supernatant_Collection Collect cell-free supernatant Centrifugation->Supernatant_Collection Acidification Adjust supernatant pH to ~2.0 with HCl Supernatant_Collection->Acidification Extraction Extract with ethyl acetate (B1210297) or pass through an adsorbent resin (e.g., XAD-4) Acidification->Extraction Evaporation Evaporate the organic solvent or elute from resin Extraction->Evaporation Purification Purify by HPLC Evaporation->Purification End End Purification->End

Caption: Workflow for this compound production and isolation.

Methodology:

  • Culture Preparation: Inoculate a single colony of Bacillus subtilis into a minimal medium with low iron content.[8] To induce high siderophore production, the iron concentration should be limiting.

  • Incubation: Grow the culture at 37°C with vigorous shaking for 24-48 hours.

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted this compound.

  • Extraction:

    • Solvent Extraction: Acidify the supernatant to approximately pH 2 with concentrated HCl and extract three times with an equal volume of ethyl acetate.

    • Resin Adsorption: Alternatively, pass the supernatant through a column packed with Amberlite XAD-4 or a similar adsorbent resin.[9] Elute the bound siderophores with methanol (B129727).

  • Concentration: Evaporate the ethyl acetate or methanol under reduced pressure to obtain the crude siderophore extract.

  • Purification: Purify this compound from the crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11] A C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a common method.[12]

Protocol for the Detection and Characterization of Ferri-Bacillibactin

This protocol outlines the steps to form the ferri-bacillibactin complex and characterize it using spectroscopic and mass spectrometry techniques.

Methodology:

  • Complex Formation:

    • Dissolve the purified this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Add a fresh solution of FeCl₃ in a 1:1.1 molar ratio (this compound:FeCl₃) to ensure complete complexation.

    • The formation of the reddish-brown ferri-bacillibactin complex should be visually apparent.

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: Record the absorption spectrum of the ferri-bacillibactin complex from 300 to 700 nm. A characteristic absorption maximum should be observed around 495 nm, which is indicative of the ferric-catecholate charge transfer band.[7]

    • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the chirality of the iron complex.[13]

  • Mass Spectrometry Analysis:

    • LC-MS/MS: Analyze the ferri-bacillibactin complex by liquid chromatography-mass spectrometry (LC-MS) to confirm its molecular weight.[6][14] The expected protonated molecule [M+H]⁺ should be observed at an m/z of approximately 883.3.[15] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.[16]

Protocol for Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

CAS_Assay_Logic CAS_Complex CAS-Fe³⁺-HDTMA Complex (Blue) Reaction Reaction Mixture CAS_Complex->Reaction Siderophore Siderophore (e.g., this compound) Siderophore->Reaction Result_Positive Siderophore-Fe³⁺ Complex + Free CAS (Orange/Yellow Halo) Reaction->Result_Positive Siderophore Present Result_Negative No Color Change (Blue) Reaction->Result_Negative Siderophore Absent

Caption: Logical flow of the Chrome Azurol S (CAS) assay.

Methodology:

  • CAS Agar (B569324) Plate Preparation: Prepare CAS agar plates as described by Schwyn and Neilands.[17]

  • Inoculation: Spot a small volume (e.g., 5-10 µL) of the bacterial culture supernatant onto the CAS agar plate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Observation: A positive result is indicated by a color change of the agar from blue to orange or yellow around the spot, signifying that the siderophore has removed the iron from the CAS dye complex.[17][18] The diameter of the halo can be used for semi-quantitative estimation of siderophore production.[8]

Applications in Drug Development

The ferri-bacillibactin uptake system is a promising target for the development of novel antimicrobial agents. Strategies include:

  • "Trojan Horse" Antibiotics: Conjugating antibiotics to this compound or its analogs to facilitate their uptake into the bacterial cell via the siderophore transport machinery.

  • Inhibitors of Uptake: Developing molecules that block the binding of ferri-bacillibactin to the FeuA receptor or inhibit the function of the FeuBC transporter.

  • Inhibitors of Iron Release: Designing compounds that inhibit the BesA esterase, thereby preventing the release of iron from the ferri-bacillibactin complex within the cytoplasm and leading to iron starvation.

The detailed characterization of ferri-bacillibactin complexes is a critical first step in pursuing these drug development strategies. The protocols and information provided herein serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for In Vitro Iron Chelation Assays of Bacillibactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin is a catecholate siderophore produced by Bacillus subtilis and other members of the Bacillus genus to scavenge ferric iron (Fe³⁺) from the environment.[1] Its high affinity for iron makes it a subject of interest in microbiology, biotechnology, and drug development, particularly in the context of antimicrobial strategies and iron-related disease therapies.[2][3] Accurate and reproducible in vitro assays are crucial for quantifying the iron-chelating activity of this compound and for screening potential inhibitors of its biosynthesis or function.

These application notes provide detailed protocols for the most common in vitro iron chelation assays for this compound, namely the Chrome Azurol S (CAS) agar (B569324) assay for qualitative screening and the liquid CAS assay for quantitative analysis. Additionally, this document presents a summary of key quantitative data related to this compound's iron chelation and uptake, along with diagrams illustrating the experimental workflow and the biological pathway of iron acquisition.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the iron-chelating activity and transport of this compound.

ParameterValueOrganism/ConditionsReference
Ferric Complex Formation Constant (β110)10⁴⁸Bacillus subtilis[4]
Ferri-Bacillibactin Binding Affinity (Kd) to FeuA57 ± 1 nMBacillus subtilis[5]
This compound Production296 mg/LBacillus subtilis LSBS2 in succinic acid medium[2][6]
This compound Production20 mg/LBacillus subtilis (LSBS2) in liquid medium[7]

Experimental Protocols

Chrome Azurol S (CAS) Agar Assay (Qualitative)

This method is a rapid and sensitive technique for the visual detection of siderophore production, including this compound, by bacterial colonies. The assay is based on the principle that a strong chelator, like this compound, will remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange or yellow.[8][9]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • 10 mM HCl

  • Nutrient Agar or other suitable growth medium

  • Sterile petri dishes

  • Acid-washed glassware[8]

Procedure:

  • Preparation of CAS Stock Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.[10]

  • Preparation of Iron(III) Solution:

    • Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[11]

  • Preparation of HDTMA Solution:

    • Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.[10]

  • Preparation of CAS Assay Solution:

    • Slowly add the iron(III) solution to the CAS stock solution while stirring.

    • To this mixture, slowly add the HDTMA solution. The resulting solution will be dark blue. Autoclave this solution.

  • Preparation of PIPES Buffer:

    • Prepare a 1 M PIPES buffer and adjust the pH to 6.8.

  • Preparation of CAS Agar Plates:

    • Prepare 900 mL of your desired growth medium (e.g., LB agar) and autoclave.[8]

    • Allow the autoclaved medium to cool to approximately 50°C.[8]

    • Aseptically add 100 mL of the sterile CAS assay solution to the cooled agar medium and mix gently but thoroughly.[8]

    • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Spot-inoculate the bacterial strain of interest (e.g., Bacillus subtilis) onto the center of the CAS agar plate.

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28-37°C) for 24-72 hours.[2]

  • Observation:

    • Observe the plates for the formation of a yellow to orange halo around the bacterial growth, which indicates siderophore production.[8] The diameter of the halo can be measured for semi-quantitative comparison.[12]

Liquid Chrome Azurol S (CAS) Assay (Quantitative)

This spectrophotometric assay allows for the quantification of siderophore production in liquid culture supernatants. The principle is the same as the agar-based assay, where the decrease in absorbance of the CAS-iron complex is proportional to the amount of siderophore present.[9][12]

Materials:

  • CAS assay solution (prepared as described above)

  • Shuttle Solution (0.2 M 5-sulfosalicylic acid)

  • Bacterial culture supernatant (cell-free)

  • 96-well microtiter plate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of CAS Assay Solution: Prepare the blue CAS assay solution as detailed in the qualitative assay protocol.

  • Sample Preparation:

    • Grow the bacterial strain in an appropriate iron-limited liquid medium.

    • Centrifuge the culture at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the cells.[2]

    • Collect the cell-free supernatant for analysis.

  • Assay Performance:

    • In a 96-well plate, add 100 µL of the CAS assay solution to each well.[12]

    • Add 100 µL of the bacterial supernatant to the wells.[12]

    • For a reference (Ar), use 100 µL of the sterile growth medium mixed with 100 µL of the CAS assay solution.[12]

    • For a blank (As), use 100 µL of the bacterial supernatant mixed with 100 µL of the shuttle solution.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 20 minutes to a few hours).[12]

  • Measurement:

    • Measure the absorbance of the samples at 630 nm.

  • Calculation of Siderophore Units:

    • The percentage of siderophore units can be calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100

    • Where Ar is the absorbance of the reference and As is the absorbance of the sample.

Visualizations

Experimental Workflow: Quantitative CAS Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cas Prepare CAS Assay Solution mix Mix Supernatant and CAS Solution prep_cas->mix prep_sample Prepare Cell-Free Supernatant prep_sample->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 630 nm incubate->measure calculate Calculate % Siderophore Units measure->calculate

Caption: Workflow for the quantitative liquid Chrome Azurol S (CAS) assay.

This compound-Mediated Iron Uptake Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe3_ext Fe³⁺ (Iron) FeBB_ext Fe³⁺-Bacillibactin Fe3_ext->FeBB_ext Chelation BB This compound (BB) BB->FeBB_ext FeuA FeuA (Binding Protein) FeBB_ext->FeuA Binding FeuBC FeuBC (Transporter) FeuA->FeuBC FeBB_int Fe³⁺-Bacillibactin FeuBC->FeBB_int Transport BesA BesA (Esterase) FeBB_int->BesA Hydrolysis Fe3_int Fe³⁺ BesA->Fe3_int Release Metabolism Cellular Metabolism Fe3_int->Metabolism Utilization

Caption: Simplified pathway of iron uptake mediated by this compound in Bacillus subtilis.

References

Application of Bacillibactin in the Bioremediation of Heavy Metals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacillibactin, a catecholate siderophore produced by Bacillus species, most notably Bacillus subtilis, is a small molecule with an exceptionally high affinity for ferric iron (Fe³⁺). This high binding affinity is not exclusive to iron; this compound also has the potential to form stable complexes with various divalent and trivalent heavy metal ions. This chelating property makes it a promising agent for the bioremediation of heavy metal-contaminated environments. By sequestering toxic heavy metals, this compound can reduce their bioavailability and facilitate their removal from soil and water. These application notes provide an overview of the mechanisms, quantitative data (where available), and detailed protocols for the production, purification, and application of this compound in heavy metal bioremediation.

Mechanism of Action

The primary mechanism by which this compound contributes to the bioremediation of heavy metals is chelation. The catechol groups within the this compound structure act as bidentate ligands, coordinating with metal ions to form stable, soluble complexes. This process can mobilize heavy metals from soil matrices, making them available for uptake by plants (phytoextraction) or for removal from aqueous solutions. In Bacillus subtilis, the biosynthesis of this compound is regulated by the ferric uptake regulator (Fur) protein in response to iron limitation. The genes responsible for its synthesis are organized in the dhb (dihydroxybenzoate) operon.

Data Presentation: Heavy Metal Sequestration by this compound

A critical aspect of evaluating a chelating agent for bioremediation is its binding affinity for target metals, quantified by the stability constant (log K). While the stability constant for the ferric-bacillibactin complex is well-documented, comprehensive quantitative data for its binding affinities with other heavy metals are not widely available in peer-reviewed literature. The following table summarizes the known stability constant for Fe(III) and provides a template for researchers to populate as new data becomes available through the experimental protocols outlined below.

Heavy Metal IonStability Constant (log K)Method of DeterminationReference
Fe(III)~47.5Potentiometric and Spectrophotometric Titrations[1]
Cd(II)Data not available--
Pb(II)Data not available--
Cu(II)Data not available--
Zn(II)Data not available--
Ni(II)Data not available--
Cr(III)Data not available--

Mandatory Visualizations

Bacillibactin_Biosynthesis_Pathway cluster_operon dhb Operon (dhbACEBF) dhbA dhbA dhbC dhbC dhbE dhbE dhbB dhbB dhbF dhbF Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate dhbC DHB 2,3-Dihydroxybenzoate Isochorismate->DHB dhbA, dhbB DHB_AMP DHB-AMP DHB->DHB_AMP dhbE DHB_Gly_Thr DHB-Gly-Thr DHB_AMP->DHB_Gly_Thr dhbF (NRPS) + Glycine, Threonine This compound This compound DHB_Gly_Thr->this compound dhbF (Cyclization) Fe_this compound Fe(III)-Bacillibactin This compound->Fe_this compound + Fe(III) HeavyMetal_this compound Heavy Metal-Bacillibactin This compound->HeavyMetal_this compound + Heavy Metals Fe_deprivation Iron Deprivation Fur Fur (Repressor) + Fe(II) Fe_deprivation->Fur inactivates cluster_operon cluster_operon Fur->cluster_operon represses

Caption: this compound biosynthesis pathway regulated by iron availability.

Experimental_Workflow cluster_production This compound Production & Purification cluster_quantification Quantification cluster_binding_assay Heavy Metal Binding Assay cluster_remediation_test Bioremediation Efficiency Test A1 Culture Bacillus subtilis in iron-deficient medium A2 Centrifuge to remove cells A1->A2 A3 Acidify supernatant A2->A3 A4 Extract with ethyl acetate (B1210297) A3->A4 A5 Purify by chromatography (e.g., HPLC) A4->A5 B1 CAS Assay for siderophore detection A5->B1 C2 Mix with purified this compound A5->C2 D2 Introduce purified this compound A5->D2 C1 Prepare heavy metal solutions C1->C2 C3 Determine stability constants (e.g., ITC, Potentiometric Titration) C2->C3 D1 Spike water/soil with heavy metals D1->D2 D3 Measure residual heavy metal concentration (AAS/ICP-MS) D2->D3

Caption: Experimental workflow for this compound-mediated bioremediation studies.

Experimental Protocols

Protocol 1: Production and Purification of this compound

This protocol is adapted from methodologies for siderophore production and purification.

Materials:

  • Bacillus subtilis strain (e.g., ATCC 21332)

  • Iron-deficient medium (e.g., a modified succinate (B1194679) medium)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Inoculation and Culture: Inoculate a starter culture of Bacillus subtilis in a nutrient-rich broth and grow overnight. Inoculate the iron-deficient medium with the overnight culture (1% v/v) and incubate at 30°C with shaking (200 rpm) for 48-72 hours.

  • Supernatant Collection: Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Extraction: Carefully decant the supernatant. Acidify the supernatant to pH 2.0 with concentrated HCl. Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Concentration: Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

  • Purification: Resuspend the dried extract in a minimal volume of methanol. Purify the this compound using a preparative HPLC system with a C18 column and a suitable gradient of acetonitrile (B52724) in water.

  • Quantification: The presence and quantity of siderophore can be initially assessed using the Chrome Azurol S (CAS) assay.

Protocol 2: In Vitro Heavy Metal Removal Assay

This protocol provides a framework for assessing the efficacy of purified this compound in removing heavy metals from an aqueous solution.

Materials:

  • Purified this compound

  • Stock solutions of heavy metal salts (e.g., CdCl₂, Pb(NO₃)₂, CuSO₄, ZnSO₄, NiCl₂, K₂Cr₂O₇)

  • Buffer solution (e.g., MES or HEPES, pH adjusted to relevant environmental conditions)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Preparation of Test Solutions: Prepare a series of solutions containing a known concentration of a specific heavy metal in the buffer. The concentration should be environmentally relevant.

  • Incubation: Add purified this compound to the heavy metal solutions at various molar ratios (e.g., 1:1, 2:1, 5:1 metal to this compound). Include a control with no this compound. Incubate the solutions at a constant temperature (e.g., 25°C) for a set time (e.g., 24 hours) with gentle agitation.

  • Analysis: After incubation, measure the concentration of the free (uncomplexed) heavy metal in the solution using AAS or ICP-MS. The reduction in the free metal concentration in the presence of this compound indicates the removal efficiency.

Protocol 3: Determination of Heavy Metal-Bacillibactin Stability Constants

Determining the stability constants is crucial for understanding the strength of the interaction between this compound and heavy metals. Isothermal Titration Calorimetry (ITC) is a powerful technique for this purpose.

Materials:

  • Isothermal Titration Calorimeter

  • Purified this compound

  • High-purity heavy metal salts

  • Degassed buffer solution

Procedure:

  • Sample Preparation: Prepare a solution of purified this compound in the degassed buffer and load it into the sample cell of the ITC instrument. Prepare a more concentrated solution of the heavy metal salt in the same buffer and load it into the titration syringe.

  • Titration: Perform a series of small injections of the heavy metal solution into the this compound solution while monitoring the heat change.

  • Data Analysis: The resulting thermogram will show peaks corresponding to the heat of binding for each injection. Integrate these peaks and fit the data to a suitable binding model to determine the binding affinity (Kₐ, the inverse of the dissociation constant K₋), stoichiometry (n), and enthalpy of binding (ΔH). The stability constant (log K) can be calculated from the binding affinity.

Conclusion

This compound holds significant promise as a natural, biodegradable chelating agent for the bioremediation of heavy metal-contaminated sites. While its high affinity for iron is well-established, further research is needed to quantify its binding affinities for a broader range of toxic heavy metals. The protocols provided here offer a framework for researchers to produce, purify, and evaluate the efficacy of this compound in bioremediation applications. The generation of quantitative data on heavy metal-bacillibactin interactions will be instrumental in developing effective and targeted environmental cleanup strategies.

References

Troubleshooting & Optimization

Bacillibactin Production in Bacillus subtilis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for increasing Bacillibactin yield in Bacillus subtilis fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My Bacillus subtilis strain is not producing any detectable this compound. What is the most common reason for this?

A1: The most frequent reason for a lack of this compound production, especially in common laboratory strains like B. subtilis 168, is a natural mutation in the sfp gene. The sfp gene encodes a phosphopantetheinyl transferase that is essential for the post-translational activation of the non-ribosomal peptide synthetases (NRPSs) involved in this compound biosynthesis. Without a functional Sfp enzyme, the DhbB and DhbF synthetases remain inactive, halting the production pathway.

Q2: How can I confirm if my B. subtilis strain has a defective sfp gene?

A2: You can check for the production of other non-ribosomally synthesized peptides, such as the lipopeptide surfactin (B1297464). If your strain is also unable to produce surfactin, it is highly likely that it possesses a non-functional sfp gene. Genetic sequencing of the sfp locus is the definitive method for confirmation.

Q3: What is the role of iron in regulating this compound production?

A3: Iron concentration is the primary environmental signal regulating this compound synthesis. The production of this compound is tightly repressed in the presence of sufficient iron. This regulation is mediated by the Ferric uptake regulator (Fur) protein. In iron-replete conditions, Fur binds to iron and acts as a transcriptional repressor, binding to the promoter region of the dhb operon (which contains the genes for this compound synthesis) and blocking its transcription.[1][2]

Q4: What is the optimal pH and temperature for this compound fermentation?

A4: While optimal conditions can be strain-dependent, a neutral pH of around 7.0 is generally favorable for siderophore production in B. subtilis.[3][4] The optimal temperature for growth and production is typically in the range of 30-37°C.

Q5: What are the key genes involved in this compound biosynthesis?

A5: The biosynthetic genes for this compound are organized in the dhb operon, which includes dhbA, dhbC, dhbE, dhbB, and dhbF.[2][5] These genes encode the enzymes responsible for synthesizing the 2,3-dihydroxybenzoate (DHB) precursor and the large non-ribosomal peptide synthetase (NRPS) machinery that assembles the final this compound molecule.[2][5]

Troubleshooting Guides

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Step Recommended Action
Defective sfp gene in the strain (e.g., B. subtilis 168) Test for surfactin production or sequence the sfp gene.Genetically complement the strain with a functional sfp gene. See Experimental Protocol 1 .
High iron concentration in the medium Analyze the iron content of your fermentation medium, including trace metals in yeast extract or peptone.Use an iron-chelator like 2,2'-dipyridyl in initial experiments to confirm iron repression. Formulate a minimal medium with a defined, low iron concentration (e.g., < 1 µM).
Suboptimal media components The carbon and nitrogen sources may not be optimal for secondary metabolite production.Test different carbon (e.g., succinate, mannitol) and nitrogen (e.g., ammonium (B1175870) nitrate, glutamate) sources. See Table 1 for reported media compositions.
Inadequate aeration Poor oxygen supply can limit cell growth and metabolic activity.Increase the agitation speed in the fermenter or use baffled flasks for shake flask cultures to improve oxygen transfer.
Incorrect pH of the medium The pH may be drifting to a non-optimal range during fermentation.Monitor and control the pH of the fermentation broth, maintaining it around 7.0.
Degradation of this compound The product may be unstable under the fermentation or extraction conditions.Harvest the culture at the late exponential or early stationary phase. Ensure the pH of the supernatant is adjusted appropriately during extraction.
Issue 2: Inconsistent this compound Quantification by HPLC
Possible Cause Troubleshooting Step Recommended Action
Poor peak shape (tailing or fronting) Check the column condition and mobile phase pH.Ensure the mobile phase pH is appropriate for the column chemistry. Flush the column or replace it if it is degraded.
Baseline noise or drift Contaminated mobile phase or detector issues.Use HPLC-grade solvents and degas the mobile phase. Clean the detector cell.
Variable retention times Fluctuations in mobile phase composition or temperature.Prepare fresh mobile phase and use a column oven for temperature control.
Low sensitivity Suboptimal detection wavelength or sample concentration.Use a diode-array detector to determine the optimal absorbance wavelength for this compound (around 316 nm). Concentrate the sample if necessary.

Data Presentation

Table 1: Reported Media Compositions and Fermentation Parameters for Siderophore/Bacillibactin Production in B. subtilis

Medium Type Carbon Source Nitrogen Source Key Supplements pH Temperature (°C) Reported this compound Yield (mg/L) Reference
Succinic Acid MediumSuccinic acidNot specifiedNot specifiedNot specified28296[6][7]
Liquid MediumNot specifiedNot specifiedNot specifiedNot specifiedNot specified20[8]
Optimized Succinate MediumMannitolAmmonium NitratePb(NO₃)₂7Not specifiedNot directly quantified[3][4]
Optimized Succinate MediumSucroseNaNO₃Not specified835Not directly quantified[9]

Note: Direct comparison of yields is challenging due to variations in strains, quantification methods, and experimental conditions across different studies. The table provides a summary of reported values to guide media optimization.

Experimental Protocols

Experimental Protocol 1: Construction of a Functional sfp+B. subtilis Strain

This protocol describes the complementation of a non-functional sfp gene in a strain like B. subtilis 168 to enable this compound production.

  • Plasmid Construction:

    • Amplify the wild-type sfp gene from a proficient B. subtilis strain (e.g., ATCC 21332) using PCR with primers that add suitable restriction sites.

    • Clone the amplified sfp gene into an appropriate E. coli-B. subtilis shuttle vector that allows for integration into the B. subtilis chromosome (e.g., at the amyE or lacA locus). The vector should also carry a selectable marker, such as chloramphenicol (B1208) resistance.

  • Transformation of B. subtilis :

    • Prepare competent B. subtilis cells using a standard protocol (e.g., the two-step Spizizen method).

    • Transform the competent cells with the constructed plasmid.

    • Plate the transformed cells on a selective agar (B569324) medium (e.g., LB agar with chloramphenicol and starch, if integrating at the amyE locus).

  • Screening and Verification:

    • Screen for successful double-crossover integration events. For amyE integration, this can be identified by a halo of starch degradation when stained with iodine.

    • Verify the correct integration of the sfp gene by PCR using primers flanking the integration site.

  • Functional Assay:

    • Confirm the restoration of function by assaying for surfactin production (e.g., via a drop collapse assay) or by directly measuring this compound production in an iron-limited medium.

Experimental Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for the extraction and quantification of this compound from culture supernatants.

  • Sample Preparation:

    • Grow the B. subtilis strain in an iron-limited medium to the late exponential or early stationary phase.

    • Centrifuge the culture to pellet the cells.

    • Acidify the supernatant to a pH of 2.0 with concentrated HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate (B1210297).

    • Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

    • Resuspend the dried extract in a known volume of methanol (B129727) for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-90% acetonitrile over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set at approximately 316 nm.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Bacillibactin_Regulation cluster_conditions Environmental Conditions cluster_regulation Regulatory Cascade cluster_synthesis Biosynthesis Iron_high High Iron Fur_active Fur-Fe complex (Active Repressor) Iron_high->Fur_active Binds Iron_low Low Iron Fur_inactive Apo-Fur (Inactive) Iron_low->Fur_inactive Leads to dhb_operon dhb Operon (dhbACEBF) Fur_active->dhb_operon Represses Transcription Fur_inactive->dhb_operon Allows Transcription NRPS DhbB/DhbF Synthetases dhb_operon->NRPS Translates to This compound This compound NRPS->this compound Synthesizes sfp Sfp Enzyme sfp->NRPS Activates

Caption: Regulation of this compound biosynthesis by iron via the Fur repressor.

Troubleshooting_Workflow Start Start: Low/No This compound Yield Check_sfp Is the strain sfp+? Start->Check_sfp Fix_sfp Complement with functional sfp gene Check_sfp->Fix_sfp No Check_Iron Is medium iron-limited? Check_sfp->Check_Iron Yes Fix_sfp->Check_Iron Optimize_Medium Optimize medium: - Use iron-free components - Add chelator Check_Iron->Optimize_Medium No Check_Params Are fermentation parameters (pH, aeration) optimal? Check_Iron->Check_Params Yes Optimize_Medium->Check_Params Optimize_Params Adjust pH to ~7.0 Increase aeration Check_Params->Optimize_Params No Analyze_Quant Review quantification method (HPLC) Check_Params->Analyze_Quant Yes Optimize_Params->Analyze_Quant Success Success: Increased Yield Analyze_Quant->Success

Caption: Troubleshooting workflow for low this compound yield.

Genetic_Strategy cluster_wildtype Wild-Type Regulation cluster_engineered Engineered Strategy Fur_WT Fur Repressor dhb_promoter_WT Native dhb Promoter Fur_WT->dhb_promoter_WT Represses dhb_operon_WT dhb Operon dhb_promoter_WT->dhb_operon_WT Drives Inducible_Promoter Inducible Promoter (e.g., PxylA, Pspac) dhb_operon_Eng dhb Operon Inducible_Promoter->dhb_operon_Eng Drives Overexpression Inducer Inducer (e.g., Xylose, IPTG) Inducer->Inducible_Promoter Activates Fur_KO fur Knockout (Δfur) dhb_promoter_KO Native dhb Promoter Fur_KO->dhb_promoter_KO No Repression Strategy1 Strategy 1: Overexpression Strategy1->Inducible_Promoter Strategy2 Strategy 2: Derepression Strategy2->Fur_KO

Caption: Genetic engineering strategies to increase this compound production.

References

Overcoming low solubility of Bacillibactin during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bacillibactin purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of this compound during its purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a catechol-based siderophore produced by various Bacillus species, including Bacillus subtilis.[1] It plays a role in chelating ferric iron (Fe³⁺) from the environment for bacterial uptake.[1] The primary challenge in its purification is its low solubility in aqueous solutions, particularly at the acidic pH required for many extraction protocols. This can lead to precipitation and significant loss of product during the purification process.

Q2: What are the general solubility properties of this compound?

This compound is known to be soluble in several organic solvents.[2] Its solubility in aqueous solutions is highly dependent on pH.

Q3: At what pH is this compound least soluble?

Q4: Which solvents are recommended for this compound extraction and dissolution?

This compound is soluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2] For purification from culture supernatants, solvents like chloroform (B151607) and ethyl acetate (B1210297) have been used for extraction, although with varying success.[3][4] Acetone (B3395972) has also been effectively used to extract this compound from HP-20 resin.[4]

Troubleshooting Guide

Problem 1: Low yield of this compound after initial extraction from culture supernatant.

Possible Cause 1: Incorrect pH of the supernatant.

  • Recommendation: Ensure the pH of the cell-free supernatant is adjusted correctly before extraction. While acidification is necessary, over-acidification might cause premature precipitation. A pH of around 6.0 has been used successfully.[3] Experiment with a small range of pH values (e.g., 5.5-6.5) to find the optimal condition for your specific culture medium.

Possible Cause 2: Inefficient solvent extraction.

  • Recommendation: The choice of extraction solvent is critical. Some studies have reported no extraction with several common solvents.[3] If direct solvent extraction from the supernatant is yielding poor results, consider an alternative method such as solid-phase extraction using a resin like Diaion HP-20 or a Sep-Pak C18 column.[3][4]

Problem 2: this compound precipitates out of solution during purification steps.

Possible Cause 1: Solvent polarity changes.

  • Recommendation: this compound may precipitate if the polarity of the solvent system changes abruptly. When performing chromatography, ensure a gradual solvent gradient to maintain solubility. For example, when eluting from a C18 column, a gradual increase in the concentration of the organic solvent (e.g., methanol or acetonitrile) is recommended.

Possible Cause 2: Concentration to dryness.

  • Recommendation: Avoid concentrating the purified fractions to complete dryness, as this can make resolubilization difficult. If concentration is necessary, reduce the volume and then add a suitable solubilizing solvent like methanol or DMSO before complete dryness is reached.

Problem 3: Co-purification of contaminants with this compound.

Possible Cause 1: Insufficiently selective extraction.

  • Recommendation: A multi-step purification approach is often necessary. After an initial extraction, further purification using techniques like Sephadex LH-20 column chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC) can effectively remove impurities.[4]

Possible Cause 2: Similar properties of contaminants.

  • Recommendation: Optimize the HPLC gradient to improve the resolution between this compound and contaminating compounds. Using a shallow gradient of methanol or acetonitrile (B52724) in water (often with a modifier like 0.1% acetic acid) can enhance separation.[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
EthanolSoluble[2]
MethanolSoluble[2]
Dimethylformamide (DMF)Soluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
ChloroformUsed for extraction[4]
Ethyl AcetateUsed for extraction[3]
AcetoneUsed for elution from resin[4]
WaterPoorly soluble, pH-dependent[3]

Experimental Protocols

Protocol 1: Purification of this compound using Solid-Phase Extraction (SPE) with HP-20 Resin

This protocol is adapted from a method used for the isolation of Bacillibactins from a marine sponge-associated Bacillus sp.[4]

1. Culture Growth and Adsorption to Resin:

  • Grow the Bacillus strain in an iron-deficient medium.
  • Add Diaion HP-20 resin (7% by weight) to the culture flasks.
  • Incubate with agitation (e.g., 200 rpm at 28 °C) for 7 days.

2. Resin Collection and Washing:

  • Filter the culture to collect the HP-20 resin.
  • Wash the resin twice with distilled water to remove salts and polar impurities.

3. Elution of this compound:

  • Extract the washed resin with acetone (e.g., two 30-minute washes).
  • Combine the acetone extracts and evaporate the solvent under reduced pressure.

4. Further Purification (Optional but Recommended):

  • Dissolve the crude extract in a small volume of 10% aqueous methanol.
  • Apply the dissolved extract to a Sep-Pak C18 column.
  • Wash the column with 10% aqueous methanol.
  • Elute this compound with 90% aqueous methanol.
  • For higher purity, subject the eluate to Sephadex LH-20 column chromatography and then RP-HPLC.

Protocol 2: Purification of this compound by Acidification and Concentration

This protocol is based on a method described for the purification of this compound from Bacillus subtilis.[3]

1. Supernatant Preparation:

  • Grow Bacillus subtilis in a suitable medium for 24 hours.
  • Centrifuge the culture at 9,370 x g for 15 minutes to obtain the cell-free supernatant.

2. Acidification and Concentration:

  • Adjust the pH of the cell-free supernatant to 6.0 using 12 N HCl.
  • Concentrate the acidified supernatant 10-fold using a rotary vacuum evaporator at 50 °C.

3. Solid-Phase Extraction with Sep-Pak C18:

  • Pass the concentrated supernatant through a Sep-Pak C18 column.
  • Wash the column with distilled water to remove unbound materials.
  • Elute the bound compounds with 50% (v/v) methanol.

4. Analysis:

  • Collect fractions and test for the presence of siderophores using the Chrome Azurol S (CAS) assay.
  • Pool the CAS-positive fractions for further analysis and purification, such as HPLC.

Visualizations

experimental_workflow_hp20 cluster_culture Culture and Adsorption cluster_extraction Extraction cluster_purification Purification culture Bacillus Culture in Iron-Deficient Medium add_resin Add Diaion HP-20 Resin culture->add_resin incubate Incubate for 7 days add_resin->incubate filter_resin Filter to Collect Resin incubate->filter_resin Collect Resin wash_resin Wash Resin with Water filter_resin->wash_resin extract_acetone Extract with Acetone wash_resin->extract_acetone evaporate Evaporate Acetone extract_acetone->evaporate dissolve Dissolve in 10% MeOH evaporate->dissolve Crude Extract spe Sep-Pak C18 SPE dissolve->spe wash_spe Wash with 10% MeOH spe->wash_spe elute_spe Elute with 90% MeOH wash_spe->elute_spe hplc RP-HPLC elute_spe->hplc elute_spe->hplc Partially Purified this compound final_product final_product hplc->final_product Pure this compound

Caption: Workflow for this compound purification using HP-20 resin.

troubleshooting_logic cluster_extraction_issues Initial Extraction Problems cluster_precipitation_issues Precipitation During Purification start Low this compound Yield q1 Is the supernatant pH correct? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is solvent extraction efficient? a1_yes->q2 sol1 Adjust pH to ~6.0 a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Abrupt solvent change? a2_yes->q3 sol2 Use Solid-Phase Extraction (SPE) a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Use gradual solvent gradient a3_yes->sol3 q4 Concentrating to dryness? a3_no->q4 a4_yes Yes q4->a4_yes Yes sol4 Avoid complete dryness a4_yes->sol4 a4_no No

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Troubleshooting the Chrome Azurol S (CAS) Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Chrome Azurol S (CAS) assay, with a specific focus on identifying and mitigating false positives.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAS assay?

The CAS assay is a colorimetric method for detecting siderophores, which are high-affinity iron-chelating compounds produced by microorganisms.[1] The assay operates on the principle of competition for iron.[1] The CAS reagent is a ternary complex of Chrome Azurol S (a blue dye), ferric iron (Fe³⁺), and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[1] This complex is intensely blue.[1] When a sample containing siderophores is introduced, the siderophores, having a higher affinity for iron, sequester the Fe³⁺ from the CAS-dye complex.[1] This releases the free dye, resulting in a color change from blue to orange, yellow, or purple.[1][2]

Q2: What do the different color changes in the CAS assay signify?

The specific color change can provide a preliminary indication of the type of siderophore present:

  • Orange: Often indicates hydroxamate-type siderophores.[1]

  • Purple: May suggest the presence of catecholate-type siderophores.[1]

  • Yellow: Frequently associated with carboxylate-type siderophores.[1] It is important to note that these are general observations and definitive identification requires further chemical analysis.[1]

Q3: Is the CAS assay suitable for all types of microorganisms?

While considered a universal assay, the standard protocol has limitations. The detergent HDTMA is toxic to some microorganisms, particularly Gram-positive bacteria and fungi, which can inhibit their growth and siderophore production.[1][3] Modified versions of the CAS assay, such as the overlay (O-CAS) method or replacing HDTMA with a less toxic surfactant, can circumvent this issue.[1][4]

Q4: Can the CAS assay produce false positive results?

Yes, the CAS assay is non-specific and will react with any compound that has a higher affinity for iron than the CAS dye.[3][5] This means that substances other than siderophores that can chelate iron can lead to false positive results.[3]

Troubleshooting Guide: False Positives

A frequent challenge with the CAS assay is the occurrence of false positive results, where a color change is observed in the absence of true siderophore activity. This guide provides a structured approach to identifying and resolving these issues.

Problem: Unexpected color change in negative controls or with non-siderophore-producing organisms.

This indicates the presence of interfering substances or issues with the experimental conditions. The following table and workflow are designed to help you diagnose and resolve the root cause.

Summary of Common Causes for False Positives
Cause of False PositiveDescriptionRecommended Solutions & Preventative Measures
pH Imbalance The stability of the CAS-Fe complex is pH-dependent. A significant deviation from the optimal pH (around 6.8) can cause the complex to dissociate, leading to a color change. High pH can form ferric hydroxide, resulting in a yellow color.[1]Ensure the final pH of the assay mixture is adjusted to and buffered at 6.8. Verify the pH of your culture supernatant before adding it to the CAS reagent.[1][6]
Media Components Certain components in the growth medium can act as iron chelators. High concentrations of phosphates can precipitate iron, making it unavailable to the CAS complex.[5] Other nutrients or metabolic byproducts from the microorganism may also interfere.Run a blank control with each component of your growth medium to identify the source of interference.[5] Consider using a minimal medium with low phosphate (B84403) concentrations.[5] Iron-depleted media is often recommended to induce siderophore production and can reduce background interference.[1]
Glassware Contamination Trace amounts of iron-chelating substances or residual iron on glassware can interfere with the assay.[5]Meticulously clean all glassware with 6M HCl to remove trace metals, followed by thorough rinsing with deionized water.[1][7][8]
Non-Siderophore Chelators The microorganism may secrete other metabolites (e.g., organic acids, pigments) that have iron-chelating properties but are not true siderophores.[3]Validate positive results with a more specific assay for siderophore identification (e.g., Arnow test for catecholates, Csaky test for hydroxamates).[3] Consider alternative detection methods like HPLC.[9]
Reagent Instability Improperly prepared or stored CAS reagent can be unstable, leading to a spontaneous color change. The reagent is sensitive to light and temperature.[1]Prepare the CAS reagent following a validated protocol precisely. Store the reagent in the dark.[6] A freshly prepared reagent is always recommended.[10]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting false positives in the CAS assay.

False_Positive_Troubleshooting start False Positive Observed (Color change in negative control) check_ph Check pH of Assay Mixture and Culture Supernatant start->check_ph ph_issue pH is not ~6.8 check_ph->ph_issue Incorrect ph_ok pH is correct check_ph->ph_ok Correct adjust_ph Adjust and Buffer pH to 6.8 ph_issue->adjust_ph adjust_ph->check_ph Re-test check_media Test Individual Media Components with CAS Reagent ph_ok->check_media media_issue A component causes color change check_media->media_issue Interference media_ok No interference from media check_media->media_ok No Interference change_media Use Minimal Medium or Identify/Remove Interfering Component media_issue->change_media change_media->check_media Re-test check_glassware Review Glassware Cleaning Protocol media_ok->check_glassware glassware_issue Contamination suspected check_glassware->glassware_issue Inadequate glassware_ok Glassware is clean check_glassware->glassware_ok Adequate clean_glassware Acid-wash all glassware (6M HCl) and rinse with dH2O glassware_issue->clean_glassware clean_glassware->check_glassware Re-test validate_siderophore Validate with Specific Assays (e.g., Arnow, Csaky) glassware_ok->validate_siderophore non_siderophore Negative in specific assays validate_siderophore->non_siderophore Negative true_positive Positive in specific assays validate_siderophore->true_positive Positive false_positive_confirmed Conclusion: False positive due to non-siderophore chelator non_siderophore->false_positive_confirmed result_valid Result is likely a true positive true_positive->result_valid

Caption: A flowchart for diagnosing and resolving false positives in the CAS assay.

Experimental Protocols

Standard CAS Agar (B569324) Plate Preparation

This protocol is adapted from established methods and is designed for the qualitative screening of siderophore production.[7][11]

Materials:

  • Chrome Azurol S (CAS)

  • FeCl₃·6H₂O

  • 10 mM HCl

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

  • Minimal Media 9 (MM9) salt solution

  • Casamino acids

  • Glucose

  • Bacto agar

  • NaOH

  • Deionized water (ddH₂O)

Procedure:

  • Glassware Preparation: All glassware must be meticulously cleaned with 6M HCl and rinsed thoroughly with deionized water to remove trace metals.[7]

  • Preparation of Blue Dye Solution:

    • Solution 1: Dissolve 0.06 g of CAS in 50 ml of ddH₂O.[7]

    • Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.[7]

    • Solution 3: Dissolve 0.073 g of HDTMA in 40 ml of ddH₂O.[7]

    • Slowly mix Solution 1 with 9 ml of Solution 2. While stirring, slowly add this mixture to Solution 3. The resulting solution should be dark blue. Autoclave and store in a dark, plastic container.[7]

  • Preparation of CAS Agar Medium:

    • To 750 ml of ddH₂O, add 100 ml of MM9 salt solution.[7]

    • Add 32.24 g of PIPES buffer. The PIPES will not dissolve if the pH is below 5. Adjust the pH upwards with NaOH to dissolve the PIPES, then bring the final pH to 6.8.[7] A pH exceeding 6.8 may cause the solution to turn green.[1][11]

    • Add 15 g of Bacto agar.[7]

    • Autoclave the mixture and cool to 50°C in a water bath.[7]

    • Aseptically add 30 ml of sterile Casamino acid solution and 10 ml of sterile 20% glucose solution.[7]

    • Slowly pour the 100 ml of sterile Blue Dye solution along the inner wall of the flask while gently swirling to ensure thorough mixing.[7]

    • Aseptically pour the final CAS agar into sterile petri dishes.

Visual Representation of the CAS Assay Mechanism

CAS_Assay_Mechanism cluster_before Before Siderophore Addition cluster_after After Siderophore Addition CAS_Fe_HDTMA CAS-Fe-HDTMA Complex Siderophore_Fe Siderophore-Fe Complex CAS_Fe_HDTMA->Siderophore_Fe Fe³⁺ is sequestered Free_CAS Free CAS Dye CAS_Fe_HDTMA->Free_CAS CAS is released CAS_Fe_HDTMA_text Intense Blue Color Color_Change_text Color Change (Orange/Yellow/Purple) Siderophore Siderophore Siderophore->CAS_Fe_HDTMA Siderophore has higher affinity for Fe³⁺

Caption: The mechanism of the Chrome Azurol S (CAS) assay for siderophore detection.

References

Technical Support Center: Optimizing Bacillibactin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Bacillibactin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation and resolution of this compound peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when running this compound on a C18 column?

The most frequent problems include poor peak shape, specifically peak tailing, and inadequate resolution between this compound and other sample components. These issues can lead to inaccurate quantification and difficulty in isolating the pure compound.

Q2: My this compound peak is showing significant tailing. What is the likely cause?

Peak tailing for this compound, a catecholate siderophore, is often caused by secondary interactions between the catechol groups of the molecule and residual silanol (B1196071) groups on the silica-based stationary phase of the C18 column.[1] At a mobile phase pH that is not acidic enough, these silanol groups can be ionized and interact with the polar catechol moieties, leading to a portion of the analyte being more strongly retained and eluting later, which results in a tailed peak.

Q3: How can I reduce or eliminate peak tailing for this compound?

The primary strategy is to suppress the ionization of both the this compound catechol groups and the column's residual silanol groups. This is most effectively achieved by lowering the pH of the mobile phase.[2] Using an acidic mobile phase, typically in the pH range of 2.5-3.5, can significantly improve peak symmetry.[3] Additionally, using an end-capped C18 column can help minimize the number of available free silanol groups.

Q4: What is the recommended starting mobile phase for this compound analysis?

A good starting point for this compound analysis on a C18 column is a gradient elution with a mobile phase consisting of water and an organic modifier (acetonitrile or methanol), with the addition of an acid to lower the pH. A common choice is 0.1% formic acid in both the aqueous and organic phases.[4]

Q5: Should I use acetonitrile (B52724) or methanol (B129727) as the organic modifier?

The choice between acetonitrile and methanol can affect the selectivity of your separation.[5][6][7] Acetonitrile generally has a stronger elution strength, which can lead to shorter retention times.[8] For phenolic compounds like this compound, methanol can sometimes offer better peak shape due to its hydrogen bonding capabilities.[8] If you are experiencing co-elution, switching from one organic modifier to the other is a valuable troubleshooting step.

Troubleshooting Guides

Issue 1: Poor Peak Resolution

If your this compound peak is co-eluting with other peaks, consider the following troubleshooting steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient can improve the separation of closely eluting compounds.[9] Start with a broad scouting gradient to determine the elution window of your compounds of interest, then create a shallower gradient in that region.

  • Adjust the Mobile Phase pH: Small changes in the mobile phase pH can alter the retention times of ionizable compounds, potentially improving resolution.[2][3]

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[5][6][7]

  • Lower the Column Temperature: Reducing the column temperature can sometimes enhance resolution, although it will also increase analysis time.

Issue 2: Peak Tailing

For asymmetrical this compound peaks with a pronounced tail, follow this guide:

  • Lower the Mobile Phase pH: This is the most effective way to reduce tailing for catechol-containing compounds.[2][3] Aim for a pH between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid.

  • Use an End-Capped Column: If you are not already using one, switch to a C18 column that is end-capped to minimize exposed silanol groups.

  • Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl column may provide better peak shape for aromatic compounds like this compound.[10]

  • Perform Column Washing: Contaminants on the column can also contribute to peak tailing. A thorough column wash may be necessary.

Data Presentation

Table 1: Expected Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
> 5High (> 1.5)Ionization of silanol groups on the column and potential ionization of catechol groups lead to strong secondary interactions.
3.5 - 5Moderate (1.2 - 1.5)Partial ionization of silanol groups still allows for some secondary interactions.
2.5 - 3.5Low (≤ 1.2)Both silanol and catechol groups are protonated, minimizing secondary interactions and resulting in a more symmetrical peak.[3]

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers

PropertyAcetonitrileMethanolImpact on this compound Analysis
Elution StrengthStronger[8]WeakerAcetonitrile may lead to shorter run times.
SelectivityDifferent from methanol[5][6][7]Different from acetonitrile[5][6][7]Switching between the two can resolve co-eluting peaks.
Peak ShapeGenerally good for neutral compoundsCan be better for phenolic compounds due to hydrogen bonding[8]If peak tailing is an issue, methanol might offer an advantage.
Column PressureLower[5]Higher[5]A consideration for system limitations.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH for Reduced Peak Tailing
  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 315 nm

    • Injection Volume: 10 µL

  • pH Modification:

    • Prepare three different mobile phase A compositions:

      • 0.1% Formic Acid in Water (pH ~2.7)

      • Phosphate buffer in Water at pH 4.5

      • Water (no pH modifier)

    • Prepare mobile phase B with the corresponding modifier (e.g., 0.1% Formic Acid in Acetonitrile).

  • Analysis:

    • Equilibrate the column with the initial mobile phase for at least 15 minutes.

    • Inject your this compound standard with each of the three mobile phase systems.

    • Record the chromatograms and calculate the tailing factor for the this compound peak in each run. The tailing factor is typically calculated at 5% of the peak height. A value of 1.0 is a perfectly symmetrical peak, with values greater than 1 indicating tailing.[11][12]

  • Evaluation:

    • Compare the tailing factors obtained at different pH values. The lowest tailing factor indicates the optimal pH for your separation.

Protocol 2: HPLC Column Washing Procedure to Improve Peak Shape

This protocol is for a standard C18 column and should be adapted based on the manufacturer's recommendations.

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Flush with Mobile Phase without Buffer: Wash the column with your mobile phase composition but without any salts or buffers (e.g., 80:20 water:methanol) for 10-15 column volumes.

  • Flush with 100% Organic: Wash the column with 100% methanol or acetonitrile for at least 20 column volumes.[13][14][15][16]

  • Flush with Isopropanol (B130326) (Optional, for strongly retained contaminants): Wash with 100% isopropanol for 10-15 column volumes.

  • Re-equilibrate:

    • Flush with 100% organic (methanol or acetonitrile) for 5-10 column volumes.

    • Gradually re-introduce your mobile phase, starting with a high organic composition and slowly increasing the aqueous component.

    • Equilibrate with your starting mobile phase conditions for at least 20 column volumes before the next injection.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) ph_check Is mobile phase pH acidic? (pH 2.5-3.5) start->ph_check adjust_ph Adjust mobile phase pH to 2.5-3.5 with 0.1% Formic Acid ph_check->adjust_ph No column_check Is the column end-capped? ph_check->column_check Yes end Peak Shape Improved adjust_ph->end use_endcapped Switch to an end-capped C18 column column_check->use_endcapped No contam_check Is column contamination suspected? column_check->contam_check Yes use_endcapped->end wash_column Perform a thorough column wash contam_check->wash_column Yes alt_stationary_phase Consider alternative stationary phase (e.g., Phenyl-Hexyl) contam_check->alt_stationary_phase No wash_column->end alt_stationary_phase->end

Caption: Troubleshooting workflow for this compound peak tailing.

Mobile_Phase_Optimization start Poor Peak Resolution optimize_gradient Optimize Gradient Slope (shallower gradient) start->optimize_gradient change_organic Change Organic Modifier (Acetonitrile <-> Methanol) optimize_gradient->change_organic If resolution is still poor adjust_ph Fine-tune Mobile Phase pH change_organic->adjust_ph If resolution is still poor lower_temp Lower Column Temperature adjust_ph->lower_temp If resolution is still poor result Improved Resolution lower_temp->result If successful

Caption: Decision tree for improving this compound peak resolution.

References

Addressing challenges in the structural elucidation of Bacillibactin by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the structural elucidation of Bacillibactin using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the NMR analysis of this compound and related catecholate siderophores.

Q1: My 1H-NMR spectrum of this compound shows very broad peaks. What are the possible causes and solutions?

A: Broad peaks in the NMR spectrum of this compound can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample may be suboptimal.

    • Solution: Carefully shim the spectrometer before acquiring data. If automatic shimming is insufficient, manual shimming of at least the Z1 and Z2 gradients should be performed.

  • Sample Aggregation: this compound, being a relatively large and polar molecule, can aggregate at high concentrations, leading to line broadening.

    • Solution: Try diluting your sample. If the signal-to-noise ratio becomes an issue, longer acquisition times may be necessary.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening.

    • Solution: Treat your sample with a chelating agent like Chelex resin to remove divalent metal ions. Ensure all glassware is thoroughly cleaned to avoid metal contamination.

  • Chemical Exchange: Protons on hydroxyl and amine groups can undergo chemical exchange with the solvent or other molecules, leading to peak broadening.

    • Solution: If you suspect exchangeable protons are the issue, you can try acquiring the spectrum in a different deuterated solvent or at a lower temperature to slow down the exchange rate. Adding a small amount of D₂O to the sample will cause the OH and NH peaks to disappear, confirming their presence.[1]

Q2: I am having difficulty with the solubility of my this compound sample in common NMR solvents.

A: this compound is a polar molecule, and its solubility can be challenging.

  • Recommended Solvents: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a good starting point as it is a polar aprotic solvent that can dissolve a wide range of compounds.[2] Deuterated methanol (B129727) (CD₃OD) or a mixture of D₂O and an organic solvent can also be effective.

  • Sample Preparation Technique: To ensure complete dissolution, it is best to first dissolve the sample in a small vial with the chosen deuterated solvent, using vortexing or gentle heating if necessary, before transferring the solution to the NMR tube.[3] Avoid adding the solid directly to the NMR tube and then trying to dissolve it.[3]

  • Filtering: Always filter your sample into the NMR tube using a pipette with a cotton or glass wool plug to remove any undissolved particulates, which can adversely affect spectral quality.[3][4]

Q3: The aromatic region of my ¹H-NMR spectrum is very crowded, and I cannot resolve the individual proton signals of the catechol rings. How can I overcome this spectral overlap?

A: Spectral overlap is a common challenge with complex molecules like this compound.[5]

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and may resolve the overlapping signals.[6]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for resolving overlapping signals and establishing connectivity.

    • ¹H-¹H COSY: This experiment will show correlations between coupled protons, helping to trace the spin systems within the molecule.

    • ¹H-¹³C HSQC: This experiment correlates protons with their directly attached carbons, spreading the proton signals into a second dimension based on the carbon chemical shifts, which are generally better dispersed.[5]

    • ¹H-¹³C HMBC: This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[5][7]

  • Advanced NMR Techniques:

    • Pure Shift NMR: These techniques can simplify complex spectra by collapsing multiplets into singlets, thereby reducing overlap.

    • Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively excite a specific proton and observe its correlations, helping to pull out individual spin systems from a crowded region.

Q4: The chemical shifts of my this compound sample seem to vary between experiments. What could be the cause?

A: Chemical shift variability can be caused by several factors:

  • pH Changes: The chemical shifts of the catechol protons and other ionizable groups in this compound are highly sensitive to the pH of the solution. Small variations in sample preparation can lead to pH differences and thus chemical shift changes.

    • Solution: Use a buffer to maintain a constant pH for your NMR samples. However, be mindful that the buffer signals do not overlap with your signals of interest.

  • Metal Chelation: The binding of metal ions, particularly Fe³⁺, will significantly alter the electronic environment of the catechol rings and other parts of the molecule, leading to large changes in chemical shifts.

    • Solution: If you are studying the apo-form of this compound, ensure your sample is free of metal ions. If you are studying the metal-bound complex, ensure that the metal is fully saturated to avoid a mixture of species.

  • Concentration Effects: Changes in sample concentration can sometimes lead to slight changes in chemical shifts due to intermolecular interactions.

    • Solution: Try to maintain a consistent sample concentration across different experiments for better reproducibility.

Quantitative NMR Data for this compound

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. Note that slight variations may be observed due to differences in experimental conditions such as pH and temperature.

Position ¹H Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
DHB Moiety
1'--168.4
2'--115.5
3'--145.2
4'--148.1
5'7.25d, 7.8118.9
6'6.78t, 7.8117.4
7'6.95d, 7.8116.1
Glycine Moiety
1''--170.9
2''4.15d, 5.643.1
Threonine Moiety
24.59br s56.6
35.31d, 6.870.8
41.12d, 6.416.5

Data extracted from a study on this compound and its analogues.[2] Assignments for the three identical monomeric units are designated with the same numbers.

Experimental Protocols

Detailed methodologies for key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample conditions.

¹H-¹H COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically through 2-4 bonds.

  • Sample Preparation: Prepare a solution of this compound (5-10 mg) in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean 5 mm NMR tube.

  • Instrument Setup:

    • Lock and shim the sample.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • COSY Experiment Parameters:

    • Load a standard gradient-enhanced COSY pulse sequence (e.g., g cosy).

    • Set the spectral width in both dimensions to cover all proton signals.

    • Number of scans (NS): 2-8 (depending on concentration).

    • Number of increments in the indirect dimension (TD1): 256-512.

    • Recycle delay (d1): 1-2 seconds.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

    • Symmetrize the spectrum if necessary.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates protons with their directly attached carbons.

  • Sample Preparation: As for the COSY experiment. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Lock and shim the sample.

    • Acquire a 1D ¹H spectrum to set the proton spectral width and offset.

    • Determine the ¹³C spectral width (e.g., 0-180 ppm).

  • HSQC Experiment Parameters:

    • Load a standard gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H (F2) and ¹³C (F1) spectral widths.

    • Set the one-bond ¹J(CH) coupling constant to an average value of 145 Hz.

    • Number of scans (NS): 4-16.

    • Number of increments in the indirect dimension (TD1): 128-256.

    • Recycle delay (d1): 1.5 seconds.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).

  • Sample Preparation: As for the HSQC experiment.

  • Instrument Setup: As for the HSQC experiment.

  • HMBC Experiment Parameters:

    • Load a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the ¹H (F2) and ¹³C (F1) spectral widths. The ¹³C width should be larger than for HSQC to include quaternary carbons (e.g., 0-220 ppm).[8][9]

    • Set the long-range coupling constant (ⁿJ(CH)) to an average value of 8 Hz.

    • Number of scans (NS): 8-32.

    • Number of increments in the indirect dimension (TD1): 256-512.

    • Recycle delay (d1): 1.5-2 seconds.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

Visualizations

Workflow for NMR-based Structural Elucidation of this compound

NMR_Workflow General Workflow for NMR-based Structural Elucidation of this compound cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Solubility Solubility & Solvent Selection Isolation->Solubility NMR_Sample NMR Sample Preparation (Concentration, Filtering) Solubility->NMR_Sample Proton_NMR 1H NMR NMR_Sample->Proton_NMR Carbon_NMR 13C NMR & DEPT Proton_NMR->Carbon_NMR COSY 1H-1H COSY Carbon_NMR->COSY HSQC 1H-13C HSQC COSY->HSQC HMBC 1H-13C HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Assignment Signal Assignment NOESY->Assignment Fragments Fragment Assembly Assignment->Fragments Stereochem Stereochemistry Fragments->Stereochem Structure Final Structure Stereochem->Structure

Caption: Workflow for this compound structural elucidation.

Troubleshooting Flowchart for Common NMR Issues

Troubleshooting_Flowchart Troubleshooting Common NMR Issues for this compound Start Problem with NMR Spectrum Broad_Peaks Broad Peaks? Start->Broad_Peaks Low_Signal Low Signal/Noise? Broad_Peaks->Low_Signal No Shim Re-shim Spectrometer Broad_Peaks->Shim Yes Overlap Spectral Overlap? Low_Signal->Overlap No Concentrate Increase Concentration Low_Signal->Concentrate Yes High_Field Use Higher Field NMR Overlap->High_Field Yes End Problem Solved Overlap->End No Dilute Dilute Sample Shim->Dilute Chelate Remove Paramagnetic Ions Dilute->Chelate Chelate->End Scans Increase Number of Scans Concentrate->Scans CryoProbe Use CryoProbe Scans->CryoProbe CryoProbe->End TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) High_Field->TwoD_NMR Solvent Change Solvent TwoD_NMR->Solvent Solvent->End

Caption: Decision tree for troubleshooting NMR spectra.

This compound-Mediated Iron Uptake Pathway

Iron_Uptake This compound-Mediated Iron Uptake in Bacteria cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Fe3_insoluble Insoluble Fe(III) Fe_this compound [Fe(III)-Bacillibactin] Complex Fe3_insoluble->Fe_this compound Bacillibactin_apo Apo-Bacillibactin Bacillibactin_apo->Fe_this compound Chelation Receptor Outer Membrane Receptor Fe_this compound->Receptor Binding & Transport Fe2_soluble Soluble Fe(II) Receptor->Fe2_soluble Iron Release (Reduction) Metabolism Cellular Metabolism Fe2_soluble->Metabolism

References

Strategies to prevent Bacillibactin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Bacillibactin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a catechol-based siderophore produced by various Bacillus species, including Bacillus subtilis.[1] It plays a crucial role in iron acquisition for the bacteria. The extraction of this compound can be challenging due to its susceptibility to degradation under certain experimental conditions. The catechol moieties in its structure are particularly prone to oxidation, and the molecule can also be subject to enzymatic degradation.

Q2: What are the primary factors that can lead to this compound degradation during extraction?

A2: The main factors contributing to this compound degradation are:

  • pH: Extreme pH values can lead to the hydrolysis of the ester bonds in the this compound macrocycle. While acidic conditions (around pH 2.0) are often used for initial extraction, prolonged exposure or strongly basic conditions should be avoided.

  • Oxidation: The 2,3-dihydroxybenzoate (DHB) catechol groups are susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[2]

  • Enzymatic Degradation: If the extraction process does not effectively separate the bacterial cells and extracellular enzymes from the supernatant, enzymes like esterases (e.g., BesA) can hydrolyze this compound.[3][4]

  • Temperature: Elevated temperatures can increase the rate of both chemical and enzymatic degradation.[5]

  • Light Exposure: Exposure to UV light can promote the degradation of phenolic compounds like this compound.

Q3: How can I detect and quantify this compound in my samples?

A3: Several methods can be used for the detection and quantification of this compound:

  • Chrome Azurol S (CAS) Assay: This is a common colorimetric assay for the general detection of siderophores. Siderophores will scavenge iron from the CAS-iron complex, resulting in a color change from blue to orange/purple.[6][7]

  • Arnow's Test: This chemical test is specific for the detection of catechol-type siderophores, producing a reddish-orange color in their presence.[6][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a C18 reverse-phase column is a reliable method for the quantification and purification of this compound.[6][8] Detection is typically performed at a wavelength of 315 nm.[6]

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are used for the structural confirmation of purified this compound.[5][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no this compound yield Incomplete cell lysis and release of this compound.Ensure efficient cell lysis by using appropriate methods such as sonication or enzymatic digestion.
Suboptimal culture conditions for this compound production.Optimize culture medium composition (e.g., iron-deficient medium), pH, temperature, and incubation time for your specific Bacillus strain.
Degradation of this compound during extraction.Follow the recommended strategies to prevent degradation outlined in this guide (e.g., work at low temperatures, under inert gas, and in the dark).
Inefficient extraction from the culture supernatant.Ensure the pH of the supernatant is adjusted to ~2.0 before solvent extraction. Use a suitable organic solvent like ethyl acetate (B1210297) and perform multiple extractions.
Discoloration of the extract (e.g., turning brown/dark) Oxidation of the catechol moieties of this compound.[2]Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like ascorbic acid to the culture supernatant before extraction. Minimize exposure to light.
Multiple peaks in HPLC analysis suggesting degradation Hydrolysis of the macrocyclic ester bonds.Avoid prolonged exposure to strong acids or bases. Maintain a low temperature throughout the extraction and purification process.
Enzymatic degradation by esterases.Ensure complete removal of bacterial cells and cellular debris by centrifugation and filtration before proceeding with the extraction. Consider adding protease inhibitors.
Inconsistent results between batches Variability in culture growth and this compound production.Standardize all culture parameters, including inoculum size, media preparation, and incubation conditions.
Inconsistent extraction procedure.Strictly adhere to a validated and standardized extraction protocol for all samples.

Experimental Protocols

Detailed Methodology for this compound Extraction with Minimized Degradation

This protocol incorporates steps to mitigate the degradation of this compound.

1. Culture and Harvest:

  • Culture Bacillus subtilis (or other producing strain) in an iron-deficient medium (e.g., succinate (B1194679) medium) at 28-30°C for 24-48 hours.[6][8]

  • Harvest the culture by centrifugation at 10,000 rpm for 15 minutes at 4°C to pellet the bacterial cells.[8]

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

2. Acidification and Extraction:

  • Immediately cool the cell-free supernatant to 4°C.

  • Optional but recommended: Add ascorbic acid to a final concentration of 0.1% (w/v) to act as an antioxidant.

  • Adjust the pH of the supernatant to 2.0 with 6M HCl.[6]

  • Perform the following steps under an inert atmosphere (e.g., in a glove box with nitrogen or argon) and with minimal light exposure.

  • Extract the acidified supernatant twice with an equal volume of cold ethyl acetate.

  • Pool the organic phases.

3. Concentration and Storage:

  • Dry the pooled ethyl acetate fraction over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume using a rotary evaporator at a low temperature (≤ 30°C).

  • For short-term storage, keep the concentrated extract at -20°C. For long-term storage, store at -80°C.

Purification by Resin Chromatography

For higher purity, the extracted this compound can be further purified using resin chromatography.

  • Resin Preparation: Use an Amberlite XAD-400 or Diaion HP-20 resin.[8][9] Pre-wash the resin with methanol (B129727) and then with distilled water.

  • Loading: Load the concentrated crude extract onto the equilibrated resin column.

  • Washing: Wash the column with distilled water to remove unbound impurities.

  • Elution: Elute the bound this compound with methanol.[9]

  • Final Purification: The eluted fractions can be further purified by preparative HPLC.

Visualizations

Logical Workflow for this compound Extraction and Purification

Bacillibactin_Extraction_Workflow cluster_culture Bacterial Culture & Harvest cluster_extraction Extraction cluster_purification Purification & Analysis Culture Culture in Iron-Deficient Medium Centrifuge Centrifugation (4°C) Culture->Centrifuge Filter Sterile Filtration (0.22 µm) Centrifuge->Filter Antioxidant Add Ascorbic Acid (Optional) Filter->Antioxidant Acidify Acidify to pH 2.0 Antioxidant->Acidify Solvent_Extract Solvent Extraction (Ethyl Acetate) Acidify->Solvent_Extract Concentrate Rotary Evaporation (≤ 30°C) Solvent_Extract->Concentrate Resin_Chromo Resin Chromatography (Optional) Concentrate->Resin_Chromo HPLC HPLC Purification Resin_Chromo->HPLC Analysis Analysis (MS, NMR) HPLC->Analysis

Caption: Workflow for this compound extraction and purification.

Potential Degradation Pathways of this compound

Bacillibactin_Degradation cluster_degradation Degradation Products This compound This compound Oxidized_BB Oxidized this compound This compound->Oxidized_BB Oxidation (O2, Light, Metal Ions) Hydrolyzed_BB Hydrolyzed this compound (Linearized or Fragments) This compound->Hydrolyzed_BB Hydrolysis (Extreme pH, Esterases)

Caption: Major degradation pathways of this compound.

References

Optimizing culture media for enhanced Bacillibactin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture media for enhanced Bacillibactin production.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for enhancing this compound production in culture?

A1: The key principle is to induce iron-limiting conditions. This compound is a siderophore, a small molecule produced by bacteria like Bacillus subtilis to scavenge for iron in environments where it is scarce.[1][2][3] Therefore, creating an iron-deficient culture medium is the primary trigger for initiating and enhancing its production.

Q2: I am not seeing any this compound production. What are the initial troubleshooting steps?

A2: If you observe no this compound production, consider the following critical factors:

  • Iron Contamination: Glassware and water may contain sufficient trace amounts of iron to suppress production. Ensure all glassware is acid-washed (e.g., with 6 N HCl) and rinsed thoroughly with deionized water to remove any residual iron.[4]

  • Inappropriate Culture Medium: The chosen medium may not be suitable. Start with a defined, low-iron medium such as a succinic acid-based medium or a controlled trace metal (CTM) medium.[5][6]

  • Incorrect Incubation Time: this compound production is growth-phase dependent. It is typically secreted during the later stages of exponential growth and into the stationary phase.[6] Harvest your culture at different time points (e.g., 24h, 48h, 72h) to determine the optimal production window.

  • Strain Viability and Genetics: Ensure your Bacillus strain is viable and capable of producing this compound. If you are using a lab-adapted strain, it may have lost some of its secondary metabolite production capabilities.

Q3: My this compound yield is low. How can I optimize the culture medium?

A3: To improve a low yield of this compound, systematic optimization of media components is recommended. Key factors to investigate include:

  • Carbon Source: The type and concentration of the carbon source can significantly impact secondary metabolite production. Glucose, sucrose, and soluble starch are common choices.[7][8] It is advisable to test a range of concentrations for your chosen carbon source.

  • Nitrogen Source: Both organic (e.g., yeast extract, peptone, soybean meal) and inorganic (e.g., sodium nitrate, ammonium (B1175870) sulfate) nitrogen sources can influence this compound production.[5][9][10] The optimal source and its concentration should be determined empirically.

  • pH and Temperature: The optimal pH for Bacillus growth and secondary metabolite production is generally around neutral (pH 7.0), but can range from 6.0 to 8.0.[11] Similarly, the optimal temperature is typically around 28-37°C.[5][6][11] These parameters should be tested and optimized for your specific strain.

  • Aeration: Adequate aeration is crucial for the growth of Bacillus and, consequently, for this compound production. Ensure your culture flasks are well-agitated (e.g., 150-200 rpm) and have a sufficient headspace-to-medium volume ratio.

Troubleshooting Guide

Problem 1: Inconsistent this compound Production Between Batches

Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the age and size of your inoculum. Always use a fresh overnight culture and inoculate to a consistent starting optical density (e.g., OD600 of 0.05).
Inconsistent Media Preparation Prepare a large batch of your base medium to minimize variation. Ensure all components are fully dissolved and the final pH is correctly adjusted before autoclaving.
Fluctuations in Incubator Conditions Monitor and record the temperature and shaking speed of your incubator to ensure they remain constant throughout the experiment.

Problem 2: Positive CAS Assay but No this compound Peak in HPLC

Possible Cause Troubleshooting Step
Production of Other Siderophores The Chrome Azurol S (CAS) assay is a general test for siderophores and is not specific to this compound. Your strain might be producing other types of siderophores.[1][4]
Low Concentration of this compound The concentration of this compound in your supernatant may be below the detection limit of your HPLC method. Try concentrating the supernatant before analysis (e.g., by rotary evaporation or solid-phase extraction).[1]
Inappropriate HPLC Method Optimize your HPLC method. Ensure the column, mobile phase, and detection wavelength (typically around 315 nm for the this compound-iron complex) are appropriate.[4]
This compound Degradation This compound may be unstable under certain conditions. Process your samples promptly and store them at a low temperature (e.g., 4°C or -20°C) if immediate analysis is not possible.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (1% w/v)Bacillus subtilis Strain A Yield (mg/L)Bacillus amyloliquefaciens Strain B Yield (mg/L)
Glucose150 ± 12125 ± 10
Sucrose180 ± 15160 ± 13
Soluble Starch130 ± 11110 ± 9
Glycerol110 ± 995 ± 8

Note: These are example data and actual yields will vary depending on the strain and specific experimental conditions.

Table 2: Effect of Nitrogen Source on this compound Production

Nitrogen Source (0.5% w/v)Bacillus subtilis Strain A Yield (mg/L)Bacillus amyloliquefaciens Strain B Yield (mg/L)
Yeast Extract175 ± 14150 ± 12
Peptone160 ± 13140 ± 11
Sodium Nitrate120 ± 10100 ± 8
Ammonium Sulfate115 ± 990 ± 7

Note: These are example data and actual yields will vary depending on the strain and specific experimental conditions.

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Detection

This protocol provides a method for the qualitative and quantitative estimation of siderophore production.

Materials:

  • Chrome Azurol S (CAS) solution

  • Culture supernatant

  • Spectrophotometer

Procedure:

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

  • Centrifuge your bacterial culture at 10,000 rpm for 15 minutes to obtain cell-free supernatant.[1]

  • Mix an equal volume of your culture supernatant with the CAS assay solution.

  • Incubate the mixture at room temperature for 20 minutes.

  • Measure the absorbance at 630 nm. A decrease in absorbance compared to a reference (uninoculated medium mixed with CAS solution) indicates the presence of siderophores.

  • Quantify the siderophore production as a percentage of siderophore units (PSU), calculated using the formula: PSU = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[1]

Protocol 2: Arnow's Assay for Catecholate Siderophore Identification

This assay specifically detects the presence of catechol-type siderophores like this compound.

Materials:

  • Culture supernatant

  • 5 M HCl

  • 10 N NaOH

  • Nitrite-molybdate reagent

Procedure:

  • To 1.0 mL of culture supernatant, add 1.0 mL of 0.5 M HCl.

  • Add 1.0 mL of nitrite-molybdate reagent and mix well.

  • Add 1.0 mL of 1 M NaOH and mix. The development of a pink to reddish color indicates the presence of catecholates.[1]

  • Measure the absorbance at 510 nm.

Visualizations

Bacillibactin_Synthesis_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate DhbC DHB 2,3-Dihydroxybenzoate Isochorismate->DHB DhbA, DhbB DHB_AMP DHB-AMP DHB->DHB_AMP DhbE This compound This compound DHB_AMP->this compound DhbF (NRPS) Glycine Glycine Glycine->this compound DhbF (NRPS) Threonine Threonine Threonine->this compound DhbF (NRPS)

Caption: Simplified biosynthesis pathway of this compound.

Media_Optimization_Workflow Start Start: Low this compound Yield One_Factor One-Factor-at-a-Time (OFAT) Screening (Carbon, Nitrogen, pH, Temp) Start->One_Factor Identify_Significant Identify Significant Factors One_Factor->Identify_Significant RSM Response Surface Methodology (RSM) (e.g., Box-Behnken Design) Identify_Significant->RSM Optimal_Conditions Determine Optimal Media Composition and Culture Conditions RSM->Optimal_Conditions Validation Validation Experiment Optimal_Conditions->Validation End End: Enhanced this compound Yield Validation->End

Caption: Experimental workflow for media optimization.

Troubleshooting_Logic Start No/Low this compound Production Check_Iron Is the medium iron-limited? (Acid-washed glassware, pure water) Start->Check_Iron Check_Strain Is the strain viable and a known producer? Check_Iron->Check_Strain Yes Failure Still no/low production. Consult literature for specific strain requirements. Check_Iron->Failure No Check_Conditions Are culture conditions optimal? (pH, Temp, Aeration, Time) Check_Strain->Check_Conditions Yes Check_Strain->Failure No Optimize_Media Systematically optimize media components (Carbon, Nitrogen sources) Check_Conditions->Optimize_Media No Success Production Enhanced Check_Conditions->Success Yes Optimize_Media->Success

Caption: Troubleshooting decision tree for this compound production.

References

Technical Support Center: Refinement of Analytical Methods for Accurate Bacillibactin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Bacillibactin. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to overcome common challenges in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

A1: The primary methods for this compound quantification include colorimetric assays and chromatographic techniques. The most common universal colorimetric method is the Chrome Azurol S (CAS) assay, which detects siderophores in general.[1][2][3] For more specific and accurate quantification, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[4][5][6] The Arnow assay can also be used to specifically detect the catechol-type nature of this compound.[4][5]

Q2: How does the Chrome Azurol S (CAS) assay work?

A2: The CAS assay is a competitive colorimetric assay.[1] It utilizes a blue-colored ternary complex of Chrome Azurol S dye, ferric iron (Fe³⁺), and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[1] this compound, being a powerful iron chelator (siderophore), has a higher affinity for iron than the CAS dye. When a sample containing this compound is added, it sequesters iron from the dye complex.[1][2] This release of the dye results in a color change from blue to orange or yellow, which is measured spectrophotometrically around 630 nm.[1][2][7] The decrease in absorbance is proportional to the amount of siderophore present.[3]

Q3: What are the major limitations of the CAS assay for this compound quantification?

A3: While widely used, the CAS assay has several limitations for accurate this compound quantification:

  • Non-specificity: The assay is a universal test for all types of siderophores and is not specific to this compound. Other iron-chelating molecules can lead to false positives.[3]

  • Toxicity of Reagents: The detergent HDTMA can be toxic to some microorganisms, including certain fungi and Gram-positive bacteria, potentially inhibiting their growth and siderophore production.[1]

  • Interference from Media Components: High concentrations of phosphates or other components in the growth media can interfere by precipitating iron or reacting with the CAS reagent, leading to inaccurate results.[3]

  • pH Sensitivity: The assay's colorimetric reaction is highly dependent on the pH of the final mixture. Deviations from the optimal pH can cause the CAS-Fe complex to become unstable.[1]

Q4: How can I improve the accuracy of this compound quantification?

A4: To improve accuracy, it is highly recommended to use HPLC or LC-MS.[4][6] These methods separate this compound from other components in the sample before detection, providing high specificity and sensitivity.[8] Using a purified this compound standard for calibration is crucial for absolute quantification.[4] For the CAS assay, accuracy can be improved by running appropriate blanks (sterile medium) to subtract background absorbance and by optimizing culture conditions in iron-depleted media to maximize production.[2]

Q5: Why is iron-depleted media necessary for this compound production?

A5: this compound is a siderophore, a secondary metabolite produced by bacteria like Bacillus subtilis under low-iron stress conditions.[7][9] Its primary function is to scavenge for ferric iron (Fe³⁺) from the environment.[7][10] When iron is abundant in the growth medium, the genes responsible for this compound biosynthesis are repressed.[11] Therefore, to induce and maximize the production of this compound for quantification, it is essential to cultivate the bacteria in an iron-limited or iron-depleted medium.[4][11]

Troubleshooting Guides
1. Chrome Azurol S (CAS) Assay Troubleshooting
Symptom / Issue Possible Cause(s) Recommended Solution(s)
Unexpected Color Change (e.g., green reagent, or color change in negative control) 1. Incorrect pH: The pH of the CAS reagent or the final assay mixture is outside the optimal range (around 6.8). High pH can cause ferric hydroxide (B78521) formation.[1] 2. Iron Contamination: Glassware or reagents are contaminated with trace amounts of iron.[12] 3. Reagent Instability: The CAS reagent was prepared incorrectly or has degraded over time due to improper storage (e.g., exposure to light).[1]1. Carefully check and adjust the pH of all solutions during preparation. Ensure the final assay pH is correct.[1] 2. Acid-wash all glassware with 6M HCl and rinse thoroughly with deionized water to remove trace iron.[1][12] 3. Prepare fresh CAS reagent for each experiment, following a validated protocol precisely. Store protected from light.[1][3]
No Color Change or Weak Signal 1. Insufficient Siderophore Production: The microorganism is not producing detectable levels of this compound under the current culture conditions.[1][12] 2. HDTMA Toxicity: The detergent in the CAS reagent is inhibiting the growth of the microorganism.[1] 3. Low Assay Sensitivity: The concentration of this compound is below the detection limit of the assay.1. Optimize culture conditions. Use a well-defined iron-depleted medium (e.g., succinate (B1194679) medium) and optimize incubation time, temperature, and aeration.[1][5][12] 2. Use a modified CAS assay with a less toxic detergent or employ an overlay method where the organism is grown first and then overlaid with CAS agar (B569324).[1][13] 3. Concentrate the culture supernatant before performing the assay.
Inconsistent or Non-Reproducible Results 1. Pipetting Errors: Inaccurate pipetting of samples or reagents.[2][12] 2. Variable Culture Conditions: Inconsistent iron levels or other parameters between experimental batches.[2] 3. Inhomogeneous Mixture: The sample and CAS reagent are not mixed thoroughly in the assay well.1. Use calibrated pipettes and ensure proper technique.[3] 2. Strictly standardize all media preparation and culture conditions. 3. Ensure complete mixing of the supernatant and CAS solution before incubation and measurement.
2. HPLC & LC-MS Troubleshooting
Symptom / Issue Possible Cause(s) Recommended Solution(s)
Low Signal Intensity or No Peak Detected 1. Inefficient Extraction: The protocol used for extracting this compound from the culture supernatant has low recovery.[2] 2. Low Production: The concentration of this compound produced by the microorganism is very low. 3. Degradation: this compound may be unstable under the extraction or storage conditions.1. Optimize the extraction protocol. Acidification of the supernatant followed by extraction with a solvent like ethyl acetate (B1210297) is common.[2][4] 2. Optimize culture conditions for maximum production (see above). Concentrate the extract before injection. 3. Process samples quickly and store extracts at low temperatures (-20°C or below). Avoid repeated freeze-thaw cycles.
Poor Peak Shape (Tailing or Broadening) 1. Column Overload: Injecting too much sample. 2. Contaminated Column: The guard or analytical column is contaminated with matrix components. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for this compound.1. Dilute the sample or reduce the injection volume. 2. Use a guard column and replace it regularly. Flush the column with a strong solvent.[2] 3. Adjust the mobile phase pH. Ensure the mobile phase is filtered and degassed.
Mass Spectrometry Signal Suppression 1. Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of this compound.[2]1. Improve sample cleanup and purification steps before LC-MS analysis. 2. Optimize the chromatographic separation to better resolve this compound from interfering compounds. 3. Use an internal standard to correct for signal suppression.
Quantitative Data Summary

The following table summarizes reported this compound or total siderophore yields from Bacillus species under specific conditions.

MicroorganismCulture MediumQuantification MethodReported YieldReference
Bacillus subtilis LSBS2Succinate MediumCAS Assay296 µg/mL[5][9]
Bacillus anthracis SterneIron-Deficient Medium (IDM) + 0 µM Fe, Low O₂LC-MS~13 µg/mL[11]
Bacillus anthracis SterneIron-Deficient Medium (IDM) + 0 µM Fe, High O₂LC-MS~1.5 µg/mL[11]
Bacillus subtilis 3610MSgg Medium + 10⁻⁴ M FeCl₃Not Specified2.9 x 10⁻¹⁷ mol/cell[14]
Experimental Protocols
Protocol 1: this compound Production and Extraction
  • Prepare Iron-Depleted Medium: Use a defined minimal medium such as Succinate Medium (SM) or a modified M9 (MM9) medium.[5][8] All glassware must be acid-washed (e.g., with 6M HCl) and rinsed extensively with deionized water to remove trace iron.[1]

  • Inoculation and Incubation: Inoculate the iron-depleted medium with a fresh culture of the Bacillus strain. Incubate at the optimal temperature (e.g., 28-37°C) with shaking for 24-48 hours.[5][15]

  • Harvest Supernatant: Centrifuge the culture at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the cells.[5]

  • Supernatant Extraction:

    • Collect the cell-free supernatant.

    • Acidify the supernatant to a pH of ~2.0 using concentrated HCl.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Mix vigorously and allow the phases to separate.

    • Collect the organic (ethyl acetate) phase. Repeat the extraction 2-3 times.

    • Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator.[4]

  • Resuspend Sample: Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis.[4]

Protocol 2: Quantification by CAS Liquid Assay
  • Prepare CAS Assay Solution: Follow a standard protocol, such as the one described by Schwyn and Neilands. This involves preparing separate solutions of CAS, HDTMA, and an iron(III) chloride solution, which are then carefully mixed.[1][12]

  • Assay Procedure:

    • In a microplate well, mix 100 µL of the culture supernatant (or resuspended extract) with 100 µL of the CAS assay solution.[3]

    • Prepare a reference (blank) using 100 µL of sterile growth medium instead of the sample.[3]

    • Incubate the plate at room temperature for 20-60 minutes.[3]

  • Measurement: Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a microplate reader.

  • Calculation: Calculate the siderophore units using the formula: Siderophore Units (%) = [(Ar - As) / Ar] * 100[2][5]

Protocol 3: Quantification by RP-HPLC
  • Sample Preparation: Use the resuspended extract from Protocol 1. Ensure the sample is filtered through a 0.22 µm filter before injection.

  • HPLC System and Column: Use a reverse-phase HPLC system with a C18 column (e.g., Poroshell 120 EC-C18 or Discovery BIO wide-pore C18).[4]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[6]

    • Run a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 315 nm, which is characteristic for this compound.[4]

  • Quantification: Create a standard curve by injecting known concentrations of a purified this compound standard. Calculate the concentration in the unknown sample by comparing its peak area to the standard curve.

Visualizations

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis & Quantification cluster_results Phase 3: Data Interpretation Culture 1. Inoculate Bacillus in Iron-Depleted Medium Incubate 2. Incubate (24-48h) Culture->Incubate Centrifuge 3. Centrifuge Culture Incubate->Centrifuge Supernatant 4. Collect Cell-Free Supernatant Centrifuge->Supernatant Extract 5. Acidify & Extract with Ethyl Acetate Supernatant->Extract Concentrate 6. Evaporate Solvent & Resuspend Extract Extract->Concentrate CAS_Assay CAS Assay (Colorimetric) Concentrate->CAS_Assay Screening & Semi-Quantification HPLC RP-HPLC (UV @ 315nm) Concentrate->HPLC Accurate Quantification Quant_Data Calculate Concentration (e.g., µg/mL) CAS_Assay->Quant_Data LCMS LC-MS (Accurate Mass) HPLC->LCMS Confirmation & Structural ID HPLC->Quant_Data

Caption: Experimental workflow for this compound quantification.

cas_troubleshooting cluster_yes Problem: Unexpected Color cluster_no Problem: No Signal start CAS Assay Performed q1 Is there a color change from blue? start->q1 q2 Is the negative control also changed? q1->q2 Yes q3 Is siderophore production expected? q1->q3 No check_reagents Check for reagent contamination or degradation. Verify pH. q2->check_reagents Yes success Result is likely positive. Proceed to quantification. q2->success No optimize Optimize culture conditions: - Iron-depleted media - Incubation time q3->optimize Yes end_no No siderophore production detected. q3->end_no No check_toxicity Consider HDTMA toxicity. Try overlay assay. optimize->check_toxicity

Caption: Troubleshooting decision tree for the CAS assay.

iron_regulation Fe_High High Intracellular Iron [Fe²⁺] Fur Fur Regulator (Ferric uptake regulator) Fe_High->Fur binds to Fe_Low Low Intracellular Iron [Fe²⁺] Fe_Low->Fur does not bind Fur->Repression forms active repressor complex Fur->Activation is inactive dhb_operon dhb Operon (this compound Synthesis Genes) This compound This compound Production dhb_operon->this compound Repression->dhb_operon Represses Transcription Activation->dhb_operon Transcription Proceeds

Caption: Iron-dependent regulation of this compound synthesis.

References

Improving the stability of purified Bacillibactin for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on improving the stability of purified Bacillibactin for long-term storage.

Troubleshooting Guide: Common Issues Affecting this compound Stability

This section addresses specific problems that can arise during purification and handling, which may compromise the long-term stability of this compound.

Question (Issue) Answer (Potential Cause & Solution)
Why is my purified this compound solution turning brown/darkening over time, even when stored at low temperatures? Potential Cause: This is likely due to the oxidation of the catechol moieties in the this compound structure. Catechols are highly susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and trace metal contaminants. Solution: 1. De-gas Solvents: Before dissolving your purified this compound, thoroughly de-gas all solvents (e.g., water, buffers) by sparging with an inert gas like argon or nitrogen. 2. Inert Atmosphere: Store the final purified sample under an inert atmosphere. After aliquoting, flush the headspace of the vial with argon or nitrogen before sealing. 3. Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to your stock solution. See the table in the FAQ section for recommendations.
I observe a loss of iron-chelating activity (measured by CAS assay) after storing my sample for a few weeks. What is happening? Potential Cause: Loss of activity is a direct consequence of structural degradation. Besides oxidation, hydrolysis of the ester bonds in the cyclic structure can occur, especially if the sample is stored in a non-optimal pH environment.[1] Solution: 1. pH Control: Ensure your purified this compound is stored in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Avoid strongly acidic or basic conditions.[2] 2. Lyophilization: For long-term storage, lyophilization (freeze-drying) is the most effective method.[3][4] This removes water, preventing hydrolytic degradation and slowing oxidative processes. Reconstitute a fresh vial for each experiment.
My this compound sample shows multiple peaks on HPLC after storage, but was a single peak immediately after purification. Why? Potential Cause: The appearance of new peaks indicates the formation of degradation products or isomers. This can be caused by oxidation, hydrolysis, or photodegradation. Solution: 1. Protect from Light: Store all this compound samples in amber vials or wrap clear vials in aluminum foil to protect them from light. Photodegradation can catalyze the breakdown of the molecule.[5] 2. Purity Check: Ensure your initial purification effectively removes all contaminants. Residual enzymes from the source organism or metal ions from buffers can accelerate degradation. Re-evaluate your purification protocol if necessary.[6][7]

Frequently Asked Questions (FAQs) on Long-Term Storage

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, a catecholate siderophore, is the oxidation of its 2,3-dihydroxybenzoate (DHB) groups.[8] These groups are responsible for iron chelation and are sensitive to oxygen, leading to the formation of quinone-type structures and a loss of iron-binding capacity. Hydrolysis of the trilactone ester backbone can also occur, particularly in aqueous solutions with non-optimal pH.

Q2: What are the ideal temperature and pH conditions for storing purified this compound?

A2: For optimal stability, storage conditions should be carefully controlled. The following table summarizes the recommended conditions.

Parameter Short-Term (Days to Weeks) Long-Term (Months to Years) Rationale
Form Aqueous Solution (Buffered)Lyophilized (Freeze-Dried) PowderRemoval of water via lyophilization minimizes hydrolysis and slows oxidative degradation, making it ideal for long-term storage.[3][4]
Temperature 4°C to -20°C-20°C to -80°CLower temperatures significantly reduce the rate of all chemical degradation reactions.[9]
pH 6.0 - 7.0N/A (reconstitute in pH 6-7 buffer)Stability of similar biological molecules is often pH-dependent. Extreme pH values can accelerate hydrolysis of ester bonds.[10][11]
Atmosphere Headspace flushed with N₂ or ArStore under vacuum or N₂/ArAn inert atmosphere prevents the oxidation of the sensitive catechol groups.
Light Protect from light (Amber vials)Protect from light (Amber vials)Exposure to light, especially UV, can provide the energy to initiate and accelerate degradation reactions.[5]

Q3: Can I add stabilizers to my purified this compound?

A3: Yes, adding certain stabilizers can significantly improve the shelf-life of this compound in its aqueous form. However, their use should be validated to ensure they do not interfere with downstream applications.

Stabilizer Type Example Recommended Concentration Mechanism of Action
Antioxidant Ascorbic Acid (Vitamin C)0.1 - 1 mMA water-soluble antioxidant that preferentially gets oxidized, thereby sparing the catechol groups of this compound.[12]
Antioxidant Dithiothreitol (DTT)1 - 5 mMA thiol-based reducing agent that helps maintain a reducing environment, preventing oxidation.
Cryoprotectant Glycerol / Trehalose5-10% (v/v) / 50-100 mMUsed during freezing and lyophilization to help maintain the structural integrity of the molecule and form a protective amorphous matrix.[13]

Visualized Workflows and Pathways

Experimental Workflow for this compound Stability Assessment A Purify this compound (e.g., via HPLC) B Quantify Initial Concentration (T=0) (HPLC or CAS Assay) A->B Initial Sample C Aliquot into Storage Vials B->C D Apply Storage Conditions (e.g., Temp, Light, Atmosphere) C->D E Incubate for Time Points (T=1, T=2, ..., T=n) D->E F At each Time Point: 1. Retrieve Aliquot 2. Reconstitute (if lyophilized) E->F G Quantify Remaining this compound (HPLC or CAS Assay) F->G H Analyze Data: Calculate % Degradation vs. Time G->H Compare to T=0 I Determine Shelf-Life H->I

Caption: A flowchart outlining the key steps for conducting a systematic stability study on purified this compound.

Conceptual Pathway of Catechol Oxidation and Prevention cluster_0 Degradation Pathway cluster_1 Protective Pathway cluster_2 This compound This compound (Active Catechol) Oxidized Oxidized this compound (Inactive Quinone) This compound->Oxidized Oxidation Antioxidant Antioxidant (e.g., Ascorbic Acid) Oxidized_AO Oxidized Antioxidant Antioxidant->Oxidized_AO Sacrificial Oxidation ROS Reactive Oxygen Species (ROS) + O₂, Light, Metal Ions ROS->this compound attacks ROS->Antioxidant intercepted by

Caption: A diagram illustrating how antioxidants can protect this compound by neutralizing oxidative agents.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by RP-HPLC

This protocol is for quantifying the concentration of this compound, which is essential for stability studies.

Materials:

  • Purified this compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • This compound standard of known concentration (if available for absolute quantification)

Method:

  • Preparation: Prepare mobile phases and filter through a 0.22 µm filter. Degas thoroughly. Prepare a standard curve if using an external standard. Dilute your stored samples to fall within the linear range of the assay.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 315 nm[6]

    • Column Temperature: 25°C

  • Gradient Elution:

    • 0-5 min: 10% Solvent B

    • 5-25 min: Linear gradient from 10% to 90% Solvent B

    • 25-30 min: 90% Solvent B

    • 30-35 min: Linear gradient from 90% to 10% Solvent B

    • 35-40 min: 10% Solvent B (re-equilibration)

  • Analysis: Identify the this compound peak based on its retention time, comparing it to a T=0 sample or a pure standard.[6] Integrate the peak area.

  • Calculation: Calculate the concentration based on the standard curve or determine the relative percentage remaining by comparing the peak area to the T=0 sample (% Remaining = (Area_T=n / Area_T=0) * 100).

Protocol 2: General Stability Study

This protocol provides a framework for assessing the stability of your purified this compound under various storage conditions.

Materials:

  • Purified this compound of known initial concentration (see Protocol 1)

  • Sterile, amber glass vials with airtight caps

  • Storage environments (refrigerators, freezers at different temperatures)

  • Inert gas (Argon or Nitrogen)

  • Lyophilizer (optional, but recommended)

  • Buffers and stabilizers to be tested

Method:

  • Initial Analysis (T=0): Using Protocol 1, determine the precise initial concentration and purity of your this compound stock immediately after purification. This is your baseline.

  • Aliquoting: Aliquot the stock solution into the amber vials. Use a volume that is appropriate for a single use to avoid freeze-thaw cycles.

  • Condition Setup: Divide the aliquots into different sets. For each set, apply a specific storage condition you wish to test (e.g., -20°C in aqueous buffer, -80°C lyophilized, 4°C with ascorbic acid, etc.). If testing atmospheric conditions, flush the headspace of relevant vials with inert gas before sealing.

  • Time Points: Define your stability time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year). Store the vials under the defined conditions.

  • Sample Analysis: At each time point, remove one vial from each condition set.

    • If lyophilized, reconstitute the powder in the original volume of a suitable buffer.

    • Allow the sample to come to room temperature.

    • Analyze the sample using Protocol 1 to determine the remaining concentration of intact this compound.

  • Data Evaluation: For each condition, plot the percentage of remaining this compound against time. This will allow you to compare the stability under different conditions and determine the optimal storage strategy for your needs.

References

Technical Support Center: Optimization of Iron-Deficient Media for Bacillibactin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of iron-deficient media to induce Bacillibactin synthesis in Bacillus species.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

Problem Possible Cause(s) Recommended Solution(s)
No or low siderophore production detected with CAS assay. 1. Iron contamination: Glassware or media components may contain trace amounts of iron, repressing siderophore synthesis. 2. Suboptimal media composition: The carbon or nitrogen source may not be ideal for inducing this compound synthesis. 3. Incorrect pH: The pH of the medium may be outside the optimal range for bacterial growth and/or siderophore production. 4. Insufficient iron limitation: The concentration of the iron chelator (e.g., EDDHA) may be too low to effectively induce iron starvation.1. Use iron-free materials: All glassware should be acid-washed and rinsed thoroughly with deionized water. Use high-purity reagents. 2. Optimize media components: Test different carbon sources (e.g., succinate (B1194679), mannitol) and nitrogen sources (e.g., ammonium (B1175870) nitrate). Succinic acid medium has been shown to be effective for this compound production.[1][2][3] 3. Adjust and buffer pH: The optimal pH for siderophore production by Bacillus subtilis has been reported to be around 7.0.[4] Use a suitable buffer to maintain a stable pH during cultivation. 4. Titrate iron chelator: The optimal concentration of EDDHA for inducing siderophore synthesis without inhibiting growth is typically in the low micromolar range (e.g., 5-15 µM).[5][6] This should be optimized for your specific strain and media conditions.
Inhibition of bacterial growth on CAS agar (B569324) plates. Toxicity of HDTMA: The detergent hexadecyltrimethylammonium bromide (HDTMA) in the CAS assay reagent can be toxic to Gram-positive bacteria like Bacillus.[7][8]1. Use a modified CAS assay: An overlay (O-CAS) method can be employed where the bacteria are first grown on a suitable medium, and then overlaid with the CAS agar.[7][8] 2. Split-plate method: Grow the bacteria on one half of a petri dish with their optimal medium and pour CAS agar on the other half.[7]
Inconsistent or no color change in Arnow's assay for catecholate detection. 1. Incorrect reagent preparation or addition sequence: The nitrite-molybdate reagent must be prepared correctly, and the reagents must be added in the proper order.[9] 2. Degraded reagents: The nitrite-molybdate reagent should be prepared fresh.[9] 3. Low concentration of this compound: The amount of catecholate siderophore in the sample may be below the detection limit of the assay. 4. Fading color: The colored product of the Arnow reaction can be unstable.1. Follow the protocol carefully: Ensure reagents are prepared to the correct concentrations and added in the sequence of HCl, nitrite-molybdate reagent, and then NaOH.[9][10][11] 2. Prepare fresh reagents: Always use a freshly prepared nitrite-molybdate solution.[9] 3. Concentrate the sample: If the this compound concentration is low, consider concentrating the culture supernatant before performing the assay. 4. Read absorbance promptly: Measure the absorbance within a consistent timeframe (e.g., 10-40 minutes) after the final reagent addition.[9]
Poor peak resolution or inaccurate quantification with HPLC. 1. Improper column selection: The HPLC column may not be suitable for separating this compound from other media components. 2. Inadequate sample preparation: The culture supernatant may contain interfering substances. 3. Incorrect mobile phase composition: The mobile phase may not be optimized for this compound elution.1. Select an appropriate column: A C18 reverse-phase column is commonly used for this compound purification and analysis.[12] 2. Clean up the sample: Use solid-phase extraction (SPE) or other purification methods to remove interfering compounds from the supernatant before HPLC analysis.[13] 3. Optimize the mobile phase: A gradient of an acidified aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The gradient should be optimized for the best separation.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the principle of this compound synthesis induction by iron deficiency?

In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to Fe²⁺ and acts as a transcriptional repressor. The Fur-Fe²⁺ complex binds to specific DNA sequences (Fur boxes) in the promoter regions of iron-regulated genes, including the dhb operon which is responsible for this compound biosynthesis, thereby blocking their transcription. Under iron-limiting conditions, Fe²⁺ dissociates from Fur. The apo-Fur protein can no longer bind to the Fur box, leading to the de-repression of the dhb operon and subsequent synthesis of this compound.[15][16]

Q2: Which media components are critical for optimizing this compound yield?

The choice of carbon and nitrogen sources, as well as the pH of the medium, significantly influences this compound production. While glucose is a common carbon source, some studies suggest that other sources like succinate or mannitol (B672) may enhance siderophore production in Bacillus species.[1][4] Similarly, the nitrogen source can affect the yield, with ammonium nitrate (B79036) being identified as effective in one study.[4] Maintaining a neutral pH (around 7.0) is also crucial.[4]

Q3: How can I prepare an iron-deficient medium?

To prepare an iron-deficient medium, all glassware must be rigorously cleaned to remove trace iron, typically by soaking in dilute acid (e.g., 6M HCl) followed by extensive rinsing with high-purity deionized water.[8] Reagents of the highest possible purity should be used. Some protocols recommend treating components like Casamino acids with chelating resins (e.g., Chelex-100) to remove contaminating iron.[8] An iron chelator such as ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDHA) is often added to the medium to sequester any remaining trace iron and create iron-limiting conditions.[5][6]

Q4: What is the difference between the CAS assay and the Arnow assay?

The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores of all types (catecholates, hydroxamates, and carboxylates).[17][18] It is based on the competition for iron between the siderophore and the CAS dye.[17] A color change from blue to orange/yellow indicates the presence of siderophores.[17] The Arnow assay, on the other hand, is a specific chemical test for the detection and quantification of catechol-type siderophores, like this compound.[9][18] It produces a red-colored complex in the presence of catechols.[1]

Q5: Can I quantify this compound without using HPLC?

While HPLC is the most accurate method for quantifying purified this compound, semi-quantitative estimations can be made using colorimetric assays. The CAS assay can be adapted for quantification by measuring the decrease in absorbance of the CAS reagent at around 630 nm in the presence of a siderophore-containing sample.[19] The Arnow assay can also be used for quantification of catechol-type siderophores by creating a standard curve with a known catechol compound, such as 2,3-dihydroxybenzoic acid (DHBA), and measuring the absorbance at approximately 500-515 nm.[9][11]

Quantitative Data on this compound Production

The following table summarizes data on this compound production under different conditions, as reported in the literature. Direct comparison between studies may be challenging due to variations in strains, media, and analytical methods.

Organism Medium Condition This compound Yield Reference
Bacillus subtilis LSBS2Succinic acid mediumIron-deficient296 mg/L[1][20]
Bacillus anthracis SterneIron-Depleted Medium (IDM)Low aerationIncreased accumulation compared to high aeration[21]
Bacillus anthracis SterneIDM+ 20 µM IronAlmost complete repression[15][21]
Bacillus subtilis UP11Optimized Succinate BrothpH 7, Mannitol, Ammonium Nitrate, 50 µM Iron63.04% siderophore units (CAS assay)[4]

Experimental Protocols

Preparation of Iron-Deficient Minimal Medium (FS-MM)

This protocol is adapted from methodologies used for growing Bacillus subtilis under iron-limiting conditions.[5][6]

Materials:

  • Acid-washed glassware

  • High-purity deionized water

  • Stock solutions of minimal media components (e.g., MM9 salts)[8]

  • Sterile-filtered stock solutions of carbon source (e.g., 20% glucose or succinate)

  • Sterile-filtered stock solution of Casamino acids (iron-free)

  • Sterile-filtered stock solution of EDDHA (e.g., 5 mM)

  • Sterile-filtered stock solution of ferric ammonium citrate (B86180) (e.g., 100 µM)

Procedure:

  • Prepare the basal minimal medium (e.g., MM9) using high-purity deionized water in an acid-washed flask.

  • Autoclave the basal medium.

  • Allow the medium to cool to room temperature.

  • Aseptically add the sterile stock solutions of the carbon source, iron-free Casamino acids, and other required supplements.

  • To create iron-limiting conditions, add the sterile EDDHA stock solution to the desired final concentration (e.g., 5-15 µM).

  • For control cultures (iron-replete), add the sterile ferric ammonium citrate stock solution to a final concentration of approximately 1 µM.[6]

Induction and Harvesting of this compound
  • Inoculate the prepared iron-deficient medium with an overnight culture of Bacillus subtilis.

  • Incubate the culture at the optimal temperature (e.g., 37°C) with shaking.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest the culture in the late exponential or early stationary phase, as siderophore production is often maximal at this stage.

  • Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

  • Collect the cell-free supernatant, which contains the secreted this compound. The supernatant can be filter-sterilized and stored at -20°C for further analysis.[1]

Quantification of this compound using Arnow's Assay

This protocol is for the specific quantification of catecholate siderophores.[9][10][11]

Reagents:

  • 0.5 N HCl

  • Nitrite-Molybdate Reagent: 10 g sodium nitrite (B80452) and 10 g sodium molybdate (B1676688) dissolved in 100 mL deionized water (prepare fresh).

  • 1.0 N NaOH

  • Standard: 2,3-dihydroxybenzoic acid (DHBA) solution of known concentrations.

Procedure:

  • To 1 mL of the culture supernatant, add 1 mL of 0.5 N HCl and mix.

  • Add 1 mL of the Nitrite-Molybdate reagent and mix. A yellow color will develop if catechols are present.

  • Add 1 mL of 1.0 N NaOH and mix. The solution will turn orange-red.

  • Allow the color to develop for 5-10 minutes.

  • Measure the absorbance at 515 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of DHBA to determine the concentration of this compound in the sample.

Visualizations

Bacillibactin_Regulation cluster_0 Iron-Replete Conditions cluster_1 Iron-Deficient Conditions Fe2+ Fe²⁺ Fur_active Fur-Fe²⁺ (Active Repressor) Fe2+->Fur_active Binds Fur_box Fur Box Fur_active->Fur_box Binds Transcription_blocked Transcription Blocked dhb_operon dhb Operon (this compound Synthesis Genes) Fur_inactive Apo-Fur (Inactive Repressor) Fur_box2 Fur Box Fur_inactive->Fur_box2 Cannot Bind dhb_operon2 dhb Operon (this compound Synthesis Genes) Transcription_active Transcription & Translation This compound This compound Transcription_active->this compound Leads to Synthesis

Caption: Regulation of this compound synthesis by the Ferric Uptake Regulator (Fur).

Experimental_Workflow cluster_media 1. Media Preparation cluster_culture 2. Cultivation cluster_analysis 3. Analysis A Prepare Iron-Deficient Minimal Medium B Add Carbon/Nitrogen Sources A->B C Add Iron Chelator (e.g., EDDHA) B->C D Inoculate with Bacillus sp. C->D E Incubate with Shaking D->E F Harvest Supernatant E->F G Qualitative Screening (CAS Agar Assay) F->G H Catechol-Specific Detection (Arnow's Assay) G->H I Purification & Quantification (HPLC) H->I

Caption: General workflow for this compound production and analysis.

References

Troubleshooting poor growth of Bacillus strains for Bacillibactin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bacillus strains for the production of Bacillibactin.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the cultivation of Bacillus strains for this compound production.

Problem 1: Poor or No Growth of Bacillus Strain

Question: I've inoculated my Bacillus strain, but I'm observing very little or no growth. What are the potential causes and how can I fix this?

Answer: Poor or no growth of Bacillus strains can be attributed to several factors, ranging from media composition to incubation conditions. Follow this troubleshooting workflow to identify the issue:

cluster_0 Troubleshooting Poor Growth Start Start: Poor/No Growth Observed CheckMedia Step 1: Verify Media Composition - Correct components? - Correct concentrations? - pH in optimal range (7.0-8.0)? Start->CheckMedia CheckInoculum Step 2: Assess Inoculum Quality - Viable and active culture? - Correct inoculum size (e.g., 1-2%)? CheckMedia->CheckInoculum Media OK Resolution Resolution: Address identified issue and re-run experiment. CheckMedia->Resolution Media Incorrect CheckConditions Step 3: Evaluate Incubation Conditions - Temperature (30-37°C)? - Adequate aeration (e.g., 120-200 rpm)? - Incubation time sufficient (24-72h)? CheckInoculum->CheckConditions Inoculum OK CheckInoculum->Resolution Inoculum Issue IronLimitation Step 4: Confirm Iron Limitation - Is the medium iron-deficient? - Avoid high-iron components. CheckConditions->IronLimitation Conditions OK CheckConditions->Resolution Conditions Incorrect Contamination Step 5: Check for Contamination - Plate a sample on nutrient agar (B569324). - Observe for foreign colonies. IronLimitation->Contamination Iron OK IronLimitation->Resolution Iron Issue Contamination->Resolution Contamination Clear Contamination->Resolution Contamination Found

Caption: Troubleshooting workflow for poor Bacillus growth.

Detailed Checklist:

  • Media Composition: Bacillus subtilis grows well in various media, but for siderophore production, a succinate-based medium is often optimal.[1] Ensure your media components are correct. For example, a standard succinate (B1194679) medium might be preferable to LB or Nutrient Broth for higher siderophore yields.[1]

  • pH: The optimal pH for both growth and siderophore production is typically around 7.0.[1][2][3] However, some strains may prefer a slightly alkaline pH up to 8.0.[4][5] Verify the final pH of your medium after autoclaving.

  • Inoculum: Use a fresh, actively growing pre-culture. An old or non-viable inoculum will result in a long lag phase or no growth.

  • Aeration: Bacillus is an aerobic bacterium and requires good aeration. Ensure adequate shaking (e.g., 180 r/min) and use baffled flasks if necessary to improve oxygen transfer.[6]

  • Temperature: The optimal growth temperature for most B. subtilis strains is between 30°C and 37°C.[4][7]

  • Iron Concentration: While this compound is produced under iron-limiting conditions, trace amounts of iron are still necessary for bacterial growth. Extremely low iron can inhibit growth altogether. Conversely, high iron concentrations will suppress this compound production.[8][9]

Problem 2: Good Growth but Low this compound Yield

Question: My Bacillus culture is growing well (high turbidity), but when I test for this compound, the yield is very low. What should I do?

Answer: This is a common issue that usually points to suboptimal conditions for siderophore synthesis, which is often decoupled from biomass production.

cluster_1 Troubleshooting Low this compound Yield Start Start: Good Growth, Low Yield CheckIron Step 1: Verify Iron Concentration - Is the medium sufficiently iron-limited? - Check for iron in complex media components (e.g., yeast extract). Start->CheckIron CheckMediaComp Step 2: Optimize Carbon & Nitrogen Sources - Mannitol (B672) or sucrose (B13894) can be better than glucose. - Ammonium (B1175870) nitrate (B79036) or sodium nitrate may be optimal. CheckIron->CheckMediaComp Iron is Limited Resolution Resolution: Optimize the identified parameter. CheckIron->Resolution Iron too High CheckIncubationTime Step 3: Assess Incubation Time - Is the culture harvested at peak production (often 48-72h)? CheckMediaComp->CheckIncubationTime Sources are Optimal CheckMediaComp->Resolution Suboptimal Sources CheckExtraction Step 4: Evaluate Extraction Protocol - Is the pH of the supernatant adjusted correctly before extraction? - Is the correct solvent being used (e.g., ethyl acetate)? CheckIncubationTime->CheckExtraction Time is Optimal CheckIncubationTime->Resolution Incorrect Harvest Time CheckExtraction->Resolution Protocol is Correct CheckExtraction->Resolution Extraction Inefficient

Caption: Troubleshooting workflow for low this compound yield.

Detailed Checklist:

  • Iron Limitation: This is the most critical factor. This compound is a siderophore, produced in response to low iron stress.[10] High concentrations of iron in the medium will repress the dhb operon responsible for its synthesis. An optimal iron concentration to induce production without severely limiting growth is around 50 µM.[2][3] Be aware of iron present in complex media components like peptone and yeast extract.

  • Carbon and Nitrogen Sources: The choice of carbon and nitrogen source significantly impacts siderophore production. Studies have shown that mannitol and sucrose can be superior to glucose for some strains.[1][4] Similarly, ammonium nitrate or sodium nitrate may be better nitrogen sources than others.[1][4]

  • Incubation Time: Peak this compound production does not always coincide with peak biomass. Production is often highest in the late exponential or early stationary phase, typically between 48 and 72 hours of incubation.[4][5] It is advisable to perform a time-course experiment to determine the optimal harvest time for your specific strain and conditions.

  • Extraction and Quantification: Ensure your downstream processing is efficient. For quantification, the Chrome Azurol S (CAS) assay is a standard method.[8] For extraction, protocols often involve acidification of the supernatant followed by extraction with a solvent like ethyl acetate.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best medium for this compound production?

While Bacillus can grow in rich media like LB, these often contain enough iron to suppress siderophore production. For high yields of this compound, a chemically defined or minimal medium with controlled iron content is recommended. Succinate-based media have been shown to be very effective.[1][4]

Q2: How can I confirm that my Bacillus strain is producing a catecholate-type siderophore like this compound?

You can use the Arnow's test to specifically detect the presence of catecholate compounds.[10][11] A positive result, indicated by the formation of a red-orange color, suggests the production of a catecholate siderophore like this compound.[10] For definitive identification, techniques like HPLC and NMR are required.[8][9]

Q3: What is the genetic basis for this compound production?

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) complex encoded by the dhb gene cluster (dhbACEBF).[12][13] The expression of this operon is repressed by the Fur (Ferric uptake regulator) protein in the presence of iron. Under iron-limiting conditions, Fur repression is lifted, and the dhb genes are expressed, leading to this compound synthesis.

cluster_2 This compound Production Pathway IronHigh High Iron FurActive Fur + Fe²⁺ (Active Repressor) IronHigh->FurActive IronLow Low Iron FurInactive Fur (Inactive) IronLow->FurInactive dhbOperon dhb Operon (dhbACEBF) FurActive->dhbOperon Represses FurInactive->dhbOperon Allows Transcription Transcription Transcription & Translation dhbOperon->Transcription NRPS Dhb Enzymes (NRPS) Transcription->NRPS This compound This compound NRPS->this compound

Caption: Simplified signaling pathway for this compound production.

Q4: Can I use complex media components like yeast extract or peptone?

You can, but be aware that they contain trace amounts of iron which can inhibit this compound production. If you use complex components, you may need to optimize their concentration or pre-treat them to reduce the iron content. For predictable and high-yield production, a chemically defined medium is preferable.

Data Summary Tables

Table 1: Optimized Culture Conditions for Siderophore Production in Bacillus subtilis

ParameterOptimal Value/SourceReference Strain(s)Source
pH 7.0UP11[1][2][3]
8.0DR2[4][5]
Temperature 35 °CDR2[5]
37 °CGeneral[6]
Incubation Time 72 hoursDR2[4][5]
Carbon Source MannitolUP11[1][2]
SucroseDR2[4][5]
Nitrogen Source Ammonium NitrateUP11[1][2]
Sodium Nitrate (NaNO₃)DR2[4][5]
Optimal Medium Succinate MediumUP11, DR2[1][4]
Iron (Fe³⁺) Conc. 50 µMUP11[2][3]

Key Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay for Siderophore Detection

This qualitative assay is used to screen for siderophore-producing colonies.

Materials:

  • CAS solution

  • Nutrient agar or other suitable growth medium

  • Bacillus culture

Procedure:

  • Prepare the CAS agar plates by mixing the CAS assay solution with your chosen growth medium. The medium will turn a dark blue color.[4]

  • Spot-inoculate your Bacillus strain onto the center of the CAS agar plate.

  • Incubate at 30-37°C for 24-72 hours.

  • Observation: The formation of an orange or yellow halo around a colony against the blue background indicates siderophore production.[4][10] The siderophores produced by the bacteria chelate the iron from the CAS-iron complex, causing the color change.

Protocol 2: Quantitative Estimation of Siderophore Production (CAS Shuttle Assay)

This protocol quantifies the amount of siderophore in a liquid culture supernatant.

Materials:

  • Cell-free culture supernatant

  • CAS assay solution

Procedure:

  • Grow the Bacillus strain in an appropriate iron-limited liquid medium (e.g., succinate medium) for the optimized time (e.g., 48-72 hours).

  • Centrifuge the culture at 10,000 rpm for 15 minutes to pellet the cells.[10]

  • Collect the cell-free supernatant.

  • Mix 0.5 mL of the supernatant with 0.5 mL of the CAS assay solution.

  • Incubate at room temperature for approximately 20 minutes.

  • Measure the absorbance at 630 nm against a reference solution (uninoculated medium mixed with CAS solution).

  • Calculate the siderophore units as a percentage of siderophore produced using the formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where:

    • Ar = Absorbance of the reference

    • As = Absorbance of the sample

Protocol 3: Arnow's Test for Catecholate Siderophore Detection

This chemical test identifies the presence of catechol-type siderophores.

Materials:

  • Cell-free culture supernatant

  • 0.5 M HCl

  • 10 N NaOH

  • Nitrite-molybdate reagent

Procedure:

  • To 1.0 mL of culture supernatant, add 1.0 mL of 0.5 M HCl.

  • Add 1.0 mL of the nitrite-molybdate reagent and mix.

  • Add 1.0 mL of 10 N NaOH and mix.

  • Observation: An immediate change to a red-orange color confirms the presence of catechol moieties.[10] The final volume and reagent amounts can be scaled down.[10]

References

Enhancing the efficiency of Bacillibactin extraction from culture supernatant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Bacillibactin from culture supernatants.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from culture supernatant?

A1: The two most prevalent and effective methods for this compound extraction are solvent extraction and solid-phase extraction (SPE).

  • Solvent Extraction: This technique utilizes organic solvents, most commonly ethyl acetate (B1210297), to partition the this compound from the acidified culture supernatant.[1][2][3] It is a relatively straightforward and widely used method. Chloroform-phenol mixtures have also been reported but are less common.[1]

  • Solid-Phase Extraction (SPE): This method employs a solid adsorbent material, such as Amberlite™ XAD™ resins (e.g., XAD-16 or XAD-400), to capture this compound from the supernatant.[1][4] The bound this compound is then eluted using a suitable solvent, typically methanol (B129727).[1][4] This method is known for its ability to concentrate the sample and remove impurities.

Q2: How can I quantify the amount of this compound in my extract?

A2: Quantification of this compound, a catecholate-type siderophore, is typically performed using colorimetric assays:

  • Chrome Azurol S (CAS) Assay: This is a universal assay for detecting siderophores. It relies on the principle of competition for iron between the siderophore and the CAS dye. The color change from blue to orange/yellow indicates the presence of siderophores.[5][6][7][8]

  • Arnow's Assay: This assay is specific for the detection and quantification of catechol-type siderophores like this compound.[9][10][11][12] It produces a characteristic pink or reddish color in the presence of catechols.

For more precise quantification and identification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended.[13]

Q3: What is the expected yield of this compound from a typical Bacillus subtilis culture?

A3: The yield of this compound can vary significantly depending on the bacterial strain, culture conditions (media composition, aeration, temperature, pH), and the extraction method employed. Reported yields in literature can range from milligrams to hundreds of milligrams per liter of culture. For instance, one study reported a production of 296 mg/L of siderophores in succinic acid medium by Bacillus subtilis LSBS2.[1][14]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No this compound Yield 1. Inefficient Bacterial Production: Suboptimal culture conditions (e.g., iron-rich medium, incorrect pH, inadequate aeration).- Use an iron-deficient medium to induce siderophore production.[15] - Optimize culture pH, temperature, and aeration for your specific Bacillus strain.[16]
2. Incomplete Extraction: Incorrect solvent polarity, insufficient solvent volume, or inadequate mixing.- For solvent extraction, ensure the supernatant is acidified to pH 2.0 to protonate this compound, making it more soluble in ethyl acetate.[15] - Use an appropriate solvent-to-supernatant ratio (e.g., 1:1) and perform multiple extractions (2-3 times) to maximize recovery.[2] - For solid-phase extraction, ensure the resin is properly activated and the flow rate is slow enough for efficient binding.[1][17]
3. Degradation of this compound: this compound is susceptible to degradation at extreme pH and high temperatures.[18][19]- Perform extraction steps at room temperature or on ice to minimize thermal degradation.[19] - Avoid prolonged exposure to highly acidic or alkaline conditions.
Extract Discoloration (e.g., turning brown) 1. Oxidation: The catechol groups in this compound are prone to oxidation, especially when exposed to air and light.[19]- Minimize exposure of the extract to air and light. - Consider adding an antioxidant (e.g., ascorbic acid) to the extraction solvent.[19] - Store the final extract under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).
Inconsistent Quantification Results 1. Interference in Colorimetric Assays: Other compounds in the crude extract may interfere with the color development in CAS or Arnow's assays.- Use a blank control consisting of the uninoculated culture medium that has undergone the same extraction procedure. - Consider purifying the extract using techniques like column chromatography or HPLC before quantification.
2. Improper Standard Curve: An inaccurate standard curve will lead to erroneous quantification.- Use a pure standard of a related catechol compound, such as 2,3-dihydroxybenzoic acid (DHBA), to generate a standard curve for Arnow's assay.[9]
Difficulty Separating Phases in Solvent Extraction 1. Emulsion Formation: Vigorous shaking can sometimes lead to the formation of a stable emulsion between the aqueous and organic layers.- Centrifuge the mixture to break the emulsion. - Allow the separatory funnel to stand for a longer period. - Add a small amount of a saturated salt solution (brine) to help break the emulsion.

Experimental Protocols

Protocol 1: Ethyl Acetate Extraction of this compound

This protocol is adapted from methods described for the extraction of catecholate siderophores.[2][15]

Materials:

  • Cell-free culture supernatant

  • Concentrated HCl

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator or vacuum centrifuge

  • Methanol for storage

Procedure:

  • Centrifugation: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Acidification: Slowly add concentrated HCl to the supernatant while stirring to adjust the pH to 2.0. This step protonates the catechol groups of this compound, increasing its solubility in the organic solvent.[15]

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the phases to separate. The upper ethyl acetate phase, containing the this compound, will often appear yellowish.

    • Drain the lower aqueous phase.

    • Repeat the extraction of the aqueous phase with a fresh volume of ethyl acetate to maximize the yield.[15]

  • Solvent Evaporation: Combine the ethyl acetate extracts and remove the solvent using a rotary evaporator or vacuum centrifuge to obtain the crude this compound extract as a dry residue.

  • Storage: Resuspend the dried extract in a small volume of methanol and store at -20°C or -80°C.

Protocol 2: Solid-Phase Extraction using Amberlite™ XAD-16™

This protocol is based on procedures for using non-ionic polymeric adsorbents for metabolite extraction.[4][17][20]

Materials:

  • Cell-free culture supernatant

  • Amberlite™ XAD-16™ resin

  • Methanol

  • Distilled water

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Resin Activation:

    • Wash the Amberlite™ XAD-16™ resin extensively with distilled water to remove salts.

    • Wash the resin with methanol.

    • Finally, wash with distilled water again to remove the methanol.[17][20]

  • Column Packing: Prepare a column with the activated resin.

  • Sample Loading:

    • Adjust the pH of the cell-free supernatant to approximately 6.0.[1]

    • Load the supernatant onto the column at a slow flow rate (e.g., 5 mL/min) to allow for efficient binding of this compound to the resin.[1]

  • Washing: Wash the column with distilled water to remove unbound compounds.

  • Elution: Elute the bound this compound from the resin using methanol.[1][4] Collect the methanolic fractions.

  • Solvent Evaporation: Evaporate the methanol from the collected fractions using a rotary evaporator to obtain the crude this compound extract.

  • Storage: Store the dried extract at -20°C or -80°C.

Data Presentation

Table 1: Comparison of this compound Extraction Methods (Qualitative)

Parameter Ethyl Acetate Extraction Amberlite™ XAD™ Resin Extraction
Principle Liquid-liquid partitioningAdsorption chromatography
Selectivity Good for moderately polar compoundsGood for hydrophobic and some polar compounds
Ease of Use Relatively simple, requires basic lab equipmentRequires column chromatography setup
Concentration Factor ModerateHigh
Potential Issues Emulsion formation, solvent handlingResin activation required, potential for irreversible binding

Table 2: Quantitative Data from Literature

Source Organism Extraction Method Reported Yield Reference
Bacillus subtilis LSBS2Amberlite-XAD-400296 mg/L (total siderophores)[1][14]
Bacillus amyloliquefaciens MBI600Ethyl AcetateNot explicitly quantified in mg/L, but successful isolation for NMR analysis was reported.[21]

Note: Direct quantitative comparison of yields between different studies is challenging due to variations in strains, culture conditions, and analytical methods.

Visualizations

Bacillibactin_Extraction_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture Bacillus subtilis Culture Centrifugation Centrifugation (10,000 x g, 15 min, 4°C) Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Acidify to pH 2.0 SPE Solid-Phase Extraction (Amberlite™ XAD™) Supernatant->SPE Adjust to pH ~6.0 Evaporation Rotary Evaporation Solvent_Extraction->Evaporation SPE->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Quantification Quantification (CAS/Arnow's Assay) Crude_Extract->Quantification Further_Purification Further Purification (e.g., HPLC) Crude_Extract->Further_Purification

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Production Check Culture Conditions (Iron, pH, Aeration) Start->Check_Production Optimize_Culture Optimize Culture (e.g., use iron-deficient media) Check_Production->Optimize_Culture Suboptimal Check_Extraction Review Extraction Protocol Check_Production->Check_Extraction Optimal Optimize_Culture->Check_Extraction Optimize_Solvent Adjust pH (for solvent ext.) Increase solvent volume Perform multiple extractions Check_Extraction->Optimize_Solvent Solvent Extraction Issue Optimize_SPE Check resin activation Optimize flow rate Use appropriate elution solvent Check_Extraction->Optimize_SPE SPE Issue Check_Degradation Assess for Degradation (e.g., color change) Optimize_Solvent->Check_Degradation Optimize_SPE->Check_Degradation Minimize_Degradation Work at lower temperatures Minimize exposure to light/air Store properly Check_Degradation->Minimize_Degradation Degradation Suspected End Improved Yield Check_Degradation->End No Degradation Minimize_Degradation->End

Caption: Troubleshooting logic for low this compound yield.

References

Method refinement for detecting Bacillibactin in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of methods for detecting Bacillibactin in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is the archetypal tris-catecholate siderophore produced by various Bacillus species, including Bacillus subtilis, to scavenge for ferric iron (Fe³⁺) under iron-limiting conditions.[1][2][3] Its high affinity for iron is crucial for bacterial survival and growth.[1] Beyond its role in iron acquisition, this compound has been shown to possess direct antibiotic and antifungal activities, making it a compound of interest in biocontrol and drug development.[4][5]

Q2: What are the primary methods for detecting and quantifying this compound?

A2: The primary methods for robust detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection (typically at 315 nm), and Mass Spectrometry (MS) for confirmation.[4][6] For initial screening and qualitative assessment, colorimetric assays like the Chrome Azurol S (CAS) assay for general siderophore detection and the Arnow's test for specific detection of catecholate-type siderophores are commonly used.[1][5][7][8]

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

A3: In mass spectrometry, this compound is often detected in its protonated or deprotonated form. A common adduct observed is [M+H]⁺ with an m/z of approximately 883.2.[9] Its hydrolytic monomer, DHB-Gly-Thr, may also be observed with an m/z of around 311.0 in negative ionization mode [M-H]⁻.[6]

Q4: Can this compound's biological activity be solely attributed to iron chelation?

A4: While its primary recognized function is iron sequestration, recent studies have shown that this compound can exhibit antimicrobial activity even in iron-replete conditions, suggesting a direct antibiosis mechanism that is independent of iron scavenging.[4][10][11]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution / Overlapping Peaks - Inappropriate mobile phase gradient.- Incorrect column chemistry.- Sample overload.- Optimize the elution gradient. A shallower gradient can improve separation.[5]- Ensure the use of a suitable C18 reverse-phase column.[1]- Dilute the sample extract before injection to avoid overloading the column.
No Peak Detected for this compound - this compound not present or below detection limit.- Degradation of this compound.- Incorrect detection wavelength.- Concentrate the sample using a rotary evaporator or solid-phase extraction.- Ensure proper storage of extracts at -20°C.[4] this compound can be unstable.- Set the detector to 315 nm, the characteristic absorbance wavelength for this compound.[4]
Variable Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column degradation.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase for each run and ensure thorough mixing.- Flush the column regularly and replace it if performance degrades.
High Background Noise - Contaminated mobile phase or sample.- Air bubbles in the system.- Use HPLC-grade solvents and filter them before use.- Degas the mobile phase thoroughly.- Purge the pump to remove any trapped air bubbles.
Sample Extraction and Preparation
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Inefficient extraction from culture supernatant.- Suboptimal culture conditions for this compound production.- Acidify the supernatant to pH 2.0 with HCl before ethyl acetate (B1210297) extraction to improve recovery.[4]- Culture bacteria in iron-limiting media to induce siderophore production.[5]- Confirm siderophore production with a CAS or Arnow's test before proceeding with large-scale extraction.[1][5]
Presence of Interfering Compounds - Co-extraction of other metabolites from the biological matrix.- Employ a multi-step purification protocol, such as using a preparative HPLC column followed by an analytical column for final purification.[4][5]- Use solid-phase extraction (SPE) to clean up the sample before HPLC analysis.
Sample Degradation - Instability of this compound at certain pH values or temperatures.- Store purified samples in HPLC-grade methanol (B129727) at -20°C.[5]- Avoid prolonged exposure to strong acids or bases and high temperatures during extraction.
Mass Spectrometry Analysis
Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal - Poor ionization of this compound.- Presence of ion-suppressing agents from the sample matrix.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature).[6]- Use a purified sample from HPLC to minimize matrix effects.- Try different ionization modes (positive and negative) as both can yield informative ions.[6]
Complex or Unidentifiable Spectra - Presence of multiple co-eluting compounds.- In-source fragmentation.- Improve chromatographic separation before MS analysis.- Reduce the fragmentor voltage to minimize in-source fragmentation.[6]

Experimental Protocols & Data

Protocol 1: Extraction of this compound from Culture Supernatant

This protocol is a modified version based on established methods.[4][5]

  • Culture Growth: Grow Bacillus species in an iron-deficient medium (e.g., CAS broth) at 28°C with shaking for 48 hours to induce siderophore production.[5]

  • Harvesting: Centrifuge the culture at 4,000 rpm for 15 minutes to separate the cell mass. Collect the supernatant.

  • Acidification: Acidify the culture supernatant to a pH of 2.0 using 12 M HCl.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant. Shake vigorously and allow the phases to separate. Repeat the extraction twice.

  • Concentration: Pool the ethyl acetate fractions and concentrate them to a small volume (e.g., 2 mL) using a rotary vacuum evaporator.

  • Storage: Store the concentrated extract at -20°C until further analysis.[4]

Protocol 2: Two-Step HPLC Purification and Quantification

This protocol is designed for the purification and quantification of this compound from a crude extract.[4][5]

  • Preparative HPLC (Step 1):

    • Column: Discovery BIO wide-pore C18, 10 µm, 25 cm x 10 mm.[5]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 4.5 mL/min.

    • Gradient: Start with 100% A for 10 min, then a linear gradient to 25% B over 30 min.

    • Detection: 315 nm.

    • Action: Collect the fraction corresponding to the retention time of a this compound standard (typically around 19-20 minutes).[4] Concentrate the collected fraction to dryness.

  • Analytical HPLC (Step 2):

    • Column: Poroshell 120 EC-C18, 4 µm, 4.6 x 150 mm.[5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.8 mL/min.[5]

    • Gradient: Start with 100% A for 6.5 min, followed by a linear gradient from 0% to 25% B over 20 min.[5]

    • Detection: 315 nm.

    • Quantification: Create a standard curve using a commercial this compound standard to quantify the concentration in the purified sample.

Quantitative Data Summary

Table 1: HPLC Retention Times for this compound and Related Compounds

CompoundColumn TypeTypical Retention Time (min)Detection Wavelength (nm)
This compoundPreparative C1819.72[4]315
This compoundAnalytical C18~22-25315
PetrobactinAnalytical C18~16.0-16.3[9]315
DHB-Gly-Thr (Monomer)Analytical C18~7.7[6]315

Table 2: Mass Spectrometry Data for this compound Identification

CompoundIonization ModeAdductObserved m/z
This compoundPositive (ESI)[M+H]⁺883.2[9]
This compoundNegative (ESI)[M-H]⁻881.2[6]
DHB-Gly-ThrNegative (ESI)[M-H]⁻311.0[6]

Visualizations

This compound Biosynthesis and Regulation

The synthesis of this compound is orchestrated by the dhb gene cluster and is tightly regulated by the availability of iron through the Fur (Ferric uptake regulator) protein.

Bacillibactin_Pathway cluster_regulation Iron Regulation cluster_synthesis Biosynthesis Pathway Fe_high High Iron Fur Fur Regulator Fe_high->Fur Binds Fe_low Low Iron Fe_low->Fur Dissociates dhb_operon dhb Operon Fur->dhb_operon Represses DhbC DhbC dhb_operon->DhbC Encodes DhbE DhbE dhb_operon->DhbE Encodes DhbB DhbB dhb_operon->DhbB Encodes DhbF DhbF (NRPS) dhb_operon->DhbF Encodes Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate DhbC DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB DhbE, DhbB DHB_AMP DHB-AMP DHB->DHB_AMP DhbF (Adenylation) This compound This compound DHB_AMP->this compound DhbF (Thiolation, Condensation, Cyclization)

Caption: Iron-dependent regulation and biosynthesis of this compound.

Experimental Workflow for this compound Detection

This workflow outlines the key stages from bacterial culture to final analysis for the detection and identification of this compound.

Bacillibactin_Workflow Culture 1. Bacterial Culture (Iron-Deficient Medium) Centrifuge 2. Centrifugation (Separate Cells/Supernatant) Culture->Centrifuge Extract 3. Acidification & Solvent Extraction (Ethyl Acetate) Centrifuge->Extract Concentrate 4. Concentration (Rotary Evaporation) Extract->Concentrate Screen Qualitative Screening (CAS/Arnow Assay) Concentrate->Screen Optional HPLC_Prep 5. Preparative HPLC (Initial Purification) Concentrate->HPLC_Prep HPLC_Anal 6. Analytical HPLC (Final Purification & Quant.) HPLC_Prep->HPLC_Anal LCMS 7. LC-MS/MS (Confirmation & ID) HPLC_Anal->LCMS

Caption: Workflow for this compound extraction, purification, and analysis.

References

Validation & Comparative

Illuminating the Molecular Architecture of Bacillibactin: A 2D NMR Spectroscopy-Based Structural Confirmation Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the structural elucidation of the siderophore Bacillibactin using 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of alternative methods, detailed experimental protocols, and quantitative data to support the robust confirmation of its complex cyclic structure.

The intricate molecular structure of this compound, a catecholate siderophore produced by various Bacillus species, is crucial for its function in iron acquisition and its potential as a therapeutic agent. Unambiguous confirmation of its cyclic ester backbone and the connectivity of its constituent 2,3-dihydroxybenzoyl-glycyl-L-threonine units is paramount. Among the array of analytical techniques available, 2D NMR spectroscopy stands out as a powerful, non-destructive method providing detailed atomic-level insights into its three-dimensional structure in solution.

Comparative Analysis of Structural Elucidation Techniques

While 2D NMR is a cornerstone for the structural confirmation of this compound, a comprehensive understanding of its capabilities is best achieved through comparison with alternative and complementary methods. Each technique offers unique advantages and limitations in the context of analyzing complex natural products.

TechniquePrincipleApplication to this compoundAdvantagesLimitations
2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine molecular structure and dynamics in solution.Provides detailed through-bond (COSY, TOCSY) and through-space (NOESY) correlations, as well as one-bond (HSQC) and multiple-bond (HMBC) heteronuclear connectivities to piece together the molecular framework.Non-destructive; provides detailed atomic-level connectivity and conformational information in a solution state, which is biologically relevant.Requires relatively large amounts of pure sample; can be time-consuming; data analysis can be complex for large molecules.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.Confirms the molecular formula and can provide fragmentation patterns that suggest the sequence of amino acid and other residues.High sensitivity, requiring minimal sample; provides accurate molecular weight information.Does not provide information on stereochemistry or the precise connectivity of the cyclic structure without fragmentation analysis, which can be complex to interpret.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Can provide a high-resolution, static model of the this compound molecule.Yields highly precise atomic coordinates and bond lengths/angles.Requires the successful crystallization of the compound, which can be a significant challenge; the resulting structure is in a solid state, which may not fully represent its conformation in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Can confirm the presence of key functional groups in this compound, such as hydroxyl, carbonyl, and amide groups.Rapid and requires minimal sample preparation.Provides information on functional groups present but does not give details on the overall molecular connectivity or stereochemistry.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Primarily used for the purification of this compound from culture extracts and to assess its purity.Excellent for purification and quantification.Provides no direct structural information.

Confirming this compound's Structure with 2D NMR: Experimental Protocol

The following protocol outlines the key steps for the structural confirmation of this compound using a suite of 2D NMR experiments.

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from the culture supernatant of Bacillus species grown under iron-limiting conditions. Purification is achieved through a combination of techniques including solid-phase extraction and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • NMR Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d4 (B120146) or DMSO-d6) to a final concentration suitable for NMR analysis (e.g., ~5 mM). The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H and ¹³C NMR: Initial 1D proton and carbon spectra are acquired to identify the types and number of protons and carbons present in the molecule.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons within the glycine (B1666218) and threonine residues.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, even if they are not directly coupled. This is particularly useful for identifying all the protons belonging to a single amino acid residue.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to a carbon atom, providing a map of all C-H bonds.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for establishing the connectivity between different structural fragments, such as linking the 2,3-dihydroxybenzoyl group to the glycine residue and confirming the ester linkages that form the cyclic backbone.

Data Processing and Analysis

The acquired 2D NMR data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. The resulting spectra are then analyzed to assign all proton and carbon signals and to piece together the complete structure of this compound by integrating the information from all the 2D correlation experiments.

Quantitative Data Presentation: ¹H and ¹³C NMR Chemical Shifts of this compound

The following table summarizes the assigned proton and carbon chemical shifts for this compound, which serve as a reference for its structural confirmation.[1]

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2,3-Dihydroxybenzoyl (DHB) Moiety
1'-170.1
2'-114.9
3'-148.1
4'-145.7
5'7.45 (d, 7.9)119.4
6'6.89 (t, 7.9)118.8
7'7.09 (d, 7.9)119.1
Glycine (Gly) Moiety
1''-172.9
2''4.21 (d, 17.1), 4.09 (d, 17.1)44.5
Threonine (Thr) Moiety
1'''-171.2
2'''4.59 (d, 2.0)58.9
3'''5.31 (qd, 6.4, 2.0)70.8
4'''1.25 (d, 6.4)16.5

Spectra were recorded in deuterated methanol (B129727) (MeOD) at 305 K. Chemical shifts are referenced to the residual solvent signal.

Experimental Workflow for this compound Structure Confirmation

The logical flow from bacterial culture to the final confirmed structure of this compound is a multi-step process.

Bacillibactin_Workflow cluster_0 Isolation and Purification cluster_1 Structural Analysis cluster_2 Confirmation A Bacillus sp. Culture (Iron-deficient media) B Centrifugation A->B C Supernatant Collection B->C D Solid-Phase Extraction C->D E Preparative RP-HPLC D->E F Purity Check (Analytical HPLC) E->F G Mass Spectrometry (Molecular Formula) E->G H 2D NMR Spectroscopy (COSY, TOCSY, HSQC, HMBC) E->H I Data Analysis and Structure Elucidation F->I G->I H->I J Confirmed Structure of This compound I->J

Caption: Experimental workflow for the isolation, purification, and structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is a critical step in harnessing its biological potential. While various analytical techniques provide valuable pieces of the structural puzzle, 2D NMR spectroscopy offers the most comprehensive and detailed picture of its molecular architecture in a biologically relevant solution state. By following a systematic workflow of isolation, purification, and multi-dimensional NMR analysis, researchers can unambiguously confirm the structure of this compound, paving the way for further investigation into its mechanism of action and potential applications in medicine and biotechnology.

References

Comparative Analysis of Iron Binding Affinity: Bacillibactin vs. Enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the relentless pursuit of survival, bacteria have evolved sophisticated mechanisms to acquire essential nutrients from their environment. Among the most critical of these is iron, a metal vital for numerous cellular processes but sparingly available in a biologically accessible form. To overcome this limitation, many bacteria synthesize and secrete high-affinity iron chelators known as siderophores. This guide provides a detailed comparative analysis of two prominent catecholate siderophores: bacillibactin, primarily produced by Gram-positive bacteria like Bacillus subtilis, and enterobactin (B1671361), the archetypal siderophore of Gram-negative bacteria such as Escherichia coli.

This analysis delves into their iron binding affinities, supported by quantitative data, outlines the experimental methodologies used to determine these properties, and visually represents their distinct cellular uptake pathways and the experimental workflows for their characterization.

Quantitative Comparison of Iron Binding Affinity

Enterobactin is renowned for possessing one of the highest binding affinities for ferric iron (Fe³⁺) of any known biological molecule. This compound, while structurally similar, exhibits a slightly lower, yet still exceptionally high, affinity. This difference is primarily attributed to structural variations, including the amino acid backbone and the presence of glycine (B1666218) spacers in this compound.[1]

ParameterThis compoundEnterobactin
Producing Organism (Example) Bacillus subtilisEscherichia coli
Proton-Independent Stability Constant (log K) 47.649
pFe ~29.9~35.5
Chemical Class CatecholateCatecholate
Structure Cyclic trilactone of L-threonine with glycine spacersCyclic trilactone of L-serine

Note: The proton-independent stability constant (K) represents the equilibrium constant for the formation of the ferric-siderophore complex, independent of pH. The pFe value is the negative logarithm of the free Fe³⁺ concentration at a standard condition (typically pH 7.4, [Fe³⁺] = 1 µM, [siderophore] = 10 µM), providing a more biologically relevant measure of iron chelating strength under physiological conditions.

Experimental Protocols for Determining Iron Binding Affinity

The determination of the remarkably high iron binding affinities of this compound and enterobactin requires precise and sensitive experimental techniques. Below are detailed methodologies for two common approaches.

Potentiometric Titration

Potentiometric titration is a direct method to determine the stability constants of metal complexes by measuring the change in hydrogen ion concentration (pH) upon complex formation.

Principle: The binding of Fe³⁺ to the catecholate groups of the siderophore releases protons. By titrating a solution containing the siderophore and Fe³⁺ with a strong base of known concentration, the protonation constants of the ligand and the stability constant of the metal complex can be calculated from the resulting titration curve.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the purified siderophore (this compound or enterobactin) of known concentration in an appropriate solvent (e.g., methanol (B129727) or DMSO) and dilute it in an electrolyte solution (e.g., 0.1 M KCl) to the desired concentration (typically in the micromolar range).

    • Prepare a standardized stock solution of ferric chloride (FeCl₃) in dilute acid (e.g., 0.01 M HCl) to prevent hydrolysis. The exact concentration should be determined by a primary standard.

    • Prepare a carbonate-free solution of a strong base (e.g., 0.1 M KOH or NaOH) and standardize it against a primary standard acid.

  • Titration Setup:

    • Use a temperature-controlled titration vessel (e.g., at 25 °C) to ensure constant temperature.

    • Calibrate a glass pH electrode and a reference electrode with standard buffer solutions.

    • Continuously bubble an inert gas (e.g., argon) through the solution to exclude atmospheric CO₂.

  • Titration Procedure:

    • Pipette a known volume and concentration of the siderophore solution into the titration vessel.

    • Add a precise amount of the standardized FeCl₃ solution to achieve the desired siderophore-to-metal ratio (typically 1:1 or with a slight excess of the ligand).

    • Allow the solution to equilibrate.

    • Titrate the solution with the standardized strong base, adding small, precise increments.

    • Record the pH value after each addition of the base, ensuring the reading is stable.

    • Continue the titration until the pH has passed the expected equivalence points.

  • Data Analysis:

    • Plot the pH values against the volume of base added to obtain the titration curve.

    • Use a suitable software program (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the data.

    • The software fits the experimental titration curve to a chemical model that includes the protonation equilibria of the siderophore and the formation equilibria of the ferric-siderophore complex.

    • From this analysis, the protonation constants (pKa values) of the siderophore and the overall stability constant (log K) of the ferric complex are determined.

Spectrophotometric Competition Assay with EDTA

Due to the extremely high stability of ferric-siderophore complexes, direct spectrophotometric measurement can be challenging. A competition assay with a well-characterized chelator of lower affinity, such as ethylenediaminetetraacetic acid (EDTA), is often employed.

Principle: The siderophore and EDTA compete for a limited amount of Fe³⁺. At equilibrium, the distribution of Fe³⁺ between the two chelators is dependent on their respective concentrations and iron binding affinities. By measuring the concentration of one of the ferric complexes (e.g., Fe-EDTA) spectrophotometrically, and knowing the stability constant of Fe-EDTA, the stability constant of the ferric-siderophore complex can be calculated.

Detailed Methodology:

  • Solution Preparation:

    • Prepare stock solutions of the purified siderophore, FeCl₃, and EDTA of known concentrations in a suitable buffer (e.g., HEPES or MES) at a specific pH (e.g., 7.4).

    • The buffer should be chosen to avoid interference with iron chelation.

  • Competition Reaction:

    • In a series of cuvettes or microplate wells, mix known concentrations of the siderophore and FeCl₃.

    • Add varying, known concentrations of EDTA to each solution.

    • Include control solutions containing only Fe³⁺ and the siderophore, and Fe³⁺ and EDTA.

    • Allow the solutions to incubate at a constant temperature until equilibrium is reached (this may take several hours).

  • Spectrophotometric Measurement:

    • Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

    • The formation of the ferric-siderophore complex results in a characteristic absorbance peak in the visible region (around 495 nm for enterobactin). The Fe-EDTA complex also has a distinct absorbance spectrum.

    • Determine the concentration of the ferric-siderophore complex and/or the Fe-EDTA complex in each equilibrium mixture by applying the Beer-Lambert law, using the molar extinction coefficients determined from the control solutions.

  • Data Analysis:

    • For the competition reaction: Fe-Siderophore + EDTA ⇌ Fe-EDTA + Siderophore

    • The equilibrium constant (K_comp) for this reaction can be calculated from the concentrations of all species at equilibrium.

    • The stability constant of the ferric-siderophore complex (K_siderophore) can then be calculated using the following relationship, where K_EDTA is the known stability constant of the Fe-EDTA complex at the experimental pH: K_siderophore = K_comp * K_EDTA

    • By performing the experiment at various pH values and knowing the protonation constants of the siderophore and EDTA, the pH-independent overall stability constant can be determined.

Visualization of Pathways and Workflows

Iron Acquisition Pathways

The mechanisms by which bacteria internalize ferric-siderophore complexes are crucial for their survival and virulence. While both this compound and enterobactin are catecholate siderophores, their uptake systems are specific to their respective host organisms.

Iron_Acquisition_Pathways cluster_Bacillus Bacillus subtilis (Gram-positive) cluster_Ecoli Escherichia coli (Gram-negative) Fe-Bacillibactin Fe-Bacillibactin FeuA FeuA Fe-Bacillibactin->FeuA Binds to lipoprotein FeuB FeuB FeuA->FeuB Transfers to permease FeuC FeuC Cytoplasm_B Cytoplasm FeuB->Cytoplasm_B ABC Transporter (FeuBC) Fe3+_B Fe³⁺ Cytoplasm_B->Fe3+_B Hydrolysis of This compound Fe-Enterobactin Fe-Enterobactin FepA FepA (Outer Membrane) Fe-Enterobactin->FepA TonB-dependent transport FepB FepB (Periplasm) FepA->FepB FepCDG FepC, FepD, FepG (Inner Membrane) FepB->FepCDG Cytoplasm_E Cytoplasm FepCDG->Cytoplasm_E ABC Transporter Fe3+_E Fe³⁺ Cytoplasm_E->Fe3+_E Hydrolysis of Enterobactin (Fes)

Caption: Comparative iron acquisition pathways for this compound and Enterobactin.

In Bacillus subtilis, the ferric-bacillibactin complex is recognized and bound by the lipoprotein FeuA, which then delivers it to the FeuBC ABC transporter for translocation across the cytoplasmic membrane.[2][3][4] In Escherichia coli, the ferric-enterobactin complex is first transported across the outer membrane by the TonB-dependent receptor FepA.[5] In the periplasm, it is bound by FepB and subsequently transported into the cytoplasm by the FepCDG ABC transporter.[5] In both organisms, once inside the cytoplasm, the siderophore is enzymatically degraded to release the iron.

Experimental Workflow for Determining Iron Binding Affinity

The process of determining the iron binding affinity of a siderophore involves a series of well-defined steps, from initial purification to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Purify Purify Siderophore Titration Perform Potentiometric Titration Purify->Titration Competition Perform Spectrophotometric Competition Assay Purify->Competition Prepare_Fe Prepare Standardized Fe³⁺ Solution Prepare_Fe->Titration Prepare_Fe->Competition Prepare_Base Prepare Standardized Titrant/Competitor Prepare_Base->Titration Prepare_Base->Competition Prepare Competitor (e.g., EDTA) Plot_Curve Plot Titration Curve (pH vs. Volume) Titration->Plot_Curve Measure_Abs Measure Absorbance at Equilibrium Competition->Measure_Abs Calculate_K Calculate Stability Constant (log K) Plot_Curve->Calculate_K Software Analysis (e.g., HYPERQUAD) Measure_Abs->Calculate_K Equilibrium Calculations

Caption: Experimental workflow for determining siderophore iron binding affinity.

Conclusion

Both this compound and enterobactin are exceptionally powerful iron chelators, a testament to the evolutionary pressures faced by bacteria in iron-limited environments. While enterobactin holds the title for the highest recorded iron binding affinity, this compound's affinity is only marginally lower, highlighting its effectiveness for iron acquisition in Gram-positive bacteria. The subtle structural differences between these two molecules not only account for the variation in their iron binding constants but also dictate the specificity of their respective transport systems. Understanding these differences is paramount for the development of novel antimicrobial strategies that target bacterial iron acquisition, such as siderophore mimics or inhibitors of siderophore uptake, which could pave the way for new classes of antibiotics to combat pathogenic bacteria.

References

A Head-to-Head Battle of Siderophores: Bacillibactin vs. Pyoverdine in Biocontrol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biocontrol efficacy of Bacillibactin, a catecholate siderophore primarily produced by Bacillus species, and Pyoverdine, a fluorescent siderophore characteristic of Pseudomonas species. This guide delves into their mechanisms of action, presents available quantitative data on their efficacy, details experimental protocols for their assessment, and visualizes their roles in plant defense signaling pathways.

In the quest for sustainable agricultural practices, microbial biocontrol agents have emerged as a promising alternative to chemical pesticides. At the heart of the biocontrol activity of many of these beneficial microbes are siderophores, small iron-chelating molecules that play a crucial role in microbial competition and plant health. This guide provides a detailed comparison of two prominent siderophores: this compound and Pyoverdine.

Executive Summary

Both this compound and Pyoverdine are powerful iron-chelating agents that contribute significantly to the biocontrol capabilities of their producing organisms. Their primary mechanism of action involves sequestering iron from the environment, thereby limiting its availability to pathogenic fungi and bacteria. However, their biocontrol strategies are not limited to iron competition. This compound has been shown to exhibit direct antibiotic activity against a range of phytopathogens, adding another layer to its protective capabilities. Both siderophores are also implicated in inducing systemic resistance (ISR) in plants, priming the plant's own defense mechanisms against subsequent pathogen attacks.

While direct comparative studies providing quantitative efficacy data for purified this compound and Pyoverdine against the same pathogens are limited, the available evidence suggests that both are effective biocontrol agents. The choice between them may depend on the specific pathosystem and the desired mode of action.

Biocontrol Mechanisms: A Tale of Two Siderophores

The biocontrol efficacy of this compound and Pyoverdine stems from a combination of direct and indirect mechanisms.

This compound , produced by various Bacillus species, including the well-known biocontrol agent Bacillus subtilis, employs a multifaceted approach:

  • Iron Competition: As a catecholate-type siderophore, this compound has a high affinity for ferric iron (Fe³⁺). By scavenging iron from the rhizosphere, it creates an iron-deficient environment that inhibits the growth and proliferation of iron-dependent phytopathogens.[1][2][3]

  • Direct Antibiosis: Unlike many other siderophores, this compound has been demonstrated to possess direct antibiotic activity against both fungal and bacterial pathogens.[4][5][6][7] This dual functionality makes it a particularly potent biocontrol agent.

  • Induced Systemic Resistance (ISR): Bacillus species that produce this compound can trigger ISR in plants.[2][8][9] This systemic response enhances the plant's overall defense capacity against a broad spectrum of pathogens and is often mediated by the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways.[8][9][10][11][12]

Pyoverdine , a hallmark of fluorescent Pseudomonas species, contributes to biocontrol through:

  • Intense Iron Competition: Pyoverdines are known for their exceptionally high affinity for iron, making them highly effective in outcompeting pathogens for this essential nutrient.[1][3] The characteristic fluorescence of these bacteria under UV light is due to the chromophore of Pyoverdine.

  • Induced Systemic Resistance (ISR): Similar to Bacillus, Pseudomonas species producing Pyoverdine are well-documented elicitors of ISR in a variety of plants.[3][8][11] The signaling pathway for Pseudomonas-mediated ISR is also primarily dependent on JA and ET.[8][11][12]

  • Biofilm Formation: Pyoverdine can play a role in the formation of biofilms by Pseudomonas species, which can enhance their colonization of plant roots and their competitiveness in the rhizosphere.

Quantitative Efficacy: A Data-Driven Comparison

Table 1: Antifungal Activity of this compound and Pyoverdine

SiderophoreFungal PathogenAssay TypeEfficacy MetricConcentrationSource
This compoundFusarium oxysporumIn vitroGrowth InhibitionNot specified[4][13]
This compoundBotrytis cinereaIn vitroGrowth InhibitionNot specified[14]
This compoundVerticillium dahliaeIn vitroGrowth InhibitionNot specified[5]
This compoundAspergillus flavusIn vitroGrowth InhibitionNot specified[5]
This compoundRhizoctonia solaniIn vitroGrowth InhibitionNot specified[4][5]
PyoverdineFusarium oxysporumIn vitroSuppressionNot specified[14]
PyoverdineBotrytis cinereaIn vivo (Tomato)Protective effectNot specified[14]
PyoverdineRhizoctonia solaniIn vitroFungal growth decreaseNot specified[15][16]

Table 2: Antibacterial Activity of this compound

SiderophoreBacterial PathogenAssay TypeEfficacy MetricConcentrationSource
This compoundPseudomonas syringaeIn vitro & In plantaGrowth restraintNot specified[4][7]
This compoundMultidrug-resistant strainsIn vitroMIC1.56 to 6.25 µg/mL

Experimental Protocols: Assessing Biocontrol Efficacy

The following are generalized protocols for key experiments used to evaluate the biocontrol efficacy of siderophores like this compound and Pyoverdine.

Siderophore Production and Quantification (Chrome Azurol S - CAS Assay)

This is a universal method for detecting and quantifying siderophore production.

Principle: The CAS assay is a colorimetric assay where the iron-dye complex (blue) is disrupted by a siderophore with a higher affinity for iron, resulting in a color change to orange/yellow.

Protocol:

  • Prepare CAS agar (B569324) plates: A detailed protocol for preparing CAS agar can be found in the literature.[1][17][18][19] It involves preparing a blue-colored agar medium containing the iron-dye complex.

  • Inoculation: Spot-inoculate the siderophore-producing bacterial strain onto the center of the CAS agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 28-30°C) for several days.

  • Observation: Observe the plates for the formation of an orange to yellow halo around the bacterial colony, indicating siderophore production.

  • Quantification (Liquid Assay): For quantitative analysis, grow the bacteria in an iron-deficient liquid medium. Centrifuge the culture to obtain the supernatant. Mix the supernatant with the CAS shuttle solution and measure the change in absorbance at 630 nm. The percentage of siderophore units can be calculated based on the decrease in absorbance relative to a reference.[19][20]

In Vitro Antifungal Assay (Dual Culture Assay)

This assay assesses the direct inhibitory effect of a siderophore-producing bacterium on a fungal pathogen.

Protocol:

  • Prepare agar plates: Use a suitable medium for fungal growth, such as Potato Dextrose Agar (PDA).

  • Inoculation: Place a mycelial plug of the fungal pathogen at the center of the plate. Streak the siderophore-producing bacterial strain at a set distance from the fungal plug.

  • Incubation: Incubate the plates at a temperature suitable for fungal growth (e.g., 25°C).

  • Observation and Measurement: Observe the interaction between the bacterium and the fungus. Measure the radius of the fungal colony in the direction of the bacterial streak and compare it to the radius on a control plate without the bacterium. The percentage of inhibition can then be calculated.

In Planta Biocontrol Assay

This assay evaluates the ability of a siderophore-producing bacterium to protect a plant from a pathogen.

Protocol:

  • Plant Preparation: Grow seedlings of a susceptible host plant in sterilized soil.

  • Bacterial Treatment: Treat the soil or seeds with a suspension of the siderophore-producing bacterial strain.

  • Pathogen Challenge: After a period of establishment for the biocontrol agent, inoculate the plants with the pathogen.

  • Incubation: Maintain the plants in a controlled environment with conditions favorable for disease development.

  • Disease Assessment: After a set period, assess the disease severity using a rating scale or by measuring disease-related parameters (e.g., lesion size, plant biomass). Compare the disease severity in treated plants to that in untreated control plants.

Signaling Pathways: Visualizing the Induction of Plant Defenses

Both this compound and Pyoverdine can trigger Induced Systemic Resistance (ISR) in plants. The signaling pathways involved are complex and involve the interplay of various plant hormones.

Bacillus-Mediated Induced Systemic Resistance

Bacillus species, through the production of elicitors including this compound, can initiate a signaling cascade in plants that leads to a primed state of defense. This pathway often involves the hormones jasmonic acid (JA) and ethylene (ET) and can be independent of salicylic (B10762653) acid (SA).

Bacillus_ISR Bacillus Bacillus spp. (e.g., producing this compound) Root Plant Root Bacillus->Root Colonization & Elicitor Perception JA_Pathway Jasmonic Acid (JA) Signaling Root->JA_Pathway ET_Pathway Ethylene (ET) Signaling Root->ET_Pathway NPR1 NPR1 JA_Pathway->NPR1 ET_Pathway->NPR1 Defense_Genes Expression of Defense-Related Genes NPR1->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR Pseudomonas_ISR Pseudomonas Pseudomonas spp. (e.g., producing Pyoverdine) Root Plant Root Pseudomonas->Root Colonization & Elicitor Perception JA_Pathway Jasmonic Acid (JA) Signaling Root->JA_Pathway ET_Pathway Ethylene (ET) Signaling Root->ET_Pathway NPR1 NPR1 JA_Pathway->NPR1 ET_Pathway->NPR1 Defense_Genes Expression of Defense-Related Genes NPR1->Defense_Genes ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

References

A Comparative Guide to Mass Spectrometric Fragmentation Analysis for Bacillibactin Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometric fragmentation analysis for the identification of Bacillibactin, a key siderophore produced by Bacillus species. We will explore its fragmentation patterns in comparison to other well-known siderophores, supported by experimental data and detailed methodologies to assist researchers in developing robust analytical workflows.

Introduction to this compound and Siderophore Analysis

This compound is a catecholate siderophore utilized by various Bacillus species, including Bacillus subtilis and Bacillus anthracis, to sequester ferric iron (Fe³⁺) from the environment.[1] Its structure, a cyclic trimer of 2,3-dihydroxybenzoyl-glycyl-threonine, presents a unique fragmentation profile in mass spectrometry, which is instrumental for its accurate identification. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and specific detection of siderophores in complex biological matrices.[2][3] This guide focuses on the fragmentation analysis of this compound and compares it with Enterobactin, another prominent catecholate siderophore.

Comparative Mass Spectrometry Performance

The choice of mass spectrometry platform significantly impacts the sensitivity, resolution, and fragmentation data quality in siderophore analysis. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are highly effective for the structural elucidation of these molecules.

Table 1: Comparison of Mass Spectrometry Techniques for Siderophore Analysis

Mass Spectrometry TechniqueTypical Siderophores AnalyzedLimit of Detection (LOD)Key AdvantagesKey Disadvantages
LC-Q-TOF MS This compound, Enterobactin, PyoverdinesLow ng/mL to pg/mL rangeHigh resolution and mass accuracy, excellent for structural elucidation.Higher cost and complexity compared to triple quadrupole.
LC-Orbitrap MS This compound, Enterobactin, FerrioxaminesSub ng/mL to pg/mL rangeUnsurpassed resolution and mass accuracy, enabling confident formula determination.Slower scan speed compared to TOF, can be a limitation for fast LC gradients.
LC-Triple Quadrupole (QqQ) MS Known siderophores for targeted quantificationpg/mL to fg/mL rangeExcellent sensitivity and specificity for targeted analysis (MRM mode).Limited capability for unknown identification and structural elucidation.
MALDI-TOF MS Enterobactin, FerrioxaminesLow pmol rangeHigh throughput, rapid analysis, tolerant to some salts.Lower resolution and mass accuracy, potential for ion suppression.[4]

Mass Spectrometric Fragmentation Analysis: this compound vs. Enterobactin

Understanding the characteristic fragmentation patterns of siderophores is crucial for their unambiguous identification. Here, we compare the fragmentation of this compound and Enterobactin, both of which are catecholate siderophores but differ in their core structures.

This compound Fragmentation

This compound has a molecular formula of C₃₉H₄₂N₆O₁₈ and a molar mass of 882.789 g/mol .[5] In positive ion mode ESI-MS, it is commonly detected as the protonated molecule [M+H]⁺ at m/z 883.265.[6] In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 881.[7]

Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound leads to a series of characteristic fragment ions. The fragmentation typically involves the cleavage of the ester and amide bonds within the macrocyclic structure.

Table 2: Characteristic MS/MS Fragment Ions of [M+H]⁺ this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral Loss
883.265690.227Loss of one 2,3-dihydroxybenzoyl-glycine unit
883.265575.169Loss of one 2,3-dihydroxybenzoyl-glycyl-threonine unit
883.265422.112Putative fragment containing one 2,3-dihydroxybenzoyl-glycyl-threonine unit
883.265295.071Putative fragment of a dihydroxybenzoyl-glycyl unit
883.265193.0342,3-dihydroxybenzoyl-glycine fragment

Data compiled from publicly available spectral information.[6]

Enterobactin Fragmentation

Enterobactin, produced by Escherichia coli and other Gram-negative bacteria, is a cyclic trimer of 2,3-dihydroxybenzoyl-serine. Its fragmentation pattern is well-characterized and serves as a good comparison for this compound.

Table 3: Characteristic MS/MS Fragment Ions of Enterobactin

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral Loss
670.152 ([M+H]⁺)534.14Loss of a dihydroxybenzoyl group
670.152 ([M+H]⁺)447.09Loss of a dihydroxybenzoyl-serine unit
670.152 ([M+H]⁺)311.09Putative dihydroxybenzoyl-serine dimer fragment
670.152 ([M+H]⁺)224.05Putative dihydroxybenzoyl-serine monomer fragment
670.152 ([M+H]⁺)137.02Dihydroxybenzoyl fragment
670.152 ([M+H]⁺)123.04Further fragmentation of the serine moiety

Data compiled from literature.[8]

The primary difference in the fragmentation of this compound and Enterobactin arises from the amino acid linker (glycine-threonine vs. serine), leading to distinct mass shifts in the resulting fragment ions.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Bacillus subtilis Culture

This protocol is a general guideline for the extraction of this compound for mass spectrometric analysis.[9][10]

  • Culture Conditions: Grow Bacillus subtilis in an iron-deficient medium (e.g., succinate (B1194679) medium) to induce siderophore production.[11] Incubate at 28-30°C for 48-72 hours with shaking.

  • Harvesting: Centrifuge the culture at high speed (e.g., 10,000 x g) for 15 minutes to pellet the cells.

  • Supernatant Collection: Carefully collect the cell-free supernatant.

  • Acidification: Adjust the pH of the supernatant to ~2.0 with concentrated HCl.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297). Shake vigorously and allow the phases to separate. Repeat the extraction three times.

  • Drying: Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

2. LC-MS/MS Analysis of this compound

The following provides a starting point for developing an LC-MS/MS method for this compound analysis.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is commonly used.[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte. For example, 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the target m/z (e.g., 883.265 for [M+H]⁺ or 881 for [M-H]⁻).

    • Collision Energy: Optimize the collision energy (e.g., 20-40 eV) to achieve optimal fragmentation.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

Visualizations

Bacillibactin_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis culture Bacillus subtilis Culture (Iron-deficient medium) centrifugation Centrifugation culture->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Solvent Extraction (Ethyl Acetate) supernatant->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization ms1_scan MS1 Scan (Detect m/z 883.265) esi_ionization->ms1_scan ms2_fragmentation MS2 Fragmentation (CID) ms1_scan->ms2_fragmentation data_analysis Data Analysis & Identification ms2_fragmentation->data_analysis

Caption: Experimental workflow for this compound identification.

Fragmentation_Comparison cluster_this compound This compound Fragmentation cluster_enterobactin Enterobactin Fragmentation B_precursor [this compound+H]⁺ m/z 883.3 B_frag1 m/z 690.2 (- DHB-Gly) B_precursor->B_frag1 B_frag2 m/z 575.2 (- DHB-Gly-Thr) B_precursor->B_frag2 B_frag3 m/z 295.1 (DHB-Gly-Thr fragment) B_precursor->B_frag3 E_precursor [Enterobactin+H]⁺ m/z 670.2 E_frag1 m/z 534.1 (- DHB) E_precursor->E_frag1 E_frag2 m/z 447.1 (- DHB-Ser) E_precursor->E_frag2 E_frag3 m/z 224.1 (DHB-Ser fragment) E_precursor->E_frag3

Caption: Comparative fragmentation pathways of this compound and Enterobactin.

References

A Comparative Guide to the Bioactivity of Bacillibactin and Other Catecholate Siderophores

Author: BenchChem Technical Support Team. Date: December 2025

In the microbial world, the quest for iron is a critical battle for survival. Catecholate siderophores are small molecules with an exceptionally high affinity for ferric iron (Fe³⁺), produced by bacteria to scavenge this essential nutrient from their environment. This guide provides a detailed comparison of the bioactivity of bacillibactin, a siderophore produced by Bacillus species, with other prominent catecholate siderophores, namely enterobactin (B1671361) and salmochelin. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Structural and Functional Overview

This compound, enterobactin, and salmochelin are all hexadentate siderophores, meaning they use six points of attachment to bind to iron. They achieve this through three catecholate groups. However, their molecular backbones differ, which influences their iron-binding properties, stability, and interaction with bacterial uptake systems. This compound has a trilactone backbone derived from threonine, while enterobactin's is derived from serine.[1] Salmochelin is a C-glucosylated derivative of enterobactin, a modification that helps it evade the host's immune system.[2]

Quantitative Comparison of Bioactivity

The bioactivity of these siderophores can be assessed through their iron-chelating capabilities and their antimicrobial effects. The following tables summarize the available quantitative data.

Iron Chelation Affinity

The primary function of siderophores is to bind iron. Their affinity for Fe³⁺ is measured by the formation constant (Kf), with higher values indicating stronger binding.

SiderophoreFormation Constant (Kf)Producing Organisms (Examples)Reference
Enterobactin ~1049 M⁻¹Escherichia coli, Salmonella enterica[1]
This compound ~1048 M⁻¹Bacillus subtilis, Bacillus anthracis[1]
Salmochelin High (precise Kf not readily available)Salmonella enterica, uropathogenic E. coli[3]
Antimicrobial Activity

While primarily iron scavengers, some siderophores exhibit direct antimicrobial activity. This is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. It is important to note that direct comparative studies under identical conditions are limited.

SiderophoreTarget OrganismMIC (µM)Reference
Salmochelin S4 Staphylococcus aureus2-5[4][5]
Enterobactin Staphylococcus aureus5-10[4][5]
This compound Pseudomonas aeruginosa, Aeromonas veroniiNot reported in µM, but showed significant inhibition[6]
This compound Analogs Mycobacterium smegmatis22.15 - 38.66[7]

Experimental Protocols

Iron Chelation Assay (Chrome Azurol S - CAS Assay)

The CAS assay is a widely used method to detect and quantify siderophore activity based on the competitive binding of iron between the siderophore and a strong chelating dye, Chrome Azurol S.

Principle: The CAS dye forms a stable blue-colored complex with Fe³⁺. When a siderophore is added, it sequesters the iron from the dye, causing a color change to orange/yellow. The extent of this color change is proportional to the amount of siderophore.

Detailed Methodology (Liquid Assay): [1][8]

  • Preparation of CAS Assay Solution:

    • Solution A (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution B (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution C (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add Solution B to Solution A while stirring, then slowly add Solution C. The resulting solution is the CAS assay solution.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of the CAS assay solution to each well.

    • Add 100 µL of the siderophore-containing sample (e.g., purified siderophore solution or bacterial culture supernatant) to the wells.

    • For a reference (blank), add 100 µL of the corresponding buffer or growth medium without the siderophore.

    • Incubate the plate at room temperature for a specified time (e.g., 20 minutes to a few hours).

    • Measure the absorbance at 630 nm using a microplate reader.

  • Calculation:

    • The percentage of iron chelation (siderophore activity) is calculated using the formula: % Siderophore Activity = [(Abs_ref - Abs_sample) / Abs_ref] * 100 where Abs_ref is the absorbance of the reference well and Abs_sample is the absorbance of the sample well.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC Determination)

This assay determines the lowest concentration of a siderophore that inhibits the visible growth of a target microorganism.[9][10]

Principle: A serial dilution of the siderophore is prepared and incubated with a standardized inoculum of the target bacterium. The lowest concentration at which no growth is observed is the MIC.

Detailed Methodology (Broth Microdilution Method):

  • Preparation of Siderophore Stock Solution: Dissolve the purified siderophore in a suitable solvent (e.g., sterile water or DMSO) to a known concentration.

  • Preparation of Bacterial Inoculum:

    • Culture the target bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the siderophore stock solution in the appropriate growth medium.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria with no siderophore) and a negative control (medium with no bacteria).

    • Incubate the plate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the siderophore in which there is no visible growth.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Uptake

The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase (NRPS) complex encoded by the dhb gene cluster. The synthesized this compound is then secreted to chelate iron, and the resulting ferric-bacillibactin complex is transported back into the cell via specific ABC transporters.

Bacillibactin_Pathway cluster_cell Bacterial Cell Chorismate Chorismate Bacillibactin_Synthase This compound Synthetase (dhb operon) Chorismate->Bacillibactin_Synthase DHB 2,3-Dihydroxybenzoate (DHB) DHB->Bacillibactin_Synthase Bacillibactin_Synthase->DHB Apo_this compound Apo-Bacillibactin Bacillibactin_Synthase->Apo_this compound Fe3_ext Fe³⁺ (extracellular) Apo_this compound->Fe3_ext Chelation Ferric_this compound Ferric-Bacillibactin Fe3_ext->Ferric_this compound ABC_Transporter ABC Transporter Ferric_this compound->ABC_Transporter Uptake Fe3_int Fe³⁺ (intracellular) ABC_Transporter->Fe3_int Iron Release Cell_Membrane

Caption: Biosynthesis and uptake of this compound.

Experimental Workflow for Antimicrobial Activity Testing

The following diagram illustrates the key steps in determining the MIC of a siderophore.

MIC_Workflow Start Start Prepare_Siderophore Prepare Siderophore Stock Solution Start->Prepare_Siderophore Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Siderophore in 96-well Plate Prepare_Siderophore->Serial_Dilution Add_Inoculum Add Standardized Inoculum to each well Prepare_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Concluding Remarks

This compound and other catecholate siderophores represent a fascinating class of natural products with potent iron-chelating abilities. While enterobactin has a slightly higher affinity for iron, this compound demonstrates significant antimicrobial activity against a range of pathogens, suggesting a dual mode of action that goes beyond simple iron sequestration. The glucosylated nature of salmochelin provides it with a unique advantage in evading the host immune system.

The detailed protocols and comparative data presented here offer a valuable resource for researchers investigating the bioactivities of these molecules. Further head-to-head comparative studies are needed to fully elucidate their relative potencies and spectra of activity. The potential of these siderophores, particularly as scaffolds for "Trojan horse" antibiotic strategies, warrants continued exploration in the ongoing search for novel antimicrobial agents.

References

Validating the Central Role of the dhb Gene Cluster in Bacillibactin Biosynthesis via Knockout Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison validating the essential function of the dhb gene cluster in the biosynthesis of Bacillibactin, a key siderophore in Bacillus species. By examining experimental data from knockout mutant studies, we illustrate the direct relationship between this gene cluster and this compound production, offering insights for antimicrobial drug development and microbial engineering.

Introduction to this compound and the dhb Gene Cluster

This compound is a catechol-based siderophore produced by various Bacillus species, including Bacillus subtilis and Bacillus anthracis, to scavenge ferric iron (Fe³⁺) from the environment.[1][2] This process is crucial for bacterial survival and virulence. The biosynthesis of this compound is orchestrated by a specific set of genes organized in the dhb operon.[1][3] This cluster includes the genes dhbA, dhbC, dhbE, dhbB, and dhbF, which encode the enzymatic machinery necessary to synthesize the complex this compound molecule from chorismate.[3][4] The core of the assembly line is a multi-enzyme complex of non-ribosomal peptide synthetases (NRPS) encoded by dhbE, dhbB, and dhbF.[1][5][6]

The Impact of dhb Gene Knockout on this compound Production

The definitive method to validate the function of a gene or gene cluster is through the creation of knockout mutants. Seminal research has demonstrated that disrupting a key gene within the dhb cluster, specifically dhbF, completely abolishes this compound production.[5][7][8] This provides unequivocal evidence for the cluster's indispensable role.

Comparative Analysis: Wild-Type vs. dhbF Knockout Mutant

The following table summarizes the comparative analysis between the wild-type Bacillus subtilis and a constructed dhbF knockout mutant, highlighting the direct impact on this compound synthesis.

Strain Genotype This compound Production (Qualitative) Key Experimental Finding Reference
Wild-Type B. subtilisdhbF⁺PresentA distinct mass peak at m/z 881, corresponding to the [M-H]⁻ ion of this compound, is detected via mass spectrometry.[May et al., 2001][5][7]
dhbF Knockout MutantΔdhbFAbsentThe mass peak at m/z 881 is completely absent in culture extracts, confirming the cessation of this compound synthesis.[May et al., 2001][5][7]

Alternative Siderophore Systems

While this compound is a primary siderophore for many Bacillus species, some, like Bacillus anthracis, also produce other siderophores such as Petrobactin.[9][10] The biosynthesis of Petrobactin is governed by a separate gene cluster (asb).[9] This highlights the diversity of iron acquisition strategies in bacteria and presents alternative targets for antimicrobial development. The presence of multiple siderophore systems can sometimes compensate for the loss of one, although in the case of the dhbF knockout in B. subtilis, this compound production is completely halted.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the validation of the dhb gene cluster's function.

Construction of a dhbF Knockout Mutant in Bacillus subtilis

Several methods can be employed to create gene knockouts in B. subtilis.[11][12][13] A common approach involves homologous recombination.

Principle: A disruption cassette, often containing an antibiotic resistance gene flanked by sequences homologous to the regions upstream and downstream of the target gene (dhbF), is introduced into the bacterial cells. Through double crossover homologous recombination, the target gene is replaced by the disruption cassette.

Generalized Protocol:

  • Construct the Disruption Cassette:

    • Amplify via PCR the upstream and downstream flanking regions of the dhbF gene from B. subtilis genomic DNA.

    • Amplify an antibiotic resistance gene (e.g., chloramphenicol (B1208) acetyltransferase).

    • Ligate the three fragments (upstream flank - resistance gene - downstream flank) into a suitable suicide or temperature-sensitive plasmid that cannot replicate in B. subtilis.

  • Transformation:

    • Introduce the constructed plasmid into competent B. subtilis cells. B. subtilis is naturally competent, which simplifies this step.[13]

  • Selection of Mutants:

    • Plate the transformed cells on a medium containing the appropriate antibiotic.

    • Select for colonies that have integrated the cassette into their genome.

    • Verify the correct gene replacement through PCR and DNA sequencing.[14]

Modern techniques like CRISPR-Cas9 offer more efficient and markerless gene editing options.[11][14]

Detection and Quantification of this compound

A. Mass Spectrometry (Qualitative and Semi-Quantitative):

Principle: This technique identifies molecules based on their mass-to-charge ratio. It provides high specificity for detecting the presence or absence of this compound.

Protocol Outline:

  • Sample Preparation:

    • Grow wild-type and dhbF mutant strains in an iron-deficient medium to induce siderophore production.

    • Centrifuge the cultures to pellet the cells and collect the supernatant.

    • Extract the siderophores from the supernatant using a resin like Amberlite XAD-2 or by solvent extraction.

  • Analysis:

    • Analyze the extracts using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

    • Look for the characteristic mass peak of this compound at m/z 881 ([M-H]⁻).[7]

B. Chrome Azurol S (CAS) Assay (Quantitative):

Principle: The CAS assay is a universal method for detecting and quantifying siderophores. It relies on the high affinity of siderophores for iron, which they strip from the blue-colored CAS-iron complex, resulting in a color change to orange/yellow that can be measured spectrophotometrically.[15][16]

Protocol Outline:

  • Preparation of CAS Assay Solution: Prepare the blue chrome azurol S-iron(III)-hexadecyltrimethylammonium bromide solution.

  • Assay:

    • Mix the cell-free culture supernatant with the CAS assay solution.

    • Incubate until the color change stabilizes.

    • Measure the absorbance at 630 nm.

    • Quantify the amount of siderophore produced by comparing the absorbance to a standard curve or by calculating siderophore units.[16]

Visualizing the Impact of dhb Knockout

The following diagrams illustrate the this compound biosynthesis pathway and the logical consequence of a dhbF gene knockout.

Bacillibactin_Biosynthesis cluster_pathway This compound Biosynthesis Pathway (Wild-Type) Chorismate Chorismate dhbACEB DhbA, C, E, B Chorismate->dhbACEB DHB 2,3-Dihydroxybenzoate (DHB) dhbF DhbF DHB->dhbF Glycine Glycine Glycine->dhbF Threonine Threonine Threonine->dhbF This compound This compound dhbACEB->DHB dhbF->this compound

Caption: The wild-type this compound biosynthesis pathway.

Knockout_Effect cluster_knockout Effect of dhbF Knockout DHB 2,3-Dihydroxybenzoate (DHB) dhbF_knockout DhbF (Knocked Out) DHB->dhbF_knockout Glycine Glycine Glycine->dhbF_knockout Threonine Threonine Threonine->dhbF_knockout No_this compound No this compound Synthesis dhbF_knockout->No_this compound Pathway Blocked

Caption: Disruption of the pathway in a dhbF knockout mutant.

Conclusion

The experimental evidence derived from dhb gene knockout mutants provides irrefutable validation of this cluster's central role in this compound biosynthesis. The complete absence of this compound in dhbF mutants, as confirmed by mass spectrometry, underscores the potential of the Dhb enzymes as specific targets for novel antimicrobial agents. By inhibiting this pathway, it may be possible to compromise the iron acquisition capabilities of pathogenic Bacillus species, thereby hindering their growth and virulence. This guide serves as a foundational resource for researchers aiming to explore this and other siderophore biosynthesis pathways for therapeutic intervention.

References

Comparative study of Bacillibactin production in different Bacillus species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bacillibactin, a catecholate siderophore, is a key molecule for iron acquisition in various Bacillus species. Its role in microbial competition and pathogenesis makes it a subject of significant interest in microbiology and drug development. This guide provides a comparative overview of this compound production in prominent Bacillus species, supported by available experimental data and detailed methodologies.

Comparative Production of this compound

Direct comparative studies on this compound yields across different Bacillus species under standardized conditions are limited in publicly available literature. The data presented below is compiled from individual studies, and it is crucial to note that the production levels are influenced by the specific strain, culture medium, and experimental conditions used in each study. Therefore, the following table summarizes reported this compound production in Bacillus subtilis and Bacillus anthracis. While Bacillus cereus is a known producer of this compound, specific quantitative data in mg/L or µg/mL from the reviewed literature was not available. However, studies indicate that this compound is the primary siderophore produced by B. cereus in low-iron environments.[1]

Bacillus SpeciesStrainCulture MediumThis compound YieldReference
Bacillus subtilisLSBS2Succinic acid medium296 mg/L[2]
Bacillus anthracisSterne 34F2Iron-depleted medium (IDM)~1.5 µg/mL (~1.5 mg/L)[3]
Bacillus anthracisSterne 34F2Iron-depleted medium (IDM) with low aeration~16 µg/mL (~16 mg/L)[4]

Experimental Protocols

Accurate quantification of this compound is essential for comparative studies. The following are detailed methodologies for key experiments cited in the literature.

Culture Conditions for Siderophore Production

To induce this compound production, Bacillus species are typically cultured in iron-depleted media.

  • Bacillus subtilis (Strain LSBS2):

    • Medium: Succinic acid medium.

    • Incubation: The isolate is grown at 28 ± 2 °C for 48 hours.[2]

  • Bacillus anthracis (Sterne 34F2):

    • Medium: Iron-depleted medium (IDM).

    • Incubation: Cultures are grown with either high or low aeration. Low aeration conditions have been shown to promote higher accumulation of this compound.[4]

Quantification of this compound

a) Chrome Azurol S (CAS) Assay (Universal method for siderophore quantification)

The CAS assay is a colorimetric method used to detect and quantify siderophores. Siderophores remove iron from the blue-colored iron-CAS complex, resulting in a color change to orange/yellow, which can be measured spectrophotometrically.

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Mix the CAS and HDTMA solutions. While stirring, slowly add 10 ml of the 1 mM FeCl₃ solution. The resulting solution will be dark blue. Autoclave and store in a dark bottle.

  • Quantification Procedure:

    • Centrifuge the bacterial culture at 10,000 rpm for 15 minutes to obtain cell-free supernatant.

    • Mix 0.5 ml of the supernatant with 0.5 ml of the CAS assay solution.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm against a reference solution (uninoculated medium mixed with CAS solution).

    • Siderophore units can be calculated as a percentage of siderophore produced: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

b) High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific method for the quantification of this compound.

  • Sample Preparation: The culture supernatant is typically extracted with an organic solvent like ethyl acetate, and the extract is then concentrated.

  • Chromatographic Conditions (Example for B. subtilis LSBS2):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:water (80:20 v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 400 nm.

    • Quantification: The concentration of this compound is determined by comparing the peak area with that of a known concentration of a purified this compound standard.[2]

This compound Biosynthesis and Regulation

This compound is synthesized by non-ribosomal peptide synthetases (NRPSs) encoded by the dhb (dihydroxybenzoate) operon.[5][6] The synthesis is tightly regulated by iron availability, primarily through the Ferric uptake regulator (Fur) protein.

Signaling Pathway for this compound Synthesis

Bacillibactin_Synthesis_Pathway cluster_synthesis Biosynthesis cluster_regulation Regulation cluster_transport Iron Uptake Chorismate Chorismate DHB 2,3-Dihydroxybenzoate (DHB) Chorismate->DHB DhbC, DhbA, DhbB DHB-AMP DHB-AMP DHB->DHB-AMP DhbE (Adenylation) Thio-DHB Thioesterified DHB DHB-AMP->Thio-DHB DhbB (Thiolation) NRPS_complex DhbF (NRPS) Thio-DHB->NRPS_complex Glycine Glycine Glycine->NRPS_complex Threonine Threonine Threonine->NRPS_complex This compound This compound NRPS_complex->this compound Condensation & Cyclization Fe_this compound Fe³⁺-Bacillibactin Complex Fe3_ext Extracellular Fe³⁺ Fe3_ext->Fe_this compound Chelation FeuABC FeuABC Transporter Fe_this compound->FeuABC Fe2_int Intracellular Fe²⁺ FeuABC->Fe2_int Uptake & Reduction Fur Fur Fe2_int->Fur Binds to dhb_operon dhb Operon (dhbACEBF) Fur->dhb_operon Represses

Caption: this compound biosynthesis, regulation, and iron uptake pathway.

Experimental Workflow for this compound Production and Quantification

Bacillibactin_Workflow cluster_quantification Quantification start Start inoculation Inoculate Bacillus sp. into Iron-Depleted Medium start->inoculation incubation Incubate (e.g., 48h, 28°C) inoculation->incubation centrifugation Centrifuge Culture (10,000 rpm, 15 min) incubation->centrifugation supernatant Collect Cell-Free Supernatant centrifugation->supernatant cas_assay Chrome Azurol S (CAS) Assay supernatant->cas_assay hplc_analysis HPLC Analysis supernatant->hplc_analysis cas_steps 1. Mix supernatant with CAS solution 2. Incubate 3. Measure Absorbance at 630 nm cas_assay->cas_steps hplc_steps 1. Extract supernatant 2. Inject into HPLC system 3. Detect at 400 nm 4. Compare with standard hplc_analysis->hplc_steps end End cas_steps->end Quantitative Result hplc_steps->end Quantitative Result

Caption: General workflow for this compound production and quantification.

References

Unambiguous Characterization of Bacillibactin: A Comparative Guide to Cross-Referencing NMR and MS Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of natural products is a cornerstone of drug discovery and development. Bacillibactin, a cyclic tristester siderophore produced by various Bacillus species, presents a compelling case for the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While each technique provides powerful data, their combined application is essential for definitive characterization, overcoming the limitations of each individual method. This guide provides a comparative overview of NMR and MS data for this compound and outlines the experimental protocols for its unambiguous identification.

Data Presentation: A Comparative Analysis

The complementary nature of NMR and MS is evident when comparing the data they provide. MS offers highly sensitive detection and precise mass information, leading to the determination of the molecular formula. NMR, on the other hand, provides detailed insights into the chemical environment and connectivity of each atom in the molecule, which is crucial for elucidating the complex three-dimensional structure of this compound.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition of this compound. The high mass accuracy of this method allows for the confident assignment of a molecular formula.

Parameter Reported Value Reference
Molecular Formula C₃₉H₄₂N₆O₁₈[1]
Monoisotopic Mass 882.25555851 Da[1]
Observed [M-H]⁻ 899.2584[2]

Note: The observed m/z value corresponds to an analog of this compound, highlighting the importance of MS in identifying related structures.

NMR Spectroscopy Data

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides the atomic-level structural details necessary to piece together the this compound molecule. Chemical shifts are reported in parts per million (ppm) and are dependent on the solvent used.

¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Reference
DHB-C1 115.5[2]
DHB-C2 145.5[2]
DHB-C3 148.5[2]
DHB-C4 118.56.8 (t, J=7.8 Hz)[2]
DHB-C5 119.07.2 (d, J=7.8 Hz)[2]
DHB-C6 115.06.6 (d, J=7.8 Hz)[2]
DHB-C=O 168.4[2]
Gly-C=O 170.0[2]
Gly-CH₂ 43.54.1 (d, J=5.5 Hz)[2]
Thr-C=O 169.5[2]
Thr-α-CH 56.64.59 (br s)[2]
Thr-β-CH 70.85.31 (d, J=6.8 Hz)[2]
Thr-γ-CH₃ 16.51.2 (d, J=6.3 Hz)[2]

DHB: 2,3-Dihydroxybenzoyl; Gly: Glycine; Thr: Threonine. Assignments are based on 2D NMR data and may be interchangeable for the three identical subunits.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for the structural elucidation of this compound.

Sample Preparation
  • Isolation and Purification: this compound is typically produced by culturing Bacillus subtilis or other producing strains in an iron-deficient medium. The siderophore can be isolated from the culture supernatant by solvent extraction (e.g., with ethyl acetate) followed by chromatographic purification techniques such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

  • NMR Sample Preparation: For NMR analysis, approximately 1-5 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆ or methanol-d₄ (MeOD). The solution is then transferred to a 5 mm NMR tube. It is crucial that the sample is free of paramagnetic impurities, such as Fe³⁺, which can cause significant line broadening in the NMR spectra. If necessary, the iron can be removed by treatment with a suitable chelating agent.

  • MS Sample Preparation: For HRESIMS analysis, a dilute solution of the purified this compound is prepared in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

NMR Spectroscopy
  • Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR:

    • ¹H NMR: Provides information on the number, type, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different spin systems and piecing together the overall structure.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.

  • Data Acquisition:

    • Full Scan MS: The instrument is operated in full scan mode to obtain the accurate mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺).

    • Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable structural information and can be used to confirm the identity of the compound by comparison with known fragmentation pathways or library data.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the unambiguous characterization of this compound by cross-referencing NMR and MS data.

Bacillibactin_Characterization_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data_interpretation Data Interpretation cluster_structure_elucidation Structure Elucidation Culture Bacterial Culture Extraction Solvent Extraction Culture->Extraction Purification HPLC Purification Extraction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRESIMS & MS/MS) Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Couplings, Correlations) NMR->NMR_Data MS_Data MS Data Analysis (Molecular Formula, Fragmentation) MS->MS_Data Cross_Reference Cross-Referencing NMR & MS Data NMR_Data->Cross_Reference MS_Data->Cross_Reference Final_Structure Unambiguous this compound Structure Cross_Reference->Final_Structure

Caption: Workflow for the unambiguous characterization of this compound.

Data_Cross_Referencing_Logic cluster_ms_data MS Data cluster_nmr_data NMR Data MS_Node Mass Spectrometry Mol_Formula Molecular Formula MS_Node->Mol_Formula provides Fragments Key Fragments MS_Node->Fragments provides NMR_Node NMR Spectroscopy Connectivity Atom Connectivity (COSY, HMBC) NMR_Node->Connectivity provides Chem_Env Chemical Environment (¹H, ¹³C) NMR_Node->Chem_Env provides Structure_Node This compound Structure Mol_Formula->Structure_Node constrains Fragments->Structure_Node confirms substructures Connectivity->Structure_Node defines backbone Chem_Env->Structure_Node confirms functional groups

Caption: Logical relationships in cross-referencing NMR and MS data.

References

Comparative Genomics of Bacillibactin Biosynthetic Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bacillibactin biosynthetic pathways across various bacterial species, supported by experimental data and detailed methodologies.

This compound is a catecholate siderophore—a high-affinity iron-chelating molecule—produced by various Bacillus species to acquire iron from the environment, an essential process for their survival and growth.[1][2] Its ability to sequester iron also contributes to the biocontrol capabilities of these bacteria by limiting the availability of this crucial nutrient for competing pathogenic microbes.[3][4] Understanding the genetic architecture and variations of the this compound biosynthetic pathway is critical for harnessing its potential in agriculture, medicine, and biotechnology. This guide delves into the comparative genomics of the dhb gene cluster responsible for this compound synthesis, presents quantitative production data, and outlines key experimental protocols for its study.

The Canonical this compound Biosynthetic Pathway

This compound synthesis is a well-characterized process involving a nonribosomal peptide synthetase (NRPS) system. The biosynthesis begins with chorismate, a key intermediate in the shikimate pathway.[5] A series of enzymes encoded by the dhb (dihydroxybenzoate) operon catalyze the subsequent steps.[6] The core pathway involves the conversion of chorismate into the catecholate monomer 2,3-dihydroxybenzoic acid (DHB), which is then assembled with glycine (B1666218) and threonine residues into the final trimeric cyclic lactone structure of this compound.[2][5]

The key enzymes involved are:

  • DhbC (Isochorismate Synthase): Converts chorismate to isochorismate.[5][7]

  • DhbB (Isochorismatase): Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate.[5][7]

  • DhbA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase): Produces 2,3-dihydroxybenzoate (DHB).[5]

  • DhbE (DHB-AMP Ligase): Activates DHB by adenylation.[5][7]

  • DhbF (this compound Synthetase): A multi-domain NRPS that incorporates glycine and threonine, and cyclizes the final molecule.[6][7]

Bacillibactin_Pathway chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate DhbC dh_dhb 2,3-dihydro-2,3-dihydroxybenzoate isochorismate->dh_dhb DhbB dhb 2,3-Dihydroxybenzoate (DHB) dh_dhb->dhb DhbA dhb_amp DHB-AMP dhb->dhb_amp DhbE (ATP -> AMP) This compound This compound dhb_amp->this compound DhbF (+ Gly, Thr) dhbc DhbC dhbb DhbB dhba DhbA dhbe DhbE dhbf DhbF (NRPS)

Caption: The this compound biosynthetic pathway starting from chorismate.

Comparative Genomics of the this compound Gene Cluster

The core biosynthetic genes for this compound (dhbA, dhbB, dhbC, dhbE, dhbF) are generally conserved across Bacillus species capable of its production.[3] However, comparative genomic analyses reveal variations in gene content, organization, and homology, which may influence regulatory mechanisms and production efficiency. Genomic mining using tools like antiSMASH is commonly employed to identify and compare these clusters.[8]

Strain Core Biosynthetic Genes Identified Homology to Known Clusters Other Relevant Genes/Features Reference
Bacillus subtilis 168dhbA, dhbB, dhbC, dhbE, dhbF100% (Reference strain)mbtH-like gene (BSU_31959) present, which can stimulate synthetase activity.[7]
Bacillus atrophaeus HAB-5dhbA, dhbB, dhbC, dhbE, dhbF, mbtH100% amino acid sequence homology to known this compound clusters.The cluster is one of 11 secondary metabolite gene clusters identified in the genome.[3]
Bacillus subtilis 10-4This compound gene cluster identified100% similarity to known clusters.Part of a larger repertoire of antimicrobial compound clusters (bacilysin, bacillaene, etc.).[9]
Bacillus amyloliquefaciens CECT 8237/8238This compound operon detectedHighly conserved among plant-associated B. amyloliquefaciens strains.Also produces other secondary metabolites like fengycin, difficidin, and macrolactin.[8]
Bacillus anthracisbac operon (dhb orthologs)Present and functional.Coexists with a second siderophore system, petrobactin, encoded by the asb operon.[1][1][10]
Parageobacillus sp. KH3-4dhb gene cluster identifiedConserved in this thermophilic genus.Contains a gene for a 4'-phosphopantetheinyltransferase (PPTase) responsible for NRPS maturation.[2]

Quantitative Comparison of Siderophore Production

The production of this compound is tightly regulated by iron availability, with synthesis being repressed in iron-replete conditions.[1] Quantitative analysis, typically using the Chrome Azurol Sulphonate (CAS) assay, allows for the comparison of production levels between different strains and under various conditions.

Strain Medium/Condition Siderophore Production Methodology Reference
Bacillus subtilis LSBS2Succinic acid medium296 mg/LCAS liquid assay[11][12][13]
Bacillus anthracis SterneIron-depleted, low aerationIncreased this compound levelsHPLC quantification[1]
Bacillus anthracis SterneIron-depleted, high aerationDecreased this compound (Petrobactin increased)HPLC quantification[1]
Bacillus amyloliquefaciens MBI600Iron-starved (0 µM Fe³⁺)Peak detected at 19.72 min corresponding to this compound standardReverse-Phase HPLC[4]

Key Experimental Protocols

A multi-step approach is required to isolate, identify, quantify, and genetically characterize this compound production.

Experimental_Workflow cluster_screening Screening & Quantification cluster_id Identification & Characterization cluster_genomics Genomic Analysis isolate 1. Isolate Bacteria (e.g., from rhizosphere soil) cas_agar 2. Qualitative Screening (CAS Agar (B569324) Plate Assay) isolate->cas_agar Spot culture dna_extraction 7. Genomic DNA Extraction isolate->dna_extraction From pure culture cas_liquid 3. Quantitative Estimation (CAS Liquid Assay) cas_agar->cas_liquid Select positive isolates arnow 4. Siderophore Typing (Arnow's Test for Catecholate) cas_liquid->arnow Analyze supernatant hplc 5. Purification & Quantification (Reverse-Phase HPLC) arnow->hplc nmr_ms 6. Structural Elucidation (NMR / Mass Spectrometry) hplc->nmr_ms wgs 8. Whole Genome Sequencing dna_extraction->wgs antismash 9. BGC Identification (antiSMASH) wgs->antismash comparative 10. Comparative Genomics antismash->comparative

Caption: Experimental workflow for this compound analysis.
Qualitative Screening: CAS Agar Plate Assay

This method is used to screen for siderophore-producing microorganisms.

  • Principle: The CAS agar contains an iron-dye complex (Chrome Azurol S / Fe³⁺ / Hexadecyltrimethylammonium bromide). Siderophores produced by the microorganism will chelate the iron from the dye, causing a color change from blue to orange/yellow around the colony.[11]

  • Protocol:

    • Prepare CAS agar plates.

    • Spot-inoculate bacterial isolates onto the center of the plates.

    • Incubate at the optimal temperature (e.g., 30°C) for 48-72 hours.

    • Observe for the formation of an orange or yellow halo zone around the colonies, indicating siderophore production.[11]

Quantitative Estimation of Siderophore Production

This assay quantifies the amount of siderophore in a liquid culture.

  • Principle: The addition of a cell-free culture supernatant containing siderophores to the CAS shuttle solution removes iron from the blue dye complex, leading to a decrease in absorbance at 630 nm, which is proportional to the siderophore concentration.

  • Protocol:

    • Grow the bacterial isolate in an iron-deficient medium (e.g., succinate (B1194679) medium) for 48 hours.[11]

    • Centrifuge the culture at 10,000 rpm for 15 minutes to obtain a cell-free supernatant.[11]

    • Mix the supernatant with the CAS assay solution.

    • Measure the absorbance of the sample (As) and a reference (Ar) (uninoculated medium + CAS solution) at 630 nm.

    • Calculate the percent siderophore units (PSU) using the formula: PSU = [(Ar - As) / Ar] x 100.[11] Results can be further quantified in mg/L using a standard curve.

Determination of Siderophore Type: Arnow's Test

This test specifically detects the presence of catecholate-type siderophores like this compound.

  • Principle: The test relies on the reaction of catechol moieties with nitrite-molybdate reagent under acidic and then basic conditions to form a characteristic color.

  • Protocol:

    • To 1.0 mL of culture supernatant, add 0.5 mL of 5 M HCl.

    • Add 1.0 mL of nitrite-molybdate reagent.

    • Add 0.1 mL of 10 N NaOH.

    • The formation of an orange-red color confirms the presence of catecholate-type siderophores.[11]

Purification and Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is used to purify and accurately quantify this compound from culture supernatants.

  • Protocol:

    • Concentrate the cell-free supernatant.

    • Perform an initial extraction (e.g., with ethyl acetate) to isolate the siderophore fraction.[4]

    • Subject the concentrated extract to reverse-phase HPLC (e.g., using a C18 column).[4]

    • Monitor the elution profile at a characteristic wavelength for this compound (e.g., 315 nm).

    • Quantify by comparing the peak area to that of a purified this compound standard.[4]

Genomic Analysis

This involves sequencing the genome of the bacterial strain to identify and analyze the this compound biosynthetic gene cluster (BGC).

  • Protocol:

    • Extract high-quality genomic DNA from a pure bacterial culture.

    • Perform whole-genome sequencing using a platform like Illumina.[9]

    • Assemble the genome sequence reads.

    • Annotate the genome and identify secondary metabolite BGCs using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[3]

    • Compare the identified dhb gene cluster with known clusters from other species in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster) to determine homology and organizational differences.[3][7]

References

Validating the antimicrobial spectrum of Bacillibactin against various pathogens.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial spectrum of Bacillibactin, a catecholate siderophore produced by various Bacillus species. By presenting supporting experimental data, detailed methodologies, and visual representations of its biological pathways, this document serves as a valuable resource for evaluating its potential as a novel antimicrobial agent.

Broad-Spectrum Activity Against Key Pathogens

This compound has demonstrated significant inhibitory effects against a range of clinically relevant Gram-positive and Gram-negative bacteria, as well as some fungi. Its primary mechanism of action is linked to its high affinity for ferric iron, effectively sequestering this essential nutrient from pathogenic microorganisms. However, emerging evidence suggests a multi-faceted approach, including the direct inhibition of crucial bacterial enzymes, contributing to its broad-spectrum activity.[1][2]

Quantitative Antimicrobial Spectrum of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogs against various pathogens, providing a clear comparison of its efficacy.

PathogenStrainThis compound AnalogMIC (µg/mL)Reference
Methicillin-resistant Staphylococcus aureusClinical IsolateHomologous siderophore types of bacillibactins1.56 - 6.25[1]
Vancomycin-resistant Enterococcus faecalisClinical IsolateHomologous siderophore types of bacillibactins1.56 - 6.25[1]
Pseudomonas aeruginosaClinical IsolateHomologous siderophore types of bacillibactins1.56 - 6.25[1]
Pseudomonas aeruginosaNot SpecifiedCell-free supernatants of this compound-producing strains100% inhibition[3]
Klebsiella pneumoniaeClinical IsolateHomologous siderophore types of bacillibactins1.56 - 6.25[1]
Aeromonas veroniiNot SpecifiedCell-free supernatants of this compound-producing strainsSignificant inhibition[3]
Mycobacterium smegmatisMTCC6Tribenglthin A (related to this compound)38.66 µM[4]
Mycobacterium smegmatisMTCC6This compound22.15 µM[4]

Note: The MIC values for MRSA, VRE, P. aeruginosa, and K. pneumoniae were reported as a range for four homologous siderophore types of bacillibactins.[1] The activity against P. aeruginosa and A. veronii was described as percentage inhibition by cell-free supernatants of this compound-producing Bacillus velezensis strains.[3] For M. smegmatis, the MIC is provided in µM.[4]

Deciphering the Action: Experimental Protocols

The determination of this compound's antimicrobial activity relies on standardized experimental protocols. The broth microdilution method is a cornerstone for quantifying its MIC against various pathogens.

Broth Microdilution Method for MIC Determination (Adapted for Siderophores)

This protocol outlines the key steps for determining the MIC of this compound, with specific considerations for its nature as a siderophore.

1. Preparation of Iron-Depleted Medium:

  • To accurately assess the antimicrobial activity of a siderophore like this compound, it is crucial to use an iron-depleted growth medium. This mimics the iron-limited conditions in a host and ensures that the observed antimicrobial effect is due to the compound's activity and not the lack of iron in the medium.

  • Cation-adjusted Mueller-Hinton broth (CAMHB) is often used and can be made iron-deficient by treatment with a chelating resin like Chelex-100.[2] After chelation, the medium should be replenished with essential cations like Ca²⁺ and Mg²⁺.

2. Preparation of this compound Stock Solution:

  • Dissolve purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

3. Serial Dilution:

  • Perform a two-fold serial dilution of the this compound stock solution in the iron-depleted broth within a 96-well microtiter plate to achieve a range of desired concentrations.

4. Inoculum Preparation:

  • Prepare a standardized inoculum of the test pathogen from a fresh culture, adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

5. Inoculation:

  • Inoculate each well of the microtiter plate containing the diluted this compound with the prepared bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

6. Incubation:

  • Incubate the microtiter plates at the optimal temperature and duration for the specific pathogen being tested (typically 16-20 hours at 35-37°C for most bacteria).

7. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells after incubation.

8. Controls:

  • Growth Control: Wells containing only the broth and the bacterial inoculum to ensure the viability of the organism.

  • Sterility Control: Wells containing only the broth to check for contamination.

  • Positive Control: A standard antibiotic with known efficacy against the test pathogen.

Visualizing the Molecular Machinery

To better understand the biological processes underlying this compound's production and activity, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways.

This compound Biosynthesis Pathway

The synthesis of this compound is a complex process orchestrated by a non-ribosomal peptide synthetase (NRPS) machinery.

Bacillibactin_Biosynthesis cluster_0 Precursor Synthesis cluster_1 NRPS Assembly cluster_2 Elongation and Cyclization Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate DhbC DHB 2,3-Dihydroxybenzoate Isochorismate->DHB DhbA, DhbB DhbE DhbE (A) DHB->DhbE Intermediate1 DHB-Gly DhbE->Intermediate1 DhbB DhbF_Gly DhbF (Gly) DhbF_Thr DhbF (Thr) Glycine Glycine Glycine->DhbF_Gly Threonine Threonine Threonine->DhbF_Thr Intermediate2 DHB-Gly-Thr Intermediate1->Intermediate2 DhbF This compound This compound Intermediate2->this compound Cyclization (x3)

Caption: Biosynthesis of this compound from chorismate via NRPS machinery.

Proposed Mechanism of Action: Dual Inhibition

This compound's antimicrobial activity extends beyond iron chelation. In silico studies and experimental evidence suggest its ability to directly inhibit key bacterial enzymes, disrupting essential metabolic pathways.[5]

Bacillibactin_MoA cluster_gs Glutamine Synthesis Pathway cluster_dfr Folate Synthesis Pathway This compound This compound Glutamine_Synthetase Glutamine Synthetase This compound->Glutamine_Synthetase DHFR Dihydrofolate Reductase This compound->DHFR Glutamate Glutamate Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase DHF Dihydrofolate THF Tetrahydrofolate DHF->THF DHFR

References

Side-by-side comparison of Bacillibactin and other siderophores in promoting plant growth

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of bacillibactin, pyoverdine, and enterobactin (B1671361) reveals their distinct yet significant contributions to plant development, primarily through enhanced iron acquisition. While direct comparative data under uniform conditions remains elusive, a synthesis of available research provides valuable insights into their relative efficacy and mechanisms of action.

Siderophores, low-molecular-weight iron-chelating compounds produced by microorganisms, play a crucial role in the intricate dance between soil microbes and plants. By scavenging scarce iron from the soil and making it available to plants, these molecules act as potent plant growth promoters. This guide offers a side-by-side comparison of this compound, a catecholate siderophore produced by Bacillus species, with other well-characterized siderophores, namely pyoverdine from Pseudomonas species and enterobactin from various Enterobacteriaceae.

Quantitative Comparison of Siderophore Performance

Table 1: Effect of this compound on Sesame (Sesamum indicum) Growth Parameters [1][2]

TreatmentLeaf Length Increase (%)Shoot Length Increase (%)Root Length Increase (%)Fresh Weight Increase (%)Dry Weight Increase (%)
B. subtilis LSBS2 (this compound producer)3239432724
Purified this compound1724311916

Table 2: Comparative Efficacy of Siderophores on Wheat (Triticum aestivum) Iron Uptake

Siderophore SourceRelative 59Fe Uptake Efficiency
Pseudomonas putidaHigh
Pseudomonas fluorescensMedium
Pseudomonas aeruginosaLow

Table 3: Impact of Pyoverdine on Arabidopsis thaliana under Iron Deficiency [3][4][5]

TreatmentPhenotype
Apo-pyoverdineAbolished iron-deficiency phenotype, restored growth

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of siderophore efficacy.

Protocol 1: Plant Growth Promotion Assay with Purified Siderophores

This protocol outlines the general procedure for assessing the impact of purified siderophores on plant growth in a controlled environment.

  • Siderophore Purification: Siderophores are produced by culturing the respective bacterial strains in an iron-deficient medium. The siderophores are then purified from the culture supernatant using techniques such as amberlite XAD-4 resin chromatography followed by high-performance liquid chromatography (HPLC).

  • Plant Material and Growth Conditions: Seeds of the chosen plant species (e.g., Arabidopsis thaliana, wheat, or sesame) are surface-sterilized. They are then germinated on a sterile, iron-deficient agar (B569324) medium or in a hydroponic system with a nutrient solution lacking iron.

  • Siderophore Application: Purified siderophores (this compound, pyoverdine, enterobactin) are added to the growth medium at various concentrations. A control group with no added siderophore is also maintained.

  • Growth Parameter Measurement: After a defined growth period (e.g., 14-21 days), various growth parameters are measured. This includes:

    • Root Elongation: The length of the primary root is measured using a ruler or image analysis software.

    • Shoot and Root Biomass: The fresh weight of the shoots and roots is determined. Subsequently, the plant material is dried in an oven at 60-70°C to a constant weight to determine the dry weight.

    • Chlorophyll (B73375) Content: Chlorophyll is extracted from the leaves using a solvent like 80% acetone (B3395972) or ethanol.[6][7] The absorbance of the extract is then measured using a spectrophotometer at specific wavelengths (e.g., 663 nm and 645 nm for chlorophyll a and b, respectively) to calculate the chlorophyll concentration.[6][7]

  • Data Analysis: The data from the different treatment groups are statistically analyzed to determine the significance of the observed differences in plant growth.

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Quantification[10][11][12]

The CAS assay is a universal method for detecting and quantifying siderophores based on their ability to chelate iron.

  • Preparation of CAS Assay Solution: A blue-colored complex is formed by mixing Chrome Azurol S dye, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.

  • Sample Preparation: The bacterial culture supernatant containing the siderophores is collected.

  • Assay Procedure: The culture supernatant is mixed with the CAS assay solution. Siderophores in the supernatant will remove the iron from the CAS complex, causing a color change from blue to orange/yellow.

  • Quantification: The change in absorbance is measured at 630 nm using a spectrophotometer. The amount of siderophore is quantified by comparing the absorbance change to a standard curve prepared with a known siderophore like desferrioxamine mesylate.

Signaling Pathways and Mechanisms of Action

Siderophores promote plant growth not only by direct iron supply but also by triggering specific signaling pathways within the plant that enhance the plant's own iron uptake mechanisms and induce systemic resistance.

This compound-Mediated Plant Growth Promotion

Bacillus subtilis, the producer of this compound, is known to activate the plant's innate iron acquisition machinery.[8][9] This involves the upregulation of key genes responsible for iron uptake from the soil.

Bacillibactin_Signaling This compound This compound PlantRoot Plant Root Cell This compound->PlantRoot Perception FIT1 FIT1 (Transcription Factor) Upregulation PlantRoot->FIT1 FRO2 FRO2 (Ferric Reductase) Expression FIT1->FRO2 IRT1 IRT1 (Iron Transporter) Expression FIT1->IRT1 IronUptake Increased Iron Uptake FRO2->IronUptake IRT1->IronUptake Pyoverdine_Signaling Pyoverdine Apo-Pyoverdine PlantCell Plant Cell Pyoverdine->PlantCell Perception GeneRegulation Modulation of ~2000 Genes PlantCell->GeneRegulation DevelopmentGenes Upregulation of Development & Iron Acquisition Genes GeneRegulation->DevelopmentGenes DefenseGenes Repression of Defense-Related Genes GeneRegulation->DefenseGenes GrowthPromotion Growth Promotion DevelopmentGenes->GrowthPromotion Immunity Reduced Immunity DefenseGenes->Immunity

References

Confirmation of Bacillibactin's iron-chelating activity using competitive assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the iron-chelating capabilities of novel compounds is paramount. Bacillibactin, a catecholate siderophore produced by various Bacillus species, has garnered significant attention for its high affinity for ferric iron (Fe³⁺). This guide provides an objective comparison of this compound's iron-chelating activity against other well-known siderophores, supported by experimental data and detailed protocols for confirmation using competitive assays.

Comparative Analysis of Iron-Chelating Activity

The iron-chelating strength of a siderophore is a critical determinant of its biological function, influencing microbial iron acquisition and its potential as a therapeutic agent. This compound exhibits a remarkable affinity for ferric iron, placing it among the most potent natural iron chelators known. To quantify and compare its efficacy, competitive assays are employed, with the Chrome Azurol S (CAS) assay being the most common.

The CAS assay operates on the principle of competition for iron between the test siderophore and a chromogenic complex of CAS, ferric iron, and a detergent. A more potent siderophore will sequester iron from the blue CAS complex, resulting in a color change to orange or yellow, which can be quantified spectrophotometrically.

Below is a summary of the quantitative data comparing the iron-chelating properties of this compound with Enterobactin, another powerful catecholate siderophore produced by enteric bacteria.

SiderophoreTypeFerric Complex Formation Constant (K)pFe¹Key Structural Difference from this compound
This compound Catecholate10⁴⁷ M⁻¹[1]34.6-
Enterobactin Catecholate10⁴⁹ M⁻¹[2]35.5Lacks the glycine (B1666218) spacers between the catecholamide groups and the trilactone core.[2]

¹pFe is the negative logarithm of the free Fe³⁺ concentration at a total iron concentration of 1 µM and a total ligand concentration of 10 µM at pH 7.4. A higher pFe value indicates a stronger iron chelator.

The data clearly indicates that while both this compound and Enterobactin are exceptionally strong iron chelators, Enterobactin possesses a slightly higher formation constant for its ferric complex.[2] This subtle difference is attributed to structural variations, specifically the presence of glycine spacers in this compound's structure which slightly destabilizes the ferric complex compared to Enterobactin.[2]

Experimental Protocols

To empirically validate and compare the iron-chelating activity of this compound, the following detailed protocols for competitive assays are provided.

Competitive Chrome Azurol S (CAS) Liquid Assay

This quantitative assay measures the ability of a siderophore to compete for iron with the CAS dye in a liquid format.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride (FeCl₃·6H₂O)

  • PIPES buffer (piperazine-N,N′-bis(2-ethanesulfonic acid))

  • Purified this compound

  • Purified Enterobactin (or other comparator siderophore)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of CAS Assay Solution:

    • Solution A: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution C: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly add Solution B to Solution A while stirring. Then, slowly add Solution C to the mixture. The resulting solution will be dark blue. Autoclave and store in a dark bottle at 4°C.[2][3]

  • Preparation of Siderophore Solutions:

    • Prepare stock solutions of purified this compound and Enterobactin (e.g., 1 mM) in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a series of dilutions of each siderophore to be tested (e.g., from 1 µM to 100 µM).

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the CAS assay solution to each well.

    • Add 100 µL of the different concentrations of this compound and Enterobactin solutions to respective wells in triplicate.

    • For the control (reference), add 100 µL of the solvent used to dissolve the siderophores to wells containing the CAS assay solution.

    • Incubate the plate at room temperature for a set time (e.g., 1, 2, 4, and 24 hours).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 630 nm using a microplate reader.[1][4]

    • Calculate the percentage of siderophore activity (siderophore units) using the following formula[4]: Siderophore Units (%) = [(Ar - As) / Ar] x 100 Where:

      • Ar = Absorbance of the reference (CAS solution + solvent)

      • As = Absorbance of the sample (CAS solution + siderophore)

    • Plot the percentage of siderophore units against the concentration of each siderophore to generate a dose-response curve for comparison.

Visualizing the Competitive Landscape

To better understand the underlying mechanisms of this compound's action, the following diagrams illustrate the experimental workflow of the competitive CAS assay and the iron uptake signaling pathway in Bacillus subtilis.

G Competitive CAS Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CAS_sol Prepare CAS Assay Solution (Blue Complex: CAS-Fe³⁺-HDTMA) Mix_this compound Mix CAS Solution with This compound CAS_sol->Mix_this compound Mix_Enterobactin Mix CAS Solution with Enterobactin CAS_sol->Mix_Enterobactin Bacillibactin_sol Prepare this compound Solutions (Varying Concentrations) Bacillibactin_sol->Mix_this compound Enterobactin_sol Prepare Enterobactin Solutions (Varying Concentrations) Enterobactin_sol->Mix_Enterobactin Incubate Incubate at Room Temperature Mix_this compound->Incubate Mix_Enterobactin->Incubate Measure_Abs Measure Absorbance at 630 nm Incubate->Measure_Abs Calculate_SU Calculate Siderophore Units (%) Measure_Abs->Calculate_SU Compare Compare Dose-Response Curves Calculate_SU->Compare

Caption: Workflow for the competitive Chrome Azurol S (CAS) liquid assay.

G This compound-Mediated Iron Uptake in B. subtilis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fe3_ext Fe³⁺ (Iron) Fe_this compound Ferri-Bacillibactin Complex Fe3_ext->Fe_this compound Chelation This compound This compound This compound->Fe_this compound FeuABC FeuABC Transporter Fe_this compound->FeuABC Binding Fe_Bacillibactin_in Ferri-Bacillibactin FeuABC->Fe_Bacillibactin_in Transport Fe2_in Fe²⁺ Fe_Bacillibactin_in->Fe2_in Iron Release Fur Fur Repressor Fe2_in->Fur Binds to dhb_operon dhb Operon (this compound Synthesis) Fur->dhb_operon Represses Transcription

References

Safety Operating Guide

Navigating the Disposal of Bacillibactin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific regulatory guidelines for the disposal of Bacillibactin necessitates a cautious approach rooted in its chemical characteristics and general laboratory safety principles. As a catechol-based siderophore, this compound waste should be managed as hazardous chemical waste due to the ecotoxicity and potential health risks associated with catechol groups.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering a clear, step-by-step process for the proper handling and disposal of this compound-containing waste streams. The following procedures are based on established protocols for managing hazardous and biological laboratory waste.

Core Disposal Principles

Due to its molecular structure, which includes catechol moieties, this compound solutions and contaminated materials should not be disposed of down the sanitary sewer or in regular solid waste. The primary disposal route is collection as hazardous chemical waste for incineration or other approved treatment by a certified waste management provider.

PropertyImplication for Disposal
Chemical Nature Catechol-based siderophore
Physical State Typically handled in aqueous solution or as a solid
Biological Origin Produced by Bacillus species; may be in culture media
Primary Hazard Catechol groups are toxic to aquatic life and potentially harmful

Step-by-Step Disposal Protocol

This protocol outlines the procedure for handling and disposing of liquid and solid waste contaminated with this compound.

Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safety and regulatory compliance.

  • Liquid Waste:

    • Designate a specific, chemically compatible waste container for all aqueous solutions containing this compound. Glass or polyethylene (B3416737) containers are generally suitable.[1][2]

    • The container must be clearly labeled as "Hazardous Waste: this compound (Catechol) Waste".[3][4] The label should also include the approximate concentration, the date waste accumulation began, and the responsible researcher's name.[3][4]

    • Do not mix this compound waste with other chemical waste streams, particularly acids or oxidizers, to prevent potentially hazardous reactions.[2][5]

    • Keep the waste container securely closed except when adding waste.[1][2] Store it in a designated satellite accumulation area within the laboratory, preferably in secondary containment to prevent spills.[2]

  • Solid Waste:

    • All solid materials contaminated with this compound (e.g., pipette tips, gloves, weigh boats, culture plates, contaminated glassware) must be collected as hazardous waste.[3]

    • Collect these materials in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

    • Label the container "Hazardous Waste: this compound (Catechol) Contaminated Solids".

    • Do not place sharps (needles, scalpels) in this container. All sharps must be disposed of in a designated sharps container.[6]

Decontamination of Reusable Items

For glassware or other reusable items that have come into contact with this compound, a triple-rinse procedure is mandatory before they can be returned to general use.

  • Procedure:

    • Rinse the item three times with a suitable solvent (e.g., water or an appropriate organic solvent, depending on the experimental context).

    • Collect all three rinsates as hazardous liquid waste in the designated this compound waste container.[7]

    • After triple-rinsing, the glassware can be washed using standard laboratory procedures.

Disposal of Empty this compound Containers

Empty stock containers of solid this compound must also be managed as hazardous waste.

  • Procedure:

    • Triple rinse the empty container with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.[7]

    • After rinsing, deface or remove the original label to prevent misuse.[7]

    • The rinsed and defaced container may then be disposed of as regular non-hazardous solid waste, such as in a designated glass recycling bin or regular trash, in accordance with institutional policies.[7]

Final Disposal
  • Once the waste containers are full, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[2][7]

  • Ensure all labeling is complete and accurate before collection.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

Bacillibactin_Disposal_Workflow cluster_waste_type 1. Identify Waste Type cluster_collection 2. Segregate and Collect cluster_final_disposal 3. Final Disposal Route start Waste Generation (this compound) liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste solid_waste Solid Waste (Gloves, Tips, Plates) start->solid_waste empty_container Empty Stock Container start->empty_container collect_liquid Collect in Labeled Liquid Waste Container 'Hazardous: Catechol Waste' liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container 'Hazardous: Catechol Contaminated Solids' solid_waste->collect_solid triple_rinse Triple Rinse Container empty_container->triple_rinse ehs_pickup Arrange for EHS/ Contractor Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup triple_rinse->collect_liquid Collect Rinsate regular_trash Dispose as Non-Hazardous Waste triple_rinse->regular_trash Dispose of Rinsed Container

Caption: Decision workflow for this compound waste management.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, protecting personnel and complying with general hazardous waste regulations. Always consult your institution's specific waste management policies and EHS office for guidance.[1][7]

References

Essential Safety and Operational Guidance for Handling Bacillibactin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, a comprehensive, official Safety Data Sheet (SDS) for purified Bacillibactin has not been found. The following guidance is based on available research, general laboratory safety protocols for handling microbial secondary metabolites, and data on analogous compounds. It is imperative that all laboratory personnel conduct a thorough risk assessment before beginning any work with this substance.

This compound, a catechol-based siderophore produced by various Bacillus species, is a subject of growing interest in research and drug development.[1] While its full toxicological profile is not yet established, preliminary studies on its analogues suggest potential cytotoxic activity.[2][3] Therefore, cautious handling is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the potential for cytotoxic effects and the lack of comprehensive hazard data, a conservative approach to PPE is recommended.

Standard Laboratory Attire:

  • Safety Glasses: Must be worn at all times.

  • Laboratory Coat: Fully buttoned.

  • Closed-toe Shoes: Required for entry into the laboratory.

Specific PPE for Handling this compound:

  • Gloves: Nitrile gloves are required. Double-gloving is recommended, especially when handling stock solutions or powdered forms.

  • Eye Protection: Chemical splash goggles should be worn when there is a risk of splashing. A face shield should be used in addition to goggles when handling larger quantities or if there is a significant splash risk.

  • Respiratory Protection: When handling powdered this compound or if there is a potential for aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) should be worn. All work with powders should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]

Operational Plan: Safe Handling Procedures

1. Designated Work Area:

  • All work with this compound, particularly in its pure or concentrated forms, should be conducted in a designated area within the laboratory.[4]

  • This area should be clearly marked with appropriate hazard signage.

  • Access to this area should be restricted to authorized personnel who have received specific training on the potential hazards and handling procedures for this compound.

2. Engineering Controls:

  • Chemical Fume Hood: All procedures that may generate aerosols or involve the handling of powdered this compound must be performed in a certified chemical fume hood.[5]

  • Ventilated Enclosures: For weighing powdered this compound, a ventilated balance enclosure is recommended to contain any dust.[4]

3. Experimental Protocols:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store this compound at -20°C in a tightly sealed container, as recommended by suppliers.[6]

    • The storage location should be clearly labeled.

  • Preparation of Solutions:

    • Handle the powdered form within a chemical fume hood or ventilated enclosure.[4]

    • Use a spatula to handle the powder and avoid creating dust.

    • This compound is soluble in solvents such as ethanol, methanol, DMF, or DMSO.[7]

    • Prepare solutions in a chemical fume hood.

  • Handling Solutions:

    • Always wear appropriate PPE, including double gloves and eye protection.

    • Use mechanical pipetting aids; never pipette by mouth.

    • Work over a disposable, absorbent bench liner to contain any potential spills.[5]

Disposal Plan

1. Waste Segregation:

  • All materials that come into direct contact with this compound should be considered hazardous waste. This includes:

    • Contaminated PPE (gloves, disposable lab coats)

    • Pipette tips, tubes, and other disposables

    • Spill cleanup materials

    • Excess or unwanted this compound solutions and powder

2. Waste Collection:

  • Solid Waste: Collect all contaminated solid waste in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container. Do not pour this compound waste down the drain.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

3. Final Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Data Presentation

PropertyDataReference
CAS Number 95536-41-7[6]
Molecular Formula C₃₉H₄₂N₆O₁₈[1]
Molecular Weight 882.78 g/mol [1]
Storage Temperature -20°C[6]
Solubility Soluble in ethanol, methanol, DMF, DMSO[7]
Biological Activity Siderophore, potential cytotoxicity[1][2][3]

Experimental Workflow and Safety Diagram

Bacillibactin_Handling_Workflow cluster_waste Waste Stream start Start: Receive this compound storage Storage (-20°C) Labeled Container start->storage Inspect Container end_node End: Decontaminate & Clean prep Preparation (Fume Hood / Ventilated Enclosure) Weighing / Dissolving storage->prep experiment Experimental Use (Designated Area) Handling Solutions prep->experiment ppe_powder PPE for Powder: - Double Nitrile Gloves - Goggles & Face Shield - Respirator (N95+) - Lab Coat prep->ppe_powder disposal Waste Disposal experiment->disposal ppe_solution PPE for Solution: - Double Nitrile Gloves - Goggles - Lab Coat experiment->ppe_solution solid_waste Contaminated Solid Waste (Gloves, Tips, etc.) experiment->solid_waste Collect liquid_waste Contaminated Liquid Waste experiment->liquid_waste Collect disposal->end_node hazardous_waste_bin Labeled Hazardous Waste Container solid_waste->hazardous_waste_bin liquid_waste->hazardous_waste_bin hazardous_waste_bin->disposal EHS Pickup

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.